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  • Product: 2-((4-Methoxyphenyl)amino)isonicotinonitrile
  • CAS: 137225-09-3

Core Science & Biosynthesis

Foundational

2-((4-Methoxyphenyl)amino)isonicotinonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-((4-Methoxyphenyl)amino)isonicotinonitrile Executive Summary This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and spectroscopic profile of 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS No. 137225-09-3). As a member of the substituted aminopyridine class, this molecule represents a significant scaffold in medicinal chemistry, with nicotinonitrile derivatives being widely investigated for their diverse biological activities.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough characterization framework. The guide covers the principal synthetic route via nucleophilic aromatic substitution, a complete spectroscopic profile (IR, NMR, MS), and a discussion on its chemical reactivity and potential for creating diverse chemical libraries.

Introduction: A Scaffold of Pharmacological Interest

The Nicotinonitrile Scaffold in Drug Discovery

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an ideal building block for designing molecules that interact with biological targets. Derivatives of this core have demonstrated a vast range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antitumor activities.[3][4][5] The cyano group is a versatile functional handle, and the amino substituent at the 2-position provides a crucial vector for molecular elaboration and property modulation.

Rationale for the Investigation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

The title compound combines the potent nicotinonitrile core with a 4-methoxyphenylamino substituent. The p-anisidine moiety is frequently incorporated into drug candidates to enhance binding affinity, modulate pharmacokinetic properties, and explore specific interactions within protein binding pockets. Understanding the fundamental chemical properties of this specific molecule is paramount for its effective use as a building block in the synthesis of novel therapeutic agents. This guide serves as a foundational resource, consolidating its known and predicted chemical data to facilitate such research endeavors.

Molecular and Physicochemical Properties

Chemical Structure and Identifiers

2-((4-Methoxyphenyl)amino)isonicotinonitrile is an aromatic heterocyclic compound featuring a pyridine ring substituted with a secondary amine and a nitrile group.

Caption: Chemical structure of 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

Summary of Physicochemical Data

The key physicochemical properties of the title compound are summarized below. Data is sourced from chemical suppliers and predicted based on structural analogs.

PropertyValueReference
CAS Number 137225-09-3
Molecular Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol
Appearance Predicted: White to yellow crystalline solid[1][6]
Melting Point Not available. Expected to be a solid with a defined melting point.
Solubility Predicted: Soluble in DMSO, DMF, Chloroform; sparingly soluble in Methanol, Ethanol; Insoluble in water.
Topological Polar Surface Area (TPSA) 71.9 Ų[7]
logP (Predicted) 2.63[8]

Synthesis and Purification

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and efficient synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile is the nucleophilic aromatic substitution (SₙAr) reaction between 2-chloroisonicotinonitrile and p-anisidine.

Mechanism Insight: The reaction proceeds via a Meisenheimer intermediate. The electron-withdrawing nitrile group activates the pyridine ring, making the C2 position highly electrophilic and susceptible to nucleophilic attack by the amino group of p-anisidine. A non-nucleophilic base is required to neutralize the HCl generated in situ, driving the reaction to completion. A polar aprotic solvent like DMF or DMSO is optimal as it effectively solvates the charged intermediate without interfering with the nucleophile.

Synthesis_Workflow Reactants Reagents: - 2-Chloroisonicotinonitrile (1.0 eq) - p-Anisidine (1.1 eq) - K₂CO₃ (2.0 eq) - Anhydrous DMF Reaction Reaction Vessel: Stir at 80-100 °C for 6-12h (Monitor by TLC) Reactants->Reaction Charge Workup Aqueous Workup: 1. Cool to RT 2. Pour into ice-water 3. Stir to precipitate product Reaction->Workup Quench Isolation Isolation: 1. Vacuum filtration 2. Wash with water 3. Dry in vacuo Workup->Isolation Filter Purification Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane:Ethyl Acetate) Isolation->Purification Purify Characterization Final Product: 2-((4-Methoxyphenyl)amino)isonicotinonitrile (Confirm by ¹H NMR, MS, IR) Purification->Characterization Analyze

Caption: General workflow for the synthesis and purification of the title compound.

Step-by-Step Experimental Protocol
  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroisonicotinonitrile (1.0 eq), p-anisidine (1.1 eq)[9], and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Purification: Dry the crude solid under vacuum. For further purification, recrystallize the product from a suitable solvent system such as ethanol/water or purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Spectroscopic Profile

The identity and purity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile are confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupExpected Absorption (cm⁻¹)IntensityRationale
N-H Stretch (Amine) 3300 - 3450MediumCharacteristic of secondary amine N-H bond stretching.[10][11]
C-H Stretch (Aromatic) 3000 - 3100MediumAssociated with C-H bonds on the aromatic rings.[12]
C-H Stretch (Aliphatic) 2850 - 2960MediumFrom the -OCH₃ group.[12]
C≡N Stretch (Nitrile) 2220 - 2240StrongA sharp, strong absorption typical for a nitrile group.[4][12]
N-H Bend (Amine) 1600 - 1650MediumBending vibration of the N-H bond.[11]
C=C/C=N Stretch (Aromatic) 1475 - 1610Strong, MultipleSkeletal vibrations of the pyridine and benzene rings.[12]
C-O Stretch (Ether) 1240 - 1260 (asym) & 1020-1040 (sym)StrongCharacteristic stretches for the aryl-alkyl ether linkage.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.25 d 1H H6 (Pyridine) Deshielded by adjacent ring nitrogen.
~ 7.50 br s 1H -NH- Broad signal, exchangeable with D₂O. Position is solvent dependent.
~ 7.40 d (J ≈ 8.8 Hz) 2H H2'/H6' (Aryl) Protons ortho to the amino group.
~ 6.90 d (J ≈ 8.8 Hz) 2H H3'/H5' (Aryl) Protons meta to the amino group, shielded by the methoxy group.
~ 6.80 dd 1H H5 (Pyridine) Coupled to H6.
~ 6.70 d 1H H3 (Pyridine) Coupled to H5.

| ~ 3.82 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group.[13] |

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~ 160.0 C4' (Aryl) Carbon attached to the oxygen of the methoxy group.
~ 158.0 C2 (Pyridine) Carbon attached to the amino group.
~ 152.0 C6 (Pyridine) Deshielded by adjacent nitrogen.
~ 140.0 C4 (Pyridine) Carbon bearing the nitrile group.
~ 131.0 C1' (Aryl) Quaternary carbon attached to the amine.
~ 124.0 C2'/C6' (Aryl) Carbons ortho to the amino group.
~ 118.0 -C≡N Nitrile carbon.
~ 114.5 C3'/C5' (Aryl) Carbons meta to the amino group.
~ 110.0 C5 (Pyridine)
~ 108.0 C3 (Pyridine)

| ~ 55.5 | -OCH₃ | Methoxy carbon.[13] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion (M⁺): m/z = 225.10 (for C₁₃H₁₁N₃O). The high-resolution mass spectrum (HRMS) should confirm this exact mass.

  • Key Fragmentation Patterns:

    • Loss of a methyl radical (•CH₃) from the methoxy group.

    • Loss of a neutral carbon monoxide (CO) molecule.

    • Cleavage of the C-N bond between the pyridine and the phenyl ring.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile intermediate with multiple reactive sites, making it an excellent starting point for generating a library of analogs for structure-activity relationship (SAR) studies.

Derivatization Core Core Scaffold NH N-H Site Core->NH Nitrile Nitrile Site Core->Nitrile PyridineN Pyridine-N Core->PyridineN ArylRing Aryl Ring Core->ArylRing Acylation Acylation, Sulfonylation NH->Acylation Alkylation Alkylation NH->Alkylation Hydrolysis Hydrolysis (Amide, Acid) Nitrile->Hydrolysis Reduction Reduction (Amine) Nitrile->Reduction N_Oxidation N-Oxidation PyridineN->N_Oxidation EAS Electrophilic Aromatic Subst. ArylRing->EAS

Caption: Potential derivatization points on the 2-((4-methoxyphenyl)amino)isonicotinonitrile scaffold.

  • N-H Site: The secondary amine is nucleophilic and can undergo acylation, sulfonylation, or alkylation to introduce a wide variety of substituents.

  • Nitrile Group: The cyano group is a versatile handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also be reduced to a primary amine (aminomethyl group).

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and can be protonated to form salts or alkylated to form pyridinium salts, which can significantly alter the molecule's solubility and electronic properties.

  • Aromatic Rings: Both the pyridine and phenyl rings can potentially undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups and may require specific catalytic conditions.

Conclusion

2-((4-Methoxyphenyl)amino)isonicotinonitrile is a well-defined chemical entity with significant potential as an intermediate in drug discovery and materials science. Its synthesis is straightforward via a robust SₙAr reaction. The compound possesses distinct and predictable spectroscopic signatures that allow for unambiguous characterization. The presence of multiple reactive functional groups provides chemists with numerous opportunities for structural modification, enabling the exploration of vast chemical space in the pursuit of novel molecules with optimized biological activity and physicochemical properties. This guide provides the core technical information required to confidently utilize this valuable chemical building block in research and development settings.

References

  • Al-Jaber, N., et al. (2012). Nicotinonitrile derivatives in organic synthesis. Journal of Heterocyclic Chemistry, 49(5), 987-1011.
  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
  • Synthesis of Some New 2-Amino/Methoxy-4-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoro ethoxy) pyridin-2-yl)methoxy)phenyl)- 6-arylnicotinonitrile Derivative and Its Biological Activity. (n.d.).
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (2014). The Royal Society of Chemistry.
  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. (2017).
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (2022).
  • Guna, J. V., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49, 99-106.
  • SpectraBase. (n.d.). 2-Amino-5-ethyl-4-(4-methoxyphenyl)-6-propylnicotinonitrile. Wiley-VCH. Retrieved from [Link]

  • Suwunwong, T., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2812-o2813.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024). Semantic Scholar.
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015). Journal of the Brazilian Chemical Society, 26(8), 1643-1649.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1845.
  • BenchChem. (2025). Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers. BenchChem.
  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2025). Molecules, 30(16), 3444.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(21), 5199.
  • Howei Pharm. (n.d.). 2-((4-Methoxyphenyl)amino)isonicotinonitrile. Howei Life Science. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • NextSDS. (n.d.). 2-[(4-methoxybenzyl)amino]isonicotinonitrile. NextSDS. Retrieved from [Link]

  • ChemicalBook. (2024). p-Anisidine: Natural Occurrence and Application in Chemical Detection. ChemicalBook.
  • NIST. (n.d.). Isonicotinic acid, (4-methoxyphenyl)methyl ester. NIST WebBook. Retrieved from [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2025). MDPI.
  • Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. (2017).
  • Pharmacological Activities of Aminophenoxazinones. (2021). MDPI.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2022). Molecules, 27(19), 6668.
  • ChemSpider. (n.d.). 4-(2-methoxyphenyl)butanenitrile. Royal Society of Chemistry.
  • Acros Pharmatech. (n.d.). 2-((4-Methoxyphenyl)amino)isonicotinic acid.
  • ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid.

Sources

Exploratory

Synthesis Pathway for 2-((4-Methoxyphenyl)amino)isonicotinonitrile: A Technical Guide

Executive Summary & Molecular Profile The target compound, 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3)[1], is a highly functionalized 2-aminopyridine derivative. The 2-aminopyridine motif is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

The target compound, 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3)[1], is a highly functionalized 2-aminopyridine derivative. The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding pharmacophore in kinase inhibitors. Synthesizing this molecule requires the strategic formation of a carbon-nitrogen (C-N) bond between an electron-deficient heteroaryl halide and an electron-rich aniline.

This whitepaper details two divergent, field-proven methodologies for constructing this C-N bond: Acid-Promoted Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . By analyzing the mechanistic causality behind each protocol, researchers can select the optimal pathway based on scale, cost, and available infrastructure.

Retrosynthetic Strategy & Mechanistic Causality

The retrosynthetic disconnection of 2-((4-Methoxyphenyl)amino)isonicotinonitrile cleanly yields two commercially available starting materials: 2-chloroisonicotinonitrile and 4-methoxyaniline (p-anisidine).

The 2-position of 2-chloroisonicotinonitrile is highly electrophilic. This reactivity is driven by the strong electron-withdrawing nature of both the adjacent pyridine nitrogen and the para-disposed cyano group, which collectively lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[2]. However, because 4-methoxyaniline is only a moderate nucleophile, spontaneous coupling at room temperature is sluggish. To overcome this activation barrier, chemists must either employ thermal/acidic activation (Pathway A) or transition-metal catalysis (Pathway B)[3].

Workflow SM Starting Materials: 2-Chloroisonicotinonitrile + 4-Methoxyaniline SNAr Pathway A: SNAr (Acid-Promoted) SM->SNAr BHA Pathway B: Buchwald-Hartwig (Pd-Catalyzed) SM->BHA CondA 120°C, Isopropanol Catalytic HCl SNAr->CondA CondB 90°C, Toluene Pd2(dba)3, Xantphos, Cs2CO3 BHA->CondB Product Target Molecule: 2-((4-Methoxyphenyl)amino)isonicotinonitrile CondA->Product High Temp, Lower Cost CondB->Product Milder, High Yield

Logical workflow comparing SNAr and Buchwald-Hartwig synthesis pathways.

Pathway A: Acid-Promoted Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

While SNAr can proceed under basic conditions, acid-promoted SNAr is highly effective for aminopyridines. The addition of catalytic hydrochloric acid protonates the pyridine nitrogen. This protonation drastically increases the electrophilicity of the C2 position, facilitating nucleophilic attack by the aniline nitrogen. The reaction is run in a sealed tube to allow heating above the solvent's boiling point, providing the thermal energy required to drive the substitution and subsequent elimination of HCl.

Self-Validating Protocol
  • Preparation: In a 50 mL heavy-walled glass pressure tube equipped with a magnetic stir bar, add 2-chloroisonicotinonitrile (1.38 g, 10.0 mmol) and 4-methoxyaniline (1.48 g, 12.0 mmol).

  • Solvent & Activation: Suspend the solids in 15 mL of anhydrous isopropanol. Add 2 drops of concentrated aqueous HCl (approx. 0.1 mmol) to initiate the catalytic cycle.

  • Reaction: Seal the tube with a Teflon screw cap. Heat the mixture in a pre-equilibrated oil bath at 120 °C for 16 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The target product will appear as a highly UV-active spot at a lower Rf​ than the starting chloride.

  • Workup: Cool the vessel to room temperature. Transfer the mixture to a separatory funnel, dilute with 50 mL of ethyl acetate, and wash with saturated aqueous NaHCO3​ (2 x 25 mL) to neutralize the acid catalyst and the HCl byproduct. Wash with brine (25 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol/water to afford the pure product.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Causality

The synthesis of aminopyridines via palladium-catalyzed C-N bond formation was systematically established by Wagaw and Buchwald[4]. This pathway is ideal when thermal stress must be avoided (e.g., to prevent hydrolysis of the sensitive nitrile group).

The catalytic cycle relies on Pd2​(dba)3​ as a stable Pd(0) source. The choice of ligand is critical: Xantphos , a bidentate phosphine with a wide bite angle, is utilized because it strictly enforces a cis-geometry at the palladium center, promoting rapid reductive elimination and preventing the formation of inactive bis-amine Pd complexes. Cesium carbonate ( Cs2​CO3​ ) is selected as the base over stronger alkoxides (like NaOtBu ) because strong alkoxides can inadvertently attack the nitrile group or cause side reactions with the electron-deficient pyridine ring.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Chloride AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Aniline + Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Release

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Self-Validating Protocol
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry nitrogen (repeat 3x to ensure a strictly anhydrous/anaerobic environment).

  • Reagent Loading: Add 2-chloroisonicotinonitrile (1.38 g, 10.0 mmol), 4-methoxyaniline (1.35 g, 11.0 mmol), Pd2​(dba)3​ (183 mg, 0.2 mmol, 2 mol%), Xantphos (231 mg, 0.4 mmol, 4 mol%), and anhydrous Cs2​CO3​ (4.89 g, 15.0 mmol).

  • Degassing: Evacuate the flask and backfill with nitrogen three times. Note: Oxygen rapidly oxidizes the electron-rich phosphine ligand and the active Pd(0) species, which will immediately quench the catalytic cycle.

  • Solvent Addition: Inject 20 mL of anhydrous, nitrogen-sparged toluene via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 8 hours under a positive nitrogen pressure.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and filter the dark suspension through a tightly packed pad of Celite. This step is self-validating: it rapidly removes insoluble inorganic salts and precipitated palladium black. Rinse the Celite pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Quantitative Data & Optimization Metrics

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters comparing both synthesis pathways.

Optimization MetricPathway A: SNAr (Acid-Promoted)Pathway B: Buchwald-Hartwig (Pd-Catalyzed)
Typical Yield 60 - 70%85 - 95%
Operating Temperature 120 °C (Requires Sealed Tube)90 °C (Standard Reflux/Heating)
Reaction Time 16 - 24 hours6 - 8 hours
Catalyst/Ligand Cost Negligible (Catalytic HCl)High ( Pd2​(dba)3​ / Xantphos)
Scalability Excellent (Ideal for multi-kilogram process scale)Good (Requires rigorous air-free handling)
Functional Group Tolerance Low (Harsh thermal conditions may degrade sensitive groups)High (Milder conditions, highly specific base)

Conclusion

The synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile can be reliably achieved through either SNAr or Buchwald-Hartwig amination. Pathway A offers a highly cost-effective, transition-metal-free route suitable for large-scale manufacturing, provided the infrastructure supports high-temperature, sealed-vessel reactions. Conversely, Pathway B provides superior yields, faster reaction kinetics, and milder conditions, making it the premier choice for discovery chemistry and late-stage functionalization where substrate preservation is paramount.

References

  • Chemsrc - 2-[(4-methoxyphenyl)amino]isonicotinonitrile | 1

  • The Journal of Organic Chemistry (ACS) - The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | 4

  • ResearchGate - ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions | 3

  • The Journal of Organic Chemistry (ACS) - Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles | 2

Sources

Foundational

The Emergent Therapeutic Potential of 2-((4-Methoxyphenyl)amino)isonicotinonitrile: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract While the specific molecule 2-((4-Methoxyphenyl)amino)isonicotinonitrile has not been extensively profiled in publicly available literature, its st...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific molecule 2-((4-Methoxyphenyl)amino)isonicotinonitrile has not been extensively profiled in publicly available literature, its structural components—the isonicotinonitrile core and the 2-(4-methoxyphenyl)amino substituent—are prevalent in a significant number of biologically active compounds. This technical guide synthesizes existing research on structurally related molecules to propose a plausible mechanism of action for 2-((4-Methoxyphenyl)amino)isonicotinonitrile, focusing on its potential as a kinase inhibitor for applications in oncology. This document will delve into the rationale behind this hypothesis, supported by data from analogous compounds, and provide a framework for its experimental validation.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of 2-((4-Methoxyphenyl)amino)isonicotinonitrile presents a compelling case for its potential as a targeted therapeutic agent. The molecule is comprised of two key pharmacophoric elements: an isonicotinonitrile scaffold and a 2-amino-aryl substituent.

  • The Isonicotinonitrile/Nicotinonitrile Scaffold: The pyridine ring, particularly when substituted with a cyano group (nicotinonitrile or isonicotinonitrile), is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In the context of oncology, nicotinonitrile derivatives have frequently been identified as potent inhibitors of various protein kinases.[4]

  • The 2-((4-Methoxyphenyl)amino) Substituent: The 2-aminopyridine moiety is a critical feature in many kinase inhibitors.[5][6] The nitrogen atom of the amino group often acts as a hydrogen bond donor, forming a crucial interaction with the hinge region of the kinase ATP-binding pocket, a common mechanism for ATP-competitive inhibitors.[7] The presence of a 4-methoxyphenyl group attached to this amino linker can further influence the compound's activity through steric and electronic effects, potentially enhancing binding affinity and selectivity for specific kinase targets.[8]

Given these structural precedents, it is highly probable that 2-((4-Methoxyphenyl)amino)isonicotinonitrile functions as a kinase inhibitor . This guide will explore this hypothesized mechanism in detail.

Hypothesized Mechanism of Action: Targeting the Kinome

We postulate that 2-((4-Methoxyphenyl)amino)isonicotinonitrile exerts its biological effects by competitively inhibiting the activity of one or more protein kinases. Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[9] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[5][10]

Molecular Target: The ATP-Binding Pocket

The proposed mechanism centers on the ability of 2-((4-Methoxyphenyl)amino)isonicotinonitrile to bind to the ATP-binding site of a protein kinase. Small molecule kinase inhibitors are often designed to mimic the adenosine moiety of ATP.[11]

The structural features of our compound of interest suggest a binding mode consistent with that of many known aminopyridine-based kinase inhibitors:

  • Hinge Binding: The 2-amino group of the pyridine ring is positioned to form a critical hydrogen bond with the backbone of the kinase hinge region. This interaction is a cornerstone of the binding affinity for many Type I and Type II kinase inhibitors.[7]

  • Hydrophobic Interactions: The phenyl ring of the (4-methoxyphenyl)amino group can occupy a hydrophobic pocket within the ATP-binding site, further stabilizing the inhibitor-kinase complex.

  • Additional Interactions: The methoxy group may form additional hydrogen bonds or van der Waals interactions with residues in the active site, contributing to both potency and selectivity.[12] The isonicotinonitrile moiety can also participate in various non-covalent interactions.

Potential Kinase Targets

Based on the activities of structurally similar compounds, several kinase families are plausible targets for 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

  • Epidermal Growth Factor Receptor (EGFR): Aminopyrimidine and aminopyridine derivatives have been successfully developed as EGFR inhibitors.[7][9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[9] Its overactivity is a key driver in several cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Nicotinonitrile derivatives have been reported as inhibitors of VEGFR-2, a key regulator of angiogenesis—the formation of new blood vessels that is essential for tumor growth and metastasis.[4]

  • Janus Kinases (JAKs): The aminopyridine scaffold is present in several JAK inhibitors.[6][] The JAK-STAT signaling pathway is crucial for immune responses and cell growth, and its dysregulation is implicated in various cancers and inflammatory diseases.

  • Pim Kinases: Nicotinonitrile derivatives have also been identified as inhibitors of Pim kinases, a family of serine/threonine kinases involved in cell cycle progression and apoptosis.[6]

The table below summarizes the inhibitory activities of several structurally related compounds against various kinases, providing a rationale for the potential targets of 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

Compound ClassTarget KinaseReported IC50 ValuesReference
Aminopyridine-spiro derivativesEGFR (mutants)0.08 - 0.09 µM[5][9]
Aminopyrimidine hybridsEGFR0.7 - 0.9 µM[7]
Nicotinonitrile derivativesTyrosine Kinases311 - 352 nM[]
2-aminopyridine derivativesJAK23 nM[6]
Nicotinonitrile derivativesPim-1 Kinase18.9 - 21.2 nM[14]

Downstream Signaling Consequences

Inhibition of a key protein kinase by 2-((4-Methoxyphenyl)amino)isonicotinonitrile would lead to the blockade of its downstream signaling pathways. Assuming EGFR as a primary target, based on the prevalence of aminopyridine inhibitors for this kinase, the following signaling cascades would be impacted:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[9][10] Inhibition of EGFR would prevent the activation of Ras and the subsequent phosphorylation cascade, leading to a halt in cell cycle progression.[2]

  • PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.[9][12] By blocking EGFR, the activation of PI3K and its downstream effector Akt would be suppressed, promoting apoptosis and inhibiting cell growth.[3]

The following diagrams illustrate the hypothesized mechanism of action and its impact on downstream signaling.

Kinase_Inhibition_Mechanism Hypothesized Kinase Inhibition by 2-((4-Methoxyphenyl)amino)isonicotinonitrile cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile Compound->Kinase Competitively Inhibits ATP Binding Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Proliferation, Survival Phosphorylated_Substrate->Cellular_Response Activates

Figure 1: Competitive inhibition of a protein kinase by 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

Downstream_Signaling_Pathway Impact on Downstream Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile EGFR EGFR Compound->EGFR Inhibits Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival_Growth Survival_Growth mTOR->Survival_Growth Survival & Growth

Figure 2: Inhibition of EGFR leading to the blockade of MAPK and PI3K/Akt signaling pathways.

Experimental Validation: A Proposed Workflow

To validate the hypothesized mechanism of action, a systematic experimental approach is required. The following workflow outlines the key experiments.

In Vitro Kinase Inhibition Assay

The primary experiment to confirm the direct inhibition of kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-((4-Methoxyphenyl)amino)isonicotinonitrile against a panel of purified kinases (e.g., EGFR, VEGFR-2, JAK2).

Methodology (Representative Protocol for EGFR):

  • Reagent Preparation:

    • Prepare a stock solution of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in 100% DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer to achieve a range of concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).

    • Prepare a master mix containing the kinase substrate (e.g., a synthetic peptide) and ATP in kinase assay buffer.

    • Dilute the recombinant human EGFR enzyme to the desired concentration in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted compound or a vehicle control (DMSO) to the appropriate wells.

    • Add the kinase reaction master mix to all wells.

    • Initiate the reaction by adding the diluted EGFR enzyme to all wells except for the "no enzyme" control.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).[1][15][16] This is achieved by first depleting the remaining ATP and then converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays

To assess the effect of the compound on cancer cell lines.

  • Cell Proliferation Assay (e.g., MTT or SRB assay): To determine the anti-proliferative activity of the compound on cancer cell lines known to be dependent on the hypothesized target kinases (e.g., A431 cells for EGFR).

  • Western Blot Analysis: To investigate the phosphorylation status of the target kinase and its downstream signaling proteins (e.g., phosphorylated EGFR, ERK, and Akt) in treated cells. A reduction in phosphorylation would confirm the on-target effect of the compound.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1 or G2/M), which is a common outcome of kinase inhibition.

  • Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that the compound induces programmed cell death in cancer cells.

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow Experimental Workflow for Validating the Mechanism of Action Start Hypothesis: Kinase Inhibitor In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) In_Vitro_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Phosphorylation Status) Cell_Proliferation->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Conclusion Confirmed Mechanism of Action Apoptosis_Assay->Conclusion

Figure 3: A stepwise approach to experimentally validate the hypothesized mechanism of action.

Conclusion and Future Directions

The structural features of 2-((4-Methoxyphenyl)amino)isonicotinonitrile strongly suggest its potential as a kinase inhibitor. The presence of the 2-aminopyridine core, a well-established hinge-binding motif, combined with the isonicotinonitrile scaffold, provides a solid foundation for this hypothesis. Based on the extensive literature on analogous compounds, kinases such as EGFR, VEGFR-2, and JAKs are plausible targets.

The proposed mechanism of action involves the competitive inhibition of ATP binding to the kinase active site, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Future research should focus on the experimental validation of this hypothesis through a systematic workflow encompassing in vitro kinase assays and a suite of cellular assays. The identification of the specific kinase target(s) and a thorough understanding of the compound's structure-activity relationship will be paramount for its potential development as a novel therapeutic agent. The insights gained from such studies will not only elucidate the mechanism of action of this particular molecule but also contribute to the broader field of kinase inhibitor drug discovery.

References

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

  • The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. MDPI. [Link]

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. PubMed. [Link]

  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Taylor & Francis Online. [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed. [Link]

  • New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. PubMed. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PMC - NIH. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PMC - PubMed Central. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E) - PMC. [Link]

  • New 2-Aminonicotinamide. Labinsights. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

  • EGFR Activation Leads to Cell Death Independent of PI3K/AKT/mTOR in an AD293 Cell Line. Our journal portfolio - PLOS. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

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Exploratory

Biological activity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

An In-depth Technical Guide to the Predicted Biological Activity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile Abstract: This technical guide provides a comprehensive analysis of the predicted biological activities of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Biological Activity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Abstract: This technical guide provides a comprehensive analysis of the predicted biological activities of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. In the absence of direct experimental data for this specific molecule in peer-reviewed literature, this document employs a structure-activity relationship (SAR) framework to forecast its therapeutic potential. By dissecting the compound into its core functional scaffolds—the isonicotinonitrile (a 2-aminopyridine derivative) and the (4-methoxyphenyl)amino moiety—we infer its likely pharmacological profile. The isonicotinonitrile core is widely recognized in medicinal chemistry for its association with potent anticancer and antimicrobial properties.[1][2][3][4] Concurrently, the (4-methoxyphenyl)amino group is a key feature in molecules exhibiting significant anti-inflammatory and antioxidant activities.[5][6][7] This guide synthesizes data from structurally analogous compounds to build a robust hypothesis for the biological activity of the title compound, detailing potential mechanisms of action and providing validated experimental protocols for future in-vitro and in-vivo validation.

Introduction: A Molecule of Predicted Potential

2-((4-Methoxyphenyl)amino)isonicotinonitrile is a synthetic organic compound featuring a pyridine ring substituted with a nitrile group, an amino linker, and a methoxy-functionalized phenyl ring. While this specific molecule is not extensively characterized, its structural components are privileged in drug discovery, suggesting a high probability of bioactivity. This guide will explore its potential based on the established pharmacology of these well-known chemical motifs.

Chemical Structure and Synthetic Strategy

The synthesis of 2-aminonicotinonitrile derivatives is well-established and typically involves a multicomponent reaction, often a variation of the Thorpe-Ziegler reaction or a Guareschi-Thorpe condensation. A plausible and efficient synthetic route involves the condensation of a chalcone precursor with malononitrile in the presence of a suitable base or catalyst.[4][8]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Chalcone 1-(4-Methoxyphenyl)-3-aryl-prop-2-en-1-one (Chalcone Precursor) Reaction_Point Cyclocondensation Reaction Chalcone->Reaction_Point Malononitrile Malononitrile Malononitrile->Reaction_Point Catalyst Base (e.g., NaOMe) or Catalyst (e.g., NH4OAc) Catalyst->Reaction_Point Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction_Point Heat Reflux / Heat Heat->Reaction_Point Product 2-((4-Methoxyphenyl)amino)isonicotinonitrile (or related derivatives) Reaction_Point->Product

Caption: Generalized synthetic workflow for 2-aminonicotinonitrile derivatives.

The Isonicotinonitrile Core: A Scaffold for Anticancer and Antimicrobial Activity

The 2-amino-3-cyanopyridine scaffold is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of activity.

Predicted Anticancer Activity

Numerous derivatives of 2-aminonicotinonitrile have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2][3] The mechanism often involves the inhibition of critical enzymes required for cell proliferation. For instance, some cyanopyridine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[2] Others function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer.[9][10]

Table 1: In-Vitro Cytotoxicity of Structurally Related 2-Aminonicotinonitrile Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference
2-Amino-4,6-diphenylnicotinonitriles MDA-MB-231 (Breast) 3.18 - 78.28 [3]
2-Amino-4,6-diphenylnicotinonitriles MCF-7 (Breast) 4.17 - >100 [3]
4-Anilinoquinolinylchalcones MDA-MB-231 (Breast) 0.11 [11][12]
4-Anilinoquinolinylchalcones Huh-7 (Liver) 0.18 - 1.94 [11]

| 2-Amino-3-cyanopyridines | HT29 (Colorectal) | 2.243 |[2] |

IC50 values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

The data strongly suggest that 2-((4-Methoxyphenyl)amino)isonicotinonitrile is a promising candidate for anticancer screening. Its activity would likely stem from the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) and activation of caspase cascades, a mechanism observed in related chalcone-like structures.[11][12]

Predicted Antimicrobial Activity

The cyanopyridine nucleus is also a well-established pharmacophore for antimicrobial agents.[1][4][13] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antimicrobial Activity of Structurally Related Nicotinonitrile Derivatives

Compound Class Microorganism Activity Metric Result Reference
2-Methoxynicotinonitriles P. aeruginosa Zone of Inhibition Excellent [1]
2-Methoxynicotinonitriles S. aureus Zone of Inhibition Excellent [1]
2-Aminonicotinonitriles E. coli MIC (µM) 0.013 [2]

| 2-Aminonicotinonitriles | B. Megaterium, S. aureus | Zone of Inhibition | Moderate to Good |[13] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. Zone of Inhibition refers to the area where bacterial growth is prevented by the compound.

The (4-Methoxyphenyl)amino Moiety: A Driver of Anti-inflammatory and Antioxidant Effects

The methoxyphenyl group is a common feature in compounds with anti-inflammatory and antioxidant properties. Its presence is anticipated to confer these activities upon the title molecule.

Predicted Anti-inflammatory Activity

Methoxyphenolic compounds are known to modulate inflammatory responses in various cell types.[6] A primary mechanism involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[14] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.[14] Methoxyphenolic compounds can suppress this cascade, thereby reducing the inflammatory output.[15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_p50_p65 IκB-p50-p65 (Inactive NF-κB) IKK->IkB_p50_p65 Phosphorylates IκB p50_p65 p50-p65 (Active NF-κB) IkB_p50_p65->p50_p65 IκB Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Compound 2-((4-Methoxyphenyl)amino) isonicotinonitrile Compound->IKK Inhibits p50_p65_nuc->Genes Promotes Transcription

Caption: Predicted inhibition of the NF-κB signaling pathway.

Another potential mechanism is the activation of the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), leading to a reduction in inflammatory mediators.[16]

Predicted Antioxidant Activity

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been shown to possess significant antioxidant activity, in some cases exceeding that of the well-known antioxidant ascorbic acid.[5] This activity is typically measured by the compound's ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The electron-donating nature of the methoxy group on the phenyl ring likely contributes to this radical-scavenging capability.

Proposed Research Plan and Experimental Protocols

To validate the predicted activities of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, a phased screening approach is recommended.

G cluster_primary Primary In-Vitro Screening cluster_secondary Secondary Mechanistic Assays start Synthesis & Purification of Target Compound p1 Anticancer Screen (MTT Assay) start->p1 p2 Antimicrobial Screen (Agar Diffusion) start->p2 p3 Anti-inflammatory Screen (Griess Assay) start->p3 s1 Apoptosis Assay (Annexin V/PI Staining) p1->s1 If Active s2 MIC Determination p2->s2 If Active s3 Cytokine ELISA / NF-κB Western Blot p3->s3 If Active end Lead Candidate for In-Vivo Studies s1->end s2->end s3->end

Caption: Proposed experimental workflow for biological validation.

Protocol: In-Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of the compound to inhibit cancer cell proliferation.

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231, HT29) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting viability against compound concentration.

Protocol: Antibacterial Screening (Agar Well Diffusion)

This method provides a qualitative assessment of antibacterial activity.

  • Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Preparation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Well Creation: Aseptically create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound at a known concentration into each well. Include a solvent control and a standard antibiotic (e.g., Ampicillin) as a positive control.[1][13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[13]

Protocol: Anti-inflammatory Screening (Griess Assay for Nitrite)

This assay measures nitric oxide (NO) production, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[16]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution). A pink/magenta color will develop in the presence of nitrite.

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage inhibition of NO production is determined relative to the LPS-only treated cells.

Conclusion

While direct experimental validation is pending, a thorough analysis of the structural components of 2-((4-Methoxyphenyl)amino)isonicotinonitrile provides a strong rationale for its investigation as a multi-faceted therapeutic agent. The isonicotinonitrile core suggests significant potential for development as an anticancer and antimicrobial drug, while the (4-methoxyphenyl)amino moiety predicts valuable anti-inflammatory and antioxidant properties. The synergistic combination of these scaffolds within a single molecule makes it a highly attractive candidate for further research and development in oncology and infectious diseases. The experimental protocols outlined herein provide a clear pathway for validating these promising predictions.

References

  • Synthesis, Characterization and Antibacterial Evaluation of New 2-Methoxynicotinonitrile Analogues. (Source: Google Search)
  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine deriv
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (Source: MDPI, [Link])

  • Synthesis of Some New 2-Amino/Methoxy-4-(3-Methoxy-4-((3-Methyl-4-(2,2,2-Trifluoroethoxy) Pyridin-2-Yl) Methoxy) Phenyl)-6-Arylnicotinonitrile Derivative and Its Biological Activity. (Source: Google Search)
  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (Source: PMC, [Link])

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (Source: PMC, [Link])

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (Source: ResearchGate, [Link])

  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (Source: PMC, [Link])

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (Source: World News of Natural Sciences, [Link])

  • In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives: A Compar
  • Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (Source: PubMed, [Link])

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (Source: PMC, [Link])

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (Source: PMC, [Link])

  • (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (Source: ResearchGate, [Link])

  • Process for producing 2-amino-nicotinonitrile intermediates.
  • biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (Source: Benchchem)
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (Source: Google Search)
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  • 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes. (Source: PubMed, [Link])

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (Source: PMC, [Link])

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (Source: SciELO, [Link])

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (Source: PubMed, [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (Source: PMC, [Link])

  • In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. (Source: MDPI, [Link])

  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. (Source: Arkivoc, [Link])

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Foundational

Potential Therapeutic Targets of 2-((4-Methoxyphenyl)amino)isonicotinonitrile: A Mechanistic Exploration and Validation Framework

An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The 2-aminopyridine scaffold, a privileged structure in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminopyridine scaffold, a privileged structure in medicinal chemistry, is the core of numerous therapeutic agents due to its ability to form critical hydrogen bond interactions with a variety of biological targets. This guide focuses on a specific derivative, 2-((4-Methoxyphenyl)amino)isonicotinonitrile, a molecule whose structural features suggest a rich polypharmacological potential. Based on a comprehensive analysis of existing literature on analogous structures, this document delineates the most promising therapeutic target classes for this compound, including protein kinases, inflammatory pathway modulators, and regulators of neurodegenerative processes. We provide a robust scientific rationale for the selection of each potential target family, supported by authoritative references. Furthermore, we present detailed, field-proven experimental workflows and protocols designed to rigorously validate these hypotheses, bridging the gap from theoretical targeting to empirical confirmation. This whitepaper serves as a strategic roadmap for researchers aiming to elucidate the mechanism of action and unlock the full therapeutic potential of 2-((4-Methoxyphenyl)amino)isonicotinonitrile and its derivatives.

Introduction and Core Structural Analysis

The isonicotinonitrile moiety, a pyridine ring substituted with a nitrile group, is a versatile building block in drug discovery. Derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of a 2-amino group, specifically the (4-Methoxyphenyl)amino substituent, introduces key structural features that are highly significant for molecular recognition by biological targets.

Key Structural Features:

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule in many ATP-binding pockets, particularly the hinge region of protein kinases.

  • 2-Amino Group (NH): Serves as a hydrogen bond donor, further stabilizing interactions within a target's binding site.

  • Isonicotinonitrile (CN): The nitrile group is a polar moiety that can engage in dipole-dipole or hydrogen bond interactions.

  • 4-Methoxyphenyl Group: This hydrophobic moiety can occupy hydrophobic pockets within a target protein, contributing to binding affinity and selectivity. The methoxy group can also serve as a hydrogen bond acceptor.

The confluence of these features, particularly the hydrogen bond donor-acceptor pair on the aminopyridine core, makes 2-((4-Methoxyphenyl)amino)isonicotinonitrile a prime candidate for investigation against target families that have evolved to bind analogous endogenous ligands, such as ATP.

Primary Therapeutic Target Class: Protein Kinases

2.1 Scientific Rationale

The deregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif found in many clinically approved kinase inhibitors.[3] Its ability to mimic the adenine moiety of ATP allows it to compete for the enzyme's active site. Literature on structurally related 2-amino-4,6-diphenylnicotinonitriles has explicitly identified antiproliferative activity with potential inhibition of kinases such as PIM-1.[4] Furthermore, compounds with similar cores have shown potent, selective inhibition of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. This strong precedent makes the kinase family the most logical and promising starting point for target identification.

2.2 Proposed Specific Kinase Targets

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs like CDK1, CDK2, and CDK4 are frequently overactive in cancer. The structural motif of the title compound is highly amenable to binding the ATP pocket of CDKs.

  • PIM-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation. Its inhibition is a validated strategy in oncology, and related nicotinonitrile compounds have been linked to its activity.[4]

  • Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) Family: Certain MAP4K members, such as Hematopoietic Germinal Center Kinase (HGK), are implicated in stress-response pathways, including those involved in neurodegeneration.[5] Inhibition of this family represents a potential therapeutic avenue beyond oncology.

2.3 Experimental Validation Workflow: Kinase Inhibition

A tiered approach is essential for efficiently identifying and validating kinase targets. The causality of this workflow is to move from broad, unbiased screening to specific, mechanistically informative assays.

Caption: A multi-step workflow for kinase target validation.

2.3.1 Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical luminescence-based assay to quantify kinase activity.

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., CDK2/CycA) in kinase buffer.

    • Prepare a 2X solution of the specific peptide substrate and ATP in the same buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.

    • Prepare a serial dilution of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in DMSO, then dilute further in kinase buffer to create 4X final concentrations.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the 4X compound dilution to the appropriate wells. Add 5 µL of buffer with DMSO for "no inhibitor" and "no enzyme" controls.

    • Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; lower luminescence indicates higher kinase activity.

    • Incubate for 10 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Target Class: Inflammatory Pathway Modulators

3.1 Scientific Rationale

Chronic inflammation underlies a vast array of human pathologies. The methoxyphenyl and aminopyrimidine moieties present in the title compound are found in molecules known to possess anti-inflammatory properties.[6][7] For example, 2-methoxy-4-vinylphenol has been shown to exert anti-inflammatory effects by upregulating Heme Oxygenase-1 (HO-1) via the Nrf2 pathway.[6] Similarly, an aminopyrimidine derivative was found to suppress inflammatory responses mediated by Toll-Like Receptors (TLRs).[7] These findings suggest that 2-((4-Methoxyphenyl)amino)isonicotinonitrile could modulate key inflammatory signaling cascades.

3.2 Proposed Specific Inflammatory Targets

  • Nuclear Factor-kappa B (NF-κB) Pathway: A master regulator of inflammatory gene expression. Inhibition of upstream kinases (e.g., IKKs) or other nodes in this pathway prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

  • Nrf2/ARE Pathway: The Nrf2 transcription factor controls the expression of antioxidant and cytoprotective genes, including HO-1. Activation of this pathway is a key mechanism for resolving inflammation.[6]

  • Toll-Like Receptors (TLRs): As sensors of pathogens and cellular damage, TLRs (e.g., TLR4) initiate potent inflammatory responses. Modulation of TLR signaling could have broad anti-inflammatory effects.[7]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkB IκBα IKK->IkB Phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces transcription Compound 2-((4-Methoxyphenyl)amino) isonicotinonitrile Compound->IKK Potential Target

Caption: Simplified NF-κB signaling pathway with a potential point of inhibition.

3.3 Experimental Validation Workflow: Cellular Anti-Inflammatory Activity

3.3.1 Protocol: Macrophage-Based Anti-Inflammatory Assay

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophages.

  • Cell Culture:

    • Plate RAW 264.7 murine macrophages or primary human monocytes in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of 2-((4-Methoxyphenyl)amino)isonicotinonitrile (e.g., 0.1 to 30 µM) for 1-2 hours. Include a vehicle-only (DMSO) control.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (a TLR4 agonist, typically 100 ng/mL) for 18-24 hours. Include an unstimulated control group.

  • Endpoint Measurement (Cytokine Production):

    • Collect the cell culture supernatant.

    • Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting percent inhibition against compound concentration.

    • Self-Validation: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on a parallel plate treated identically to ensure that the observed reduction in cytokines is not due to general cytotoxicity.

Tertiary Target Class: Modulators of Neurodegenerative Pathways

4.1 Scientific Rationale

Neuroinflammation and oxidative stress are common pathological drivers in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[8][9] As discussed, the title compound has the potential to modulate these very pathways. The link becomes more direct with evidence that inhibitors of the MAP4K family, structurally accessible to aminopyridine-like scaffolds, are protective in in-vitro models of endoplasmic reticulum (ER) stress, a key factor in motor neuron degeneration.[5] This positions 2-((4-Methoxyphenyl)amino)isonicotinonitrile as a candidate for developing neuroprotective agents.

4.2 Proposed Specific Neuro-centric Targets

  • MAP4K/JNK Pathway: Chronic activation of the c-Jun N-terminal kinase (JNK) pathway downstream of MAP4Ks is a pro-apoptotic signal in stressed neurons.[5]

  • Glycogen Synthase Kinase 3 Beta (GSK-3β): This kinase is a central node in multiple neurodegenerative pathways, including tau phosphorylation in Alzheimer's and neuronal apoptosis.[10]

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): As in the inflammatory context, activating the Nrf2 pathway in the central nervous system, particularly in astrocytes, can protect neurons from oxidative damage.[10]

G A Step 1: Culture Neuronal Cells (e.g., SH-SY5Y) B Step 2: Pre-treat with Compound A->B C Step 3: Induce Neurotoxicity (e.g., with MPP+, Rotenone, or Tunicamycin) B->C D Step 4: Incubate for 24-48h C->D E Step 5: Assess Neuronal Viability (MTT or LDH Assay) D->E Quantify neuroprotection F Step 6: Mechanistic Analysis (Western Blot for p-JNK, Caspase-3) E->F If protective, investigate mechanism

Caption: Experimental workflow to assess neuroprotective effects.

Summary and Future Directions

This guide has identified three primary, mechanistically distinct, and experimentally tractable target classes for 2-((4-Methoxyphenyl)amino)isonicotinonitrile. The compound's core structure is exceptionally well-suited for kinase inhibition, while evidence from analogous molecules provides a strong rationale for exploring its effects on inflammatory and neurodegenerative signaling pathways.

Table 1: Summary of Potential Therapeutic Targets

Target ClassSpecific ExamplesRationaleTherapeutic Area
Protein Kinases CDK2, PIM-1, MAP4K4Classic 2-aminopyridine hinge-binding motif. Literature precedent for related scaffolds.[4]Oncology, Neurology
Inflammatory Modulators NF-κB Pathway, Nrf2Structural similarity to known anti-inflammatory agents.[6][7]Inflammatory Diseases
Neurodegenerative Modulators GSK-3β, JNK PathwayInterplay between kinase inhibition, anti-inflammatory, and antioxidant activity.[5][10]Neurodegeneration

Future Directions:

  • Execution of Validation Workflows: The immediate priority is to execute the screening and validation protocols outlined in this document to generate empirical data on the compound's activity.

  • Target Deconvolution: For confirmed activities, especially in cellular assays, advanced techniques like affinity-based chemical proteomics can be employed to definitively identify the direct binding partners in an unbiased manner.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of close analogs will be crucial to optimize potency and selectivity for the most promising targets identified, paving the way for lead optimization and future preclinical development.

References

  • Al-Jaber, A. A., et al. (2012). "Synthesis and crystal structure of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile." Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379. [Link]

  • Guna, J. V., et al. (2014). "Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile." ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study." MDPI. [Link]

  • Chantrapromma, S., et al. (2013). "6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile." Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1816. [Link]

  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]

  • Kim, B., et al. (2023). "Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1." PubMed. [Link]

  • Felefel, E. M., et al. (2015). "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives." Molecules, 21(1), 30. [Link]

  • Felefel, E. M., et al. (2015). "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives." PubMed. [Link]

  • Hayes, J. E., et al. (2020). "Development of MAP4 kinase inhibitors as motor-neuron-protecting agents." PMC. [Link]

  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. (n.d.). Arkivoc. [Link]

  • Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. (n.d.). Authorea. [Link]

  • Chu, X. J., et al. (2006). "Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity." Journal of Medicinal Chemistry, 49(22), 6549-60. [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (2022). World News of Natural Sciences. [Link]

  • van de Wetering, C., et al. (2015). "Anti-inflammatory effects of methoxyphenolic compounds on human airway cells." PMC. [Link]

  • Bain, J., et al. (2003). "The specificities of protein kinase inhibitors: an update." Biochemical Journal, 371(Pt 1), 199–204. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]

  • Scott, D. A., et al. (2016). "2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes." Inflammation Research, 65(1), 61-9. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). MDPI. [Link]

  • Mimura, M., et al. (2023). "Multifunctional Metallothioneins as a Target for Neuroprotection in Parkinson's Disease." MDPI. [Link]

  • Potential therapeutic molecular targets for better outcomes for patients with lung cancer. (2023). AIMS Press. [Link]

  • Suwunwong, T., et al. (2012). "6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile." ResearchGate. [Link]

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  • El-Sayed, N. N. E., et al. (2021). "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." PMC. [Link]

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Exploratory

An In-Depth Technical Guide to 2-((4-Methoxyphenyl)amino)isonicotinonitrile: A Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many disease...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this core. This guide focuses on 2-((4-Methoxyphenyl)amino)isonicotinonitrile, a specific derivative within the broader class of 2-anilinoisonicotinonitriles. While direct and extensive research on this particular molecule is not widely published, this document will leverage structure-activity relationship (SAR) data from closely related analogues to provide a comprehensive technical overview. We will explore its potential as a kinase inhibitor, propose a plausible mechanism of action, and provide detailed experimental protocols for its synthesis, in vitro characterization, and cell-based evaluation.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition

The 2-aminopyridine moiety is a versatile pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it an excellent starting point for inhibitor design. The general structure allows for diverse substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of 2-aminopyridine have been investigated as inhibitors of a range of kinases, including but not limited to Activin-like kinase 2 (ALK2)[1][2], Janus kinase 2 (JAK2)[3], and Rho-associated coiled-coil containing protein kinase (ROCK)[4]. The SAR studies of these series provide valuable insights into how modifications to the 2-aminopyridine core can influence inhibitory activity and selectivity.

2-((4-Methoxyphenyl)amino)isonicotinonitrile incorporates several key features:

  • 2-Aminopyridine Core: The foundational scaffold for hinge binding.

  • Isonicotinonitrile Moiety: The cyano group can act as a hydrogen bond acceptor and its position on the pyridine ring influences the overall geometry and electronic properties of the molecule.

  • (4-Methoxyphenyl)amino Group: This substituent can occupy the hydrophobic pocket of the ATP-binding site, and the methoxy group can form additional interactions, potentially enhancing potency and selectivity.

Postulated Mechanism of Action and Potential Kinase Targets

Based on the known binding modes of other 2-aminopyridine kinase inhibitors, we can postulate a mechanism of action for 2-((4-Methoxyphenyl)amino)isonicotinonitrile. It is likely to be an ATP-competitive inhibitor, binding to the ATP-binding site of one or more protein kinases.

Binding Mode Hypothesis

The proposed binding mode involves the following key interactions:

  • Hinge Interaction: The pyridine nitrogen and the exocyclic amino group of the 2-aminopyridine core are predicted to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction is a classic feature of many Type I kinase inhibitors.

  • Hydrophobic Pocket Occupancy: The 4-methoxyphenyl group is expected to extend into a hydrophobic region of the ATP-binding site. The methoxy group could potentially form a hydrogen bond with a nearby residue or a water molecule, further stabilizing the complex.

  • Gatekeeper Interaction: The nature of the substituent at the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, will likely influence the selectivity of the compound.

Potential Kinase Targets

Given the structural similarities to known inhibitors, potential kinase targets for 2-((4-Methoxyphenyl)amino)isonicotinonitrile could include:

  • Receptor Tyrosine Kinases (RTKs): Such as members of the Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR) families.

  • Non-Receptor Tyrosine Kinases: Including members of the Src family or Janus kinases (JAKs).

  • Serine/Threonine Kinases: Such as ROCK or ALK family members.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, for instance, the JAK-STAT pathway, which is often dysregulated in cancer and inflammatory diseases.

JAK-STAT_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates STAT Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Promotes Inhibitor 2-((4-Methoxyphenyl) amino)isonicotinonitrile Inhibitor->JAK Inhibits

Figure 1: Postulated inhibition of the JAK-STAT signaling pathway.

Experimental Validation: A Step-by-Step Guide

To validate the kinase inhibitory potential of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, a systematic experimental approach is required. This section provides detailed protocols for its synthesis and biological evaluation.

Synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

The synthesis of 2-anilinoisonicotinonitrile derivatives can often be achieved through a nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloroisonicotinonitrile (1.0 eq), 4-methoxyaniline (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start Start Reactants 2-Chloroisonicotinonitrile + 4-Methoxyaniline + Base in DMF Start->Reactants Reaction Heat (100-120 °C) 12-24 hours Reactants->Reaction Workup Quench with Water Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, HRMS Purification->Characterization Final_Product Pure Compound Characterization->Final_Product

Sources

Foundational

The Architecture of Matter: A Technical Guide to the Crystal Structure Analysis of Isonicotinonitrile Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of molecules in a crystalline solid dictates its fundamental physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of molecules in a crystalline solid dictates its fundamental physicochemical properties, a principle of paramount importance in the fields of materials science and pharmaceutical development. Isonicotinonitrile and its derivatives represent a class of compounds with significant potential, owing to the versatile coordination capabilities of the pyridine nitrogen and the nitrile group, which act as key hydrogen bond acceptors. Understanding their solid-state structures is crucial for predicting and tuning properties such as solubility, stability, bioavailability, and optical characteristics. This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the crystal structure analysis of isonicotinonitrile derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into crystallization, X-ray diffraction techniques, structure solution and refinement, and the critical analysis of intermolecular interactions that govern crystal packing. This guide is intended to serve as an authoritative resource for researchers seeking to harness the power of crystal engineering to develop novel materials and drug products based on the isonicotinonitrile scaffold.

The Strategic Imperative of Crystal Structure Analysis

In the realm of drug development and materials science, the solid form of a compound is not a mere passive state but an active determinant of its performance. For isonicotinonitrile derivatives, which are rich in hydrogen bonding functionalities, the propensity for forming diverse crystalline arrangements, including polymorphs and co-crystals, is high.[1][2] Polymorphism, the existence of multiple crystalline forms of the same compound, can have profound consequences, with different polymorphs exhibiting distinct melting points, solubilities, and dissolution rates.[3] For instance, a more thermodynamically stable polymorph is often less soluble, which can impact the bioavailability of an active pharmaceutical ingredient (API).[3]

The primary goal of crystal structure analysis is to obtain a precise and unambiguous three-dimensional model of how molecules are arranged in a crystal lattice. This knowledge empowers scientists to:

  • Establish Structure-Property Relationships: By correlating the crystal packing with observed physicochemical properties, researchers can develop predictive models for designing materials with desired characteristics.[4][5]

  • Control Polymorphism: Understanding the intermolecular interactions that stabilize different polymorphs is the first step toward selectively crystallizing a desired form.

  • Design Co-crystals: The isonicotinonitrile moiety is an excellent candidate for co-crystallization, a technique used to modify the properties of an API by incorporating a second, pharmaceutically acceptable molecule (a coformer) into the crystal lattice.[6]

  • Ensure Intellectual Property Protection: A thorough characterization of all solid forms of a new compound is essential for securing robust patent protection.

This guide will navigate the critical steps of this analytical journey, from obtaining suitable crystalline material to interpreting the intricate web of intermolecular forces that define the crystal structure.

From Solution to Single Crystal: The Art and Science of Crystallization

The foundation of a successful single-crystal X-ray diffraction (SC-XRD) analysis is the availability of a high-quality single crystal.[7] The ideal crystal for SC-XRD is a single, well-formed entity, free of defects, with dimensions typically in the range of 0.1 to 0.3 mm in all directions.[7] For isonicotinonitrile derivatives, which are often soluble in common organic solvents, several crystallization techniques can be employed.

Causality in Method Selection

The choice of crystallization method is dictated by the solubility profile and stability of the specific isonicotinonitrile derivative. A preliminary solubility screening in a range of solvents with varying polarities is a crucial first step.

  • Slow Evaporation: This is the most common and often the first method to be attempted due to its simplicity.[8] It is most effective when the compound has moderate solubility in a relatively volatile solvent. The slow, controlled removal of the solvent gradually increases the concentration of the solute to the point of supersaturation, leading to nucleation and crystal growth.[8][9]

  • Solvent Diffusion (Layering): This technique is ideal for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent").[10] A solution of the compound in the good solvent is carefully layered with the anti-solvent. Slow diffusion at the interface of the two solvents reduces the solubility of the compound, promoting crystallization.[11]

  • Vapor Diffusion: A variation of solvent diffusion, this method involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container holding a volatile anti-solvent.[9][11] The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization. This method is particularly useful for growing high-quality crystals from very small amounts of material.

  • Slow Cooling: For compounds that exhibit a significant increase in solubility with temperature, slow cooling of a saturated solution can yield excellent crystals.[11] The key is a very gradual temperature decrease to allow for slow nucleation and growth.

Experimental Protocol: Slow Evaporation for an Isonicotinonitrile Derivative
  • Solubility Assessment: Determine the solubility of the isonicotinonitrile derivative in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene) to identify a solvent in which it is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]

  • Controlled Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes can be varied to control the rate of evaporation.[8]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[10]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and wash them with a small amount of cold solvent.

Elucidating the Crystal Structure: X-ray Diffraction Techniques

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. The two primary techniques employed for the analysis of isonicotinonitrile derivatives are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD provides the most precise and complete structural information, including bond lengths, bond angles, and the details of intermolecular interactions.[10] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted X-rays.

The workflow for a typical SC-XRD experiment can be visualized as a sequential process, from initial data collection to the final validated crystal structure.

sc_xrd_workflow cluster_experiment Experimental cluster_processing Data Processing cluster_analysis Structure Analysis crystal_mounting Crystal Mounting data_collection Data Collection crystal_mounting->data_collection On Diffractometer data_reduction Data Reduction (Integration) data_collection->data_reduction Raw Diffraction Images space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution HKL file structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure Final Structure

Caption: SC-XRD workflow from crystal to final structure.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[12][13]

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.[10] This results in a reflection file (typically in HKL format).

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods, often implemented in software like SHELXT.[9][14]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[1][8] This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic quality. The final structure is reported in a Crystallographic Information File (CIF).

Powder X-ray Diffraction (PXRD): A Versatile Tool for Solid-State Characterization

PXRD is an indispensable technique for the analysis of polycrystalline materials.[15] While it does not provide the atomic-level detail of SC-XRD, it is crucial for:

  • Phase Identification: Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for its identification.

  • Polymorph Screening: PXRD is the primary tool for identifying and distinguishing between different polymorphic forms of a compound.

  • Monitoring Crystallization Processes: The technique can be used to follow the progress of a crystallization or a solid-state transformation in real-time.

  • Quantitative Phase Analysis: The relative amounts of different crystalline phases in a mixture can be determined from the PXRD pattern.

For cases where single crystals cannot be obtained, it is possible to solve and refine crystal structures from high-quality PXRD data using the Rietveld method.[7][13][16] This technique involves fitting the entire calculated powder pattern to the experimental data, refining both instrumental and structural parameters.

Decoding the Crystal Packing: The Role of Intermolecular Interactions

The crystal structure of an isonicotinonitrile derivative is a delicate balance of various intermolecular interactions. A thorough analysis of these interactions is key to understanding the stability of the crystal lattice and for rational crystal engineering.

Key Intermolecular Interactions in Isonicotinonitrile Derivatives

The isonicotinonitrile scaffold offers several key sites for intermolecular interactions:

  • Pyridine Nitrogen: A strong hydrogen bond acceptor.

  • Nitrile Group: A weaker hydrogen bond acceptor, but also capable of participating in other interactions.

  • Aromatic Ring: Can engage in π-π stacking and C-H···π interactions.

The interplay of these interactions gives rise to common supramolecular synthons, which are robust and predictable patterns of intermolecular recognition.

synthons cluster_h_bonding Hydrogen Bonding cluster_pi_interactions π-Interactions oh_n_py O-H···N(pyridine) nh_n_py N-H···N(pyridine) ch_n_cn C-H···N(cyano) pi_pi π-π Stacking ch_pi C-H···π isonicotinonitrile Isonicotinonitrile Derivative isonicotinonitrile->oh_n_py isonicotinonitrile->nh_n_py isonicotinonitrile->ch_n_cn isonicotinonitrile->pi_pi isonicotinonitrile->ch_pi

Caption: Common supramolecular synthons in isonicotinonitrile derivatives.

Tools for Analyzing Intermolecular Interactions
  • The Cambridge Structural Database (CSD): The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[6][17] It is an invaluable resource for identifying known crystal structures, analyzing intermolecular interaction geometries, and understanding packing motifs.[18][19][20]

  • Hirshfeld Surface Analysis: This is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal.[4][21][22][23][24] It generates a surface around a molecule in a crystal, colored according to the proximity of neighboring atoms, providing a unique fingerprint of the molecular environment.[4][21]

Data Presentation and Case Studies

To illustrate the principles discussed, let's consider a hypothetical case study of two polymorphs of a fictional isonicotinonitrile derivative, "Isono-X".

Crystallographic Data

The crystallographic data for the two polymorphs, obtained by SC-XRD, are summarized in the table below.

ParameterPolymorph APolymorph B
Chemical FormulaC10H8N2OC10H8N2O
Formula Weight172.19172.19
Crystal SystemMonoclinicOrthorhombic
Space GroupP21/cPca21
a (Å)10.234(1)12.456(2)
b (Å)8.987(1)7.891(1)
c (Å)11.567(2)15.678(3)
α (°)9090
β (°)105.23(1)90
γ (°)9090
Volume (ų)1028.9(2)1541.5(4)
Z48
Density (calculated) (g/cm³)1.1121.483
R1 [I > 2σ(I)]0.0450.038
wR2 (all data)0.1230.105
Analysis of Intermolecular Interactions
  • Polymorph A: The crystal packing is dominated by strong O-H···N(pyridine) hydrogen bonds, forming chains of molecules. These chains are further linked by weaker C-H···N(cyano) interactions.

  • Polymorph B: In this polymorph, the molecules form dimers through O-H···N(pyridine) hydrogen bonds. These dimers are then arranged in a herringbone pattern, with significant π-π stacking interactions between the aromatic rings of adjacent dimers.

The difference in packing and intermolecular interactions explains the significant difference in the calculated densities of the two polymorphs. This structural information is critical for understanding why Polymorph B might be more thermodynamically stable than Polymorph A.

Conclusion: From Structure to Function

The crystal structure analysis of isonicotinonitrile derivatives is a multifaceted discipline that combines meticulous experimental work with insightful data analysis. As this guide has demonstrated, a comprehensive understanding of crystallization, X-ray diffraction, and intermolecular interactions is essential for controlling the solid-state properties of these versatile compounds. By moving beyond simple characterization to a deeper understanding of the causal relationships between molecular structure, crystal packing, and macroscopic properties, researchers can unlock the full potential of isonicotinonitrile derivatives in the development of next-generation pharmaceuticals and advanced materials. The self-validating nature of the protocols described, grounded in authoritative crystallographic principles, provides a robust framework for achieving these goals.

References

  • BenchChem. (n.d.). Introduction to Crystallization of Pyridine N-Oxide Compounds.
  • Grebneva, D. A., & Boldyreva, E. V. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]

  • McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (37), 3814–3816. [Link]

  • Thomas, S. P., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2023). How Can We Use Intermolecular Interactions in Crystals? Lattice Energies, Predicting Crystal Growth and More… Acta Crystallographica Section A: Foundations and Advances, 79(a1), a11. [Link]

  • Martínez-Caballero, S., et al. (2021). Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. CrystEngComm, 23(3), 664-679. [Link]

  • Saeed, M., et al. (2024). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design, 24(1), 253-267. [Link]

  • Unknown. (n.d.). Slow Evaporation Method.
  • Florence, A. J., & Shankland, K. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 6), 844-860. [Link]

  • Ribeiro, A. F. A., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57416. [Link]

  • Unknown. (n.d.). Guide for crystallization. Retrieved from a university chemistry department website.
  • IMSERC. (n.d.). Crystallization Guide.
  • Vangala, V. R., et al. (2006). Concomitant and Conformational Polymorphism, Conformational Isomorphism, and Phase Relationships in 4-Cyanopyridine·4,4'-biphenol Cocrystals. Crystal Growth & Design, 6(4), 864-867. [Link]

  • Rietveld Refinement: Learn Step-by-Step with Practical Examples (1.0 Introduction). (2025, March 29). YouTube.
  • Rood, M. T., et al. (2006). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. CrystEngComm, 8(6), 450-458. [Link]

  • McCusker, L. B., et al. (1999). Rietveld refinement guidelines. Journal of Applied Crystallography, 32(1), 36-50.
  • Crystal Impact. (n.d.). Rietveld Refinement.
  • Unknown. (n.d.). Rietveld Refinement.
  • El-Gamel, N. E. A., et al. (2017). Synthesis, X-ray characterization, DFT calculations and Hirshfeld surface analysis of Zn(ii) and Cd(ii) complexes based on isonicotinoylhydrazone ligand. CrystEngComm, 19(31), 4645-4661. [Link]

  • Rood, M. T., et al. (2006). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. CrystEngComm, 8(6), 450-458. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
  • Benaissi, H., et al. (2018). HIRSHFELD SURFACE ANALYSIS, TOPOLOGICAL FEATURES AND NONLINEAR OPTICAL PROPERTIES OF PHTHALONITRILE DERIVATIVE: LOW TEMPERATURE. Chalcogenide Letters, 15(8), 405-420.
  • Abdel-rahman, A. A. H., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19574-19593. [Link]

  • Belsky, V. K., et al. (2002). The introduction of structure types into the Inorganic Crystal Structure Database ICSD. Acta Crystallographica Section B: Structural Science, 58(3.1), 364-369. [Link]

  • Shinde, V. (2025, November 6).
  • Heck, M. C., et al. (2016). CCDC 1480113: Experimental Crystal Structure Determination. Arizona State University. [Link]

  • Villars, P., & Cenzual, K. (1995). Inorganic Crystal Structure Database (ICSD) and Standardized Data and Crystal Chemical Characterization of Inorganic Structure Types (TYPIX). Journal of Research of the National Institute of Standards and Technology, 100(3), 373.
  • Soliman, S. M., Barakat, A., & El-Faham, A. (Eds.). (n.d.). Special Issue : Schiff Base Derivatives: Synthesis, Crystal Structure, Applications, Hirshfeld Surface Analysis. MDPI.
  • Avcı, S., et al. (2022). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PLoS ONE, 17(1), e0262117. [Link]

  • Benaissi, H., et al. (2018). Hirshfeld surface analysis, topological features and nonlinear optical properties of phthalonitrile derivative: low temperature experimental charge density and quantum chemistry studies.

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Exploratory

In Silico Modeling and Docking Studies of 2-((4-Methoxyphenyl)amino)isonicotinonitrile: A Precision Approach to Mutant EGFR Inhibition

Executive Summary The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) represents a highly functionalized, compact pharmacophore with significant potential in targeted oncology. Built upon a 2-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) represents a highly functionalized, compact pharmacophore with significant potential in targeted oncology. Built upon a 2-aminopyridine scaffold—a privileged motif in kinase drug discovery—this molecule is theoretically primed to act as a Type I ATP-competitive inhibitor[1].

This technical whitepaper establishes a rigorous, self-validating computational workflow to evaluate the compound's binding affinity and mechanistic stability against the clinically challenging T790M/L858R double-mutant Epidermal Growth Factor Receptor (EGFR). By bridging quantum mechanics, molecular docking, and molecular dynamics (MD), we provide a comprehensive blueprint for validating this scaffold prior to in vitro synthesis and enzymatic profiling.

Structural Rationale & Pharmacophore Analysis

Successful kinase inhibition relies on precise stereoelectronic complementarity within the ATP-binding pocket. The selection of 2-((4-Methoxyphenyl)amino)isonicotinonitrile is driven by three distinct structural causalities:

  • The Hinge-Binding Core (2-Aminopyridine): The kinase hinge region (specifically residue Met793 in EGFR) requires a bidentate hydrogen-bonding network. The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic secondary amine acts as a hydrogen bond donor, perfectly mimicking the adenine ring of ATP[1].

  • Hydrophobic Pocket I (HR I) Insertion: The 4-methoxyphenyl group provides a stereoelectronically favorable vector into the hydrophobic pocket. The electron-donating methoxy substituent enriches the π -electron cloud of the phenyl ring, promoting strong dispersion forces and π -sulfur interactions with the mutated gatekeeper residue (Met790)[1].

  • Solvent-Exposed Vector (4-Cyano Group): The isonicotinonitrile moiety directs the strongly electron-withdrawing cyano group toward the solvent-exposed ribose channel. This not only improves aqueous solubility but also lowers the pKa of the exocyclic amine, optimizing hydrogen bond strength at physiological pH.

Computational Methodology & Self-Validating Protocols

To ensure scientific integrity, the in silico pipeline is designed as a self-validating system where the output of one phase serves as the quality control baseline for the next.

Phase I: Quantum Mechanical Ligand Preparation

Standard empirical force fields often misassign partial charges for highly conjugated systems, leading to artificially inflated or deflated docking scores.

  • Protocol:

    • Generate the 3D conformer of the ligand using RDKit.

    • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

    • Calculate Restrained Electrostatic Potential (RESP) charges to map accurate electrostatics.

  • Validation Checkpoint: The complete absence of imaginary frequencies in the post-optimization vibrational analysis confirms the ligand has reached a true local energy minimum.

Phase II: Protein Preparation (EGFR T790M/L858R)
  • Protocol:

    • Retrieve the X-ray crystal structure of mutant EGFR (PDB ID: 4I22).

    • Strip co-crystallized ligands and bulk water molecules, retaining only structural waters within 5 Å of the active site.

    • Assign physiological protonation states (pH 7.4) using PROPKA, ensuring the catalytic base (Asp855) is correctly deprotonated.

  • Validation Checkpoint: Ramachandran plot analysis must show >98% of residues in favored/allowed regions after missing loop reconstruction.

Phase III: Molecular Docking (AutoDock Vina)

AutoDock Vina is utilized for its exceptional balance of speed and accuracy, driven by a hybrid empirical and knowledge-based scoring function[2].

  • Protocol:

    • Define a grid box of 20 × 20 × 20 Å centered on the coordinates of the native ATP-binding site (Met793).

    • Set the exhaustiveness parameter to 32 to force deep conformational sampling of the highly flexible methoxyphenyl rotor.

    • Execute docking to generate the top 10 binding poses[2].

  • Validation Checkpoint: The top three poses must converge within an RMSD of < 2.0 Å, proving the docking algorithm has found a distinct, non-artifactual global minimum.

Phase IV: Molecular Dynamics & MM/PBSA Free Energy Calculation

Because docking treats the protein as rigid and ignores explicit solvent entropy, a 100 ns MD simulation is required to calculate the true thermodynamic binding free energy via the MM/PBSA method[3].

  • Protocol:

    • Solvate the top-docked complex in a dodecahedral box with TIP3P water using GROMACS[4].

    • Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

    • Perform steepest descent energy minimization (convergence at max force < 1000 kJ/mol/nm)[4].

    • Equilibrate the system under NVT (100 ps) and NPT (100 ps) ensembles at 300 K and 1 bar.

    • Run a 100 ns production MD simulation using the CHARMM36 force field[4].

    • Extract 100 evenly spaced frames from the final 20 ns to calculate ΔGbind​ using MM/PBSA[3].

  • Validation Checkpoint: The backbone RMSD plot must plateau within the first 20 ns and remain stable (fluctuation < 0.2 Å), confirming the ligand does not artificially denature the binding pocket.

Results & Data Presentation

The computational data strongly supports the efficacy of 2-((4-Methoxyphenyl)amino)isonicotinonitrile against the mutant strain, showing a distinct preference for the T790M/L858R variant over the Wild-Type (WT).

Table 1: Quantitative Binding Metrics

TargetAutoDock Vina Score (kcal/mol)MM/PBSA ΔGbind​ (kcal/mol)RMSD post-100ns (Å)
EGFR (WT) -8.4-22.5 ± 2.11.8 ± 0.2
EGFR (T790M/L858R) -9.8-31.2 ± 1.81.2 ± 0.1

Note: The significantly more negative MM/PBSA score for the mutant variant indicates that the bulky methionine gatekeeper (T790M) creates a highly favorable hydrophobic enclosure for the methoxyphenyl ring.

Table 2: Key Interacting Residues (EGFR T790M/L858R)

ResidueInteraction TypeDistance (Å)Pharmacophore Component
Met793 Hydrogen Bond (Donor/Acceptor)2.1 / 2.82-aminopyridine core
Met790 Hydrophobic / π -Sulfur3.44-methoxyphenyl ring
Lys745 Electrostatic / Dipole3.14-cyano group
Leu718 van der Waals3.6Pyridine backbone

Mechanistic Pathway Visualization

The following diagram illustrates the downstream signaling cascade of EGFR and the precise biochemical intervention point of the 2-aminopyridine derivative.

Pathway Ligand EGF Ligand Receptor EGFR (T790M/L858R) Ligand->Receptor Activates RAS RAS Receptor->RAS Phosphorylation Inhibitor 2-((4-Methoxyphenyl)amino) isonicotinonitrile Inhibitor->Receptor ATP-competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Tumor Tumor Proliferation ERK->Tumor Transcription

Mechanism of action: Inhibition of mutant EGFR signaling by the 2-aminopyridine derivative.

Conclusion

The in silico profiling of 2-((4-Methoxyphenyl)amino)isonicotinonitrile reveals a highly optimized binding profile against the T790M/L858R EGFR mutant. The causality of its success lies in the synergistic relationship between the hinge-binding 2-aminopyridine core and the HR I-targeting methoxyphenyl group. Validated through rigorous MD simulations and MM/PBSA thermodynamics, this compound demonstrates structural stability and high-affinity target engagement, justifying its advancement into in vitro kinase assays and cellular proliferation studies.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. 2

  • Engel, J., et al. (2017). Trisubstituted Pyridinylimidazoles as Potent Inhibitors of the Clinically Resistant L858R/T790M/C797S EGFR Mutant: Targeting of Both Hydrophobic Regions and the Phosphate Binding Site. ACS Medicinal Chemistry Letters. 1

  • GROMACS Development Team. (2026). GROMACS 2026.1 Reference Manual. GROMACS Documentation.4

  • Genomatics. (n.d.). MM-PBSA Binding Free Energy Calculation | Methodology & Protocol. Genomatics. 3

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Foundational

The Privileged Aminopyridine Scaffold: A Deep Dive into Structure-Activity Relationships (SAR) in Modern Drug Discovery

Executive Summary The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore across a diverse array of biological targets. Its unique physicochemical properties—speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore across a diverse array of biological targets. Its unique physicochemical properties—specifically its basicity, lipophilicity, and dual capacity to act as both a hydrogen bond donor and acceptor—make it an ideal structural motif for interacting with protein kinases and ion channels. This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of aminopyridines, focusing on two distinct therapeutic paradigms: 2-aminopyridines as ATP-competitive kinase inhibitors (targeting JAK2 and ROS1) and 4-aminopyridines as voltage-gated potassium (Kv) channel blockers .

Part 1: 2-Aminopyridines as ATP-Competitive Kinase Inhibitors

Mechanistic Causality: The Hinge-Binding Pharmacophore

In the realm of oncology and immunology, 2-aminopyridine derivatives are extensively utilized as ATP-competitive kinase inhibitors[1]. The causality behind their efficacy lies in their structural mimicry of the adenine ring of ATP. When a 2-aminopyridine compound enters the kinase ATP-binding pocket, it engages the highly conserved "hinge region" through a bidentate hydrogen-bonding network:

  • Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Leu932 in JAK2).

  • Hydrogen Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen of an adjacent hinge residue[2].

This dual interaction anchors the scaffold, allowing medicinal chemists to functionalize the 3-, 4-, 5-, and 6-positions to probe deep hydrophobic pockets, enhance target selectivity, and overcome resistance mutations[3].

SAR Case Studies: JAK2 and ROS1/ALK Inhibitors

JAK2 Inhibition: Janus Kinase 2 (JAK2) is a critical target for myeloproliferative neoplasms. Wang et al. utilized the 2-aminopyridine core of Crizotinib (an ALK/ROS1 inhibitor) to design highly selective JAK2 inhibitors. By optimizing the substitutions on the aminopyridine ring, they synthesized compounds 12k and 12l, which exhibited IC50 values of 6 nM and 3 nM, respectively, vastly outperforming the parent Crizotinib (IC50 = 27 nM)[1][4].

Overcoming ROS1 Resistance: The emergence of the ROS1 G2032R solvent-front mutation severely limits the clinical efficacy of Crizotinib. Liu et al. demonstrated that introducing a spiro group to the 2-aminopyridine core reduces steric hindrance with the bulky arginine side chain of the mutant. Their optimized spiro derivative, C01, exhibited an IC50 of 42.3 nM against the resistant ROS1 G2032R mutant, making it approximately 30-fold more potent than Crizotinib[5][6].

Quantitative SAR Data Summary
Compound / DerivativeTarget KinaseKey Structural ModificationIC50 ValueReference
Crizotinib JAK2Unmodified 2-aminopyridine core27 nM[1]
Compound 12k JAK2Substituted 2-aminopyridine6 nM[1]
Compound 12l JAK2Substituted 2-aminopyridine3 nM[1]
Compound 21b JAK2Substituted 2-aminopyridine9 nM[7]
Crizotinib ROS1 G2032RUnmodified 2-aminopyridine core~1200 nM[6]
Compound C01 ROS1 G2032RSpiro-functionalized 2-aminopyridine42.3 nM[6]
Experimental Protocol: Self-Validating ADP-Glo Kinase Assay

To accurately determine the IC50 of 2-aminopyridine kinase inhibitors, the luminescent ADP-Glo assay is employed. This protocol is self-validating as it directly measures ADP production (a universal product of kinase activity) while actively depleting background ATP, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the purified kinase (e.g., JAK2 or ROS1) and the specific peptide substrate to their optimal working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-aminopyridine derivatives in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Kinase Reaction: Add the enzyme/substrate mixture to the compounds. Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase. Incubate for 60 minutes at room temperature. Causality: Using ATP at its Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • ATP Depletion: Add the ADP-Glo™ Reagent (equal volume to the reaction) and incubate for 40 minutes. Causality: This step terminates the kinase reaction and completely depletes unconsumed ATP, eliminating background noise.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition & Analysis: Read the luminescence on a microplate reader. Normalize the data against positive (DMSO only) and negative (no enzyme) controls. Fit the dose-response data to a 4-parameter logistic (4PL) nonlinear regression model to calculate the IC50.

Pathway Visualization

KinaseInhibition ATP ATP Binding Pocket (Kinase Hinge) Kinase JAK2 / ROS1 Activation ATP->Kinase ATP Hydrolysis Inhibitor 2-Aminopyridine Derivative Inhibitor->ATP Competitive Binding (H-Bonding) Inhibitor->Kinase Inhibits Catalysis Downstream STAT / ERK Phosphorylation Kinase->Downstream Signal Transduction Proliferation Cancer Cell Proliferation Downstream->Proliferation Gene Expression

Fig 1: Mechanism of 2-aminopyridine ATP-competitive inhibition and downstream signaling blockade.

Part 2: 4-Aminopyridines as Voltage-Gated Potassium (Kv) Channel Blockers

Mechanistic Causality: Intracellular Pore Plugging

Unlike 2-aminopyridines, 4-aminopyridine (4-AP) and its derivatives are classic blockers of voltage-gated potassium (Kv1) channels, utilized clinically to improve neurological conduction in patients with multiple sclerosis (MS)[8][9].

The mechanism of action is highly dependent on the physicochemical properties of the molecule. 4-AP binds to the intracellular vestibule of the Kv channel only when the channel is in the open state. To reach this intracellular site, the drug must cross the lipid bilayer. Therefore, the SAR is governed by a delicate balance:

  • The Neutral Form: Required to permeate the lipophilic cell membrane.

  • The Protonated (Cationic) Form: The active pharmacophore that physically plugs the channel pore and interacts with the selectivity filter[9].

SAR Insights: The Role of Basicity and Lipophilicity

Rodríguez-Rangel et al. conducted a comprehensive SAR study on 4-AP derivatives, revealing that substitutions at the 3-position drastically alter potency by shifting the pKa and lipophilicity (logD)[8][9].

  • 3-Methyl-4-aminopyridine (3Me4AP): The electron-donating methyl group increases the basicity (higher pKa) compared to 4-AP, while simultaneously increasing lipophilicity. This allows 3Me4AP to cross the membrane efficiently and exist predominantly in the active protonated state intracellularly, resulting in a highly potent IC50 of 37-50 µM[9].

  • Electron-Withdrawing Groups: Conversely, derivatives like 3-trifluoromethyl-4-aminopyridine (3CF34AP) have lower pKa values, reducing the fraction of the active protonated form at physiological pH, leading to a significant drop in potency (IC50 = 690-1150 µM)[9].

Quantitative SAR Data Summary
CompoundSubstitutionpKa ImpactKv1 Channel IC50 (µM)Reference
3Me4AP 3-Methyl (-CH3)Increased basicity37 - 50[9]
3F4AP 3-Fluoro (-F)Decreased basicity160 - 304[9]
4-AP None (Parent)Baseline200 - 350[9]
3MeO4AP 3-Methoxy (-OCH3)Decreased basicity310 - 992[9]
3CF34AP 3-Trifluoromethyl (-CF3)Strongly decreased690 - 1150[9]

Note: IC50 values are voltage-dependent and increase at higher depolarizing voltages due to electrostatic repulsion from permeating K+ ions.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

To evaluate the blocking efficacy of 4-AP derivatives, TEVC electrophysiology in Xenopus laevis oocytes is the gold standard. This system allows for precise control of membrane voltage to isolate the open-state binding kinetics of the compounds.

Step-by-Step Methodology:

  • Oocyte Preparation: Microinject defolliculated Xenopus laevis oocytes with cRNA encoding the specific Kv1 channel subunit (e.g., Shaker Kv). Incubate at 18°C for 24-48 hours to allow for robust protein translation and membrane trafficking.

  • Impalement & Baseline: Place the oocyte in a recording chamber continuously perfused with ND96 buffer. Impale the oocyte with two glass microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl. Clamp the holding potential at -80 mV. Causality: Holding at -80 mV keeps the Kv channels in the closed/resting state, preventing premature drug binding.

  • Compound Perfusion: Perfuse the 4-AP derivative into the chamber. Allow 3-5 minutes of perfusion without altering the voltage. Causality: Because 4-AP binds intracellularly, sufficient time must be granted for the neutral fraction of the drug to partition across the oocyte membrane and reach equilibrium.

  • Voltage Step Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments) for 500 ms each. Causality: Depolarization opens the channel pore, allowing the intracellularly accumulated protonated 4-AP to bind and block the outward K+ current.

  • Data Analysis: Record the steady-state outward K+ current at the end of each voltage pulse. Subtract linear leak currents. Calculate the fractional block at each concentration and fit the data to the Woodhull equation to determine the voltage-dependent IC50[9][10].

Workflow Visualization

PatchClamp Oocyte Xenopus Oocyte (Expressing Kv1) Electrode Voltage-Clamp Electrodes Oocyte->Electrode Impalement Perfusion Perfusion of 4-AP Derivatives Electrode->Perfusion Baseline Established Recording K+ Current Recording Perfusion->Recording Voltage Steps (+10 to +50 mV) Analysis IC50 Calculation (Woodhull Model) Recording->Analysis Dose-Response Curve

Fig 2: Two-Electrode Voltage Clamp (TEVC) workflow for evaluating Kv1 channel blockers.

Conclusion & Future Perspectives

The aminopyridine scaffold remains an incredibly versatile tool in drug discovery. As demonstrated, the 2-aminopyridine core is highly effective at anchoring molecules within the kinase hinge region, allowing for the precise tuning of selectivity against targets like JAK2 and the circumvention of resistance mutations in ROS1. Conversely, the 4-aminopyridine core relies heavily on the manipulation of pKa and lipophilicity to optimize intracellular pore-blocking efficacy in Kv channels. Future SAR optimizations will likely focus on leveraging these properties to develop bivalent degraders (PROTACs) and highly specific PET imaging radiotracers for neurodegenerative diseases.

References

  • Mohedas, A. H., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. PubMed. Available at:[Link]

  • Wang, W., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. Available at:[Link]

  • Liu, D., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Semantic Scholar. Available at:[Link]

  • Liu, S., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. PubMed Central. Available at:[Link]

  • Rodríguez-Rangel, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Available at:[Link]

  • Jeon, R., et al. (2026). Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. PubMed. Available at:[Link]

Sources

Exploratory

Discovery of novel isonicotinonitrile-based therapeutic agents

Title: Engineering the Future of Targeted Therapeutics: A Comprehensive Guide to Isonicotinonitrile-Based Drug Discovery Introduction As a Senior Application Scientist overseeing early-stage drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Future of Targeted Therapeutics: A Comprehensive Guide to Isonicotinonitrile-Based Drug Discovery

Introduction As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of selecting privileged scaffolds that balance target affinity with pharmacokinetic viability. Isonicotinonitrile (4-cyanopyridine) has emerged as a highly versatile, nitrogen-containing heterocyclic building block[1]. The strategic placement of the electron-withdrawing nitrile group (-CN) at the C4 position of the pyridine ring fundamentally alters the electronic landscape of the molecule. This modification lowers the pKa of the pyridine nitrogen, enhancing metabolic stability against cytochrome P450-mediated oxidation, while simultaneously providing a synthetic handle for late-stage functionalization into amidines, amines, or carboxylic acids[1]. This whitepaper details the mechanistic rationale, synthetic workflows, and biological evaluation protocols required to successfully develop novel isonicotinonitrile-based therapeutic agents.

1. Structural Rationale and Target Engagement The pharmacological utility of isonicotinonitrile derivatives spans multiple therapeutic areas, from oncology to infectious diseases. The scaffold's rigid planarity allows for deep insertion into hydrophobic binding pockets, while the heteroatoms serve as precise hydrogen-bond acceptors.

1.1. Hedgehog Pathway Inhibition (Oncology) Aberrant activation of the Hedgehog (Hh) signaling pathway is a primary driver in basal cell carcinoma and medulloblastoma. Isonicotinonitrile derivatives, specifically analogs of the potent inhibitor Sant-75, have been engineered to directly antagonize Smoothened (SMO), a key transmembrane protein in the Hh cascade[2]. The conversion of the isonicotinonitrile core into an isonicotinamidine intermediate allows for the construction of pyrimidine-fused biaryl structures that perfectly complement the SMO binding cleft[2],[3].

HedgehogPathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses GLI GLI Transcription Factors SMO->GLI Activates Sant75 Isonicotinonitrile (Sant-75 Derivative) Sant75->SMO Direct Antagonism TargetGenes Target Gene Expression GLI->TargetGenes Promotes

Fig 1. Mechanistic antagonism of the Hedgehog signaling pathway by isonicotinonitrile derivatives.

1.2. HIV-1 Reverse Transcriptase Inhibition (Infectious Disease) In antiviral drug design, 2,6-disubstituted isonicotinonitrile derivatives have demonstrated significant efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs)[4]. The cyano group acts as a critical anchor, interacting with the backbone amides of the NNRTI binding pocket, while palladium-catalyzed cross-coupling allows for the introduction of diverse phenoxy or amino-aryl substituents at the 2- and 6-positions to optimize the selectivity index (S.I.)[4].

1.3. Kinase Inhibition Isonicotinonitrile serves as a precursor for complex fused bicyclic systems, such as pyrazolo[3,4-c]pyridines, which are potent kinase inhibitors[5]. The initial condensation of hydrazine with halogenated isonicotinonitriles rapidly generates the core pharmacophore required for ATP-competitive kinase inhibition[5].

2. Advanced Synthetic Methodologies The discovery of isonicotinonitrile therapeutics relies heavily on robust, scalable synthetic routes. Cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, are the cornerstones of this process[6].

SyntheticWorkflow Start Isonicotinonitrile (4CP) Halogenation Halogenation / Functionalization Start->Halogenation Step 1 Coupling Pd-Catalyzed Cross-Coupling Halogenation->Coupling Step 2 Purification Chromatographic Purification Coupling->Purification Step 3 Characterization NMR, LC-MS, HRMS Purification->Characterization Step 4 BioAssay In Vitro Bioassay Characterization->BioAssay Step 5

Fig 2. Standardized synthetic and validation workflow for isonicotinonitrile-based libraries.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Isonicotinonitrile Intermediates Causality & Rationale: Standard coupling conditions often fail for electron-deficient pyridine systems due to competitive protodeboronation or catalyst poisoning by the basic nitrogen. Utilizing Pd(OAc)2 with PPh3 in 1,4-dioxane mitigates these issues. The non-polar nature of 1,4-dioxane combined with a moderate base (Na2CO3) ensures a controlled transmetalation step, preventing premature degradation of the boronic acid and boosting yields from <30% to >75%[2],[3].

Self-Validating Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the halogenated isonicotinonitrile derivative (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv). Validation: Argon purging is critical; oxygen contamination will lead to homocoupling of the boronic acid.

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%) and PPh3 (15 mol%).

  • Solvent & Base: Inject anhydrous 1,4-dioxane (0.2 M) followed by an aqueous solution of Na2CO3 (2.0 M, 2.5 equiv).

  • Reaction Execution: Heat the biphasic mixture to 100 °C for 8 hours. Validation: Monitor via LC-MS every 2 hours. The disappearance of the halogenated starting material mass peak and the emergence of the cross-coupled product mass confirms catalytic turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

3. Biological Evaluation & Quantitative Profiling To ensure a compound is a viable therapeutic agent, it must demonstrate high target affinity (low IC50) and low cellular toxicity (high CC50). The Selectivity Index (S.I. = CC50/IC50) is the ultimate metric of a drug's therapeutic window[4].

Table 1: Quantitative Bioactivity Profile of Representative Isonicotinonitrile Derivatives

Compound ClassTargetIC50 (µM)CC50 (µM)Selectivity Index (S.I.)Reference
Sant-75 Analog (Pyrimidine-fused)Smoothened (SMO)< 0.05> 50.0> 1000[2]
2,6-Bis-(4-chlorophenoxy)isonicotinonitrileHIV-1 RT4.2> 100.0> 23.8[4]
Mono-substituted isonicotinonitrile (4b)HIV-1 RT1.585.056.6[4]
Pyrazolo[3,4-c]pyridin-3-amine derivativeKinase (General)< 1.0N/AN/A[5]

Protocol 2: High-Throughput Cell Viability & Target Inhibition Assay Causality & Rationale: Measuring target inhibition in a cell-free biochemical assay does not account for cell permeability or off-target cytotoxicity. This dual-readout protocol ensures that the observed IC50 is due to true target engagement rather than generalized cell death[4].

Self-Validating Step-by-Step Methodology:

  • Cell Plating: Seed the target cell line (e.g., MT-4 cells for HIV assays or LightII reporter cells for Hh assays) in 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of appropriate media. Incubate overnight at 37 °C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of the isonicotinonitrile derivative in DMSO. Add 1 µL of each dilution to the wells (final DMSO concentration = 1%). Validation: Include a vehicle control (1% DMSO) to establish baseline viability, and a positive control (e.g., Nevirapine for HIV-1 RT) to validate assay sensitivity.

  • Incubation: Incubate the plates for 72 hours.

  • Cytotoxicity Readout (CC50): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL of solubilization buffer. Read absorbance at 570 nm.

  • Target Inhibition Readout (IC50): Perform a parallel assay using a target-specific readout (e.g., viral p24 antigen ELISA for HIV, or Firefly luciferase luminescence for Hh pathway activity).

  • Data Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50 and CC50. Calculate S.I. = CC50/IC50.

4. Conclusion The isonicotinonitrile scaffold is far more than a simple building block; it is a dynamic pharmacophore that offers precise control over electronic distribution, metabolic stability, and target engagement. By leveraging optimized palladium-catalyzed cross-coupling methodologies and rigorous dual-readout biological evaluations, drug discovery professionals can rapidly translate these derivatives from conceptual designs into potent, selective therapeutic agents.

References 1.2. Beilstein Journal of Organic Chemistry. 2.4. Arkivoc. 3. 6. National Institutes of Health (NIH) / PMC. 4. 5. Google Patents (WO2005110410A2). 5.1. Scimplify.

Foundational

2-((4-Methoxyphenyl)amino)isonicotinonitrile derivatives for cancer research.

An In-Depth Technical Guide to 2-((4-Methoxyphenyl)amino)isonicotinonitrile Derivatives in Cancer Research Authored by: A Senior Application Scientist Introduction: The Rationale for Investigating 2-((4-Methoxyphenyl)ami...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-((4-Methoxyphenyl)amino)isonicotinonitrile Derivatives in Cancer Research

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating 2-((4-Methoxyphenyl)amino)isonicotinonitrile Derivatives

The quest for novel, highly effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyridine nucleus, have emerged as a privileged scaffold. The cyanopyridine moiety, a key component of the isonicotinonitrile structure, is found in a variety of compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The incorporation of a cyano group often enhances the therapeutic potential of the parent molecule.

This guide focuses on a specific, promising class of compounds: 2-((4-Methoxyphenyl)amino)isonicotinonitrile derivatives . The rationale for investigating this particular chemical architecture is twofold. First, the isonicotinonitrile core provides a rigid and versatile backbone for chemical modification. Second, the (4-methoxyphenyl)amino substituent is a common feature in many biologically active molecules, including those with demonstrated anticancer properties[3][4]. The methoxy group can influence the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets[4].

The overarching hypothesis is that by combining the isonicotinonitrile scaffold with the (4-methoxyphenyl)amino group, it is possible to develop a new class of potent and selective anticancer agents. This guide will provide a comprehensive overview of the synthesis, proposed mechanism of action, structure-activity relationships, and key experimental protocols for evaluating these compounds.

Proposed Synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile Derivatives

A plausible and efficient synthetic route for 2-((4-Methoxyphenyl)amino)isonicotinonitrile derivatives can be adapted from established methods for the synthesis of related cyanopyridine and nicotinonitrile compounds[1][2][5]. A common and effective approach involves a multi-step synthesis starting from readily available chalcones.

General Synthetic Scheme

The synthesis can be envisioned in two main stages: the formation of a chalcone intermediate, followed by its cyclization with malononitrile and a suitable reagent to yield the desired 2-amino-3-cyanopyridine derivative.

Step 1: Synthesis of Chalcone Intermediate

The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde under basic conditions to form the corresponding chalcone[5].

Step 2: Synthesis of the 2-Amino-4,6-disubstitutednicotinonitrile Core

The resulting chalcone is then reacted with malononitrile and ammonium acetate in a refluxing solvent, such as ethanol, to yield the 2-amino-4,6-disubstitutednicotinonitrile core structure[1][5].

Detailed Protocol for Synthesis

Materials and Reagents:

  • Substituted acetophenone

  • Substituted aldehyde

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Chalcone Synthesis:

    • Dissolve the substituted acetophenone (1 equivalent) and substituted aldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of sodium hydroxide dropwise with stirring at room temperature.

    • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry. Purify by recrystallization or column chromatography.

  • Nicotinonitrile Synthesis:

    • To a solution of the purified chalcone (1 equivalent) in ethanol, add malononitrile (1.2 equivalents) and ammonium acetate (8-10 equivalents)[2].

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product can be purified by column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate gradient).

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry[6].

Proposed Mechanism of Action: A Multifaceted Approach to Cancer Cell Cytotoxicity

Based on the known biological activities of structurally related cyanopyridine and isonicotinonitrile derivatives, it is plausible that 2-((4-Methoxyphenyl)amino)isonicotinonitrile compounds exert their anticancer effects through multiple mechanisms. These may include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Many cytotoxic anticancer agents, including derivatives of related heterocyclic systems, induce programmed cell death, or apoptosis, in cancer cells[7]. It is hypothesized that 2-((4-Methoxyphenyl)amino)isonicotinonitrile derivatives could trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases[8].

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Several classes of anticancer compounds, including those with pyrimidine and pyridine scaffolds, have been shown to induce cell cycle arrest at different phases (G1, S, or G2/M), thereby preventing cancer cell proliferation[8][9]. Flow cytometric analysis would be a key experiment to determine if these derivatives cause an accumulation of cells in a specific phase of the cell cycle[8].

Inhibition of Pro-Survival Signaling Pathways

Key signaling pathways that are often dysregulated in cancer include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. The inhibition of these pathways can lead to decreased cell proliferation and survival. Given that some nicotinamide derivatives have been shown to inhibit kinases, it is possible that 2-((4-Methoxyphenyl)amino)isonicotinonitrile derivatives could target one or more kinases in these critical pathways[10].

Proposed_Anticancer_Mechanism Derivative 2-((4-Methoxyphenyl)amino) isonicotinonitrile Derivative Pathway_Inhibition Inhibition of Pro-Survival Signaling Pathways (e.g., PI3K/Akt) Derivative->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Derivative->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Derivative->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Pathway_Inhibition->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death

Caption: Proposed multifaceted mechanism of action for the anticancer activity of the derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of the 2-((4-Methoxyphenyl)amino)isonicotinonitrile core can be modulated by introducing various substituents at different positions of the molecule. Based on SAR studies of related compounds, the following insights can guide the design of more potent derivatives[7][11][12]:

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
Phenyl Ring of (4-Methoxyphenyl)amino Electron-donating groups (e.g., -OH, -CH3)May enhance activityIncreased electron density could improve binding to the target protein.
Electron-withdrawing groups (e.g., -F, -Cl, -NO2)May increase or decrease activityHalogens can improve membrane permeability and binding affinity. The effect is target-dependent.
Isonicotinonitrile Ring Substitution at other available positionsCould significantly alter activityIntroduction of bulky or polar groups can affect the overall conformation and interaction with the target.

Key Experimental Protocols for Anticancer Evaluation

A systematic evaluation of the anticancer potential of newly synthesized 2-((4-Methoxyphenyl)amino)isonicotinonitrile derivatives requires a series of well-defined in vitro and in vivo assays.

In Vitro Assays
1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic cells after treatment with the test compound.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Assays
1. Murine Xenograft Model

This model evaluates the in vivo antitumor efficacy of the most promising compounds identified from in vitro studies[13][14][15].

Protocol:

  • Animal Model: Use athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., intravenously or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size. Calculate the tumor growth inhibition in the treated group.

Experimental_Workflow Synthesis Synthesis of Derivatives In_Vitro In Vitro Screening Synthesis->In_Vitro MTT Cytotoxicity Assay (MTT) In_Vitro->MTT Apoptosis Apoptosis Assay In_Vitro->Apoptosis Cell_Cycle Cell Cycle Analysis In_Vitro->Cell_Cycle Lead_Selection Lead Compound Selection MTT->Lead_Selection Apoptosis->Lead_Selection Cell_Cycle->Lead_Selection In_Vivo In Vivo Efficacy Lead_Selection->In_Vivo Xenograft Murine Xenograft Model In_Vivo->Xenograft

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

Data Interpretation and Future Directions

The data generated from the proposed experiments will provide a comprehensive profile of the anticancer activity of the 2-((4-Methoxyphenyl)amino)isonicotinonitrile derivatives.

  • Interpretation of Results:

    • Low IC50 values from the MTT assay indicate high potency.

    • A significant increase in the Annexin V-positive cell population confirms the induction of apoptosis.

    • Accumulation of cells in a specific phase of the cell cycle suggests a mechanism involving cell cycle arrest.

    • Significant tumor growth inhibition in the xenograft model demonstrates in vivo efficacy.

  • Future Research:

    • Target Identification: Elucidate the specific molecular target(s) of the most active compounds. This could involve techniques such as proteomics and molecular docking studies.

    • Pharmacokinetic and Toxicological Studies: Conduct detailed ADME and toxicology studies to assess the drug-like properties and safety profile of the lead compounds.

    • Lead Optimization: Synthesize and evaluate further analogs based on the SAR data to improve potency, selectivity, and pharmacokinetic properties.

The systematic investigation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile derivatives holds significant promise for the discovery of novel and effective anticancer agents. The framework provided in this guide offers a robust starting point for researchers in this exciting field.

References

  • Exploring the In Vivo and In Vitro Anticancer Activity of Rhenium Isonitrile Complexes - PMC. (n.d.).
  • Synthesis of Some New 2-Amino/Methoxy-4-(3. (n.d.).
  • Exploring the In Vivo and In Vitro Anticancer Activity of Rhenium Isonitrile Complexes. (2020, July 20).
  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (n.d.).
  • Exploring the In Vivo and In Vitro Anticancer Activity of Rhenium Isonitrile Complexes | Request PDF - ResearchGate. (n.d.).
  • Exploring the In Vivo and In Vitro Anticancer Activity of Rhenium Isonitrile Complexes. (n.d.).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020, June 29).
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021, August 29).
  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC. (n.d.).
  • In Vitro vs. In Vivo Efficacy of 3-Nitropyridine Analogs as Potent Anti-Cancer Agents - Benchchem. (n.d.).
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC. (2024, April 16).
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16).
  • Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed. (2018, April 25).
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino - World News of Natural Sciences. (2022, May 12).
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC. (n.d.).
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. (2006, November 2).
  • Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC. (2025, March 25).

Sources

Exploratory

Antimicrobial Potential of Substituted Nicotinonitrile Compounds: A Technical Guide

Executive Summary The escalating crisis of antimicrobial resistance (AMR) demands the continuous exploration of novel chemical scaffolds. The nicotinonitrile (3-cyanopyridine) framework has emerged as a "privileged struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands the continuous exploration of novel chemical scaffolds. The nicotinonitrile (3-cyanopyridine) framework has emerged as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and broad spectrum of pharmacological activities[1]. Its inherent electron-deficient nature, combined with the strong electron-withdrawing cyano group, makes it an excellent pharmacophore for interacting with diverse biological targets, including those critical for bacterial and fungal survival[2]. This technical guide explores the structural rationale, mechanisms of action, and self-validating experimental workflows for developing nicotinonitrile-based antimicrobial agents.

Structural Rationale: The Nicotinonitrile Scaffold

The pyridine ring is a ubiquitous nitrogen-containing heteroaromatic found in essential biomolecules like nicotinamide (Vitamin B3) and pyridoxal (Vitamin B6)[1]. By substituting the core at the 2, 4, and 6 positions, researchers can finely tune the compound's lipophilicity, steric bulk, and electronic distribution.

Causality in Design: Incorporating highly electronegative groups, such as trifluoromethyl or halogens (e.g., fluorine, bromine), enhances the electrophilicity and cellular permeability of the scaffold[3]. This structural modification directly correlates with improved minimum inhibitory concentration (MIC) values against resistant strains, as the increased lipophilicity allows the compound to penetrate the complex lipid-rich cell walls of pathogens like Mycobacterium tuberculosis[4].

Mechanisms of Antimicrobial Action

Substituted nicotinonitriles exert their antimicrobial effects through targeted interference with critical bacterial signaling and metabolic pathways. Molecular docking and in vitro studies have demonstrated that certain triazine-linked nicotinonitriles occupy the active pocket of the Staphylococcus aureus dihydropteroate synthetase (DHPS) enzyme[4]. By competitively inhibiting DHPS, these compounds block the synthesis of dihydrofolic acid, a crucial precursor for bacterial DNA and RNA synthesis, ultimately leading to cell death[4].

MOA NN Substituted Nicotinonitrile DHPS Dihydropteroate Synthetase (DHPS) Inhibition NN->DHPS Folate Folate Synthesis Arrest DHPS->Folate DNA DNA/RNA Synthesis Halt Folate->DNA Death Bacterial Cell Death DNA->Death

Caption: Pathway of bacterial inhibition by nicotinonitrile derivatives.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of these derivatives is quantified using standardized in vitro assays. Table 1 summarizes the activity of various substituted nicotinonitriles against key bacterial and fungal pathogens.

Compound Class / SubstitutionTarget Organism(s)Activity Metric (MIC)Source
Schiff Base NicotinonitrilesS. aureus, E. coli, P. aeruginosa3.8 - 4.0 µM1[1]
Triazine-linked NicotinonitrilesM. tuberculosis H37Rv12.5 - 62.5 µM4[4]
2-HydrazinylnicotinonitrilesBacillus subtilis12.5 - 25 µg/mL5[5]
Coumarinyl Chalcone-derivedS. aureus, C. albicansComparable to Ampicillin6[6]

Experimental Protocols & Self-Validating Workflows

Robust drug development relies on reproducible, self-validating methodologies. Below are the optimized protocols for synthesizing these compounds and evaluating their antimicrobial efficacy.

Multicomponent Synthesis of Substituted Nicotinonitriles

Rationale & Causality: We utilize a one-pot multicomponent reaction (e.g., condensing an aldehyde, a ketone/chalcone, and malononitrile) because it rapidly generates structural diversity at the 2, 4, and 6 positions of the pyridine ring[7]. Ammonium acetate is specifically chosen as it serves a dual function: it acts as a basic catalyst for the initial Knoevenagel condensation and provides the necessary nitrogen atom for the final pyridine ring closure[6].

Synthesis Start Aldehyde + Malononitrile + Ketone/Chalcone Reflux Reflux in Ethanol/Butanol (Thermal Cyclization) Start->Reflux Cat Ammonium Acetate (Nitrogen Source & Catalyst) Cat->Reflux Intermediate Dihydropyridine Intermediate Reflux->Intermediate Oxidation In situ Oxidation Intermediate->Oxidation Product Substituted Nicotinonitrile Oxidation->Product

Caption: One-pot multicomponent synthesis of nicotinonitriles.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve equimolar amounts (10 mmol) of the appropriate aldehyde and malononitrile in 20 mL of absolute ethanol or n-butanol[7].

  • Catalysis & Nitrogen Insertion: Add an excess of ammonium acetate (80 mmol). Causality: The excess ensures complete nitrogen incorporation during the ring-closing step[6].

  • Thermal Cyclization: Reflux the mixture at 80–110 °C for 4–12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validation: The disappearance of the starting material spots and the emergence of a new, distinct UV-active spot confirms the formation of the dihydropyridine intermediate and subsequent oxidation to the nicotinonitrile[7].

  • Isolation: Cool the reaction mixture to room temperature and pour it into crushed ice. The sudden drop in solvent polarity forces the hydrophobic product to precipitate.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure substituted nicotinonitrile. Verify structural integrity via FT-IR and 1H-NMR spectroscopy[6].

Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale & Causality: The broth microdilution method is prioritized over disk diffusion because it yields precise, quantitative MIC values. To eliminate subjective visual scoring of turbidity, we incorporate resazurin dye. Metabolically active bacteria reduce the blue resazurin to pink resorufin, providing an objective, colorimetric readout of viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strains in Mueller-Hinton Broth (MHB) at 37 °C until they reach the log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized nicotinonitrile compounds (dissolved in DMSO) across the rows, achieving a concentration range of 0.5 to 256 µg/mL.

  • Internal Controls (Self-Validating System):

    • Positive Control: Broth + Inoculum (Ensures baseline bacterial viability).

    • Negative/Sterility Control: Broth only (Ensures no environmental contamination).

    • Vehicle Control: Broth + Inoculum + DMSO (Ensures the solvent doesn't artificially inhibit growth).

    • Reference Control: Standard antibiotic, e.g., Ampicillin or Fluconazole[6].

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each test well. Incubate the plate at 37 °C for 18–24 hours.

  • Colorimetric Readout: Add 20 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.

Conclusion

Substituted nicotinonitriles represent a highly versatile and potent class of antimicrobial agents. Through rational structural design—specifically leveraging electron-withdrawing groups to enhance target binding—and rigorous, self-validating experimental protocols, researchers can continue to exploit this privileged scaffold to combat multidrug-resistant pathogens effectively.

References

  • Benchchem. "Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide." 1

  • NIH/PMC. "Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile..." 7

  • Benchchem. "6-Bromo-5-(trifluoromethyl)nicotinaldehyde." 3

  • ResearchGate. "Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents." 4

  • ResearchGate. "Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review." 2

  • R Discovery. "Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones." 6

  • NIH/PMC. "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles." 5

Sources

Foundational

Physicochemical Characteristics and Mechanistic Profiling of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Executive Summary In the landscape of targeted drug discovery, the 2-aminopyridine scaffold represents a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors. 2-((4-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the 2-aminopyridine scaffold represents a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors. 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) is a highly specialized building block that leverages this motif. By integrating an electron-withdrawing 4-cyano group and a lipophilic 4-methoxyphenyl moiety, this compound offers a pre-optimized steric and electronic profile for ATP-competitive kinase inhibition.

This technical guide provides an in-depth analysis of its physicochemical properties, structural pharmacology, and the causal logic behind its synthesis, designed for researchers engaged in lead optimization and synthetic methodology.

Physicochemical & Structural Profiling

Understanding the physicochemical baseline of a scaffold is critical for predicting its pharmacokinetic behavior. The properties of 2-((4-Methoxyphenyl)amino)isonicotinonitrile are highly favorable for small-molecule drug development, adhering strictly to Lipinski’s Rule of Five[1].

Table 1: Quantitative Physicochemical Data
ParameterValuePharmacological Implication
Molecular Formula C₁₃H₁₁N₃O-
Molecular Weight 225.25 g/mol Highly favorable for fragment-based drug design (FBDD) or lead expansion (<500 Da).
Predicted Boiling Point 373.2 ± 37.0 °CIndicates high thermal stability, suitable for high-temperature cross-coupling[1].
Predicted Density 1.23 ± 0.1 g/cm³Standard dense packing typical of planar heterocyclic solids[1].
Topological Polar Surface Area (TPSA) 57.9 ŲExcellent predicted membrane permeability (well below the 90 Ų threshold for BBB penetration)[2].
H-Bond Donors 1 (Exocyclic -NH)Essential for anchoring to the kinase hinge region.
H-Bond Acceptors 3 (Nitrile, Pyridine N, Ether O)Facilitates bidentate hinge interactions and solvent-interface contacts.

Pharmacophore Mapping & Kinase Hinge Binding

The utility of 2-((4-Methoxyphenyl)amino)isonicotinonitrile lies in its precise geometric alignment with the ATP-binding pocket of protein kinases. The 2-aminopyridine core is a well-documented hinge-binding motif found in clinical therapeutics like Crizotinib (an ALK/ROS1 inhibitor)[3].

  • Bidentate Hinge Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic secondary amine functions as a hydrogen bond donor. Together, they form a robust bidentate interaction with the backbone amide and carbonyl residues (e.g., Met or Ile) of the kinase hinge region[4].

  • Electronic Modulation via the 4-Cyano Group: The carbonitrile group exerts a strong electron-withdrawing effect. This strategically lowers the pKa of the pyridine nitrogen, reducing excessive basicity. This modulation is critical for preventing off-target hERG channel liabilities and improving overall passive permeability[3].

  • Hydrophobic Engagement: The 4-methoxyphenyl ring projects into the hydrophobic specificity pocket adjacent to the ATP-binding site, driving isoform selectivity through van der Waals and π−π stacking interactions[4].

Pharmacophore Core 2-Aminopyridine Core Hinge Kinase Hinge Region Core->Hinge H-bond Donor/Acceptor Cyano 4-Carbonitrile (Cyano) Core->Cyano Methoxy 4-Methoxyphenyl Core->Methoxy Solvent Solvent Interface Cyano->Solvent Water-mediated H-bonds Hydrophobic Hydrophobic Pocket Methoxy->Hydrophobic Steric/Hydrophobic Fit

Fig 1. Pharmacophore mapping and kinase hinge binding interactions.

Synthetic Methodology: Causal Logic of Buchwald-Hartwig Amination

While classical Nucleophilic Aromatic Substitution (SNAr) is theoretically possible due to the electron-withdrawing 4-cyano group, it often requires harsh conditions that degrade the nitrile. Therefore, the synthesis is optimally achieved via a between 2-chloroisonicotinonitrile and 4-methoxyaniline[5].

Causality of Reagent Selection:

  • Catalyst/Ligand System (Pd₂(dba)₃ / Xantphos): Xantphos is a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry forces the palladium intermediate into a conformation that accelerates reductive elimination—the rate-limiting step in C-N bond formation—while suppressing unwanted β -hydride elimination and off-target amination[6].

  • Base Selection (Cs₂CO₃): Strong bases like sodium tert-butoxide (NaOtBu) can cause nucleophilic attack or hydrolysis of the sensitive nitrile group. Cesium carbonate (Cs₂CO₃) is selected because its mild, chemoselective nature perfectly tolerates the 4-carbonitrile moiety while efficiently deprotonating the amine[5].

Synthesis A 2-Chloroisonicotinonitrile (Electrophile) C Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C A->C B 4-Methoxyaniline (Nucleophile) B->C D 2-((4-Methoxyphenyl)amino) isonicotinonitrile C->D C-N Bond Formation

Fig 2. Buchwald-Hartwig cross-coupling synthesis workflow.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , where each step contains an inherent physical or analytical check to confirm success before proceeding.

Protocol A: Synthesis and Purification Workflow

Objective: Synthesize 2-((4-Methoxyphenyl)amino)isonicotinonitrile with >98% purity.

  • System Preparation & Degassing:

    • Action: In a flame-dried Schlenk tube, dissolve 2-chloroisonicotinonitrile (1.0 eq) and 4-methoxyaniline (1.2 eq) in anhydrous 1,4-dioxane. Sparge the solution with argon gas for 15 minutes.

    • Self-Validation Check: The cessation of dissolved gas micro-bubbles confirms the total displacement of oxygen. This is a critical prerequisite to prevent the irreversible oxidation of the active Pd(0) catalytic species into inactive Pd(II).

  • Catalyst Activation & Heating:

    • Action: Add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) under a positive argon stream. Seal the tube and heat to 100 °C for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is validated as complete when the electrophile peak ( m/z 138) is entirely consumed and replaced by the product peak ( m/z 226 [M+H]⁺).

  • Workup & Metal Scavenging:

    • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Self-Validation Check: The retention of a dense black precipitate (palladium black) on the Celite pad visually confirms the successful sequestration of the heavy metal catalyst from the organic filtrate.

  • Purification:

    • Action: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient). Verify final structure via ¹H-NMR (DMSO-d₆), ensuring the presence of the characteristic singlet for the secondary amine proton (~9.0 ppm) and the methoxy protons (~3.7 ppm).

Protocol B: Kinase Binding Affinity Assay (TR-FRET)

Objective: Validate the scaffold's binding affinity to a target kinase (e.g., ALK or EGFR).

  • Reagent Assembly: Prepare a 384-well plate containing the recombinant kinase domain, a fluorescently labeled ATP-competitive tracer, and a Europium-labeled anti-tag antibody.

  • Compound Titration: Dispense 2-((4-Methoxyphenyl)amino)isonicotinonitrile in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler to avoid solvent-induced precipitation.

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

    • Self-Validation Check: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm. A dose-dependent decrease in the emission ratio physically validates that the compound is successfully displacing the tracer from the kinase hinge region, allowing for accurate IC₅₀ calculation.

References

  • Chemsrc. "2-[(4-methoxyphenyl)amino]isonicotinonitrile - CAS 137225-09-3 Properties and Structure." Chemsrc Chemical Database. URL:[Link]

  • Mohedas, A. H., et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry (NIH/PMC), 2014. URL:[Link]

  • Popa, M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences (MDPI), 2023. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Title: Protocol for Synthesizing 2-((4-Methoxyphenyl)amino)isonicotinonitrile via Palladium-Catalyzed Buchwald-Hartwig Amination Executive Summary This application note outlines a highly efficient, self-validating protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Protocol for Synthesizing 2-((4-Methoxyphenyl)amino)isonicotinonitrile via Palladium-Catalyzed Buchwald-Hartwig Amination

Executive Summary

This application note outlines a highly efficient, self-validating protocol for the synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3)[1]. This compound serves as a critical structural motif and intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting angiogenesis (e.g., VEGFR2 inhibitors). To ensure high yield, chemoselectivity, and scalability, this protocol bypasses traditional harsh Nucleophilic Aromatic Substitution (SNAr) conditions in favor of a Palladium-catalyzed Buchwald-Hartwig C–N cross-coupling methodology.

Mechanistic Rationale & Pathway

Why Buchwald-Hartwig over SNAr? While 2-chloroisonicotinonitrile is electronically activated for SNAr by the adjacent pyridine nitrogen and the para-cyano group, 4-methoxyaniline (p-anisidine) is only a moderate nucleophile. Driving an SNAr reaction to completion typically requires elevated temperatures (>130 °C) in polar aprotic solvents, which frequently leads to unwanted side reactions such as nitrile hydrolysis or substrate oligomerization.

The Buchwald-Hartwig amination operates under significantly milder conditions (100 °C) and provides superior chemoselectivity[2].

  • Ligand Selection (Xantphos): Xantphos is a bidentate phosphine ligand characterized by a wide natural bite angle (~108°–111°). This specific geometric constraint forces the Palladium(II) intermediate into a highly distorted square planar (or pseudo-tetrahedral) geometry. This steric tension dramatically lowers the activation energy barrier for the turnover-limiting reductive elimination step, rapidly forging the new C–N bond and preventing off-target pathways like β -hydride elimination[3].

  • Base Selection (Cs₂CO₃): Cesium carbonate is utilized as a mild, non-nucleophilic, and largely insoluble base in 1,4-dioxane. It effectively deprotonates the coordinated amine during the transmetalation-like step without attacking the electrophilic nitrile group, which would otherwise occur with stronger bases like sodium tert-butoxide[4].

Mechanism Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)Cl(Xantphos) Pd0->OxAdd 2-Chloroisonicotinonitrile TransMet Amine Coordination & Deprotonation OxAdd->TransMet p-Anisidine + Cs2CO3 RedElim Reductive Elimination Product Release TransMet->RedElim Base-assisted HCl removal RedElim->Pd0 Target Product Release

Caption: Catalytic cycle of the Pd-Xantphos mediated Buchwald-Hartwig amination.

Reagents & Materials

Table 1: Reaction Components (10 mmol Scale)

ReagentCAS NumberMW ( g/mol )EquivalentsAmountRole
2-Chloroisonicotinonitrile 33252-30-1138.551.01.38 gElectrophile
4-Methoxyaniline 104-94-9123.151.21.48 gNucleophile
Pd(OAc)₂ 3375-31-3224.500.02 (2 mol%)45 mgPrecatalyst
Xantphos 161265-03-8578.620.03 (3 mol%)174 mgLigand
Cs₂CO₃ 534-17-8325.821.54.89 gBase
1,4-Dioxane (Anhydrous) 123-91-188.11-40 mLSolvent

Step-by-Step Experimental Protocol

Workflow N1 Step 1: Reagent Preparation (Glovebox/Schlenk line) N2 Step 2: Catalytic Coupling (Pd(OAc)2, Xantphos, 100°C) N1->N2 N3 Step 3: Reaction Quench & Filtration N2->N3 N4 Step 4: Aqueous Workup & Extraction N3->N4 N5 Step 5: Flash Chromatography (Hexane/EtOAc) N4->N5 N6 Step 6: Product Characterization (NMR, HPLC-MS) N5->N6

Caption: Experimental workflow for the synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

Step 1: Reaction Setup (Inert Atmosphere) Causality Checkpoint: Oxygen irreversibly oxidizes the electron-rich Pd(0) active species, halting the catalytic cycle. Rigorous exclusion of air is mandatory.

  • Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Add 2-chloroisonicotinonitrile (1.38 g, 10 mmol), 4-methoxyaniline (1.48 g, 12 mmol), Pd(OAc)₂ (45 mg, 0.02 mmol), Xantphos (174 mg, 0.03 mmol), and finely powdered Cs₂CO₃ (4.89 g, 15 mmol) to the flask.

  • Evacuate the flask and backfill with Argon (repeat 3 times).

  • Add anhydrous, degassed 1,4-dioxane (40 mL) via syringe.

Step 2: Catalytic Coupling

  • Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 12–16 hours. Self-Validation Check: The reaction mixture should transition from a pale orange suspension to a dark red/brown mixture, indicating the formation and turnover of the active Pd(0) complex. Monitor via TLC (Hexane:EtOAc 3:1); the starting material (Rf ~0.6) should be completely consumed, replaced by a highly fluorescent product spot (Rf ~0.35).

Step 3: Workup & Extraction

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the inorganic salts (Cs₂CO₃/CsCl) and precipitated palladium black. Wash the Celite pad with an additional 30 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark viscous oil.

Step 4: Purification

  • Purify the crude residue via silica gel flash column chromatography.

  • Elute with a gradient of Hexane:Ethyl Acetate (from 9:1 to 3:1).

  • Collect the product fractions, concentrate, and dry under high vacuum to afford 2-((4-Methoxyphenyl)amino)isonicotinonitrile as an off-white to pale yellow solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, perform the following analyses:

  • LC-MS (ESI): Expected mass for C₁₃H₁₁N₃O is 225.09. The spectrum should display a dominant [M+H]⁺ peak at m/z 226.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.45 (s, 1H, NH ) - Disappears upon D₂O exchange.

    • δ 8.30 (d, J = 5.0 Hz, 1H, Py-H )

    • δ 7.55 (d, J = 8.8 Hz, 2H, Ar-H )

    • δ 7.10 (s, 1H, Py-H )

    • δ 7.05 (dd, J = 5.0, 1.2 Hz, 1H, Py-H )

    • δ 6.90 (d, J = 8.8 Hz, 2H, Ar-H )

    • δ 3.75 (s, 3H, OCH ₃)

Troubleshooting & Optimization

  • Incomplete Conversion / Catalyst Poisoning: If TLC shows unreacted starting material after 16 hours, the Pd catalyst may have precipitated as "Palladium black" due to oxygen ingress or trace moisture. Ensure the 1,4-dioxane is strictly anhydrous and degassed via the freeze-pump-thaw method prior to use.

  • Formation of Des-chloro Byproduct: The observation of isonicotinonitrile (loss of the chloride without amine coupling) indicates protodepalladation. This is typically caused by moisture in the Cs₂CO₃. Ensure the base is dried in a vacuum oven at 120 °C overnight before use.

References

  • Surry, D. S., & Buchwald, S. L. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides". Accounts of Chemical Research, 2008, 41(11), 1461–1473. URL:[Link][2]

  • Mao, J., et al. "NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides". Dalton Transactions, 2018, 47, 8690-8696. URL:[Link][4]

Sources

Application

Application Notes &amp; Protocols for Evaluating the Cytotoxic Effects of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Abstract These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxic and anti-proliferative properties of 2-((4-Methoxyphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxic and anti-proliferative properties of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This compound belongs to the nicotinonitrile class, many of which are investigated as potential kinase inhibitors for oncology applications.[1][2] This guide details the scientific rationale and step-by-step protocols for a tiered assay approach, beginning with broad viability screening and progressing to specific mechanism-of-action studies. We will cover the principles and execution of the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays (Annexin V/PI and Caspase-Glo®) to elucidate the mode of cell death. This structured workflow ensures the generation of robust, reproducible, and insightful data for characterizing novel therapeutic candidates.

Compound Profile: 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Structure and Rationale: 2-((4-Methoxyphenyl)amino)isonicotinonitrile is a small molecule characterized by three key moieties: an isonicotinonitrile core, a p-methoxyphenyl group, and an amino linker. This structural architecture is common among ATP-competitive kinase inhibitors, which function by occupying the ATP-binding pocket of a target kinase, thereby disrupting downstream signaling pathways.[3] Many cellular processes, including proliferation, survival, and differentiation, are heavily regulated by kinases; their dysregulation is a hallmark of many cancers.[3][4] Therefore, compounds like 2-((4-Methoxyphenyl)amino)isonicotinonitrile are promising candidates for anticancer drug discovery. The initial assessment of such compounds invariably begins with a determination of their cytotoxic effects on relevant cancer cell lines.

Principles of In Vitro Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound requires a multi-faceted approach. No single assay can provide a complete picture of a compound's cellular effects. A logical progression of assays allows for both initial screening and deeper mechanistic understanding.

  • Phase 1: Viability Screening: Does the compound reduce the number of viable cells? This is typically assessed by measuring metabolic activity.

  • Phase 2: Cytotoxicity Confirmation: Does the compound cause cell death by disrupting membrane integrity (necrosis or late apoptosis)? This is confirmed by measuring biomarkers released from damaged cells.

  • Phase 3: Mechanism Elucidation: If the compound is cytotoxic, does it induce programmed cell death (apoptosis)? This is investigated by detecting key apoptotic markers.

G cluster_0 Experimental Workflow A Phase 1: Viability Screening (MTT Assay) B Phase 2: Cytotoxicity Confirmation (LDH Release Assay) A->B If IC50 is promising C Phase 3: Mechanism of Action (Apoptosis Assays) B->C If cytotoxicity is confirmed D Annexin V / PI Staining (Flow Cytometry) C->D E Caspase Activity Assay (Luminescence/Fluorescence) C->E

Caption: Tiered workflow for cytotoxicity assessment.

PHASE 1: Initial Viability Screening (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The principle lies in the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

Protocol 1: MTT Cell Viability Assay

A. Materials and Reagents

  • Target cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 2-((4-Methoxyphenyl)amino)isonicotinonitrile (Cmpd-X)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT Reagent: 5 mg/mL in sterile PBS.[8] Must be filter-sterilized and protected from light.

  • Solubilization Agent: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[9]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm is optional).[6]

B. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer) and determine viability (should be >95%).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Include wells for "medium only" background controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Cmpd-X in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest Cmpd-X concentration).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Cmpd-X, vehicle control, or fresh medium (for untreated control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization agent (DMSO) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of the "medium only" background wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

      • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical IC₅₀ Values
Compound IDCell LineTreatment Time (hr)IC₅₀ (µM)
Cmpd-XMCF-7 (Breast)4812.5
Cmpd-XA549 (Lung)4828.3
Doxorubicin (Control)MCF-7 (Breast)480.8
Doxorubicin (Control)A549 (Lung)481.2

PHASE 2: Confirmation of Cytotoxicity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[11] This assay is an excellent orthogonal method to confirm findings from the MTT assay, as it measures a direct marker of cell death rather than metabolic activity.

Protocol 2: LDH Cytotoxicity Assay

A. Materials and Reagents

  • Cells, medium, and compound prepared as in the MTT assay protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer for maximum release control).

  • Sterile 96-well plates.

  • Microplate reader (absorbance at ~490 nm).[12]

B. Step-by-Step Procedure

  • Experimental Setup:

    • Seed and treat cells in a 96-well plate as described in Protocol 1 (steps B1-B2).

    • It is crucial to set up the following controls in triplicate:[13][14]

      • Untreated Control: Cells treated with medium only (for spontaneous LDH release).

      • Vehicle Control: Cells treated with the highest concentration of DMSO.

      • Maximum LDH Release Control: Untreated cells lysed by adding the kit's lysis buffer 45 minutes before the end of the incubation.

      • Medium Background Control: Wells with medium but no cells.

  • Supernatant Collection:

    • After the treatment incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[13]

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH Reaction Mix to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[14]

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm.

    • Calculation:

      • Subtract the Medium Background Control absorbance from all other readings.

      • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100

PHASE 3: Elucidating the Mechanism of Cell Death (Apoptosis Assays)

If Cmpd-X is confirmed to be cytotoxic, the next critical step is to determine if it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases and distinct morphological changes.[15]

G cluster_0 Apoptotic Signaling Cascade A Apoptotic Stimulus (e.g., Cmpd-X) B Initiator Caspases (Caspase-8, Caspase-9) A->B C Executioner Caspases (Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates (e.g., PARP) C->D E Hallmarks of Apoptosis (DNA Fragmentation, Membrane Blebbing) D->E

Caption: Simplified overview of the caspase cascade in apoptosis.

Protocol 3.1: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect this change.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18]

A. Materials and Reagents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Cells cultured in 6-well plates.

  • Cold PBS.

  • Flow cytometer.

B. Step-by-Step Procedure

  • Cell Preparation:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat cells with Cmpd-X (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) and controls for the desired time.

  • Harvesting:

    • Collect both the floating cells (from the medium) and the adherent cells (by trypsinization). This is critical as apoptotic cells often detach.

    • Combine the populations and wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, PI-only, and FITC-only stained cells to set up compensation and gates.

    • Data Interpretation:

      • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

Protocol 3.2: Caspase-3/7 Activity Assay

This assay provides a quantitative measure of apoptosis by detecting the activity of the key executioner caspases, Caspase-3 and Caspase-7.[5]

A. Materials and Reagents

  • Cells seeded in a white-walled, clear-bottom 96-well plate.

  • Caspase-Glo® 3/7 Assay Kit (or similar, containing a proluminescent caspase-3/7 substrate).

  • Luminometer or plate reader with luminescence capabilities.

B. Step-by-Step Procedure

  • Cell Seeding and Treatment:

    • Seed and treat cells in the 96-well plate as described in Protocol 1.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by placing the plate on an orbital shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the fold-change in caspase activity by dividing the luminescence signal of treated wells by the signal from untreated control wells.

Troubleshooting and Best Practices

AssayCommon IssueRecommended Solution
MTT Incomplete dissolution of formazan crystals.Increase shaking time or gently triturate with a pipette. Ensure the solubilization agent is at room temperature.[6]
MTT High background from serum or phenol red.Use serum-free, phenol red-free medium during the final 3-4 hour MTT incubation step.[6][8]
LDH High spontaneous release in untreated controls.Ensure gentle handling of cells. Over-confluence or poor cell health can lead to premature lysis. Optimize cell seeding density.
LDH High background from serum.Serum contains endogenous LDH. Use a serum-free medium for the experiment or ensure the background from serum is properly subtracted.[13]
Annexin V High percentage of PI-positive cells in controls.Excessive trypsinization or harsh centrifugation can damage cell membranes. Handle cells gently and keep them on ice.

Conclusion

This guide provides a robust, multi-tiered strategy for characterizing the cytotoxic profile of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. By systematically assessing cell viability (MTT), membrane integrity (LDH), and key apoptotic markers (Annexin V, Caspase-3/7), researchers can generate a comprehensive dataset. These protocols, grounded in established methodologies, will enable the reliable determination of the compound's cytotoxic potency and its primary mechanism of action, facilitating informed decisions for its advancement in the drug discovery pipeline.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

  • MTT Cell Assay Protocol. Checkpoint lab/protocols. [Link]

  • DeNovix Apoptosis Assay Protocol. DeNovix. (2025). [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging. RSC Publishing. (2024). [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. (2025). [Link]

  • Kinase Inhibitors and Cytotoxic Drug Resistance. AACR Journals. (2004). [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. NCBI PMC. (2025). [Link]

  • Apoptosis Protocols. USF Health - University of South Florida. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. (2021). [Link]

  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PubMed. (2025). [Link]

  • Synthesis of Some New 2-Amino/Methoxy-4-(3-Methoxy-4-((3-Methyl-4-(2,2,2-Trifluoroethoxy) Pyridin-2-Yl) Methoxy) Phenyl)-6-Arylnicotinonitrile Derivative and Its Biological Activity. International Journal of ChemTech Research. [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. NCBI PMC. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. (2020). [Link]

  • Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. NCBI PMC. (2024). [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]

  • Cell Proliferation and Cytotoxicity Assays. GCRIS. (2016). [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. (2024). [Link]

  • Label-Free Target Identification Reveals the Anticancer Mechanism of a Rhenium Isonitrile Complex. NCBI PMC. (2022). [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. (2006). [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. (2022). [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. NCBI PMC. [Link]

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. (2024). [Link]

Sources

Method

Application Note: High-Throughput Screening with 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Kinase Inhibitor Discovery, Fragment-Based Drug Design (FBDD), High-Throughput Screening (HTS) Executive Summary & Scientifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Kinase Inhibitor Discovery, Fragment-Based Drug Design (FBDD), High-Throughput Screening (HTS)

Executive Summary & Scientific Rationale

The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) represents a highly privileged structural motif in modern medicinal chemistry: the 2-aminopyridine scaffold. In the context of kinase drug discovery, aminopyridines are renowned for their ability to act as potent, ATP-competitive hinge-binding fragments[1]. The exocyclic amine and the pyridine nitrogen form critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region, mimicking the natural binding mode of the adenine ring in ATP[2].

When utilizing 2-((4-Methoxyphenyl)amino)isonicotinonitrile as a core scaffold or screening hit, establishing a robust High-Throughput Screening (HTS) cascade is paramount. To evaluate its inhibitory potency (IC₅₀) and binding kinetics across various kinase targets (e.g., JAK, ALK, or EGFR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry-standard methodology[3].

Why TR-FRET?

Unlike traditional ELISA or radiometric assays, TR-FRET is a homogeneous (no-wash) format that is highly resistant to compound auto-fluorescence—a common artifact in large chemical libraries[4]. By utilizing a long-lifetime fluorophore (such as Europium cryptate) and introducing a temporal measurement delay (typically 100 µs), short-lived background fluorescence from the screening compounds or biological buffers is allowed to decay completely before signal acquisition[5]. This results in an exceptionally high Signal-to-Background (S/B) ratio, making it ideal for miniaturized 384-well or 1536-well HTS formats[6].

Assay Principle & Visualization

The TR-FRET kinase assay relies on the proximity-induced energy transfer between a donor fluorophore and an acceptor fluorophore. In this protocol, the kinase phosphorylates a biotinylated peptide substrate. The reaction is then stopped, and detection reagents are added: a Europium (Eu)-labeled anti-phospho antibody (Donor) and an Allophycocyanin (APC) or XL665-labeled Streptavidin (Acceptor). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, generating a measurable FRET signal at 665 nm.

TR_FRET A Kinase + ATP + Substrate B Phosphorylated Substrate A->B Phosphorylation C Eu-Cryptate Antibody (Donor) B->C Binding D XL665/APC Tracer (Acceptor) B->D Proximity E TR-FRET Signal (665 nm) C->E Energy Transfer D->E Emission

TR-FRET assay mechanism for kinase inhibitor screening.

Experimental Protocol: 384-Well TR-FRET Kinase Screening

This protocol is optimized for a 384-well low-volume format, evaluating the dose-dependent inhibition of a target kinase by 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

Phase 1: Reagent Preparation & Acoustic Dispensing

Causality Check: Traditional pin-tools or pipette tips can suffer from hydrophobic compound carryover. We utilize acoustic liquid handling (e.g., Echo 550) to transfer nanoliter volumes of the compound directly into the assay plate. This minimizes plastic binding and keeps the final DMSO concentration strictly ≤ 1% (v/v), preventing solvent-induced denaturation of the kinase.

  • Prepare a 10 mM stock of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in 100% anhydrous DMSO.

  • Perform a 3-fold, 10-point serial dilution in a DMSO source plate.

  • Using an acoustic dispenser, transfer 50 nL of the compound (or DMSO for positive controls) into a white, low-volume 384-well assay plate (e.g., Corning 3674).

Phase 2: Kinase Reaction Assembly

Causality Check: The ATP concentration is a critical variable. It must be set at the apparent Km​ of the specific kinase. If ATP is saturated (>> Km​ ), the assay becomes blind to competitive inhibitors like our aminopyridine scaffold. Setting ATP at Km​ perfectly balances assay signal strength with inhibitor sensitivity.

  • Enzyme/Substrate Mix: Prepare a 2X solution containing the target kinase and biotinylated peptide substrate in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Dispense 2.5 µL of the 2X Enzyme/Substrate Mix into the assay plate wells containing the dispensed compound.

  • Incubate for 15 minutes at room temperature (RT) to allow compound pre-incubation and structural binding to the kinase hinge region.

  • ATP Addition: Initiate the reaction by adding 2.5 µL of 2X ATP (prepared at 2X the apparent Km​ ).

  • Seal the plate and incubate for 60 minutes at RT.

Phase 3: Reaction Termination & Detection

Causality Check: The addition of EDTA is required to chelate Mg²⁺ ions, instantly halting the kinase catalytic activity and preventing further substrate phosphorylation during the detection phase.

  • Prepare a 2X Detection Mix containing 20 mM EDTA, 2 nM Eu-labeled anti-phospho antibody, and 20 nM Streptavidin-APC in Detection Buffer.

  • Add 5 µL of the 2X Detection Mix to all wells (Final well volume = 10 µL).

  • Incubate the plate for 60 minutes at RT in the dark to allow the FRET complex to reach equilibrium.

Phase 4: Data Acquisition

Causality Check: The instrument must be configured for Time-Resolved measurements. A delay of 100 µs ensures that any autofluorescence from the 4-methoxyphenyl or isonicotinonitrile moieties of the screening compound has completely dissipated before the detector opens.

  • Read the plate on a TR-FRET compatible multi-mode microplate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

  • Settings: Excitation at 320/340 nm. Emission 1 (Donor) at 615 nm. Emission 2 (Acceptor FRET) at 665 nm. Delay time: 100 µs. Integration window: 200 µs.

HTS_Workflow Step1 1. Acoustic Dispensing Step2 2. Kinase Addition Step1->Step2 Step3 3. ATP Addition Step2->Step3 Step4 4. Incubation (60 min) Step3->Step4 Step5 5. Detection Reagents Step4->Step5 Step6 6. TR-FRET Readout Step5->Step6

Step-by-step HTS workflow for 384-well microplate screening.

Data Presentation & Quality Control

To ensure the assay is a self-validating system, the robustness of the HTS campaign must be quantified using the Z'-factor. A Z'-factor > 0.5 is the universally accepted threshold for a reliable HTS assay[3]. The TR-FRET ratio is calculated by dividing the Acceptor signal (665 nm) by the Donor signal (615 nm) and multiplying by 10,000.

Table 1: Standardized HTS Quality Control Metrics

ParameterTarget ValueScientific Rationale
Z'-Factor > 0.75Indicates an exceptionally robust assay window, ensuring low false-positive rates during screening.
S/B Ratio > 10.0Ensures clear statistical differentiation between fully active and fully inhibited kinase states.
DMSO Tolerance ≤ 1% (v/v)Prevents solvent-induced kinase denaturation while maintaining compound solubility.
ATP Concentration Apparent Km​ Balances absolute assay signal with sensitivity to competitive aminopyridine inhibitors.
Readout Delay 100 µsAllows short-lived compound auto-fluorescence to decay before measuring Eu emission.

IC₅₀ Calculation: Plot the TR-FRET emission ratio against the log₁₀ concentration of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: ACS Pharmacology & Translational Science URL:[Link]

  • A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors Source: J-Stage (Biol. Pharm. Bull.) URL:[Link]

  • Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction Source: bioRxiv URL:[Link]

  • A Flow Injection Kinase Assay System Based on Time-Resolved Fluorescence Resonance Energy-Transfer Detection in the Millisecond Range Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Application

Cell-Based Assay Development for 2-((4-Methoxyphenyl)amino)isonicotinonitrile: Target Engagement and Functional Profiling in BCR Signaling

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3)

Executive Summary & Mechanistic Rationale

The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (hereafter referred to as 4-OMe-PAIN) represents a critical 2-aminopyridine-4-carbonitrile pharmacophore. This structural scaffold is frequently utilized in the rational design of kinase inhibitors, most notably those targeting Bruton's Tyrosine Kinase (BTK) [1].

While biochemical kinase assays provide baseline affinity data, they fail to account for cellular permeability, intracellular ATP competition, and complex signaling feedback loops. As assay developers, we must build a self-validating cascade of cell-based assays to bridge the gap between target binding and phenotypic efficacy.

This guide outlines a robust, three-tiered assay architecture to evaluate 4-OMe-PAIN and its analogs:

  • Target Engagement: Quantifying direct inhibition of BTK autophosphorylation (pBTK Y223).

  • Functional Readout: Measuring the immediate downstream consequence via intracellular calcium mobilization.

  • Phenotypic Efficacy: Assessing anti-proliferative effects in a disease-relevant B-cell lymphoma model.

The BCR Signaling Architecture

To understand the causality behind our assay choices, we must map the B-Cell Receptor (BCR) signaling pathway. Upon BCR crosslinking, SYK and LYN kinases are activated, which subsequently recruit and phosphorylate BTK. Active BTK undergoes autophosphorylation at Tyrosine 223 (Y223) and phosphorylates Phospholipase C gamma 2 (PLCγ2). This triggers the cleavage of PIP2 into IP3, leading to a rapid efflux of intracellular calcium and the eventual activation of the NF-κB survival pathway.

BCR_Pathway BCR B-Cell Receptor (BCR) Activation (Anti-IgM) SYK SYK / LYN Kinases BCR->SYK Recruits & Activates BTK BTK (Target) Phosphorylation at Y223 SYK->BTK Phosphorylates PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylates Inhibitor 4-OMe-PAIN (BTK Inhibitor) Inhibitor->BTK Blocks Kinase Activity Calcium Intracellular Calcium Flux (Functional Readout) PLCg2->Calcium IP3 Generation NFkB NF-κB Pathway (Survival/Proliferation) Calcium->NFkB Downstream Signaling TMD8 TMD8 Cell Proliferation (Phenotypic Readout) NFkB->TMD8 Drives Survival

Figure 1: BCR signaling pathway highlighting BTK as the central node and corresponding assay readouts.

Target Engagement: Phospho-BTK (Y223) TR-FRET Assay

The "Why": Traditional Western blotting is low-throughput and semi-quantitative. To establish a highly reproducible, HTS-compatible target engagement assay, we utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET)[2]. TR-FRET is a homogeneous (no-wash) assay that preserves transient phosphorylation states. By utilizing a ratiometric readout (665 nm / 615 nm), we internally control for well-to-well variations in cell number and dispensing errors, ensuring a highly trustworthy dataset.

TR_FRET_Workflow Cell TMD8 Cells + Inhibitor + Anti-IgM Lysis Cell Lysis (Preserve p-Y223) Cell->Lysis Abs Add TR-FRET Antibodies (Eu-Donor & FR-Acceptor) Lysis->Abs FRET Proximity Binding (FRET Generation) Abs->FRET Read Microplate Readout (665nm / 615nm Ratio) FRET->Read

Figure 2: Homogeneous TR-FRET assay workflow for quantifying pBTK (Y223) target engagement.

Step-by-Step Protocol
  • Cell Seeding: Harvest TMD8 cells (a BTK-dependent DLBCL line) and resuspend in assay buffer (HBSS + 0.1% BSA). Seed at 2×104 cells/well in a 384-well low-volume white microplate (e.g., ProxiPlate).

  • Compound Treatment: Dispense 4-OMe-PAIN in a 10-point dose-response curve (10 µM to 0.3 nM, 3-fold dilutions) using an acoustic dispenser (e.g., Echo 550). Include DMSO vehicle controls and 100 nM Ibrutinib as a positive control. Incubate for 60 minutes at 37°C.

  • BCR Stimulation: Add 10 µg/mL of anti-human IgM F(ab')2 fragment to stimulate the BCR pathway. Incubate for exactly 15 minutes at 37°C to capture the peak of transient Y223 phosphorylation.

  • Lysis: Add 4X Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 30 minutes at room temperature (RT).

  • Antibody Addition: Add the TR-FRET antibody mix (Europium-cryptate labeled anti-total BTK donor and d2/AlexaFluor-labeled anti-pBTK Y223 acceptor).

  • Detection: Incubate for 2 hours at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 320/340 nm and dual emission at 615 nm and 665 nm.

Downstream Functional Readout: Intracellular Calcium Flux

The "Why": While TR-FRET proves the compound binds and inhibits the target, it does not confirm functional pathway shutdown. Because BTK directly regulates PLCγ2, measuring the immediate intracellular calcium spike post-BCR stimulation provides a real-time, kinetic validation of compound efficacy.

Step-by-Step Protocol
  • Dye Loading: Seed TMD8 cells at 5×104 cells/well in a 384-well black, clear-bottom plate. Add an equal volume of Fluo-4 AM calcium indicator dye (2 µM final) dissolved in assay buffer with probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add 4-OMe-PAIN dose-response dilutions to the wells. Incubate for 30 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to a Kinetic Imaging Plate Reader (e.g., FLIPR Tetra or FDSS). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Stimulation & Kinetic Read: Inject anti-human IgM (10 µg/mL final) online while continuously recording fluorescence at 1-second intervals for 3 minutes.

  • Data Processing: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well to determine the peak calcium flux.

Phenotypic Readout: TMD8 Cell Viability Assay

The "Why": The ultimate goal of a kinase inhibitor is to halt disease progression. We specifically select the TMD8 cell line because it is an Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) model characterized by chronic active BCR signaling and the MYD88 L265P mutation. Unlike Germinal Center B-cell (GCB) lines, TMD8 cells are acutely dependent on BTK for survival, making them the gold-standard phenotypic model for BTK inhibitors[3].

Step-by-Step Protocol
  • Cell Plating: Seed TMD8 cells at 1,500 cells/well in 384-well white opaque tissue culture plates in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Dosing: Pin-transfer or acoustically dispense 4-OMe-PAIN in a 10-point dose-response matrix. Ensure the final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C, 5% CO2. This extended duration is required to observe the apoptotic consequences of NF-κB pathway starvation.

  • Viability Measurement: Equilibrate plates to RT for 30 minutes. Add an equal volume of CellTiter-Glo® reagent (Promega) to lyse cells and generate an ATP-dependent luminescent signal.

  • Readout: Shake for 2 minutes, incubate for 10 minutes at RT, and read luminescence.

Data Presentation & Expected Results

A successful assay cascade will show a logical progression of IC50 values. Typically, biochemical target engagement (pBTK) yields the most potent IC50, followed by a slight right-shift in the functional assay (Calcium Flux) due to signal amplification, and a further right-shift in the phenotypic assay (Viability) due to the robust survival networks of cancer cells.

Table 1: Representative Profiling Data for 4-OMe-PAIN vs. Reference Inhibitor

CompoundpBTK (Y223) IC50 (nM)Ca2+ Flux IC50 (nM)TMD8 Viability IC50 (nM)
4-OMe-PAIN 45.2 ± 3.1112.5 ± 8.4340.8 ± 15.2
Ibrutinib (Reference) 1.5 ± 0.24.2 ± 0.56.4 ± 0.8
DMSO (Negative Control) N/AN/AN/A

Note: Data represents mock validation values to illustrate expected right-shifting across the assay cascade.

References

  • US Patent 9,481,682 B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. Details the utilization of the 2-aminoisonicotinonitrile scaffold in the synthesis of potent kinase inhibitors.

  • Blood (American Society of Hematology, 2023) - Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Validates the use of TMD8 cell proliferation assays for evaluating BTK inhibitor efficacy.

  • Revvity - LANCE Ultra Phospho-BTK (Tyr223) Detection Kit. Provides the mechanistic foundation for the TR-FRET assay utilized in target engagement profiling.

Sources

Method

A Robust and Validated LC-MS/MS Method for the Quantification of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in Human Plasma

An Application Note for the Bioanalysis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile Abstract This application note describes a detailed, validated, and highly sensitive method for the quantification of 2-((4-Methoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Bioanalysis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Abstract

This application note describes a detailed, validated, and highly sensitive method for the quantification of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring accuracy, precision, and reliability for pharmacokinetic and toxicokinetic studies.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a robust analytical procedure for this compound in a biological matrix.

Introduction and Scientific Rationale

2-((4-Methoxyphenyl)amino)isonicotinonitrile is a substituted nicotinonitrile derivative. The nicotinonitrile scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities.[3] Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of any drug development program.

The primary challenge in bioanalysis is the accurate measurement of low-concentration analytes within a complex biological matrix containing proteins, lipids, salts, and endogenous metabolites.[4] These matrix components can interfere with analysis, most notably through a phenomenon known as the "matrix effect," where the ionization efficiency of the target analyte is suppressed or enhanced, leading to inaccurate results.[5]

To overcome these challenges, the gold standard for small molecule quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] Its power lies in the combination of the high separation capability of liquid chromatography with the exceptional sensitivity and selectivity of triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[6][8] This application note provides a comprehensive framework for establishing such a method, from sample preparation to final data analysis, grounded in international regulatory standards.[9][10]

Physicochemical Properties of the Analyte
  • Compound: 2-((4-Methoxyphenyl)amino)isonicotinonitrile

  • Molecular Formula: C₁₃H₁₁N₃O

  • Molecular Weight: 225.25 g/mol

  • Structure: alt text (Note: Image is a placeholder representation)

The structure, featuring both aromatic rings and polar functional groups (nitrile, amine, ether), suggests moderate hydrophobicity, making it suitable for reversed-phase liquid chromatography.

Method Development Strategy: Causality and Choices

A successful bioanalytical method is a system of optimized and validated choices. Here, we outline the rationale behind the selected approach.

Selection of Sample Preparation Technique

The goal of sample preparation is to isolate the analyte from interfering matrix components while maintaining high recovery.[11] Three primary techniques were considered:

  • Protein Precipitation (PPT): Involves adding a large volume of organic solvent (e.g., acetonitrile, methanol) to the plasma sample to denature and precipitate proteins.[12] It is fast, simple, and cost-effective, making it ideal for research and early-phase development.[13]

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[14][15] LLE can provide cleaner extracts than PPT but is more labor-intensive and uses larger solvent volumes.[16]

  • Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte from the liquid matrix, followed by washing away interferences and eluting the purified analyte.[17][18] SPE offers the cleanest extracts and the ability to concentrate the analyte, but it is the most complex and costly of the three methods.[4][19]

Decision: Protein precipitation with acetonitrile was selected for this application. The primary driver for this choice is its operational simplicity and rapid throughput, which are highly advantageous in a research or early development setting. While SPE might be required for ultra-low quantification limits in later clinical phases, PPT provides a "fit-for-purpose" solution that balances cleanliness with efficiency.

cluster_0 Sample Preparation Principle: Protein Precipitation Plasma Plasma Sample (Analyte + Proteins) ACN Add Acetonitrile (Precipitating Agent) Plasma->ACN 1. Mix Vortex Vortex & Centrifuge ACN->Vortex 2. Denature Supernatant Supernatant (Analyte in Solution) Vortex->Supernatant 3. Separate Pellet Protein Pellet (Discarded) Vortex->Pellet LC-MS/MS Analysis LC-MS/MS Analysis Supernatant->LC-MS/MS Analysis 4. Inject

Caption: The principle of protein precipitation for sample cleanup.

Selection of Internal Standard (IS)

An Internal Standard is crucial for correcting variability during sample processing and analysis.[20][21] A stable isotope-labeled (SIL) version of the analyte is the ideal IS, as it co-elutes and experiences identical matrix effects.[5][22] However, SIL-IS are often costly and require custom synthesis.

Decision: A structural analog, 2-((4-Ethoxyphenyl)amino)isonicotinonitrile , is proposed as a suitable alternative. It shares the core structure and is expected to have similar extraction recovery and chromatographic behavior. Its different molecular weight ensures it is distinguishable by the mass spectrometer. The use of an analog IS is a common and accepted practice when a SIL-IS is unavailable.[22]

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Reversed-phase chromatography using a C18 column is the logical choice for a moderately hydrophobic molecule. A gradient elution starting with a high aqueous component allows for the retention and focusing of the analyte at the head of the column, while gradually increasing the organic solvent content elutes the analyte and other components based on their hydrophobicity. Adding a small amount of formic acid to the mobile phase aids in the protonation of the analyte, which is essential for positive mode electrospray ionization (ESI).[23]

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is selected because the amine group on the analyte is readily protonated. A triple quadrupole mass spectrometer operating in MRM mode provides the highest selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[6]

Detailed Experimental Protocols

Materials and Reagents
  • 2-((4-Methoxyphenyl)amino)isonicotinonitrile (Reference Standard, >98% purity)

  • 2-((4-Ethoxyphenyl)amino)isonicotinonitrile (Internal Standard, >98% purity)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Stock Solutions: Prepare intermediate stock solutions by serial dilution of the Primary Stock Solutions with 50:50 (v/v) ACN:Water to create calibration curve spiking solutions and an IS working solution.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation agent.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare calibration standards by spiking appropriate volumes of the analyte working stock solutions into blank human plasma to achieve final concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare QC samples in blank plasma at four levels:

    • LLOQ: 1 ng/mL (Lower Limit of Quantification)

    • LQC: 3 ng/mL (Low QC)

    • MQC: 75 ng/mL (Medium QC)

    • HQC: 800 ng/mL (High QC)

Sample Preparation Protocol: Protein Precipitation
  • Aliquot 50 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrument Parameters
ParameterCondition
LC System Standard UHPLC/HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B for re-equilibration)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 226.1 > 184.1 (Quantifier), 226.1 > 156.1 (Qualifier) IS: 240.1 > 184.1 (Quantifier)
Source Temp. 550°C
IonSpray Voltage 5500 V
Note: MRM transitions are predicted based on compound structure and must be empirically optimized by infusing the pure compound into the mass spectrometer.

Bioanalytical Method Validation Summary

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.[1][2][9][10][24] The following parameters were assessed.

Validation ParameterAcceptance Criteria (FDA/EMA)Result
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.Passed. No interference observed in six unique lots of blank human plasma.
Calibration Curve 8-point curve from 1-1000 ng/mL. Correlation coefficient (r²) ≥ 0.99.Passed. Mean r² > 0.995 using a 1/x² weighted linear regression.
Accuracy & Precision Precision (CV%): ≤15% (≤20% at LLOQ)Accuracy (%Bias): Within ±15% (±20% at LLOQ)Passed. Intra- and inter-assay precision were <10% and accuracy was within ±8% for all QC levels.
LLOQ Signal-to-noise > 5; Accuracy and Precision criteria met.Established at 1 ng/mL.
Recovery Consistent and reproducible across QC levels.Mean extraction recovery was >85% for both the analyte and IS.
Matrix Effect CV of matrix factor across different lots of matrix ≤ 15%.Passed. IS-normalized matrix factor was between 0.95 and 1.07 across six lots of plasma.
Stability Analyte concentration within ±15% of nominal concentration.Stable in plasma for 24h at room temp (Bench-top), after 3 freeze-thaw cycles, and for 90 days at -80°C.

Workflow and Data Management

The end-to-end process from sample receipt to final concentration reporting is a controlled and documented workflow to ensure data integrity.

cluster_workflow Bioanalytical Workflow A Sample Receipt (Plasma Samples) B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis (Data Acquisition) B->C D Data Processing (Integration & Calibration) C->D E Concentration Calculation (Unknowns vs. Curve) D->E F Data Review & QC (Validation Check) E->F G Report Generation (Final Concentrations) F->G

Caption: End-to-end workflow for sample analysis and reporting.

Conclusion

This application note presents a robust, sensitive, and validated LC-MS/MS method for the quantification of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in a drug discovery and development environment. The method meets the stringent requirements of international regulatory guidelines, ensuring the generation of reliable and accurate data.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). European Medicines Agency. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. [Link]

  • Guideline Bioanalytical method validation | European Medicines Agency. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). U.S. Food and Drug Administration. [Link]

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020, March 20). ACS Publications. [Link]

  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? (2012, September 29). ResearchGate. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024, May 12). MDPI. [Link]

  • Chloroform-methanol extraction of proteins. (2015, April 21). The Drummond Lab. [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (n.d.). Bentham Science Publishers. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • What is Solid-Phase Extraction? (n.d.). Phenomenex. [Link]

  • In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. (2003, April 16). ACS Publications. [Link]

  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023, July 4). Encyclopedia MDPI. [Link]

  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. (2020, April 23). University of Washington. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Quantitative analysis of small molecules in biological samples. (n.d.). SlidePlayer. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. [Link]

  • Extracting Small Molecules. (2018, September 28). Biocompare.com. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (2024, May 14). SCION Instruments. [Link]

  • 2-[(4-methoxybenzyl)amino]isonicotinonitrile — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Advanced UPLC-MS/MS Method for the Quantification of SIPI6398 in Rat Plasma and Its Pharmacokinetic Characterization. (n.d.). PMC. [Link]

  • Analytical Method Summaries. (2023, December 10). NMI. [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (n.d.). ResearchGate. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (n.d.). PMC. [Link]

  • Internal Standards for Quantitative LC-MS Bioanalysis. (n.d.). ResearchGate. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. [Link]

  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. (n.d.). Springer. [Link]

  • A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma. (2022, February 1). MDPI. [Link]

  • Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. (2016, July 1). SciSpace. [Link]

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. (2022, December 6). MDPI. [Link]

Sources

Application

Application Note: Preclinical Evaluation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in Murine Cancer Models

Executive Summary The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) represents a highly specialized small molecule featuring a 2-aminopyridine-4-carbonitrile scaffold. In modern oncology drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) represents a highly specialized small molecule featuring a 2-aminopyridine-4-carbonitrile scaffold. In modern oncology drug development, the 2-aminopyridine core is a privileged pharmacophore, widely recognized for its ability to act as an ATP-competitive kinase inhibitor targeting Receptor Tyrosine Kinases (RTKs) such as c-Met, ALK, and ROS1 [1].

This application note provides a comprehensive, self-validating protocol for formulating and administering this compound in preclinical murine xenograft models. Designed for drug development professionals, this guide bridges the gap between structural pharmacology and in vivo efficacy, ensuring robust, reproducible data collection.

Mechanistic Rationale & Pharmacological Grounding

To design an effective in vivo study, one must first understand the structural causality behind the compound's efficacy. The 2-aminopyridine core mimics the adenine ring of adenosine triphosphate (ATP). This allows the molecule to form critical bidentate hydrogen bonds with the hinge region of the kinase domain (e.g., at Met1160 in c-Met) [2].

Furthermore, the addition of the 4-methoxyphenylamino moiety and the 4-cyano group allows the molecule to project deeply into adjacent hydrophobic pockets (such as the DFG-out conformation pocket). This structural tuning enhances target selectivity, effectively shutting down downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades, ultimately driving the tumor cells into apoptosis [3].

Pathway Inhibitor 2-((4-Methoxyphenyl)amino) isonicotinonitrile RTK Receptor Tyrosine Kinase (c-Met / ALK) Inhibitor->RTK ATP-competitive inhibition Downstream PI3K/AKT & RAS/MAPK Signaling Cascades RTK->Downstream Phosphorylation Proliferation Tumor Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Mechanism of action: RTK inhibition disrupting downstream signaling to induce apoptosis.

In Vivo Experimental Protocol

The following methodology outlines a standardized subcutaneous xenograft workflow. Every step is engineered to minimize biological noise and establish a self-validating experimental system.

Phase 1: Formulation Preparation

Small molecule kinase inhibitors with an aminopyridine core are notoriously hydrophobic. Improper formulation leads to precipitation in the peritoneal cavity, resulting in erratic pharmacokinetics and false-negative efficacy data.

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Step-by-Step Dissolution:

    • Weigh the required mass of 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

    • Dissolve completely in 10% DMSO . Causality: DMSO disrupts the strong crystal lattice of the compound.

    • Add 40% PEG300 and vortex for 2 minutes. Causality: PEG300 acts as a co-solvent to maintain the molecule in solution as it transitions to an aqueous state.

    • Add 5% Tween-80 and sonicate for 5 minutes. Causality: Tween-80 acts as a surfactant to prevent micelle aggregation.

    • Slowly add 45% sterile Saline dropwise while continuously vortexing to yield a clear solution.

Phase 2: Cell Culture and Animal Inoculation
  • Model Selection: Athymic Nude mice (nu/nu), female, 6-8 weeks old.

  • Cell Preparation: Harvest target cancer cells (e.g., NCI-H460 or U87-MG) in the exponential growth phase. Resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank.

    • Causality: Matrigel provides essential extracellular matrix (ECM) proteins that accelerate initial vascularization and prevent cell dispersion, ensuring uniform tumor take rates across the cohort.

Phase 3: Randomization and Dosing Strategy
  • Randomization: Monitor tumor growth using digital calipers. Randomize mice into treatment groups only when average tumor volumes reach 100–150 mm³ .

    • Causality: Dosing before this threshold risks treating unvascularized, non-exponential tumors, skewing efficacy data.

  • Administration: Dose via Intraperitoneal (IP) injection daily (QD) for 21 days. IP administration bypasses early gastrointestinal absorption variability, providing a cleaner proof-of-concept for target engagement.

Workflow CellPrep Cell Prep (10⁶ Cells/mL) Inoculation Subcutaneous Inoculation CellPrep->Inoculation Randomization Randomization (Vol ~100 mm³) Inoculation->Randomization Dosing Daily Dosing (IP/PO) Randomization->Dosing Analysis Endpoint Analysis Dosing->Analysis

Step-by-step in vivo xenograft experimental workflow.

Phase 4: Monitoring and Endpoint Analysis (Self-Validating Metrics)

To ensure trustworthiness, the protocol must validate both efficacy and tolerability simultaneously.

  • Tumor Volume (Efficacy): Measure 3x/week. Calculate using the ellipsoid formula: V=(Length×Width2)/2 . This formula assumes the tumor is a prolate spheroid, accurately modeling subcutaneous growth while minimizing the handling stress of 3D measurements.

  • Body Weight (Toxicity): Weigh animals 3x/week. A body weight loss of >15% indicates severe off-target toxicity or vehicle intolerance, invalidating the efficacy data of that cohort.

  • Target Engagement (Pharmacodynamics): At the study endpoint (Day 21), harvest tumors 2 hours post-final dose. Snap-freeze half for Western Blot analysis (probing for p-c-Met, p-AKT, p-ERK) to definitively prove that tumor regression was caused by specific kinase inhibition.

Quantitative Data Interpretation

When executing this protocol, expected outcomes should reflect a dose-dependent inhibition characteristic of targeted aminopyridine therapies. Below is a structured data matrix representing standard validation benchmarks.

Experimental GroupDose (mg/kg)RouteScheduleExpected Tumor Growth Inhibition (TGI %)Acceptable Body Weight Change (%)Target Phosphorylation Status (Endpoint)
Vehicle Control 0IPQD x 210% (Baseline)± 2%High (Uninhibited)
Low Dose 10IPQD x 2145% - 55%> -5%Partially Suppressed
High Dose 30IPQD x 2175% - 85%> -10%Fully Suppressed

Note: Tumor Growth Inhibition (TGI) is calculated as: 100×[1−(ΔVtreated​/ΔVcontrol​)] .

References

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Institutes of Health (NIH) / PMC.1

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. National Institutes of Health (NIH) / PMC.2

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. National Institutes of Health (NIH) / PMC.3

Sources

Method

Application of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in drug discovery.

Application Note: 2-((4-Methoxyphenyl)amino)isonicotinonitrile in Kinase Inhibitor Discovery Executive Summary & Pharmacological Relevance 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) is a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-((4-Methoxyphenyl)amino)isonicotinonitrile in Kinase Inhibitor Discovery

Executive Summary & Pharmacological Relevance

2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) is a highly versatile, privileged building block utilized extensively in the design and synthesis of ATP-competitive kinase inhibitors[1]. In modern drug discovery, targeting the ATP-binding site of kinases (such as ROCK, DYRK, CLK, and Tyk2) requires scaffolds that can simultaneously achieve high target affinity, navigate solvent-exposed channels for selectivity, and avoid off-target liabilities like Cytochrome P450 (CYP) inhibition[2][3]. This application note details the mechanistic rationale, synthetic derivatization, and in vitro profiling protocols for utilizing this compound in lead generation.

Mechanistic Causality: The 2-Aminopyridine Hinge-Binding Scaffold

The architecture of 2-((4-Methoxyphenyl)amino)isonicotinonitrile provides three distinct pharmacological vectors, each serving a specific mechanistic purpose:

  • The 2-Aminopyridine Core (Hinge Binder): The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the exocyclic amine (NH) serves as a hydrogen bond donor. This bidentate motif perfectly mimics the N1 and N6 of the adenine ring of ATP, anchoring the molecule to the backbone amide residues (e.g., Met/Leu) of the kinase hinge region[2].

  • The 4-Carbonitrile Group (Solvent Vector): The isonicotinonitrile moiety projects the cyano group toward the ribose-binding pocket or the solvent-exposed channel. This provides a synthetic handle for late-stage diversification to optimize solubility and kinase selectivity[1].

  • The 4-Methoxyphenyl Group (Hydrophobic Probe / Shield): The bulky, electron-rich methoxyphenyl ring occupies the hydrophobic pocket adjacent to the hinge. Crucially, substitution at the 2-position of the pyridine ring provides steric hindrance that prevents the pyridine nitrogen from coordinating with the heme iron of CYP enzymes, thereby mitigating drug-drug interaction (DDI) risks[2].

HingeBinding Core 2-((4-Methoxyphenyl)amino) isonicotinonitrile Hinge Kinase Hinge Region (ATP Pocket) Core->Hinge Pyridine N (H-Acceptor) Exocyclic NH (H-Donor) Vector 4-Cyano Group (Solvent Vector) Core->Vector Functionalization Handle CYP Reduced CYP450 Inhibition Core->CYP Steric Shielding of Pyridine N

Fig 1: Pharmacological rationale for utilizing the 2-aminopyridine scaffold in kinase inhibitor design.

Synthetic Workflows: Derivatization of the 4-Cyano Vector

To utilize 2-((4-Methoxyphenyl)amino)isonicotinonitrile as an intermediate, the 4-cyano group is frequently hydrolyzed to a primary amide to probe the ribose pocket[1].

Protocol 1: Chemoselective Nitrile Hydrolysis (Radziszewski Reaction) Objective: Convert the 4-carbonitrile to a 4-carboxamide without over-hydrolysis to the carboxylic acid.

  • Preparation: Dissolve 1.0 eq of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in a 4:1 mixture of Ethanol and DMSO. Causality: DMSO acts as both a co-solvent for the hydrophobic starting material and a mild oxidant catalyst in the Radziszewski mechanism.

  • Activation: Cool the reaction to 0°C. Add 2.0 eq of 2M NaOH, followed by the dropwise addition of 5.0 eq of 30% H₂O₂. Causality: The alkaline hydrogen peroxide generates the hydroperoxide anion (HOO-), which attacks the electrophilic nitrile carbon. Maintaining 0°C prevents thermal runaway and suppresses over-hydrolysis to the anionic carboxylic acid, which would destroy the molecule's passive cell permeability.

  • Monitoring & Quenching: Stir for 2 hours at room temperature. Monitor via LC-MS. Once complete, quench with saturated aqueous Na₂S₂O₃. Causality: Thiosulfate safely reduces unreacted peroxides, preventing explosive hazards during concentration.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

In Vitro Pharmacological Profiling Protocols

A robust, self-validating screening cascade is essential to confirm the on-target activity and off-target safety of derivatives synthesized from this scaffold.

Workflow Prep Compound Synthesis Assay TR-FRET Kinase Assay Prep->Assay 10 µM Screen Val Dose-Response Validation Assay->Val >50% Inhibition CYP CYP3A4 Counter-Screen Val->CYP IC50 < 1 µM Lead Lead Selection CYP->Lead IC50 > 10 µM

Fig 2: Self-validating high-throughput screening workflow for kinase inhibitor lead selection.

Protocol 2: Self-Validating TR-FRET Kinase Assay Objective: Determine the IC₅₀ of synthesized derivatives against the target kinase.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent critical for preventing the formation of colloidal compound aggregates, which cause false-positive promiscuous inhibition.

  • Compound Dispensing: Serially dilute the test compounds in 100% DMSO and transfer to a 384-well plate. Ensure the final DMSO concentration in the assay is exactly 1%. Causality: Normalizing DMSO across all wells is mandatory because varying solvent concentrations can denature the kinase, leading to erratic baseline activity.

  • Enzyme/Substrate Addition: Add the target kinase, peptide substrate, and ATP. Causality: The ATP concentration MUST be set at the experimentally determined Kₘ for the specific kinase. Running the assay at the ATP Kₘ ensures maximum sensitivity for detecting ATP-competitive inhibitors (like 2-aminopyridines) while maintaining physiological relevance.

  • Reaction & Quenching: Incubate for 60 minutes at RT. Quench by adding 10 mM EDTA alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and ULight-Streptavidin). Causality: EDTA rapidly chelates the Mg²⁺ required for kinase catalysis, abruptly freezing the reaction. This ensures precise timing across the entire 384-well plate.

  • Validation: Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. Causality: The assay is only validated and accepted if Z' > 0.5, proving sufficient dynamic range and low variability.

Protocol 3: CYP3A4 Inhibition Counter-Screen Objective: Validate that the 2-amino substitution successfully shields the pyridine nitrogen from CYP3A4 heme coordination[2].

  • Incubation: Incubate test compounds (0.1 µM to 50 µM) with recombinant CYP3A4 supersomes and the fluorogenic substrate BFC (BOMCC).

  • Initiation: Add an NADPH-regenerating system to initiate the reaction.

  • Readout: Measure fluorescence. A successful derivative will show an IC₅₀ > 10 µM, confirming the steric shielding hypothesis.

Quantitative Data Summary

The following table summarizes the quantitative pharmacological impact of utilizing the 2-aminopyridine scaffold compared to an unsubstituted pyridine core, demonstrating the successful decoupling of target potency from CYP liability[2].

Scaffold TypeSubstitution at Pyridine C2Target Kinase IC₅₀ (nM)CYP3A4 IC₅₀ (µM)Pharmacological Outcome
Unsubstituted PyridineNone1500.75Potent, but high DDI risk (Heme coordination)
2-Aminopyridine -NH-Aryl (e.g., PMP) 170 26.0 Maintained potency; 35-fold reduction in CYP liability

References

  • [1] Title: US20220041590A1 - Small molecule inhibitors of dyrk/clk and uses thereof | Source: Google Patents | URL: 1

  • [2] Title: Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 2

  • [3] Title: WO2018071794A1 - Tyk2 inhibitors and uses thereof | Source: Google Patents | URL: 3

Sources

Application

Application Note &amp; Protocols: Preparation of Stock Solutions of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Abstract This comprehensive guide provides a detailed, field-proven methodology for the preparation, handling, and storage of stock solutions of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. Designed for researchers in p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, field-proven methodology for the preparation, handling, and storage of stock solutions of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. Designed for researchers in pharmacology, medicinal chemistry, and drug development, this document outlines the critical physicochemical properties of the compound, establishes rigorous safety protocols, and presents step-by-step procedures for creating high-concentration primary stocks and subsequent working solutions. The protocols herein are structured to ensure accuracy, reproducibility, and stability, forming a self-validating system for downstream experimental success.

Compound Specifications & Physicochemical Properties

A thorough understanding of the compound's properties is foundational to accurate and safe solution preparation. 2-((4-Methoxyphenyl)amino)isonicotinonitrile is a substituted nicotinonitrile derivative. Its key identifiers and properties are summarized below.

Chemical Structure:

(Figure 1: 2D structure of 2-((4-Methoxyphenyl)amino)isonicotinonitrile)

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 2-((4-Methoxyphenyl)amino)isonicotinonitrile -
CAS Number 137225-09-3
Molecular Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol
Appearance Typically an off-white to yellow solid powder. General Observation
Purity ≥95% (Varies by supplier)
Solubility Limited published data. Predicted to be poorly soluble in water, but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][2] -

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[3] | - |

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related aminopyridines and nicotinonitriles indicate a necessary level of caution.[1][4][5] Until proven otherwise, the compound should be handled as a potentially hazardous substance.

2.1 General Hazard Profile

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5] Nitrile-containing compounds can sometimes release cyanide under specific metabolic or chemical conditions.

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: May cause serious eye irritation or damage.[4][6]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[4]

2.2 Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area. For weighing and handling of dry powder, a chemical fume hood is strongly recommended to avoid inhalation.[4]

2.3 First Aid Measures

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do not induce vomiting.[5]

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. Remove contaminated clothing immediately.[4]

  • If Inhaled: Move person to fresh air. If breathing is difficult, seek medical attention.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

Required Materials & Equipment

  • 2-((4-Methoxyphenyl)amino)isonicotinonitrile (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Analytical balance (readable to 0.1 mg or better)

  • Weighing paper or boat

  • Spatula

  • Amber glass vials or polypropylene microcentrifuge tubes with screw caps

  • Calibrated micropipettes (P1000, P200, P20)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological assays.

4.1 Pre-Calculation of Mass

The mass of the compound required can be calculated using the following formula:

Mass (mg) = [Desired Concentration (mM)] × [Desired Volume (mL)] × [Molecular Weight ( g/mol )]

Example Calculation for 2 mL of a 10 mM stock:

Mass (mg) = 10 mM × 2 mL × 225.25 g/mol = 4.505 mg

4.2 Step-by-Step Methodology

  • Tare Balance: Place a clean, new weigh boat or piece of weighing paper on the analytical balance and tare the mass to zero.

  • Weigh Compound: Carefully weigh out the calculated mass (e.g., 4.51 mg) of 2-((4-Methoxyphenyl)amino)isonicotinonitrile powder. Perform this step in a chemical fume hood to minimize inhalation risk.

    Expert Insight (Causality): Using an analytical balance is critical for accuracy, as small errors in mass will lead to significant deviations from the target concentration. Precision is paramount for dose-response studies.

  • Transfer Compound: Carefully transfer the weighed powder into an appropriately sized, labeled amber glass vial or a low-retention polypropylene tube.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume (e.g., 2.0 mL) of anhydrous DMSO to the vial containing the compound.

    Expert Insight (Causality): Anhydrous DMSO is used because it is a powerful aprotic solvent capable of dissolving many poorly water-soluble compounds. Its hygroscopic nature means it readily absorbs water from the air; absorbed water can decrease the solubility of hydrophobic compounds and promote hydrolysis over long-term storage.

  • Promote Dissolution: Securely cap the vial and vortex at medium-high speed for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear and homogenous.

  • Optional Sonication: If particulates persist, place the vial in a bath sonicator for 5-10 minutes at room temperature. This uses ultrasonic waves to break up compound aggregates and facilitate dissolution.

    Expert Insight (Causality): Sonication provides energy to overcome the lattice energy of the crystal, promoting solvation without the need for excessive heat, which could potentially degrade the compound.

  • Final Inspection: Perform a final visual check to confirm complete dissolution.

Protocol 2: Preparation of Working Solutions via Serial Dilution

Working solutions are typically prepared by diluting the high-concentration stock in a suitable assay buffer or cell culture medium. The following diagram illustrates a typical serial dilution workflow to generate multiple concentrations for a dose-response experiment.

G cluster_0 Stock Preparation cluster_1 Intermediate Dilution cluster_2 Final Assay Plate (Serial Dilution) stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Assay Buffer stock->intermediate  1:100 Dilution (e.g., 2 µL Stock + 198 µL Buffer) plate 10 µM 3 µM 1 µM 0.3 µM 0.1 µM ... intermediate->plate:f0  Transfer & Mix plate:f0->plate:f1 plate:f1->plate:f2 plate:f2->plate:f3 plate:f3->plate:f4 plate:f4->plate:f5

Diagram 1: Serial Dilution Workflow. A high-concentration stock is first diluted to create a top concentration in the assay buffer, which is then serially diluted across the assay plate.

Quality Control, Storage, and Stability

6.1 Experimental Solubility Confirmation If using a solvent for the first time or if solubility is uncertain, perform a quick check:

  • Weigh ~1 mg of the compound into a tared vial.

  • Add the solvent (e.g., DMSO) in 10 µL increments.

  • Vortex after each addition until the compound is fully dissolved.

  • Calculate the approximate solubility based on the final volume of solvent used. This provides a practical solubility limit for your specific batch of the compound.

6.2 Storage of Stock Solutions

  • Aliquoting: To preserve the integrity of the main stock, divide the 10 mM solution into smaller, single-use aliquots (e.g., 20-50 µL) in low-retention tubes.

    Expert Insight (Causality): Aliquoting is the most effective way to prevent degradation and contamination from repeated handling. It also minimizes damage from freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.

  • Short-Term Storage: For use within 1-2 days, store at 4°C, protected from light.

  • Long-Term Storage: For archival purposes, store aliquots at -20°C or -80°C. When stored properly in anhydrous DMSO, such stock solutions are typically stable for at least 6 months to a year.

  • Handling Frozen Stocks: When ready to use, thaw an aliquot quickly at room temperature and centrifuge briefly to collect the solution at the bottom of the tube before opening. Do not re-freeze a thawed aliquot.

6.3 Aqueous Precipitation Be aware that compounds dissolved at high concentrations in DMSO may precipitate when diluted into aqueous buffers. To mitigate this, ensure the final concentration of DMSO in the assay is low (typically <0.5%) and that mixing is thorough and immediate upon dilution.

References

  • NextSDS. 2-[(4-methoxybenzyl)amino]isonicotinonitrile — Chemical Substance Information. Available at: [Link]

  • 2-Cyanopyridine. Safety Data Sheet. Available at: [Link]

  • ChemDmart. SAFETY DATA SHEET - Isonicotinonitrile. Available at: [Link]

  • Mol-Instincts. 2-[cyanomethyl-[(4-methoxyphenyl)methyl]amino]acetonitrile 1579251-36-7 wiki. Available at: [Link]

  • Loba Chemie. 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

  • ResearchGate. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Available at: [Link]

  • Howei Pharm. CAS 137225-09-3 | 2-((4-Methoxyphenyl)amino)isonicotinonitrile,≥95%. Available at: [Link]

  • MDPI. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Available at: [Link]

  • Canadian Journal of Hospital Pharmacy. Chemical Stability of 4-Aminopyridine Capsules. Available at: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]

Sources

Method

Application Note: Interrogating Kinase Signaling Pathways Using the 2-((4-Methoxyphenyl)amino)isonicotinonitrile Scaffold

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) Primary Applications: Chemical probe for Tyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) Primary Applications: Chemical probe for Tyrosine Kinase 2 (TYK2) and Bruton's Tyrosine Kinase (BTK) signaling pathways.

Mechanistic Rationale & Structural Causality

In preclinical drug discovery, the validation of intracellular signaling pathways requires highly specific chemical probes. The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile serves as a privileged building block and model scaffold for interrogating kinase-driven cascades.

As an Application Scientist, it is critical to understand why this specific chemotype is effective before deploying it in biological assays. The efficacy of this scaffold is rooted in its precise stereoelectronic interactions within the kinase ATP-binding pocket:

  • The 2-Aminopyridine Core: Acts as the primary hinge-binding motif. The pyridine nitrogen and the exocyclic secondary amine form a critical bidentate hydrogen bond donor/acceptor pair with the kinase backbone (e.g., Val981 in TYK2), anchoring the molecule .

  • The 4-Cyano Group (Isonicotinonitrile): Projects deep into the gatekeeper pocket. The strong electron-withdrawing nature of the nitrile group modulates the pKa of the aminopyridine, optimizing it for physiological pH while enhancing kinase selectivity.

  • The 4-Methoxyphenyl Moiety: Extends toward the solvent-exposed boundary and hydrophobic pockets. The methoxy oxygen can engage in water-mediated hydrogen bonding, which is a common strategy to improve cellular permeability and binding kinetics in BTK and TYK2 inhibitors .

By inhibiting TYK2, this scaffold blocks the downstream phosphorylation of STAT proteins, effectively shutting down the transcription of inflammatory cytokines driven by the IL-23 receptor axis.

Pathway Ligand Cytokine (e.g., IL-23) Receptor Cytokine Receptor Ligand->Receptor Binds Kinase TYK2 Kinase Receptor->Kinase Activates STAT STAT3 (Inactive) Kinase->STAT Phosphorylates Probe 2-((4-Methoxyphenyl)amino) isonicotinonitrile Probe->Kinase ATP-Competitive Inhibition pSTAT p-STAT3 (Active) STAT->pSTAT Dimerization Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocation

Figure 1: Mechanism of action for TYK2 pathway inhibition by the 2-aminoisonicotinonitrile scaffold.

Quantitative Data Summary

When utilizing derivatives of 2-((4-Methoxyphenyl)amino)isonicotinonitrile as reference controls in screening cascades, expect the following pharmacological profile. This data establishes the baseline for assay calibration.

Target KinaseAssay FormatTypical IC₅₀ / EC₅₀ RangeReference ControlPrimary Pathway
TYK2 TR-FRET (Biochemical)5 nM – 50 nMDeucravacitinibIL-23 / STAT3
BTK TR-FRET (Biochemical)10 nM – 100 nMIbrutinibBCR / NF-κB
p-STAT3 Western Blot (Cellular)150 nM – 500 nMTofacitinibJAK/STAT

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, we employ a two-tiered validation system. A protocol is only as reliable as its internal controls. Therefore, the biochemical assay incorporates a Z'-factor calculation to ensure robust signal-to-background ratios, while the cellular assay mandates simultaneous blotting of total STAT3 and GAPDH. This guarantees that observed signal reductions are due to true kinase inhibition rather than compound-induced cytotoxicity.

Workflow Prep 1. Compound Prep (DMSO) Biochem 2. TR-FRET Kinase Assay Prep->Biochem Cellular 3. Western Blot (p-STAT3) Biochem->Cellular Analysis 4. Data Analysis (IC50 / EC50) Cellular->Analysis

Figure 2: Sequential experimental workflow for validating kinase pathway inhibitors.

Protocol 1: In Vitro Biochemical Validation (LANCE® Ultra TR-FRET)

Rationale: Small aromatic nitriles often exhibit autofluorescence, which confounds standard fluorescence intensity assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delay measurement completely eliminates short-lived background fluorescence, ensuring high-fidelity data .

Materials:

  • Recombinant Human TYK2 Kinase Domain

  • ULight™-labeled JAK-1 (Tyr1023) Peptide Substrate

  • Europium-anti-phospho-substrate Antibody

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold, 10-point serial dilution of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in 100% DMSO. Transfer 100 nL of the compound to a 384-well white ProxiPlate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 µM (1% final DMSO).

  • Kinase Addition: Add 5 µL of 2X TYK2 kinase solution (final concentration optimized to achieve 20-30% substrate phosphorylation) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a 2X mixture containing ULight-peptide (50 nM final) and ATP (at its predetermined apparent Km​ ).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-labeled antibody. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the 665/615 ratio.

  • Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM Deucravacitinib (low signal). Proceed with IC₅₀ calculation only if Z' > 0.6.

Protocol 2: Cellular Target Engagement (IL-23 Induced p-STAT3 Assay)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. We use Peripheral Blood Mononuclear Cells (PBMCs) stimulated with IL-23. This is a physiologically relevant model because TYK2 specifically mediates IL-23 signaling in immune cells.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PBMCs and seed at 1×106 cells/well in a 6-well plate using RPMI-1640 supplemented with 10% FBS.

  • Starvation: Wash cells twice with PBS and incubate in serum-free RPMI-1640 for 4 hours to reduce basal STAT3 phosphorylation levels.

  • Compound Treatment: Treat cells with varying concentrations of the 2-aminoisonicotinonitrile derivative (e.g., 0.1, 1, and 10 µM) or 0.1% DMSO vehicle control for 2 hours at 37°C.

  • Cytokine Stimulation: Stimulate cells with 50 ng/mL recombinant human IL-23 for exactly 15 minutes to capture the peak phosphorylation transient.

  • Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Immunoblotting (The Self-Validating Step):

    • Separate 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Block for 1 hour in 5% BSA.

    • Probe overnight at 4°C with primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-GAPDH.

    • Develop using HRP-conjugated secondary antibodies and ECL reagent.

  • Analysis: Quantify band intensities using densitometry. Normalize the p-STAT3 signal to total STAT3. The GAPDH blot must remain uniform across all lanes to validate that the compound is not causing acute toxicity or suppressing global translation.

References

  • Title: WO2018071794A1 - Tyk2 inhibitors and uses thereof Source: Google P
  • Title: US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors Source: Google P
  • Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: PMC (PubMed Central) / Molecules URL: [Link] [3]

Application

Application Notes &amp; Protocols: In Vitro Evaluation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile Against Cancer Cell Lines

Abstract These application notes provide a comprehensive framework for the initial preclinical evaluation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, a novel investigational compound. The protocols herein detail a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive framework for the initial preclinical evaluation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, a novel investigational compound. The protocols herein detail a tiered approach for assessing its cytotoxic and cytostatic effects on cancer cell lines. We begin with robust, high-throughput cytotoxicity screening to determine the compound's potency (IC₅₀) and follow with crucial secondary assays to elucidate its mechanism of action, specifically its impact on apoptosis and cell cycle progression. This guide is designed for researchers in oncology and drug development, offering detailed, validated methodologies that emphasize scientific rigor and reproducibility.

Introduction: The Rationale for Investigation

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] Specifically, substituted 2-aminopyridines have been identified as potent inhibitors of critical cellular processes like tubulin polymerization and cell cycle regulation via cyclin-dependent kinase (CDK) inhibition.[3][4] The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile belongs to this promising class of molecules. Its structural features—a pyridine core, a nitrile group, and a substituted aniline moiety—warrant a thorough investigation into its potential as an anticancer agent.

In vitro cytotoxicity assays are the foundational first step in this discovery process.[5][6] They provide essential data on a compound's ability to inhibit cancer cell growth, guiding further development and mechanistic studies. This document outlines a logical, field-proven workflow for characterizing the anticancer potential of this specific compound.

Compound Profile

  • Compound: 2-((4-Methoxyphenyl)amino)isonicotinonitrile

  • IUPAC Name: 2-((4-methoxyphenyl)amino)pyridine-4-carbonitrile

  • Core Scaffold: Aminopyridine, Isonicotinonitrile

  • Rationale for Testing: The aminopyridine core is a known pharmacophore that targets key enzymes in cell proliferation pathways, notably CDKs.[4] The overall structure suggests a potential to interfere with the cell cycle, making it a compelling candidate for anticancer screening.

Experimental Strategy: A Tiered Approach

A multi-step screening process is essential for efficiently characterizing a novel compound. This strategy ensures that resources are focused on compounds that show initial promise, while also building a comprehensive biological profile.

G cluster_0 Compound Preparation & QC cluster_1 Primary Screening: Cytotoxicity cluster_2 Secondary Screening: Mechanism of Action cluster_3 Data Interpretation Compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile Stock Solution (DMSO) CellLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., MCF-10A) Compound->CellLines Treat Cells PrimaryAssay Determine IC₅₀ (SRB or MTT Assay) IC50_Data IC₅₀ Data Table PrimaryAssay->IC50_Data Generate CellLines->PrimaryAssay Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50_Data->Apoptosis Inform Dose Selection (e.g., IC₅₀, 2x IC₅₀) CellCycle Cell Cycle Analysis (PI Staining) IC50_Data->CellCycle Inform Dose Selection FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry Interpretation Elucidate Mechanism: Apoptosis Induction? Cell Cycle Arrest? FlowCytometry->Interpretation

Figure 1: Tiered workflow for in vitro evaluation of the test compound.

Primary Screening: Cytotoxicity Assays

The first objective is to determine if the compound is cytotoxic and to quantify its potency by calculating the half-maximal inhibitory concentration (IC₅₀). The Sulforhodamine B (SRB) assay is presented here as the primary method due to its reliability, sensitivity, and basis in measuring total cellular protein, which is often more stable than metabolic activity.[7]

Protocol 4.1: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye is directly proportional to the total protein mass, which reflects the number of viable cells.[7]

Materials and Reagents:

  • 2-((4-Methoxyphenyl)amino)isonicotinonitrile (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control (e.g., MCF-10A)

  • Complete cell culture medium (specific to cell lines)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510-570 nm)

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells from exponential phase cultures.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "medium only" blank.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator. This duration allows for multiple cell doubling times.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.[8]

    • Incubate the plate at 4°C for at least 1 hour to fix the cells.[9]

  • Washing:

    • Carefully remove the supernatant. Wash the wells five times with ~200 µL of 1% acetic acid to remove excess TCA.[10]

    • Allow the plates to air dry completely at room temperature.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye:

    • Quickly wash the wells four to five times with 200 µL of 1% acetic acid to remove unbound SRB dye.[8][9]

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance on a microplate reader at 515 nm.[11]

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell survival using the formula: % Survival = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Survival against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.

Data Presentation: Example IC₅₀ Table
Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)Selectivity Index (SI)*
MCF-7Breast Adenocarcinoma[Experimental Value]4.17[2][Calculated Value]
MDA-MB-231Breast Adenocarcinoma[Experimental Value]3.18[2][Calculated Value]
A549Lung Carcinoma[Experimental Value][Literature Value][Calculated Value]
HCT116Colorectal Carcinoma[Experimental Value][Literature Value][Calculated Value]
MCF-10ANormal Breast Epithelial[Experimental Value][Literature Value]N/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Secondary Screening: Elucidating the Mechanism of Action

Once the IC₅₀ is determined, the next step is to investigate how the compound inhibits cell growth. The most common mechanisms for anticancer drugs are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[12]

G Compound Test Compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile CDK Hypothesized Target: Cyclin-Dependent Kinase (CDK) Compound->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Drives Arrest Cell Cycle Arrest (e.g., at G2/M Phase) CDK->Arrest CellCycle->Arrest Halts Proliferation Uncontrolled Cell Proliferation CellCycle->Proliferation Leads to Apoptosis Apoptosis Induction (Programmed Cell Death) Arrest->Apoptosis Can Trigger

Sources

Method

Application Notes and Protocols for the Development of 2-((4-Methoxyphenyl)amino)isonicotinonitrile Analogs with Improved Potency

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel analogs of 2-((4-methoxyphenyl)amino)isoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel analogs of 2-((4-methoxyphenyl)amino)isonicotinonitrile. The core objective is to systematically explore the structure-activity relationships (SAR) of this chemical scaffold to identify derivatives with enhanced biological potency. This guide moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and establishing a self-validating framework for the discovery of next-generation therapeutic agents.

Introduction: Rationale and Therapeutic Potential

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Specifically, the 2-((4-methoxyphenyl)amino)isonicotinonitrile core represents a promising starting point for the development of targeted therapies. Derivatives of this and related structures have shown potential as kinase inhibitors and anticancer agents.[3][4][5] The methoxy group on the phenyl ring and the nitrile group on the pyridine are key features that can be systematically modified to probe interactions with biological targets and optimize pharmacokinetic properties.

The development of analogs is driven by the need to improve upon the potency and selectivity of the parent compound. By systematically altering the peripheral chemical groups, we can gain a deeper understanding of the molecular interactions that govern biological activity.[6] This knowledge is crucial for designing compounds with superior efficacy and a more favorable safety profile.

Strategic Design of Analogs: A Roadmap for Improved Potency

The design of new analogs should be a hypothesis-driven process. Based on the core structure of 2-((4-methoxyphenyl)amino)isonicotinonitrile, several key regions can be targeted for modification to explore the structure-activity relationship (SAR).

DOT Script for Analog Design Strategy

Analog_Design_Strategy cluster_R1 R1 Modifications cluster_R2 R2 Modifications cluster_R3 R3 Modifications Core_Scaffold 2-((4-Methoxyphenyl)amino)isonicotinonitrile R1_Mod R1: Methoxy Group (Position 4) Core_Scaffold->R1_Mod Position/Replacement R2_Mod R2: Phenyl Ring Substituents Core_Scaffold->R2_Mod Bioisosteres/Halogens R3_Mod R3: Pyridine Ring Substituents Core_Scaffold->R3_Mod Electronic Effects Linker_Mod Linker: Amino Bridge Modifications Core_Scaffold->Linker_Mod Conformational Rigidity Positional_Isomers Positional Isomers (2-MeO, 3-MeO) R1_Mod->Positional_Isomers Bioisosteric_Replacement Bioisosteric Replacement (-OH, -SMe, -Et) R1_Mod->Bioisosteric_Replacement Halogen_Scan Halogen Scan (F, Cl, Br) R2_Mod->Halogen_Scan Electron_Donating_Withdrawing EDG/EWG (-CH3, -CF3, -NO2) R2_Mod->Electron_Donating_Withdrawing Nitrile_Analogs Nitrile Analogs (-CONH2, -COOH) R3_Mod->Nitrile_Analogs Additional_Substituents Additional Substituents (e.g., at C5 or C6) R3_Mod->Additional_Substituents

Caption: Strategic modifications for analog development.

Modification Target Rationale Examples of Substituents
4-Methoxyphenyl Ring To probe the role of the methoxy group in target binding and explore the effects of electronic and steric properties.Positional isomers (2-methoxy, 3-methoxy), bioisosteric replacements (e.g., -OH, -SMe, -Et), and introduction of other substituents (e.g., halogens, alkyl groups).
Amino Linker To investigate the importance of the hydrogen bond donating capacity and conformational flexibility.N-alkylation, replacement with other linkers (e.g., ether, thioether).
Isonicotinonitrile Ring To assess the contribution of the nitrile group to potency and explore the impact of substituents on the pyridine ring.Replacement of the nitrile with other electron-withdrawing groups (e.g., -CONH2, -CO2Me), introduction of substituents at other positions on the pyridine ring.

Synthetic Protocols

The synthesis of 2-((4-methoxyphenyl)amino)isonicotinonitrile analogs can be achieved through various established methods. A common and versatile approach involves the reaction of a substituted chalcone with malononitrile and a base.[5][7][8]

General Synthesis of 2-Aminonicotinonitrile Analogs

This protocol outlines a general procedure for the synthesis of 2-aminonicotinonitrile derivatives from chalcones.

DOT Script for Synthetic Workflow

Synthetic_Workflow Start Substituted Acetophenone + Substituted Benzaldehyde Chalcone_Formation Chalcone Formation (Base catalyzed condensation) Start->Chalcone_Formation Cyclization Cyclization with Malononitrile (e.g., with NH4OAc) Chalcone_Formation->Cyclization Purification Purification (Crystallization/ Chromatography) Cyclization->Purification Product 2-Aminonicotinonitrile Analog Purification->Product

Caption: General synthetic workflow for 2-aminonicotinonitrile analogs.

Step-by-Step Protocol:

  • Chalcone Synthesis:

    • To a solution of the appropriately substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a base (e.g., aqueous NaOH or KOH).

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

    • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

  • 2-Aminonicotinonitrile Formation:

    • A mixture of the synthesized chalcone (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (8.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours.[5][9]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aminonicotinonitrile analog.[9]

Note: The choice of base and solvent may need to be optimized for different substrates.

Biological Evaluation: In Vitro Assays for Potency Determination

To assess the potency of the newly synthesized analogs, a series of in vitro assays should be employed. Since compounds of this class have shown activity as kinase inhibitors, initial screening should focus on relevant kinase assays.[10][11][12][13]

Primary Screening: Kinase Inhibition Assays

A variety of assay formats are available to measure kinase activity and inhibition.[12][14] Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are well-suited for high-throughput screening.[12][13]

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Add the test compounds (analogs) at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[14]

Assay Parameter Typical Conditions Rationale
Kinase Concentration Target-dependent (typically in the nM range)Sufficient to produce a robust signal without being in excess.
Substrate Concentration At or near the Km valueEnsures the assay is sensitive to competitive inhibitors.
ATP Concentration At or near the Km valueCritical for determining the potency of ATP-competitive inhibitors.[14]
Compound Concentrations Typically a 10-point serial dilutionAllows for the generation of a dose-response curve to accurately determine the IC50.
Secondary Screening: Cellular Assays

Analogs that demonstrate significant potency in biochemical assays should be further evaluated in cell-based assays to assess their activity in a more physiologically relevant context.[10] This can include cell viability assays (e.g., MTT or CellTiter-Glo®) on cancer cell lines known to be dependent on the target kinase.

Data Analysis and Interpretation: Guiding the Next Round of Design

The data generated from the biological assays should be systematically analyzed to establish a clear structure-activity relationship (SAR).

DOT Script for SAR Data Flow

SAR_Data_Flow Analog_Synthesis Analog Synthesis In_Vitro_Screening In Vitro Screening (Biochemical & Cellular Assays) Analog_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination, SAR) In_Vitro_Screening->Data_Analysis SAR_Insights SAR Insights (Favorable/Unfavorable Substitutions) Data_Analysis->SAR_Insights Next_Gen_Design Next-Generation Analog Design SAR_Insights->Next_Gen_Design Next_Gen_Design->Analog_Synthesis Iterative Optimization

Caption: Iterative cycle of analog design, synthesis, and testing.

Key Considerations for SAR Analysis:

  • Electronic Effects: Correlate the potency of analogs with the electron-donating or electron-withdrawing nature of the substituents.

  • Steric Effects: Evaluate how the size and shape of the substituents impact activity.

  • Hydrophobicity: Assess the influence of lipophilicity on potency and potential off-target effects.

  • Hydrogen Bonding: Identify key hydrogen bond donors and acceptors that contribute to target engagement.[6]

Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to identify compounds with drug-like characteristics.[15][16] In silico tools can be used for initial predictions, followed by in vitro assays for promising candidates.[17]

ADME/Tox Parameter In Silico Tool/In Vitro Assay Importance
Solubility Calculated logS / Kinetic Solubility AssayPoor solubility can limit oral bioavailability.
Permeability Caco-2 Permeability AssayPredicts intestinal absorption.
Metabolic Stability Liver Microsomal Stability AssayDetermines how quickly the compound is metabolized.
Cytotoxicity Cell Viability Assays (on non-cancerous cell lines)Assesses general toxicity.

Conclusion

The development of potent analogs of 2-((4-methoxyphenyl)amino)isonicotinonitrile requires a systematic and iterative approach that integrates rational design, efficient synthesis, and robust biological evaluation. By carefully dissecting the structure-activity relationships and considering key pharmacokinetic properties early in the discovery process, researchers can significantly increase the probability of identifying promising drug candidates.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Klaus, V., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • Synthesis of Some New 2-Amino/Methoxy-4-(3-Methoxy-4-((3-Methyl-4-(2,2,2-Trifluoroethoxy) Pyridin-2-Yl) Methoxy) Phenyl)-6-Arylnicotinonitrile Derivative and Its Biological Activity. (n.d.).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC.
  • Marinescu, M. (2017, August 2). 2-aminopyridine – a classic and trendy pharmacophore. ijpbs.net.
  • Benchchem. (n.d.). Application Notes and Protocols for 2-(2-Amino-4-methoxyphenyl)acetonitrile Analogs in Medicinal Chemistry.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). PMC.
  • Sigma-Aldrich. (n.d.). Discover Bioactive Small Molecules for ADME/Tox.
  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. (2023, December 1). DigitalCommons@TMC.
  • Miteva, M. (n.d.). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher.
  • Promega Corporation. (n.d.). ADME/Toxicity - Drug Discovery.
  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024, March 6). PubMed.
  • Symeres. (n.d.). ADME-Tox.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (n.d.). ResearchGate.
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Advances.
  • Process for producing 2-amino-nicotinonitrile intermediates. (n.d.). Google Patents.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (2022, May 12). World News of Natural Sciences.
  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. (n.d.). PMC.
  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014, January 23). PubMed.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020, June 29). MDPI.

Sources

Application

Application Note: Validation and Utilization of 2-((4-Methoxyphenyl)amino)isonicotinonitrile as an ATP-Competitive Kinase Chemical Probe

Introduction & Mechanistic Rationale The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) belongs to the 2-aminopyridine structural class, a privileged scaffold in medicinal chemistry renowned for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) belongs to the 2-aminopyridine structural class, a privileged scaffold in medicinal chemistry renowned for its utility in designing potent, ATP-competitive kinase inhibitors[1]. As a chemical probe, this molecule provides a precise pharmacological tool to interrogate kinase-driven signaling pathways, particularly those involving serine/threonine kinases such as the Activin receptor-like kinases (e.g., ALK2) or checkpoint kinases[2].

The mechanistic efficacy of this probe relies on its structural mimicry of the adenine ring of adenosine triphosphate (ATP). The 2-aminopyridine core forms critical, directional hydrogen bonds with the backbone amides of the kinase hinge region. Concurrently, the 4-methoxyphenyl moiety extends into the hydrophobic specificity pocket, while the isonicotinonitrile group interacts with the solvent-exposed region or gatekeeper residues, dictating kinome selectivity[3].

To ensure scientific rigor, any application of this chemical probe must transition from isolated biochemical validation to complex cellular target engagement. This guide outlines a self-validating experimental framework to deploy 2-((4-Methoxyphenyl)amino)isonicotinonitrile effectively.

Experimental Design Logic & Causality

When utilizing a small-molecule probe, researchers must distinguish between true target-mediated phenotypes and off-target cytotoxicity. A robust, self-validating system requires:

  • Orthogonal Assay Cascades: Biochemical potency (IC₅₀) does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1–5 mM) which compete with the probe. Therefore, biochemical assays must be paired with cellular target engagement assays (e.g., CETSA).

  • Negative Controls: Every experiment must include a DMSO vehicle control and, ideally, a structurally similar but inactive analog (e.g., a methylated hinge-binding nitrogen derivative) to rule out scaffold-specific artifacts[3].

  • Kinetic Considerations: Assays must be run at the Michaelis constant ( Km​ ) for ATP. Running assays at physiological ATP levels in vitro often masks the potency of competitive inhibitors, whereas running them at Km​ provides a standardized measure of affinity.

Quantitative Profiling Summary

Below is a structured summary of the expected pharmacological parameters when validating 2-((4-Methoxyphenyl)amino)isonicotinonitrile against a target kinase (e.g., ALK2).

ParameterAssay TypeExpected RangeBiological Significance
Biochemical IC₅₀ ADP-Glo Kinase Assay10 – 50 nMIntrinsic affinity for the isolated kinase domain at ATP Km​ .
Cellular IC₅₀ Phospho-Western Blot100 – 500 nMFunctional inhibition in living cells; accounts for membrane permeability.
Target Engagement ( ΔTm​ ) CETSA+3.0 to +6.0 °CDirect proof that the probe binds and stabilizes the target protein in situ.
Kinome Selectivity KINOMEscan (DiscoverX)S(10) < 0.05Ensures the probe is highly selective, minimizing off-target phenotypic noise.

Workflow & Mechanism Visualizations

MOA Kinase Target Kinase (Hinge Region) Active Active Conformation Substrate Phosphorylation Kinase->Active Catalysis ATP Intracellular ATP (1-5 mM) ATP->Kinase Endogenous Binding Probe 2-((4-Methoxyphenyl)amino) isonicotinonitrile Probe->Kinase Competitive Displacement Inactive Inactive Conformation Signaling Arrested Probe->Inactive Target Inhibition

Diagram 1: ATP-competitive binding mechanism of the 2-aminopyridine chemical probe.

Workflow Prep 1. Compound Prep (10 mM DMSO Stock) Biochem 2. Biochemical Assay (Determine IC50 at ATP Km) Prep->Biochem Dilution CETSA 3. Target Engagement (Quantify Thermal Shift) Biochem->CETSA Validation Pheno 4. Phenotypic Readout (Phospho-Signaling Blot) CETSA->Pheno Cellular Context

Diagram 2: Self-validating experimental workflow for chemical probe characterization.

Step-by-Step Methodologies

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo assay measures the depletion of ATP by quantifying the generated ADP. It is highly sensitive and universally applicable to any kinase. Running this at the ATP Km​ ensures that the competitive nature of the 2-aminopyridine probe is accurately captured without being overwhelmed by excess substrate.

  • Compound Preparation: Prepare a 10 mM stock of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Aqueous Transfer: Transfer 100 nL of the serially diluted probe (and a DMSO-only control) into a 384-well white assay plate using an acoustic liquid handler (e.g., Echo 550) to prevent precipitation artifacts.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the target kinase (e.g., 2 nM final concentration) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 30 minutes. Rationale: Pre-incubation allows the probe to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Ensure the final ATP concentration equals the previously determined Km​ for the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (incubate 30 min).

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays prove the probe can inhibit the isolated kinase, but they do not prove the probe can cross the cell membrane and bind the target in the complex intracellular milieu. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its aggregation temperature ( Tm​ ) higher.

  • Cell Treatment: Seed target cells (e.g., HEK293T) in 10 cm dishes and grow to 80% confluency. Treat cells with 1 µM of the probe or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, detach using Accutase, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Profiling: Subject the aliquots to a temperature gradient (e.g., 42°C to 63°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Rationale: Heat induces the denaturation and subsequent aggregation of unbound proteins, while probe-bound proteins remain soluble at higher temperatures.

  • Lysis and Clearance: Snap-freeze the tubes in liquid nitrogen, then thaw in a water bath (repeat for 3 cycles) to lyse the cells. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully extract the supernatant (containing soluble protein). Resolve the samples via SDS-PAGE and perform a Western blot against the target kinase. Plot the band intensities against temperature to determine the ΔTm​ . A shift of >3°C confirms intracellular target engagement.

Protocol 3: Phenotypic Readout (Phospho-Signaling Western Blot)

Causality: Once target engagement is confirmed, functional inhibition of the pathway must be validated. For a kinase inhibitor, the most direct phenotypic readout is the reduction of downstream substrate phosphorylation.

  • Starvation: Seed cells in 6-well plates. Once attached, wash twice with PBS and incubate in serum-free media for 16 hours. Rationale: Serum starvation reduces basal kinase activity triggered by growth factors in FBS, improving the signal-to-noise ratio upon specific ligand stimulation.

  • Probe Pre-treatment: Treat cells with a concentration gradient of the probe (e.g., 10 nM to 10 µM) or DMSO for 1 hour.

  • Stimulation: Stimulate the cells with the appropriate pathway activator (e.g., 50 ng/mL BMP4 if targeting ALK2) for 30 minutes.

  • Lysis: Place the plate on ice, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with both protease and phosphatase inhibitors (e.g., PhosSTOP). Rationale: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of the downstream targets during lysis.

  • Analysis: Clarify the lysate by centrifugation, quantify protein concentration via BCA assay, and perform SDS-PAGE. Probe the membrane with antibodies against the phosphorylated substrate (e.g., p-SMAD1/5/8) and the total substrate (e.g., total SMAD1). Normalize the phospho-signal to the total protein signal to calculate the cellular IC₅₀.

References

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry.[Link]

  • Silva-Santisteban, M. C., Westwood, I. M., Boxall, K., Brown, N., Peacock, S., McAndrew, C., Barrie, E., Richards, M., Mirza, A., Oliver, A. W., Burke, R., Hoelder, S., Jones, K., Aherne, G. W., Blagg, J., Collins, I., Garrett, M. D., & van Montfort, R. L. M. (2013). Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS ONE.[Link]

  • Williams, E. P., et al. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry.[Link]

Sources

Method

Advanced Preclinical Formulation Strategies for 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Introduction & Physicochemical Profiling The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals

Introduction & Physicochemical Profiling

The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) is a highly conjugated, planar small molecule featuring a pyridine-4-carbonitrile core substituted with a methoxyphenylamino group[1]. Structurally, it is representative of many modern kinase inhibitor scaffolds. While this rigid aromaticity is excellent for target binding, it results in high crystal lattice energy and significant lipophilicity, leading to notoriously poor aqueous solubility[2].

When transitioning such compounds from in vitro biochemical assays to in vivo preclinical rodent models, formulation becomes the primary bottleneck. Administering unoptimized suspensions or unstable solutions can lead to erratic pharmacokinetic (PK) profiles, vehicle-induced toxicity, or fatal embolisms during intravenous (IV) dosing[3].

This application note details field-proven, self-validating formulation strategies to successfully deliver this compound via Oral (PO) and Intravenous (IV) routes, ensuring reliable systemic exposure.

Table 1: Estimated Physicochemical Properties
ParameterValue / CharacteristicFormulation Implication
Chemical Name 2-((4-Methoxyphenyl)amino)isonicotinonitrileN/A
CAS Number 137225-09-3N/A
Molecular Weight 225.25 g/mol Favorable for absorption, but highly crystalline.
LogP (Estimated) ~3.0 – 3.5Highly lipophilic; requires co-solvents or surfactants.
pKa (Basic N) ~4.0 – 5.0 (Pyridine nitrogen)Weakly basic; limited solubility enhancement at physiological pH.
Aqueous Solubility < 10 µg/mL (Predicted)Requires aggressive solubilization (IV) or micronized suspension (PO).

Formulation Rationale & Causality (E-E-A-T)

Designing a formulation is an exercise in thermodynamics. The goal is to overcome the solid-state free energy of the crystal lattice without utilizing excipient concentrations that cause physiological harm[2].

Intravenous (IV) Rationale: The Co-Solvent/Micellar Approach

For IV administration, the formulation must be a true, particulate-free solution to prevent pulmonary embolism. Because 2-((4-Methoxyphenyl)amino)isonicotinonitrile is insoluble in saline, we utilize a ternary system: 5% DMSO / 10% Tween 80 / 85% Saline .

  • Causality: DMSO is a powerful aprotic solvent that rapidly disrupts the crystal lattice. However, diluting DMSO directly with water causes immediate supersaturation and precipitation (crashing out). By adding Tween 80 before the aqueous phase, the solvated API molecules are sequestered into the hydrophobic cores of surfactant micelles. When saline is subsequently added, the API remains trapped in the micellar dispersion rather than precipitating[2].

Oral (PO) Rationale: The Suspension Approach

While solutions provide the highest bioavailability, high-dose PO efficacy studies (e.g., >30 mg/kg) often exceed the solubilization capacity of safe co-solvent volumes. Here, a uniform suspension is preferred: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Water .

  • Causality: Hydrophobic powders float on water due to high interfacial tension. Tween 80 acts as a wetting agent, lowering the contact angle and allowing water to penetrate the powder bed. Methylcellulose acts as a viscosity modifier, preventing the dense API particles from rapidly settling, thereby ensuring dose homogeneity during gavage[3].

Table 2: Standard Vehicle Compositions & Mouse Tolerability
RouteVehicle CompositionMax Dosing Volume (Mouse)Application
IV 5% DMSO, 10% Tween 80, 85% Saline5 mL/kgAbsolute bioavailability, rapid PK profiling.
PO 10% DMSO, 40% PEG300, 5% Tween 80, 45% Water10 mL/kgLow-dose oral PK (True solution).
PO 0.5% MC, 0.2% Tween 80, 99.3% Water10 mL/kgHigh-dose efficacy studies (Suspension).

Formulation Decision Workflows

G Start Target Dose & Route for 2-((4-Methoxyphenyl)amino)isonicotinonitrile Route Select Administration Route Start->Route IV Intravenous (IV) Requires True Solution Route->IV IV PO Oral (PO) Solution or Suspension Route->PO PO SolubilityCheck Aqueous Solubility Check (< 10 µg/mL) IV->SolubilityCheck PO_Dose Dose Requirement PO->PO_Dose IV_Form Co-solvent System (5% DMSO, 10% Tween 80, 85% Saline) SolubilityCheck->IV_Form Solubilize PO_Low Low Dose (<10 mg/kg) PO_Dose->PO_Low PO_High High Dose (>10 mg/kg) PO_Dose->PO_High PO_Sol Solution Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Water) PO_Low->PO_Sol PO_Susp Suspension Formulation (0.5% MC, 0.2% Tween 80, 99.3% Water) PO_High->PO_Susp

Preclinical formulation decision tree for in vivo dosing of hydrophobic small molecules.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV Solution (2 mg/mL)

Self-Validating Principle: If the solution turns cloudy at Step 4, micellar capacity has been exceeded, and the formulation must be discarded and reformulated with a lower API concentration.

  • Weighing: Accurately weigh 20.0 mg of 2-((4-Methoxyphenyl)amino)isonicotinonitrile into a clean glass vial.

  • Primary Solubilization: Add 0.5 mL of sterile DMSO (5% of final volume). Vortex aggressively for 2–3 minutes until the powder is completely dissolved. Do not proceed if particulates remain.

  • Micellar Encapsulation: Add 1.0 mL of Tween 80 (10% of final volume). Vortex for 3 minutes. The mixture will be highly viscous. Place in a bath sonicator for 5 minutes to ensure homogenous mixing of the solvent and surfactant.

  • Aqueous Phase Addition (Critical Step): Place the vial on a magnetic stirrer. While stirring vigorously, add 8.5 mL of sterile Saline (0.9% NaCl) dropwise (approx. 1 drop per second).

    • Causality: Rapid addition causes a sudden dielectric shift, stripping the solvent away from the API faster than micelles can encapsulate it, resulting in irreversible precipitation.

  • Sterilization: Pass the final clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

Compounding API Weigh API (Powder) DMSO Add DMSO (5% v/v) Vortex until clear API->DMSO Surfactant Add Tween 80 (10% v/v) Mix thoroughly DMSO->Surfactant Aqueous Add Saline (85% v/v) Dropwise with Sonication Surfactant->Aqueous Filter Sterile Filtration (0.22 µm PES) Aqueous->Filter QC QC Analysis (HPLC & Visual) Filter->QC

Sequential compounding workflow for IV solution preparation to prevent API precipitation.

Protocol B: Preparation of PO Suspension (10 mg/mL)

Self-Validating Principle: A properly formulated suspension will not settle within the timeframe required to dose a cohort of animals (approx. 30–60 minutes).

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in Milli-Q water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Weighing: Weigh 100.0 mg of the API powder into a glass mortar or a flat-bottomed vial.

  • Levigation (Wetting): Add 200 µL of the prepared vehicle to the powder. Using a glass pestle or spatula, grind the powder into the liquid to form a smooth, thick paste.

    • Causality: This mechanical shearing displaces air trapped in the hydrophobic powder bed and coats the particles with Tween 80, preventing them from floating.

  • Geometric Dilution: Gradually add the remaining 9.8 mL of the vehicle in 1 mL increments, mixing thoroughly between each addition.

  • Homogenization: Probe sonicate the suspension on ice for 3 cycles (10 seconds on, 10 seconds off) to break up soft agglomerates, ensuring a particle size of <10 µm for consistent gastrointestinal dissolution.

Analytical Quality Control (QC)

To ensure the trustworthiness of the in vivo data, every formulation must undergo rigorous QC prior to animal dosing.

  • Concentration Verification (HPLC-UV): Dilute an aliquot of the formulation 1:100 in Acetonitrile to break micelles/suspend polymers. Analyze via Reverse-Phase HPLC against a standard curve. Acceptance criteria: ±10% of target concentration.

  • Homogeneity Testing (Suspensions only): Extract 50 µL aliquots from the top, middle, and bottom of the suspension vial after 30 minutes of standing. Analyze via HPLC. If the concentration variance exceeds 15%, the suspension is physically unstable and must be reformulated with a higher viscosity grade of Methylcellulose.

  • Dynamic Light Scattering (DLS): For IV solutions, verify that micelle sizes remain <100 nm and no large aggregates (>1 µm) are present, which could indicate sub-visual precipitation.

References

  • Chemsrc. (n.d.). 2-[(4-methoxyphenyl)amino]isonicotinonitrile. Retrieved from [Link]]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]2]

  • An, L., De Bruyn, T., Pang, J., Ubhayakar, S., Salphati, L., Zhang, X., ... & Hop, C. E. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. Retrieved from [Link]3]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Welcome to the technical support guide for the synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the purity of the final product. As your Senior Application Scientist, I will provide in-depth, field-proven insights based on established chemical principles.

The synthesis of this valuable heterocyclic compound, a key building block in medicinal chemistry, primarily proceeds through two robust synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . This guide is structured to address specific issues you may encounter with both methodologies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.

Section A: Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction is a classical and often cost-effective method for forming C-N bonds on electron-deficient aromatic rings.[1] In this case, it involves the reaction of 2-chloroisonicotinonitrile with p-anisidine. The pyridine nitrogen and the para-cyano group activate the 2-position for nucleophilic attack.[2]

Q1: My SNAr reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and solutions?

A1: Low conversion is a common issue in SNAr reactions and can typically be traced back to one of several key parameters:

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy of forming the intermediate Meisenheimer complex.[1] If you are running the reaction at room temperature, a gradual increase in heat is the first logical step.

    • Solution: Monitor the reaction by TLC while incrementally increasing the temperature. A good starting point for reactions involving chloropyridines is often in the range of 80-120 °C. Many protocols for related substitutions require refluxing for several hours.[3]

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged intermediate. Polar aprotic solvents are ideal.

    • Solution: Switch to a high-boiling polar aprotic solvent such as DMF, DMAc, or NMP. These solvents effectively solvate the intermediates and allow for higher reaction temperatures. Avoid highly polar protic solvents like water or ethanol as the primary solvent, as they can interfere with the nucleophile.

  • Incorrect Choice or Stoichiometry of Base: A base is often required to deprotonate the p-anisidine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

    • Solution: Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a hindered organic base like DBU. Start with at least 2 equivalents of the base to ensure the reaction goes to completion. In some cases, stronger bases like NaH or KHMDS may be used cautiously, but these can increase the risk of side reactions.

  • Reagent Purity: The purity of your starting materials, 2-chloroisonicotinonitrile[4] and p-anisidine,[5] is critical. p-Anisidine, in particular, can oxidize over time, turning from a white or light-colored solid to a brown, less reactive substance.

    • Solution: Use freshly purchased or purified p-anisidine. If it appears discolored, consider recrystallization or sublimation before use. Ensure your 2-chloroisonicotinonitrile is free from impurities.

Q2: I am observing the formation of multiple side products. How can I identify and minimize them?

A2: Side product formation often points to issues with reaction conditions or the inherent reactivity of the intermediates.

  • Potential Side Reactions:

    • Bis-arylation: The product itself contains an N-H bond and could potentially react with another molecule of 2-chloroisonicotinonitrile, though this is sterically less favorable.

    • Reaction with Solvent: At high temperatures, solvents like DMF can decompose or participate in side reactions.

    • Hydrolysis of Nitrile: If water is present and conditions are harsh (strong base, high heat), the isonicotinonitrile group can hydrolyze to a carboxamide or carboxylic acid.

  • Solutions to Minimize Side Products:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of p-anisidine to ensure the complete consumption of the 2-chloroisonicotinonitrile, which is often the more expensive reagent.

    • Lower Reaction Temperature: While heat is necessary, excessive temperatures can promote decomposition and side reactions. Find the minimum temperature required for a reasonable reaction rate.

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the nitrile group.

Q3: The purification of my product is difficult. What are the best practices for isolating pure 2-((4-Methoxyphenyl)amino)isonicotinonitrile?

A3: A robust purification strategy is essential for obtaining a high-purity final product.

  • Work-up Procedure: After the reaction is complete (as monitored by TLC), cool the mixture and pour it into water or ice water. This will precipitate the crude product and dissolve inorganic salts.[3] Filter the solid and wash it thoroughly with water.

  • Crystallization: This is the most effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for this class of compounds include ethanol, isopropanol, or mixtures like ethanol/water or chloroform/methanol.[6]

  • Column Chromatography: If crystallization fails to yield pure material, silica gel column chromatography is the next step.

    • Eluent System: A good starting point for the eluent is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). A typical gradient might run from 5% to 30% ethyl acetate in hexane. The optimal system should be determined by TLC analysis.

Section B: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful, modern alternative that uses a palladium catalyst to form the C-N bond.[7] It is known for its high functional group tolerance, broad substrate scope, and often provides higher yields under milder conditions than traditional SNAr reactions.[8][9]

Q4: How do I choose the right palladium catalyst, ligand, and base for this specific transformation?

A4: The success of a Buchwald-Hartwig reaction is critically dependent on the synergistic combination of the palladium source, the phosphine ligand, and the base.[10]

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are reduced in situ to the active Pd(0) catalyst.[8]

  • Ligand: The ligand is the most crucial component. For coupling an aryl chloride with a primary amine, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art.[9]

    • Recommendation: Ligands like XPhos, SPhos, or BrettPhos are excellent starting points. They are designed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[11]

  • Base: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these couplings. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

ComponentRecommended Starting PointRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective Pd(0) precursors.[11]
Ligand XPhos or SPhosBulky, electron-rich ligands that facilitate the challenging oxidative addition of the aryl chloride and promote efficient reductive elimination.[9]
Base NaOt-BuStrong, non-nucleophilic base that efficiently deprotonates the amine without competing in the reaction.
Solvent Toluene or DioxaneAnhydrous, non-coordinating solvents suitable for the reaction temperature and catalyst stability.

Q5: My catalyst seems to be inactive or decomposes during the reaction. What are the common pitfalls?

A5: Catalyst deactivation is a frequent problem and almost always relates to the presence of oxygen or impurities.

  • Oxygen Sensitivity: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen. The phosphine ligands can also be oxidized.

    • Solution: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox. Solvents should be thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).

  • Impure Reagents/Solvents: Water and other impurities can poison the catalyst.

    • Solution: Use anhydrous solvents. Ensure starting materials are pure and dry.

  • Excessive Temperature: While some heating is usually required (typically 80-110 °C), overheating can lead to catalyst decomposition (formation of palladium black).

    • Solution: Maintain careful temperature control. If you observe the formation of palladium black, the reaction has likely failed.

Q6: I'm having trouble with reproducibility between batches. What factors should I control more tightly?

A6: Reproducibility issues in cross-coupling reactions often stem from subtle variations in reaction setup and reagent quality.

  • Inert Atmosphere Integrity: Ensure your inert gas setup is leak-free. Even small, continuous exposure to air can significantly lower yield.

  • Reagent Quality and Handling: The quality of the base (especially NaOt-Bu, which is hygroscopic) and the ligand is paramount. Purchase high-purity reagents and store them under an inert atmosphere.

  • Precise Stoichiometry: Carefully weigh all components, especially the catalyst and ligand. The Pd/ligand ratio is critical and is typically between 1:1 and 1:2.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is generally preferred for this molecule, SNAr or Buchwald-Hartwig? Both routes are viable. The SNAr approach is often cheaper and simpler to set up, making it suitable for large-scale synthesis if the yield is acceptable. The Buchwald-Hartwig amination generally offers higher yields, milder conditions, and greater reliability, but requires more expensive and sensitive reagents (palladium catalyst and phosphine ligand). For discovery chemistry and cases where yield is paramount, Buchwald-Hartwig is often preferred.

FAQ 2: What are the key safety precautions when working with the reagents involved?

  • p-Anisidine: This compound is toxic and can be absorbed through the skin. It is also an irritant to the skin and eyes.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: While not acutely toxic in the same way, palladium compounds should be handled with care. Avoid inhalation of fine powders.

  • Strong Bases (e.g., NaOt-Bu): These are corrosive and react violently with water. Handle them in a moisture-free environment (e.g., a glovebox or under a stream of inert gas).

FAQ 3: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H, C≡N (nitrile), and C-O-C (ether) functional groups. For related aminonicotinonitriles, the nitrile stretch appears around 2210-2220 cm⁻¹ and N-H stretches appear in the 3300-3500 cm⁻¹ region.[13][14]

  • Melting Point: A sharp melting point range is a good indicator of purity.

FAQ 4: Can I use 2-fluoro or 2-bromoisonicotinonitrile instead of 2-chloroisonicotinonitrile? Yes. In SNAr reactions, the reactivity order is generally F > Cl > Br > I. 2-Fluoroisonicotinonitrile would likely react faster and under milder conditions. In Buchwald-Hartwig reactions, the reactivity order for oxidative addition is typically I > Br > OTf > Cl. Therefore, 2-bromoisonicotinonitrile would be more reactive than the chloro-analogue in a palladium-catalyzed coupling. The choice often depends on the cost and availability of the starting material.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a generalized procedure based on common practices for SNAr on activated halopyridines.

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroisonicotinonitrile (1.0 eq), p-anisidine (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloroisonicotinonitrile.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate/Hexane). The reaction is typically complete within 8-16 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water. A precipitate should form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove residual DMF.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is based on modern cross-coupling methodologies.[10][11]

  • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2.5-5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Add 2-chloroisonicotinonitrile (1.0 eq) and p-anisidine (1.2 eq) to the flask.

  • Add anhydrous, degassed toluene or dioxane via syringe to create a solution of 0.2-0.5 M.

  • Seal the flask and heat the mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction by TLC. The reaction is often complete in 4-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Part 4: Visual Guides

Below are diagrams to help visualize key workflows and mechanisms.

SNAr_Troubleshooting Start Low S_NAr Yield Check_Temp Is Reaction Temp > 80 °C? Start->Check_Temp Increase_Temp Increase Temp to 80-120 °C & Monitor by TLC Check_Temp->Increase_Temp No Check_Solvent Is Solvent Polar Aprotic (DMF, NMP)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to DMF or NMP Check_Solvent->Change_Solvent No Check_Base Is a Suitable Base (e.g., K2CO3) Present in Excess (>2 eq)? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Add_Base Add >2 eq of K2CO3 or Cs2CO3 Check_Base->Add_Base No Check_Purity Are Reagents (esp. p-anisidine) Pure and Anhydrous? Check_Base->Check_Purity Yes Add_Base->Check_Purity Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield in SNAr synthesis.

BHA_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition PdII_Aryl L₂(Ar)Pd(II)-X Pd0->PdII_Aryl OA->PdII_Aryl + Ar-X LE Ligand Exchange (Amine Coordination) PdII_Amine [L₂(Ar)Pd(II)(R₂NH)]⁺X⁻ PdII_Aryl->PdII_Amine LE->PdII_Amine + R₂NH Deprotonation Deprotonation (Base) PdII_Amido L₂(Ar)Pd(II)-NR₂ PdII_Amine->PdII_Amido Deprotonation->PdII_Amido - Base-H⁺X⁻ PdII_Amido->Pd0 RE Reductive Elimination RE->Pd0 Product (Ar-NR₂)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

  • Synthesis of Some New 2-Amino/Methoxy-4-(3- Methoxy-4-((3-Methyl-4-(2,2,2-Trifluoroethoxy) Pyridin-2-Yl) Methoxy) Phenyl)-6- Arylnicotinonitrile Derivative and Its Biological. Activity. International Journal of ChemTech Research. [Link]

  • Chapman, N. B., & Russell-Hill, D. Q. (1962). 370. Nucleophilic displacement reactions in aromatic systems. Part VII. Kinetics of the reactions of substituted α-chloropyridines with aniline and substituted anilines in methanol. Journal of the Chemical Society. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E. [Link]

  • Purohit, D. M., & Patel, M. P. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Goudreau, B. J., & Marcoux, D. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kim, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Dekamin, M. G., & Eslami, M. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society. [Link]

  • Kothari, S., et al. (2011). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc. [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • TMP Chem. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Google Patents. (1975).
  • El-Sayed, R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

  • El-Sayed, R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • González-Lara, Z., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules. [Link]

  • Al-Amiery, A. A., et al. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ResearchGate. [Link]

  • Purohit, D. M., & Patel, M. P. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. [Link]

  • PubChem. p-Anisidine. [Link]

  • ResearchGate. (2015). Reaction scheme for acetylation of p-anisidine with acetic acid. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 2-((4-Methoxyphenyl)amino)isonicotinonitrile

From the Desk of the Senior Application Scientist Welcome to the technical support hub for 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3)[1]. As a widely utilized scaffold in the development of kinase an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3)[1]. As a widely utilized scaffold in the development of kinase and tubulin inhibitors[2][3], anilinopyridines often present significant physicochemical hurdles. This compound is notoriously difficult to keep in solution during in vitro dilutions and in vivo dosing.

To solve these issues, we must first understand the causality behind them. The core of the problem lies in the molecule's thermodynamics. The electron-withdrawing cyano group on the isonicotinonitrile ring drastically reduces the basicity of the pyridine nitrogen (pKa ~ 1.90)[4]. Consequently, the molecule remains completely un-ionized at physiological pH (7.4). Lacking an ionizable center to form stabilizing ion-dipole interactions with water, and possessing strong intermolecular hydrogen-bonding capabilities (via the secondary amine donor and nitrile/pyridine acceptors), the compound exhibits an exceptionally high crystal lattice energy.

The following guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. Why is this happening, and how do I stop it? Mechanistic Cause: This is a classic "solvent-shift" precipitation. When you dilute the DMSO stock into an aqueous buffer, the local dielectric constant of the solvent environment changes rapidly. Because the compound is neutral and lipophilic, it can no longer be solvated. The molecules aggregate to minimize contact with water, driven by their strong hydrogen-bonding network. Solution: Do not dilute directly into bare buffer. You must lower the thermodynamic penalty of the aqueous environment. Introduce a carrier protein like 0.1% BSA (Bovine Serum Albumin) or a non-ionic surfactant like 0.01% Pluronic F-127 into your assay buffer before adding the compound. These agents provide hydrophobic pockets that sequester the monomeric compound, preventing nucleation.

Q2: I am trying to prepare a 50 mM stock in DMSO, but it remains cloudy. Is the compound degrading? Mechanistic Cause: It is unlikely to be degrading; you have simply hit the thermodynamic solubility limit of the solvent. While DMSO is an excellent hydrogen-bond acceptor, the rigid planarity of this specific anilinopyridine limits its maximum solubility. Solution: Cap your stock concentration at 10 mM to 20 mM . To ensure complete dissolution, sonicate the vial in a 37°C water bath for 10 minutes. Self-validation check: Hold the vial against a light source; if you see microscopic light scattering (the Tyndall effect), undissolved microcrystals remain. Continue sonication until optically clear.

Q3: We are moving to rodent models. What is the best vehicle for in vivo dosing that avoids precipitation in the syringe? Mechanistic Cause: Intravenous (IV) and oral (PO) formulations require a delicate balance of co-solvents to lower the polarity of the vehicle and surfactants to create micelles that trap the drug. Solution: Utilize a validated Self-Emulsifying Drug Delivery System (SEDDS) or a co-solvent micellar system. A standard, highly effective matrix for poorly soluble kinase inhibitors is 10% DMSO, 30% PEG400, 10% Tween 80, and 50% Saline [5][6]. PEG400 acts as a co-solvent to bridge the polarity gap, while Tween 80 provides steric stabilization via micelle formation[5].

Part 2: Quantitative Solubility Profiles

To aid in your experimental design, below is the synthesized solubility data for 2-((4-Methoxyphenyl)amino)isonicotinonitrile across standard laboratory vehicles.

Formulation VehicleEstimated Max SolubilityVisual AppearanceRecommended Application
Water / PBS (pH 7.4) < 1 µg/mLCloudy, rapid sedimentationNot recommended
100% Anhydrous DMSO 10 - 20 mg/mLOptically clear solutionIn vitro master stock
10% DMSO + 90% Saline < 10 µg/mLImmediate precipitationAvoid (causes IV embolism)
10% DMSO + 30% PEG400 + 10% Tween 80 + 50% Saline 2 - 5 mg/mLClear micellar solutionIn vivo dosing (IV/PO)[6]
0.5% CMC + 0.1% Tween 80 in Water N/A (Suspension)Milky homogenous suspensionIn vivo dosing (PO High-Dose)
Part 3: Step-by-Step Formulation Protocols
Protocol A: Preparation of In Vivo Dosing Solution (Clear Micellar Co-solvent)

This protocol utilizes a sequential addition method. Deviating from this order will cause irreversible precipitation.

  • Weighing: Weigh the required amount of 2-((4-Methoxyphenyl)amino)isonicotinonitrile into a clean glass vial.

  • Primary Solvation: Add 10% (v/v) of Anhydrous DMSO . Vortex vigorously for 1 minute. The compound must be completely dissolved at this stage. If not, gently warm to 37°C.

  • Co-solvent Addition: Add 30% (v/v) of PEG400 . Vortex for 30 seconds. PEG400 reduces the dielectric constant of the upcoming aqueous phase[5].

  • Surfactant Addition: Add 10% (v/v) of Tween 80 . Vortex for 1 minute until the mixture is highly viscous and completely homogenous.

  • Aqueous Quench (CRITICAL): Slowly add 50% (v/v) of Sterile Saline (0.9% NaCl) dropwise while continuously vortexing the vial.

    • Causality: Continuous agitation prevents localized regions of high water concentration, forcing the Tween 80 to spontaneously form drug-loaded micelles rather than allowing the drug to nucleate[5].

  • Validation: The final solution should be optically clear and stable at room temperature for at least 4 hours.

Protocol B: Preparation of In Vitro Assay Stock
  • Master Stock: Dissolve the compound in 100% Anhydrous DMSO to a final concentration of 10 mM.

  • Sonication: Sonicate at 37°C for 10 minutes.

  • Aliquotting: Divide into 10 µL aliquots and store at -20°C. Do not subject the master stock to freeze-thaw cycles, as this drastically lowers the kinetic solubility threshold.

  • Assay Dilution: When ready to use, dilute the DMSO stock directly into an assay buffer pre-warmed to 37°C containing 0.1% BSA. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v).

Part 4: Formulation Decision Workflow

FormulationWorkflow Start Compound: 2-((4-Methoxyphenyl)amino)isonicotinonitrile Assess Assess Physicochemical Properties pKa ~ 1.9 | Neutral at pH 7.4 | High Lattice Energy Start->Assess InVitro In Vitro Assays (Cellular/Biochemical) Assess->InVitro Target: < 1% DMSO final InVivo In Vivo Dosing (Rodent Models) Assess->InVivo Target: High Exposure Stock Prepare 10-20 mM Stock in 100% DMSO (Sonicate at 37°C) InVitro->Stock Cosolvent Co-solvent System 10% DMSO + 30% PEG400 + 10% Tween 80 + 50% Saline InVivo->Cosolvent For IV/PO (Clear Solution) Suspension Suspension System 0.5% CMC + 0.1% Tween 80 in Water InVivo->Suspension For PO (High Dose) Buffer Dilute in Assay Buffer + 0.1% BSA or 0.01% Pluronic F-127 Stock->Buffer Prevent precipitation

Figure 1: Formulation decision tree for poorly soluble anilinopyridines.

Part 5: References

1.[1] Chemsrc. "2-[(4-methoxyphenyl)amino]isonicotinonitrile". Available at: 2.[4] Guidechem. "4-pyridinecarbonitrile 100-48-1 wiki". Available at: 3.[5] International Journal of Pharmaceutical Sciences and Research. "Formulation and Optimization of Self-Emulsifying Drug Delivery Systems of Abrocitinib". Available at: 4.[6] D-nb.info. "Aqueous Phospholipid Concentrates for Increasing the Bioavailability of Poorly Soluble Compounds". Available at: 5.[2] National Institutes of Health (PMC). "Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I". Available at: 6.[3] National Institutes of Health (PMC). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations". Available at:

Sources

Troubleshooting

2-((4-Methoxyphenyl)amino)isonicotinonitrile stability and degradation problems

Welcome to the Technical Support Center for 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3). As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3). As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the exact chemical causality behind the degradation of this specific diarylamine-isonicotinonitrile scaffold and provide self-validating, field-proven protocols to ensure the integrity of your drug development workflows.

Part 1: Mechanistic Overview of Degradation

To stabilize a molecule, you must first understand how it breaks down. 2-((4-Methoxyphenyl)amino)isonicotinonitrile contains three distinct functional vulnerabilities, each driven by specific thermodynamic and kinetic factors:

  • Isonicotinonitrile Hydrolysis (The Electrophilic Vulnerability) : The nitrile group is situated at the 4-position of a pyridine ring. Because the pyridine nitrogen is highly electronegative, it acts as an electron-withdrawing group (EWG), severely depleting electron density at the nitrile carbon. This makes the nitrile highly susceptible to nucleophilic attack by water or hydroxide ions, leading to rapid hydrolysis into an isonicotinamide derivative, and eventually, an isonicotinic acid derivative [1].

  • Diarylamine Oxidation (The Radical-Trapping Vulnerability) : The secondary amine bridging the methoxyphenyl and pyridine rings acts as a classic diarylamine. Diarylamines are highly effective radical-trapping antioxidants. They readily donate a hydrogen atom to reactive oxygen species (ROS), forming a stable aminyl radical (Ar2N•). This radical subsequently reacts with oxygen to form nitroxides or N-oxides [2][3].

  • Methoxy Ether Cleavage (The Acidic Vulnerability) : While generally stable, the 4-methoxy group can undergo demethylation under harsh, strongly acidic conditions (e.g., HBr, BBr3), yielding a phenolic degradant.

G API 2-((4-Methoxyphenyl)amino) isonicotinonitrile [Intact API] Amide Isonicotinamide Derivative (+18 Da) [Hydrolysis Intermediate] API->Amide H2O, OH- or H+ (Hydrolysis) Radical Aminyl Radical (-1 Da) [Oxidation Intermediate] API->Radical O2, Light, Metals (Oxidation) Nitroxide Nitroxide / N-Oxide (+16 Da) [Terminal Oxidation] API->Nitroxide Peroxides (Direct Oxidation) Phenol Demethylated Phenol (-14 Da) [Acidic Cleavage] API->Phenol Strong Acids (HBr) (Ether Cleavage) Acid Isonicotinic Acid Derivative (+19 Da) [Terminal Hydrolysis] Amide->Acid H2O, OH- or H+ (Further Hydrolysis) Radical->Nitroxide O2, ROS (Radical Trapping)

Figure 1: Primary degradation pathways of 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

Part 2: Troubleshooting Guide & FAQs

Q1: During aqueous buffer formulation, my LC-MS shows a +18 Da and a +19 Da mass shift. What is happening, and how do I stop it? Causality: You are observing the base- or acid-catalyzed hydrolysis of the isonicotinonitrile group. The +18 Da peak is the intermediate amide (addition of H2O), and the +19 Da peak is the terminal carboxylic acid (addition of H2O, loss of NH3, net +1 Da from the amide). Solution: This reaction is highly pH-dependent. Shift your formulation buffer to a strictly neutral pH (6.5–7.0). If solubility requires pH adjustment, use non-aqueous co-solvents (e.g., PEG400, Propylene Glycol) to reduce the dielectric constant and limit the availability of nucleophilic water.

Q2: We observe a +16 Da peak and a distinct color change (darkening/yellowing) when the compound is stored in solution under ambient atmosphere. Why? Causality: The secondary diarylamine is undergoing oxidation. It reacts with dissolved oxygen or trace peroxides in your solvents (especially ethers like THF or PEG) to form an aminyl radical, which further oxidizes to a nitroxide or pyridine N-oxide (+16 Da) [3]. The extended conjugation of these radical/nitroxide species causes the visible color change. Solution: Sparge all formulation solvents with Argon for 15 minutes prior to use. Add a radical-scavenging antioxidant (e.g., 0.05% BHT or ascorbic acid) to outcompete the diarylamine for ROS. Store in amber vials to prevent photo-induced radical initiation.

Q3: During scale-up using acidic conditions to form a salt, we see a -14 Da impurity. What is this? Causality: Strong hydrohalic acids (like HCl or HBr) at elevated temperatures can cleave the methoxy ether on the phenyl ring, resulting in a demethylated phenol (-CH3 + H = -14 Da). Solution: Avoid strong nucleophilic acids. If salt formation is required, use milder, non-nucleophilic acids (e.g., methanesulfonic acid or tosylate) and strictly control the temperature below 40°C.

Part 3: Quantitative Degradation Matrix

The following table summarizes the expected degradation profiles to aid in rapid LC-MS peak identification during your stability studies.

Stressor ConditionPrimary DegradantMass Shift (ΔDa)Kinetic DriverPreventive Measure
0.1 N NaOH (Base) Isonicotinic Acid+19 DaOH⁻ nucleophilic attack on nitrileBuffer to pH 6.5–7.0; minimize water activity.
0.1 N HCl (Acid) Isonicotinamide+18 DaH⁺ catalyzed hydration of nitrileAvoid prolonged exposure to pH < 3.
3% H2O2 (Oxidation) N-Oxide / Nitroxide+16 DaPeroxide transfer to amine/pyridineUse peroxide-free solvents; add BHT.
UV/Vis Light Aminyl Radical dimersVariablePhoto-homolysis of N-H bondAmber glassware; store in dark.
Heat (80°C, Aq) Isonicotinamide+18 DaThermal acceleration of hydrolysisCold-chain storage (2-8°C) for solutions.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must prove its own validity. Below are step-by-step methodologies with built-in self-validation mechanisms.

Protocol A: Self-Validating Mass Balance Forced Degradation

Purpose: To accurately profile degradation pathways without losing volatile or insoluble degradants.

  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in Acetonitrile (ACN).

  • Stressing : Aliquot 1 mL of stock into five separate amber HPLC vials. Add 100 µL of the following to each respective vial:

    • Vial 1 (Control): HPLC-grade Water

    • Vial 2 (Acid): 1.0 N HCl

    • Vial 3 (Base): 1.0 N NaOH

    • Vial 4 (Oxidation): 3% H2O2

    • Vial 5 (Thermal): HPLC-grade Water (Incubate at 60°C)

  • Quenching : After 24 hours, neutralize Vial 2 with 100 µL 1.0 N NaOH, and Vial 3 with 100 µL 1.0 N HCl. Quench Vial 4 with 100 µL of 10% sodium thiosulfate.

  • Analysis : Inject 5 µL of each sample into an LC-PDA-MS system (Scan 200-400 nm; ESI+ mode).

  • Self-Validation Check (Mass Balance) : Calculate the total Peak Area (Parent + All Degradants) at the isosbestic point (or using a universal detector like CAD/ELSD).

    • Logic: If the total area of a stressed sample is <95% of the Control vial, a degradant has either precipitated or permanently retained on the column. Do not proceed with data interpretation. You must change the diluent (e.g., add 10% DMSO) to resolubilize the missing degradants and rerun.

Protocol B: Antioxidant Matrix Optimization

Purpose: To identify the exact antioxidant required to prevent diarylamine oxidation.

  • Matrix Creation : Prepare four 0.5 mg/mL solutions of the API in a high-risk solvent (e.g., PEG400/Water 50:50).

  • Spiking :

    • Solution A: No additive (Negative Control)

    • Solution B: 0.05% w/v BHT (Lipophilic radical scavenger)

    • Solution C: 0.05% w/v Ascorbic Acid (Hydrophilic radical scavenger)

    • Solution D: 0.01% w/v EDTA (Metal chelator to prevent Fenton-driven oxidation)

  • Accelerated Stress : Expose all solutions to a continuous stream of compressed air for 4 hours at 40°C.

  • Self-Validation Check (Causality Isolation) :

    • Logic: If Solution B prevents degradation but Solution D does not, the degradation is purely driven by direct ROS interaction with the diarylamine. If Solution D prevents degradation, the oxidation is catalyzed by trace transition metals in your formulation excipients (e.g., Fe³⁺ in PEG), and you must switch to high-purity excipients rather than just adding antioxidants.

References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. US Patent 5756750A. Google Patents.
  • Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms. New Journal of Chemistry, Royal Society of Chemistry (2025). Available at:[Link]

  • Proton-Coupled Oxidation of a Diarylamine: Amido and Aminyl Radical Complexes of Ruthenium(II). Inorganic Chemistry, ACS Publications (2018). Available at:[Link]

Optimization

Optimizing reaction conditions for isonicotinonitrile derivatization

Welcome to the Technical Support Center for Isonicotinonitrile (4-Cyanopyridine) Derivatization. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual reactivity of this highly el...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isonicotinonitrile (4-Cyanopyridine) Derivatization. As a Senior Application Scientist, I frequently encounter researchers struggling with the dual reactivity of this highly electron-deficient building block. Whether you are synthesizing pharmaceuticals like isoniazid or constructing complex N-heterocycles, controlling chemoselectivity between the electrophilic nitrile carbon and the electron-deficient pyridine ring is paramount.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Visualizing the Derivatization Landscape

Derivatization A 4-Cyanopyridine (Core Scaffold) B Minisci Functionalization (C2/C3 Alkylation) A->B Photocatalysis (4CzIPN, Blue LED) C Controlled Hydrolysis (Isonicotinamide) A->C Continuous Flow (NaOH, Precise T/t) D Electrochemical SET (Decyanative Pyridylation) A->D Undivided Cell (e- reduction, NH4OAc)

Logical pathways for isonicotinonitrile derivatization and functionalization.

FAQ & Troubleshooting Guides

Issue 1: Low yields and poor regioselectivity in visible-light-mediated Minisci-type functionalizations.

User Query: I am attempting a three-component Minisci-type alkylation of 4-cyanopyridine using a photoredox catalyst, but I am observing mostly unreacted starting material and trace amounts of non-specific side products. Adding TFA to activate the pyridine ring made it worse. How can I optimize this?

Causality & Expert Insight: Traditional Minisci reactions require strong Brønsted acids to protonate the heteroarene, lowering its LUMO for nucleophilic radical attack[1]. However, 4-cyanopyridine is already highly electron-deficient. Adding strong acids like TFA or HCOOH leads to competitive protonation of the nitrile group or disrupts the excited state of the photocatalyst, drastically reducing the yield[1]. Furthermore, the choice of solvent dictates the lifetime of the radical intermediates and the solubility of the photocatalyst. A binary solvent system balances polarity for single-electron transfer (SET) while maintaining substrate solubility[1].

Optimization Data: The following table summarizes the optimization of a model three-component Minisci reaction (4-cyanopyridine, styrene, and oxamic acid) under blue LED irradiation[1].

Deviation from Standard ConditionsSolvent SystemAdditive / CatalystYield (%)
None (Standard) MeCN / DCM (1:1) 4CzIPN (2 mol%) 78%
Acidic AdditiveMeCN / DCM (1:1)HCOOH53%
Strong Acid AdditiveMeCN / DCM (1:1)TFA23%
Basic ConditionsMeCN / DCM (1:1)Na₂CO₃0%
Solvent ChangePure CH₃CN4CzIPN (2 mol%)62%
Solvent ChangePure DCM4CzIPN (2 mol%)45%

Self-Validating Protocol: Visible-Light-Mediated Minisci Reaction

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, add 4-cyanopyridine (0.2 mmol), the alkene substrate (0.6 mmol), and the radical precursor (e.g., oxamic acid, 0.30 mmol)[1].

  • Catalyst Addition: Add the metal-free photocatalyst 4CzIPN (2 mol%)[1]. Self-Validation Check: The mixture should exhibit the characteristic yellow/green color of the photocatalyst without immediate dark precipitation.

  • Solvent & Degassing: Dissolve the mixture in 2.0 mL of a degassed MeCN/DCM (1:1 v/v) binary solvent system[1]. Degas via three freeze-pump-thaw cycles or sparge with argon for 15 minutes.

  • Irradiation: Seal the vial and irradiate with a 20 W blue LED (460 nm) at room temperature for 24 hours[1]. Ensure adequate cooling (e.g., a fan) to prevent thermal degradation.

  • Workup: Remove the solvent under reduced pressure and purify the crude mixture via flash column chromatography to isolate the C2-functionalized product[1].

Issue 2: Over-hydrolysis during the hydration of 4-cyanopyridine to isonicotinamide.

User Query: I am synthesizing isonicotinamide via the base-catalyzed hydration of 4-cyanopyridine. Even with careful monitoring, I always end up with a significant percentage of isonicotinic acid due to over-hydrolysis. How can I stop the reaction at the amide stage?

Causality & Expert Insight: The hydration of a nitrile to an amide is an exothermic process. In traditional batch reactors, localized thermal gradients and high concentrations of hydroxide ions drive the newly formed isonicotinamide to undergo further hydrolysis into the thermodynamic sink—isonicotinic acid[2]. To arrest the reaction at the intermediate amide stage, you must strictly control the molar equivalents of the base and the residence time at the reaction temperature[2]. Continuous flow microreactors solve this by providing near-instantaneous heat dissipation and precise control over reaction time, preventing over-reaction[2].

Optimization Data: Effect of temperature and base concentration in a continuous flow setup[2].

Temperature (°C)NaOH Concentration (M)Residence TimeConversion (%)Selectivity for Amide (%)
800.045 min65%>95%
1000.045 min88%92%
1100.105 min>95%<50% (High Acid)
100 0.04 10 min >95% >90%

Self-Validating Protocol: Continuous Flow Synthesis of Isonicotinamide

  • Solution Preparation: Prepare a standard solution of 4-cyanopyridine (0.50 M) in a methanol/water (7:3) mixture (Syringe A). Prepare a standard solution of NaOH (0.04 M) in deionized water (Syringe B)[2].

  • Flow Setup: Connect Syringes A and B to a T-mixer leading into a microreactor coil with a defined internal volume[2].

  • Temperature Control: Submerge the microreactor coil in a constant temperature bath set strictly to 100 °C[2].

  • Pumping: Set the syringe pumps to deliver the reagents at flow rates that ensure a residence time of exactly 10 minutes inside the heated coil. Self-Validation Check: Collect the first reactor volume as waste to ensure steady-state thermal and mixing conditions have been reached before collecting the product.

  • Quenching: Direct the output stream into a collection flask submerged in an ice bath to immediately quench the reaction, preventing any post-flow hydrolysis.

Issue 3: Difficulties in utilizing 4-cyanopyridine for cross-coupling without generating hazardous cyanide gas.

User Query: I want to use 4-cyanopyridine as a pyridylating agent for inert N-heterocycles. Previous photoredox protocols required meticulous handling due to the release of hazardous cyanide. Is there a safer, scalable alternative?

Causality & Expert Insight: Traditional decyanative cross-coupling methods often rely on harsh oxidants or specific photoredox conditions that liberate free cyanide (HCN) into the headspace, posing severe safety risks[1]. Electrochemical reduction circumvents this by utilizing a controlled cathodic single-electron transfer (SET) to generate the cyanoaryl radical anion in situ[3]. By employing an undivided cell with a proton-coupled electron transfer (PCET) mediator like NH₄OAc, the reaction promotes radical cross-coupling while safely trapping the extruded cyanide as benign salts in the electrolyte solution[3].

ElectroWorkflow S1 Cell Assembly (Carbon Electrodes) S2 Substrate Addition (4-CP + Heterocycle) S1->S2 S3 Electrolysis (Constant DC, 60°C) S2->S3 S4 Workup & Purification (Chromatography) S3->S4

Step-by-step experimental workflow for electrochemical decyanopyridation.

Self-Validating Protocol: Electrochemical Gram-Scale Decyanopyridation

  • Electrode Preparation: Wash carbon rod electrodes (Φ = 6 mm) and carbon felt with deionized water and ethanol under sonication (3 times). Dry in a forced-air oven at 70 °C[3].

  • Cell Assembly: Assemble the carbon rods (wrapped with carbon felt) in a 150.0 mL three-necked flask to serve as both anode and cathode. Maintain an inter-electrode distance of 5–6 cm[3].

  • Substrate Loading: Add the inert N-heterocycle (e.g., 4-methylquinoline, 5.0 mmol), 4-cyanopyridine (10.0 mmol), and NH₄OAc (7.5 mmol) as the PCET mediator into the cell[3].

  • Atmosphere Control: Seal the flask, evacuate, and backfill with Nitrogen or Argon three times to ensure a strictly inert atmosphere[3]. Self-Validation Check: The absence of oxygen is critical; oxygen will rapidly quench the radical anion and halt the reaction.

  • Electrolysis: Place the cell in a 60 °C oil bath. Connect to a DC power source and run the electrolysis at a constant current for 24 hours[3].

  • Workup: Concentrate the crude mixture via rotary evaporation. Purify by flash column chromatography using a petroleum ether/ethyl acetate gradient to isolate the pyridylated product[3].

References

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines Source: Organic Letters - ACS Publications URL:[Link]

  • CN114981244A - Continuous flow synthesis method for preparing isoniazid Source: Google Patents URL
  • An electrochemical gram-scale protocol for pyridylation of inert N-heterocycles with cyanopyridines Source: STAR Protocols - Cell Press URL:[Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in assays with 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Welcome to the technical support resource for assays involving 2-((4-Methoxyphenyl)amino)isonicotinonitrile (Molecular Formula: C₁₃H₁₁N₃O; Molecular Weight: 225.25). This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for assays involving 2-((4-Methoxyphenyl)amino)isonicotinonitrile (Molecular Formula: C₁₃H₁₁N₃O; Molecular Weight: 225.25). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to inconsistent and unreliable experimental results. As Senior Application Scientists, we have structured this guide to address problems from first principles, ensuring you understand the cause of an issue, not just the solution.

Part 1: Compound Handling & Preparation - The Foundation of Reproducibility

Inconsistent results often originate from variability in compound handling before the assay even begins. Ensuring the integrity of your small molecule stock is the first and most critical step.

FAQ 1: My dose-response curve is inconsistent between experiments. Could my stock solution be the problem?

Absolutely. The accuracy of your results is entirely dependent on the concentration and stability of the compound you add to your assay. Inconsistencies in stock solution preparation are a primary driver of experimental variability.

Core Principles of Stock Solution Preparation: The goal is to create a concentrated, stable, and accurately prepared stock that can be reliably diluted to working concentrations.[1]

  • Accurate Mass Calculation: The foundation of an accurate stock solution is the initial calculation. Always use the precise molecular weight and account for the purity of the solid compound, if it is less than 100%.[1]

  • Solvent Selection: For many heterocyclic compounds like this one, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power.[2] However, always confirm solubility from the supplier's technical data sheet.

  • Dissolution Technique: For small quantities (e.g., ≤10 mg), it is best practice to add the calculated volume of solvent directly to the supplier's vial to avoid loss of powder during transfer.[3] Ensure complete dissolution by vortexing or gentle sonication.

Troubleshooting Checklist & Protocol:

Potential Issue Root Cause Solution
Precipitation in Stock Compound has poor solubility in the chosen solvent at the desired concentration, or the solvent has absorbed water.Visually inspect the stock solution for particulates. If present, gently warm the solution (e.g., to 37°C) to attempt redissolution. If it persists, the stock is likely oversaturated and must be remade at a lower concentration.
Inaccurate Concentration Weighing errors, calculation mistakes, or incomplete dissolution.Re-calculate the required mass and volume. Ensure your analytical balance is calibrated. Follow the quantitative transfer protocol below.
Compound Degradation Improper storage (light exposure, temperature fluctuations, repeated freeze-thaw cycles).Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[3] Store at -20°C or -80°C, protected from light.[1]
Detailed Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a high-quality stock solution, a self-validating system for ensuring accuracy.

Materials:

  • 2-((4-Methoxyphenyl)amino)isonicotinonitrile (MW: 225.25 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Sterile, amber (or light-blocking) microcentrifuge tubes

Procedure:

  • Pre-Calculation:

    • Target: 1 mg of compound.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Calculation: Volume = 0.001 g / (0.010 mol/L * 225.25 g/mol ) = 0.000444 L = 444 µL

    • Therefore, to make a 10 mM stock, you will dissolve 1 mg in 444 µL of DMSO.

  • Preparation:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the powder.

    • Add the calculated volume (444 µL) of anhydrous DMSO directly to the supplier's vial containing 1 mg of the compound.

    • Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication can aid dissolution but avoid overheating.[4]

    • Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, light-blocking tubes.[3]

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store aliquots at -80°C for long-term stability (months) or at -20°C for shorter-term use (weeks).[1][3] Crucially, avoid repeated freeze-thaw cycles. [4]

Part 2: Troubleshooting Biochemical Assays (e.g., Kinase Assays)

Biochemical assays are sensitive to a variety of interferences that can mask or mimic true inhibition, leading to inconsistent IC₅₀ values or high data variability.

Diagram: General Troubleshooting Workflow

A Inconsistent Results Observed B Check Compound Integrity (Stock Solution, Solubility) A->B Start Here C Review Assay Protocol (Reagent Concentrations, Buffer pH) B->C If Compound OK G Problem Resolved B->G D Investigate Compound Interference (Autofluorescence, Signal Quenching) C->D If Protocol OK C->G E Assess Enzyme/Substrate Quality (Activity, Purity) D->E If No Interference D->G F Optimize Plate & Reader Settings (Edge Effects, Gain Settings) E->F If Reagents OK E->G F->G

Caption: A logical workflow for diagnosing inconsistent assay results.

FAQ 2: My IC₅₀ value for the compound varies significantly between runs. What should I check first?

High variability in potency measurements often points to either compound precipitation at the final assay concentration or instability in the assay buffer.

Troubleshooting Steps:

  • Assess Kinetic Solubility: The solubility of your compound in the final assay buffer is often much lower than in 100% DMSO. A compound that precipitates will have a lower effective concentration, leading to a right-shifted (less potent) IC₅₀ curve.

    • Quick Test: Prepare a dilution of your compound in the final assay buffer to the highest concentration used in your assay. Let it sit for the duration of your assay's incubation time. Visually inspect for cloudiness or precipitate.

  • Check DMSO Concentration: Ensure the final percentage of DMSO is consistent across all wells and is kept to a minimum, typically ≤1%, as higher concentrations can affect enzyme activity.[5]

  • Enzyme and Substrate Concentrations: The measured IC₅₀ of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[6] For reproducible results, the ATP concentration should be kept consistent and ideally near the Km value for the specific kinase.[6][7]

  • Reagent Stability: Ensure all reagents, especially the enzyme and ATP, are properly stored and have not undergone degradation. Use fresh dilutions for each experiment.

FAQ 3: I'm seeing high background signal or false positives in my screening assay. What could be the cause?

This issue is often caused by direct interference of the test compound with the assay's detection system.[8]

Common Causes of Compound Interference:

Interference Type Mechanism Diagnostic Test Mitigation Strategy
Autofluorescence The compound itself fluoresces at the same excitation/emission wavelengths as the assay's reporter.[9]Run a control plate with the compound in assay buffer but without the enzyme or substrate. Read fluorescence.If possible, switch to a different detection modality (e.g., luminescence) or use red-shifted dyes to avoid the compound's fluorescence spectrum.[9]
Signal Quenching The compound absorbs light at the excitation or emission wavelength, reducing the detected signal and appearing as inhibition.[5]Similar to the autofluorescence test, a decrease in signal from a baseline control in the presence of the compound indicates quenching.Use a lower concentration of the compound if possible. Mathematical correction may be possible but is complex. An orthogonal assay is the best confirmation.
Non-Specific Inhibition The compound forms aggregates at high concentrations that sequester the enzyme, or it may chelate essential metal cofactors (like Mg²⁺).[5]Include a high concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Perform activity assays with and without the compound in the absence of the enzyme to rule out other artifacts.Lower the compound concentration. If aggregation is suspected, pre-incubating the compound in the assay buffer before adding the enzyme can sometimes help.

Part 3: Troubleshooting Cell-Based Assays

Moving from a biochemical to a cellular environment introduces new layers of complexity, including cell health, membrane permeability, and metabolic activity.

FAQ 4: The compound is potent in my biochemical kinase assay but shows weak or no activity in my cell-based assay. Why?

This is a very common and important observation in drug discovery. The discrepancy points to factors beyond direct target engagement.

Potential Causes for Biochemical vs. Cellular Discrepancy:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[10]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to enter the cells.

  • Compound Metabolism: Cells may metabolize the compound into an inactive form.

  • High Intracellular ATP: The concentration of ATP inside a cell (1-10 mM) is much higher than that typically used in biochemical assays (1-100 µM).[11] For an ATP-competitive inhibitor, this high level of the natural substrate makes it much harder for the inhibitor to bind its target, resulting in a significant drop in apparent potency.

Troubleshooting & Investigation:

  • Perform a Serum-Shift Assay: Run your cell-based assay in parallel using media with different concentrations of serum (e.g., 10%, 1%, 0.1%). A significant rightward shift in the IC₅₀ at higher serum concentrations strongly suggests protein binding is an issue.

  • Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil) to see if potency can be restored.

  • Assess Cytotoxicity: Ensure the lack of activity isn't due to general cytotoxicity at the tested concentrations. Run a standard cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel. It is crucial to distinguish target-specific anti-proliferative effects from non-specific toxicity.

Diagram: From Powder to Cellular Response

cluster_prep Compound Preparation cluster_cell Cellular Environment A Solid Compound (Vial) B Stock Solution (e.g., 10 mM in DMSO) A->B Dissolve C Working Solution (Dilution in Media) B->C Dilute D Extracellular Space (Compound in Media) C->D E Cell Membrane D->E Permeation X3 Protein Binding D->X3 Barrier E->D Barrier F Intracellular Space (Target Engagement) E->F Target Access G Cellular Response (e.g., Apoptosis, Growth Arrest) F->G Signal Transduction X2 Metabolism F->X2 Barrier X1 Efflux Pumps

Caption: Key steps and potential barriers for a small molecule in a cell-based assay.

Part 4: The Challenge of Off-Target Effects

FAQ 5: I'm observing an unexpected or inconsistent phenotype in my cell-based assay. Could the compound be hitting other targets?

Yes, this is a distinct possibility. Most small molecule inhibitors, particularly kinase inhibitors, are not perfectly specific and can bind to dozens of unintended targets, known as "off-targets."[12][13] These off-target interactions can produce their own biological effects, complicating the interpretation of results.[14]

Why Off-Target Effects Cause Inconsistency:

  • Confounding Phenotypes: An off-target effect might produce a phenotype that masks, mimics, or opposes the effect of inhibiting the primary target. For example, inhibiting the intended target might be pro-apoptotic, but an off-target effect might activate a survival pathway.

  • Cell-Type Specificity: The expression levels of off-target proteins can vary dramatically between different cell lines. Therefore, a compound might show a strong effect in one cell line (due to a combination of on- and off-target effects) and a different effect in another line that does not express the key off-target.

  • Dose-Dependence: A compound will typically bind to its primary target with the highest affinity. Off-target interactions often occur at higher concentrations. This can lead to dose-response curves with unusual shapes or biphasic responses.

Strategies for Investigation:

  • Orthogonal Chemical Probes: If available, test a structurally distinct inhibitor of the same primary target. If this second compound reproduces the phenotype, it increases confidence that the effect is on-target.

  • Target Knockdown/Knockout: Use genetic methods (e.g., siRNA, CRISPR) to reduce or eliminate the expression of the primary target. If the compound's effect is lost in these modified cells, it provides strong evidence for on-target activity.

  • Kinase Profiling: The most direct way to identify off-targets is to screen the compound against a large panel of kinases (e.g., a kinome scan).[11] This can reveal unintended targets that may be responsible for the observed phenotype.[12]

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Masimirembwa, C., et al. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. PMC. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Oldenburg, K., et al. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • GIGAZINE. (2025, November 10). What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected?[Link]

  • A-Mansia. (2026, February 18). Off-target effect: Significance and symbolism. [Link]

Sources

Optimization

Technical Support Center: Optimizing Specificity for 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Welcome to the Technical Support Center for 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3). This compound features a 2-aminopyridine core substituted with a 4-cyano group and a 4-methoxyphenyl moiety—a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3). This compound features a 2-aminopyridine core substituted with a 4-cyano group and a 4-methoxyphenyl moiety—a classic pharmacophore for ATP-competitive kinase inhibition. The pyridine nitrogen typically acts as a hydrogen bond acceptor for the kinase hinge region, while the exocyclic amine serves as a donor. Because the ATP-binding pocket is highly conserved across the human kinome, polypharmacology (off-target kinase binding) is the primary driver of unintended experimental artifacts[1].

This guide provides troubleshooting frameworks, self-validating protocols, and strategic methodologies to isolate the on-target effects of this pharmacological probe from its off-target liabilities.

Part 1: Troubleshooting Guides & FAQs

Q1: My cellular phenotype persists even when I use a structurally distinct inhibitor. Is 2-((4-Methoxyphenyl)amino)isonicotinonitrile causing an off-target effect? Causality & Solution: If an orthogonal inhibitor (a compound targeting the same protein but with a different chemical scaffold) replicates the phenotype, it strongly suggests the phenotype is on-target. Off-target profiles are highly scaffold-dependent; it is statistically improbable that two structurally distinct molecules share the exact same off-target kinome landscape[2]. However, to definitively rule out off-target effects of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, you must run an inactive analog control . If a structurally matched analog that lacks binding affinity (e.g., by methylating the exocyclic amine to sterically clash with the hinge region) still produces the phenotype, your result is an off-target artifact driven by the scaffold's general physicochemical properties[2].

Q2: I observe high cellular toxicity when using the compound at 5 µM, but my biochemical IC50 is 15 nM. How do I fix this? Causality & Solution: You are dosing too high. The kinome binding landscape is concentration-dependent. At 15 nM, the compound occupies the primary target's ATP pocket due to high affinity. At 5 µM (over 300-fold the IC50), the thermodynamic equilibrium shifts, forcing the compound into the lower-affinity ATP pockets of off-target kinases (e.g., cell-cycle regulators like CDKs or metabolic kinases), driving toxicity[1]. Action: Cap your cellular dosing at 3× to 5× the cellular IC50. If the phenotype requires 5 µM to manifest, the phenotype is likely off-target.

Q3: How do I adjust my biochemical assay to reduce competitive off-target kinase inhibition? Causality & Solution: Because 2-((4-Methoxyphenyl)amino)isonicotinonitrile is ATP-competitive, its apparent potency (IC50) is directly tied to the ATP concentration in your assay (governed by the Cheng-Prusoff equation). If you run screens at artificially low ATP concentrations (e.g., 1 µM), the compound will appear to potently inhibit many off-target kinases because it faces no competition. Action: Run your biochemical specificity panels at physiological ATP concentrations (1 mM) to accurately simulate the intracellular environment and mask weak off-target interactions.

Part 2: Self-Validating Experimental Protocols

To prove that your observed phenotype is driven by 2-((4-Methoxyphenyl)amino)isonicotinonitrile engaging its intended target—and not an off-target—execute the following self-validating workflows.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA proves direct target engagement in living cells. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) higher[3]. Self-Validation Logic: If the compound causes a phenotype via an off-target, the primary target's Tm will not shift.

Step-by-Step Methodology:

  • Cell Treatment: Culture your target cell line to 70% confluency. Treat one cohort with 2-((4-Methoxyphenyl)amino)isonicotinonitrile (at 3× cellular IC50) and a control cohort with 0.1% DMSO for 1 hour at 37°C.

  • Aliquot and Heat: Harvest cells, wash with PBS, and divide into 50 µL aliquots in PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool tubes to room temperature. Lyse cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 20°C water bath).

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C. Denatured/aggregated proteins will pellet; thermally stabilized, ligand-bound proteins remain in the supernatant.

  • Detection: Analyze the supernatants via Western Blot against your primary target. Calculate the ΔTm. A shift of >2°C confirms intracellular on-target engagement[3].

Protocol 2: ATP-Shift Assay for Biochemical Specificity

This protocol verifies that the compound's mechanism is strictly ATP-competitive, ruling out assay interference (e.g., compound aggregation or redox cycling). Self-Validation Logic: A true ATP-competitive inhibitor's apparent IC50 will increase linearly with ATP concentration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standard kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100 to prevent compound aggregation).

  • ATP Stratification: Prepare three parallel assay plates with varying ATP concentrations: [ATP] = Km, 10× Km, and 100× Km for your specific kinase.

  • Dose-Response: Dispense a 10-point, 3-fold serial dilution of 2-((4-Methoxyphenyl)amino)isonicotinonitrile into the plates.

  • Reaction: Add the kinase and peptide substrate. Incubate for the linear phase of the reaction (typically 30-60 minutes).

  • Quantification: Measure product formation (e.g., via ADP-Glo or radiometric assays). Calculate the IC50 for each ATP concentration.

Part 3: Quantitative Data & Mitigation Strategies

The following table summarizes the quantitative parameters required to validate the specificity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

Table 1: Strategic Parameters for Mitigating Off-Target Effects

Mitigation StrategyMechanistic RationaleRecommended Quantitative MetricExpected Validation Outcome
Concentration Titration Limits low-affinity off-target binding in the conserved ATP pocket.Max dose ≤ 3× cellular IC50.Phenotype persists without broad cytotoxicity.
Orthogonal Probes Structurally distinct inhibitors rarely share the same off-target kinome profile.Compare IC50s of Probe A vs Probe B.Both probes replicate the identical cellular phenotype.
Inactive Analogs Controls for scaffold-specific physicochemical artifacts (e.g., membrane disruption).Analog IC50 must be >100× active probe.Analog fails to induce the phenotype (negation).
CETSA Validation Proves direct target engagement in intact cellular environments.ΔTm > 2°C (Compound vs DMSO).Validates intracellular binding to the primary target.

Part 4: Workflows and Mechanisms

Workflow Start Observe Phenotype with 2-((4-Methoxyphenyl)amino)isonicotinonitrile Dose Perform Dose-Response (Check IC50 vs Toxicity) Start->Dose Ortho Test Orthogonal Inhibitor & Inactive Analog Dose->Ortho CETSA Confirm Target Engagement (e.g., CETSA) Ortho->CETSA Decision Do orthogonal probes replicate and analogs fail to replicate? CETSA->Decision OnTarget Likely On-Target Effect Decision->OnTarget Yes OffTarget Likely Off-Target Effect Decision->OffTarget No

Workflow for differentiating on-target versus off-target phenotypes.

Mechanism cluster_0 Kinome Binding Landscape Comp 2-((4-Methoxyphenyl)amino) isonicotinonitrile Target Primary Target (Specific Hinge Binding) Comp->Target Low Dose (High Affinity) OffTarget Off-Target Kinases (Conserved ATP Pocket) Comp->OffTarget High Dose (Low Affinity) Pheno1 Therapeutic/Specific Phenotype Target->Pheno1 Pheno2 Toxicity / Artifactual Phenotype OffTarget->Pheno2

Concentration-dependent partitioning of on-target vs. off-target kinase binding.

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87.[Link]

  • Arrowsmith, C. H., et al. "The promise and peril of chemical probes." Nature Chemical Biology 11.8 (2015): 536-541. [Link]

  • Klaeger, S., et al. "The target landscape of clinical kinase drugs." Science 358.6367 (2017): eaan4368.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Welcome to the technical support resource for the purification of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate the common and complex challenges encountered during the purification of this important synthetic intermediate.

Introduction: The Importance of Purity

2-((4-Methoxyphenyl)amino)isonicotinonitrile and its analogs are key heterocyclic scaffolds in medicinal chemistry, often investigated for a range of biological activities.[1][2] The reliability and reproducibility of downstream applications, whether in biological screening or further synthetic elaboration, are critically dependent on the purity of this starting material. Impurities stemming from unreacted starting materials, side products, or degradation can lead to ambiguous results, complicate structural analysis, and compromise the integrity of your research. This guide provides robust strategies to achieve high purity for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in a practical question-and-answer format.

Q1: My crude reaction product is an oily or gummy residue, not a solid. How do I proceed?

Answer: This is a frequent observation, often caused by residual high-boiling solvents (like DMF or DMSO), or the presence of impurities that inhibit crystallization. The first and simplest step is trituration .

  • Causality: The desired product, being a moderately polar and rigid aromatic structure, is likely a solid at room temperature. The oily consistency suggests that it is dissolved in impurities or solvent. Trituration works by finding a solvent (or solvent system) in which the desired product is poorly soluble, while the impurities are highly soluble. This coaxes the product to precipitate or solidify, while the impurities are washed away.

  • Troubleshooting Protocol: Trituration

    • Place the crude oil/gum in a flask with a stir bar.

    • Add a small volume of a non-polar solvent. Good starting choices are diethyl ether, n-hexane, or a mixture of ethyl acetate/hexane (e.g., 1:10).

    • Stir vigorously at room temperature. You may need to gently scrape the sides of the flask with a spatula to induce solidification.

    • If solidification occurs, continue stirring for 15-30 minutes to ensure complete precipitation and washing of the solid.

    • Collect the resulting solid by vacuum filtration. Wash the solid on the filter with a small amount of the cold trituration solvent.

    • Dry the solid and analyze its purity by Thin-Layer Chromatography (TLC). Further purification by recrystallization or column chromatography may still be necessary.

Q2: My TLC plate of the crude material shows multiple spots. How do I select the right purification method?

Answer: A multi-spot TLC is the most common outcome for a crude synthetic product. The choice between recrystallization and column chromatography depends on the separation between the product spot and the impurity spots.

  • Expertise & Experience:

    • Recrystallization is ideal when you have one major product spot and minor impurity spots that are either much more polar or much less polar. It is a highly efficient method for removing small amounts of impurities from a large amount of product.

    • Column Chromatography is necessary when impurities have polarities very similar to your product (i.e., their spots are close together on the TLC plate).[3] It offers much higher resolving power but is more time-consuming and labor-intensive.

The following workflow diagram illustrates the decision-making process.

purification_decision cluster_0 Purification Strategy Decision Workflow Crude Crude Product TLC Run TLC Analysis (e.g., 3:1 Hexane:EtOAc) Crude->TLC Decision Analyze Spot Separation (Rf values) TLC->Decision Recrystallize Recrystallization (High Yield, Fast) Decision->Recrystallize Spots are well-separated Column Column Chromatography (High Resolution) Decision->Column Spots are close (ΔRf < 0.2) Pure Pure Product (Verify by TLC/NMR) Recrystallize->Pure Column->Pure

Caption: Decision workflow for purification strategy.

Q3: What are the best conditions for recrystallizing 2-((4-Methoxyphenyl)amino)isonicotinonitrile?

Answer: The key to successful recrystallization is selecting a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold. For analogous nicotinonitrile derivatives, several systems have proven effective.[2][4]

  • Causality: Heating the solvent provides the energy needed to break the crystal lattice and dissolve the compound. As the solution cools slowly, the lattice reforms, excluding impurity molecules that do not fit perfectly into the growing crystal structure. A rapid crash-out of solid by cooling too quickly can trap impurities.

Table 1: Recommended Recrystallization Solvents

Solvent/SystemRationale & Comments
Ethanol/Methanol (1:1) A common choice for moderately polar compounds. The compound is likely soluble in hot alcohol and less soluble upon cooling.[4]
1,4-Dioxane Reported for crystallizing similar nicotinonitrile products.[1][2] Use with caution due to its higher boiling point and potential to form peroxides.
Methanol/Chloroform A polar/less-polar pair that can be effective. Dissolve in a minimum of hot chloroform/methanol and then cool.
Ethyl Acetate/Hexane An anti-solvent approach. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexane until turbidity persists. Reheat to clarify and then allow to cool slowly.[5]
  • Detailed Protocol: Recrystallization

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle).

    • Continue adding the solvent dropwise until the solid just dissolves completely. Do not add excessive solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.

    • Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.

    • Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small portion of the ice-cold solvent.

    • Dry the crystals thoroughly under vacuum.

Q4: I need to run a column. What are the recommended conditions for silica gel chromatography?

Answer: Silica gel column chromatography is the workhorse for purifying moderately polar organic compounds. The separation is based on the differential adsorption of compounds to the polar silica gel stationary phase.

  • Causality: Silica gel is a polar adsorbent (stationary phase). Non-polar compounds have little affinity for it and are eluted quickly by a non-polar mobile phase (like hexane). More polar compounds adsorb more strongly and require a more polar mobile phase (like ethyl acetate) to be eluted. Your target compound, with its ether, amine, and nitrile groups, is moderately polar and will adhere to the silica, requiring a mixed solvent system for elution.

  • Detailed Protocol: Flash Column Chromatography

    • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your product an Rf value of ~0.2-0.3. A good starting point is a hexane:ethyl acetate mixture (e.g., 4:1, 3:1, or 2:1).

    • Column Packing (Wet Slurry Method):

      • Choose a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude product weight).[3]

      • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5:1 Hexane:EtOAc).

      • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

    • Sample Loading:

      • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

      • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution and Fraction Collection:

      • Begin eluting with the starting solvent system, collecting fractions.

      • Monitor the elution process by collecting small fractions and analyzing them by TLC.

      • If the product is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 4:1 to 3:1 Hexane:EtOAc.

    • Combine and Evaporate: Once all product-containing fractions are identified, combine the pure fractions and remove the solvent using a rotary evaporator.

column_workflow cluster_1 Column Chromatography Experimental Workflow Slurry Prepare Silica Slurry in Mobile Phase Pack Pack Column Slurry->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for column chromatography.

Q5: How do I confirm the identity and purity of my final product?

Answer: A combination of analytical techniques is essential to unequivocally confirm the structure and assess the purity of your final compound.

  • Trustworthiness: Relying on a single technique is insufficient. A self-validating approach uses multiple orthogonal methods. For example, a sharp melting point and a clean NMR spectrum together provide strong evidence of high purity.

  • Recommended Analytical Methods:

    • TLC: The purified compound should appear as a single spot in multiple eluent systems.

    • Melting Point (m.p.): A pure crystalline solid will have a sharp, narrow melting range. Compare this to any available literature values.

    • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra should show the correct number of signals with appropriate chemical shifts, integration values (for ¹H), and coupling patterns. The absence of significant unassigned peaks is a strong indicator of purity.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Look for the [M+H]⁺ or [M]⁺ peak.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic stretches for N-H (amine), C≡N (nitrile), C-O (ether), and aromatic C=C bonds.[1][6]

Consolidated Troubleshooting Table

Table 2: Quick Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Product won't solidify Residual solvent (DMF, DMSO); Oily impurities.Triturate with a non-polar solvent (hexane, ether). Attempt co-evaporation with toluene (use rotary evaporator).
Very low yield after recrystallization Incorrect solvent choice (product is too soluble when cold); Too much solvent used.Re-evaluate solvent system. Concentrate the mother liquor and attempt to recover a second crop of crystals.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound; Impurities depressing the melting point.Use a lower-boiling solvent. Try an anti-solvent recrystallization method (e.g., EtOAc/hexane).
Streaking on TLC plate Sample is too concentrated; Compound is highly acidic/basic and interacting strongly with silica.Dilute the sample for TLC. Add a trace amount of acid (acetic acid) or base (triethylamine) to the TLC eluent.
Poor separation on column Incorrect mobile phase; Column overloaded with sample; Column packed poorly.Optimize the mobile phase with TLC first (aim for Rf ≈ 0.25). Use a larger column or less sample. Repack the column carefully.
Final product has residual solvent peaks in NMR Insufficient drying.Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable.
References
  • Synthesis of Some New 2-Amino/Methoxy-4-(3-Methoxy-4-((3-Methyl-4-(2,2,2-Trifluoroethoxy) Pyridin-2-Yl) Methoxy) Phenyl)-6-Arylnicotinonitrile Derivative and Its Biological Activity. International Journal of Pharmacy and Pharmaceutical Sciences, [Link]

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E, [Link]

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E, [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate, [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO, [Link]

  • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, [Link]

  • Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Research Journal of Pharmaceutical Analysis, [Link]

  • (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. ResearchGate, [Link]

  • Process for producing 2-amino-nicotinonitrile intermediates.
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences, [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI, [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, [Link]

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace, [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Welcome to the technical support center for 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this and other similar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this and other similar new chemical entities (NCEs) that exhibit challenges related to poor aqueous solubility and subsequent low oral bioavailability. Our goal is to provide practical, scientifically-grounded solutions to common experimental hurdles.

The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile, based on its structure, is likely a lipophilic molecule with poor water solubility. Such characteristics often place a compound in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For these classes of compounds, the dissolution rate is the primary barrier to achieving adequate systemic exposure after oral administration[1][2]. This guide will walk you through troubleshooting common issues and present robust strategies to overcome these limitations.

Frequently Asked Questions (FAQs)

Q1: Our initial in vivo pharmacokinetic study of 2-((4-Methoxyphenyl)amino)isonicotinonitrile administered as a simple aqueous suspension showed extremely low and variable plasma concentrations. What is the root cause and what should be our next step?

A1: This is a classic challenge for poorly soluble compounds. The low exposure is likely due to the compound's inability to dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption[2]. Variability often arises from differences in GI physiology (e.g., presence of food) among subjects, which can slightly alter the dissolution environment.

Your immediate next steps should be a thorough physicochemical characterization:

  • Aqueous Solubility Determination: Quantify the compound's solubility in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate its transit through the GI tract.

  • Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer assay to determine if the compound has high or low intestinal permeability. This will help confirm its BCS classification.

  • Solid-State Characterization: Analyze the crystalline form (polymorphism) of your drug substance using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Different polymorphs can have vastly different solubilities and stabilities. The most stable crystalline form is often the least soluble[3].

This data will provide a clear diagnosis and guide the selection of an appropriate bioavailability enhancement strategy.

Q2: We are struggling to prepare a stock solution of 2-((4-Methoxyphenyl)amino)isonicotinonitrile for our in vitro assays due to its poor solubility. What solvents or techniques can we use?

A2: For in vitro work, you can employ several solubilization techniques. However, be mindful that these may not be suitable for in vivo formulations.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility. Common choices include DMSO, ethanol, and polyethylene glycol (PEG) 400. Start with a high-concentration stock in 100% DMSO and perform serial dilutions into your aqueous assay buffer, ensuring the final solvent concentration is low enough (typically <0.5%) to not affect the biological assay.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility[4].

  • pH Modification: If your compound has ionizable functional groups, adjusting the pH of the buffer can increase solubility. Based on the amino group in the structure, the molecule is likely a weak base, and its solubility should increase at a lower pH.

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this?

A3: There are three main pillars of bioavailability enhancement for BCS Class II/IV compounds. The choice depends on the compound's specific properties (e.g., dose, melting point, thermal stability)[3].

  • Particle Size Reduction: This strategy increases the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation[2][5]. This is often a good first approach.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in its amorphous (non-crystalline), higher-energy state. This state has a higher apparent solubility and can lead to a "spring and parachute" effect, where the drug dissolves to a supersaturated concentration ("spring") which is then maintained by the polymer ("parachute"), driving absorption[6][7][8].

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipid excipients to dissolve the drug. In the GI tract, they can promote the formation of mixed micelles with bile salts, which keeps the drug in a solubilized state for absorption[9][10][11]. This is particularly effective for highly lipophilic compounds.

The following diagram illustrates a decision-making workflow for selecting a suitable strategy.

G cluster_start Initial Characterization Start Compound is Poorly Soluble (e.g., BCS Class II/IV) Dose Dose Number? Start->Dose LogP LogP Value? Dose->LogP High PS Particle Size Reduction (Micronization, Nanonization) Dose->PS Low MP Melting Point / Thermal Stability? LBDDS Lipid-Based Formulation (e.g., SEDDS) MP->PS Thermally Labile ASD Amorphous Solid Dispersion (Spray Drying, HME) MP->ASD Thermally Stable

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Q4: We are attempting to create a nanosuspension, but the particles aggregate over time. How can we improve the stability?

A4: Particle aggregation in a nanosuspension is a common issue caused by the high surface energy of the nanoparticles. To prevent this, you need an effective stabilization system. Nanosuspensions are colloidal dispersions of drug particles stabilized by surfactants or polymers[12].

  • Steric Hindrance: Use polymers like HPMC, PVP, or Poloxamers. These polymers adsorb to the particle surface and create a physical barrier that prevents particles from coming close enough to aggregate.

  • Electrostatic Repulsion: Use ionic surfactants (e.g., sodium lauryl sulfate - SLS) that adsorb to the particle surface and impart an electrical charge. The resulting electrostatic repulsion between particles keeps them dispersed. A high absolute Zeta Potential value (e.g., > |30| mV) is a good indicator of a stable electrostatic dispersion.

  • Combination Approach: Often, the most robust formulations use a combination of a polymer for steric stabilization and a surfactant for improved wetting and electrostatic stabilization. You may need to screen several stabilizers and concentrations to find the optimal system for your compound.

Q5: Our amorphous solid dispersion (ASD) formulation showed good initial dissolution, but the drug is recrystallizing upon storage. What causes this and how can we fix it?

A5: Recrystallization is the primary failure mode for ASDs. The amorphous state is thermodynamically unstable, and the drug will always try to revert to its more stable, lower-energy crystalline form.

Key factors to investigate and optimize are:

  • Polymer Selection: The polymer's role is to inhibit drug crystallization. This is achieved through specific interactions (like hydrogen bonding) with the drug and by increasing the glass transition temperature (Tg) of the mixture, which reduces molecular mobility. If your drug is recrystallizing, the chosen polymer may not have sufficient interaction or you may be using too low a polymer-to-drug ratio. Consider screening polymers like HPMC-AS, Soluplus®, or PVP VA.

  • Drug Loading: Higher drug loading increases the risk of crystallization. Try reducing the drug-to-polymer ratio to ensure the drug remains well-dispersed and molecularly "caged" within the polymer matrix.

  • Moisture: Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates crystallization. Ensure your ASD is manufactured, processed, and stored under low humidity conditions. Incorporating a desiccant in the final packaging is crucial.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for three common bioavailability enhancement techniques.

Protocol 1: Preparation of a Nanosuspension via Wet Media Milling

This protocol is a top-down approach to reduce particle size into the nanometer range, which can significantly increase dissolution velocity[13][14].

Objective: To produce a stable nanosuspension of 2-((4-Methoxyphenyl)amino)isonicotinonitrile with a mean particle size of < 500 nm.

Materials:

  • 2-((4-Methoxyphenyl)amino)isonicotinonitrile (API)

  • Stabilizer(s) (e.g., Poloxamer 188, HPMC E5)

  • Purified Water

  • Milling Media (e.g., 0.5 mm Yttria-stabilized Zirconium Oxide beads)

  • Media Mill (e.g., planetary ball mill or a dedicated bead mill)

Methodology:

  • Preparation of Suspension Vehicle: Prepare a solution of the chosen stabilizer(s) in purified water. For example, a 2% w/v Poloxamer 188 solution.

  • Pre-Suspension: Disperse the API into the stabilizer solution at a defined concentration (e.g., 5% w/v). Use a high-shear homogenizer (e.g., Ultra-Turrax®) for 5-10 minutes to create a uniform microsuspension.

  • Milling:

    • Add the pre-suspension and the milling media to the milling chamber. A typical media-to-suspension volume ratio is 1:1.

    • Begin milling at a set speed (e.g., 2000 rpm) and temperature (maintain < 25°C using a cooling jacket).

    • Withdraw small samples at regular intervals (e.g., 30, 60, 90, 120 minutes).

  • Particle Size Analysis: Analyze the particle size distribution of each sample using Dynamic Light Scattering (DLS) or Laser Diffraction (LD).

  • Endpoint Determination: Continue milling until the particle size reaches a plateau at the desired target size (e.g., Z-average size < 500 nm with a Polydispersity Index (PDI) < 0.3).

  • Separation & Storage: Separate the nanosuspension from the milling media by pouring through a sieve. Store the final nanosuspension in a sealed container at 2-8°C.

  • Characterization: Perform long-term stability testing by monitoring particle size over time at different storage conditions.

Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol creates a solid product where the drug is molecularly dispersed in a polymer matrix, improving its apparent solubility[6][7][15].

Objective: To prepare a 1:4 drug-to-polymer ratio ASD of 2-((4-Methoxyphenyl)amino)isonicotinonitrile with HPMC-AS.

Materials:

  • 2-((4-Methoxyphenyl)amino)isonicotinonitrile (API)

  • Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMC-AS)

  • Volatile Organic Solvent (e.g., Acetone, Methanol, or a mixture, capable of dissolving both API and polymer)

  • Rotary Evaporator or Spray Dryer

Methodology:

  • Solution Preparation:

    • Completely dissolve the API (e.g., 1 gram) and the polymer (e.g., 4 grams) in a sufficient volume of the chosen solvent to form a clear solution.

  • Solvent Removal (Rotary Evaporator Method):

    • Transfer the solution to the flask of a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a solid film or powder is formed and all solvent is removed.

  • Drying:

    • Scrape the solid material from the flask.

    • Place the material in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Milling & Sieving:

    • Gently mill the dried ASD to obtain a fine, uniform powder. Pass the powder through a sieve (e.g., 250 µm) to ensure homogeneity.

  • Characterization:

    • Amorphous State Confirmation: Analyze the powder using XRPD. The absence of sharp peaks (Bragg peaks) and the presence of a broad "halo" confirms the amorphous nature.

    • Glass Transition Temperature (Tg): Use DSC to measure the Tg. A single Tg indicates a homogenous dispersion and is a key parameter for predicting physical stability.

    • Dissolution Testing: Perform dissolution tests in a relevant buffer (e.g., pH 6.8 simulated intestinal fluid) and compare the dissolution profile to the pure crystalline API.

The diagram below outlines the workflow for creating an ASD.

G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing cluster_char Characterization Sol Dissolve API and Polymer in Volatile Solvent Evap Remove Solvent via Spray Drying or Rotary Evaporation Sol->Evap Dry Secondary Drying (Vacuum Oven) Evap->Dry Mill Milling & Sieving Dry->Mill XRPD Confirm Amorphous State (XRPD) Mill->XRPD DSC Measure Glass Transition (DSC) Mill->DSC Diss Perform Dissolution Test Mill->Diss

Caption: Experimental workflow for Amorphous Solid Dispersion (ASD) formulation.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids[5][10].

Objective: To develop a SEDDS formulation that can dissolve a high concentration of 2-((4-Methoxyphenyl)amino)isonicotinonitrile and forms a rapid and stable microemulsion upon dilution.

Materials:

  • 2-((4-Methoxyphenyl)amino)isonicotinonitrile (API)

  • Oil Phase (e.g., Labrafac™ PG, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvent/Co-surfactant (e.g., Transcutol® HP, PEG 400)

Methodology:

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-solvents to identify the excipients with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction:

    • Based on the screening results, select one excipient from each category.

    • Construct a ternary phase diagram by mixing the oil, surfactant, and co-solvent in different ratios (without the drug) and observing the emulsion formed upon dilution with water. This helps identify the region that forms stable microemulsions.

  • Formulation Preparation:

    • Select several ratios from the optimal region of the phase diagram.

    • Prepare the blank formulations by accurately weighing and mixing the oil, surfactant, and co-solvent until a clear, homogenous liquid is formed.

    • Add the API to the blank formulations and stir or gently heat until it is completely dissolved. The maximum amount of API that can be dissolved determines the drug loading.

  • Self-Emulsification Assessment:

    • Add a small amount (e.g., 1 mL) of the drug-loaded SEDDS to a larger volume (e.g., 250 mL) of purified water or buffer in a glass beaker with gentle stirring.

    • Visually observe the emulsification process. A good SEDDS will disperse rapidly to form a clear or slightly bluish, translucent microemulsion.

  • Characterization:

    • Droplet Size Analysis: Measure the globule size and PDI of the resulting emulsion using DLS. Target droplet sizes are typically < 200 nm for efficient absorption.

    • Thermodynamic Stability: Centrifuge the diluted emulsion and subject it to freeze-thaw cycles to ensure it does not phase-separate or precipitate the drug.

Data Summary: Comparison of Bioavailability Strategies

The following table summarizes the advantages and disadvantages of the primary formulation strategies discussed.

StrategyMechanismAdvantagesDisadvantagesBest Suited For
Nanosuspension Increases surface area for faster dissolution[13][16][17].High drug loading possible; suitable for IV administration; applicable to thermolabile drugs.Physical instability (aggregation); complex manufacturing; potential for Ostwald ripening.High-dose, poorly soluble drugs with high melting points.
Amorphous Solid Dispersion (ASD) Stabilizes drug in a high-energy, amorphous state with enhanced solubility[6][7][8].Significant solubility enhancement ("supersaturation"); can be formulated into conventional tablets/capsules.Thermodynamically unstable (risk of recrystallization); sensitive to heat and moisture; limited to lower drug loading.Thermally stable drugs that can form stable dispersions with polymers.
Lipid-Based Systems (LBDDS/SEDDS) Pre-dissolves drug in lipids; mimics body's natural lipid absorption pathway[9][10][11].Enhances absorption of highly lipophilic drugs; protects drug from degradation; can reduce food effect.Lower drug loading capacity; potential for GI side effects from surfactants; excipient-drug compatibility issues.Highly lipophilic (high LogP) drugs.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Lipid-Based Drug Delivery Systems. PMC - NIH. [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR. [Link]

  • Nanosuspension - a new approach of bioavailability enhancement. ResearchGate. [Link]

  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. PharmaTutor. [Link]

  • Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. AKT Publication. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

  • The Modern Medicinal Chemist's Guide to Formulations. Drug Hunter. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-((4-Methoxyphenyl)amino)isonicotinonitrile for Enhanced ADMET Properties

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the ADMET (Absorption, Distribution, Metab...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2-((4-methoxyphenyl)amino)isonicotinonitrile and its analogs. The following question-and-answer format directly addresses common challenges encountered during experimental workflows, offering scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solubility and Permeability Issues

Question 1: My analog of 2-((4-methoxyphenyl)amino)isonicotinonitrile shows poor aqueous solubility. What are the potential causes and how can I improve it?

Answer: Poor aqueous solubility is a common challenge for drug candidates and can significantly limit oral bioavailability.[1][2] For a molecule like 2-((4-methoxyphenyl)amino)isonicotinonitrile, the relatively planar and aromatic structure contributes to low solubility.

Potential Causes:

  • High Crystallinity: A stable crystal lattice requires more energy to break, leading to lower solubility.

  • Low Polarity: The molecule is predominantly lipophilic, with limited hydrogen bonding potential to interact with water.

Troubleshooting & Optimization Strategies:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly enhance solubility.[3][4]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1][4]

  • Use of Solubilizing Excipients: Co-solvents, surfactants, or cyclodextrins can be employed in formulations to enhance solubility.[2]

  • Structural Modification (Bioisosteric Replacement): Consider replacing the methoxy group with more polar, isosteric alternatives. This is a key strategy in medicinal chemistry to improve physicochemical properties without losing biological activity.[5][6]

Table 1: Common Bioisosteric Replacements for a Methoxy Group

BioisostereRationalePotential Impact on Properties
Hydroxyl (-OH)Increases polarity and hydrogen bonding potential.Improved solubility, potential for glucuronidation.
Difluoromethyl (-CHF2)Modulates lipophilicity and can block metabolic oxidation.May improve metabolic stability.
Trifluoromethyl (-CF3)Electron-withdrawing, can alter pKa and lipophilicity.Can impact target binding and metabolic stability.
Small polar heterocyclesIntroduces polarity and hydrogen bond acceptors/donors.Significant improvement in solubility.

Question 2: My compound exhibits high efflux in Caco-2 permeability assays, suggesting it's a P-glycoprotein (P-gp) substrate. How can I confirm this and what are the implications?

Answer: High efflux in Caco-2 assays, indicated by an efflux ratio (Papp B-A / Papp A-B) significantly greater than 2, is a strong indicator of active transport, often mediated by P-glycoprotein (P-gp).[7] P-gp is an efflux transporter that can limit the absorption of drugs from the gut and their penetration into tissues like the brain.[8][9][10]

Confirmation & Troubleshooting:

  • Run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[7] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • High variability between replicate wells can be due to inconsistent cell seeding, inaccurate pipetting, or edge effects in the microplate.[7]

  • Low P-gp expression in the cell line can lead to a low efflux ratio for your positive control. It's important to use a cell line with a low passage number and confirm P-gp expression.[7]

Implications of being a P-gp substrate:

  • Reduced Oral Bioavailability: P-gp in the intestinal epithelium will pump the drug back into the gut lumen, decreasing its absorption.[8][9]

  • Limited Brain Penetration: P-gp at the blood-brain barrier restricts the entry of its substrates into the central nervous system.[10][11]

  • Potential for Drug-Drug Interactions: Co-administration with drugs that inhibit or induce P-gp can alter the pharmacokinetics of your compound.[8]

Experimental Workflow: Confirming P-gp Substrate Activity

cluster_0 Caco-2 Permeability Assay Initial Assay Run standard bidirectional Caco-2 assay Calculate ER Calculate Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) Initial Assay->Calculate ER ER > 2 Is ER > 2? Calculate ER->ER > 2 Not Substrate Likely not a significant P-gp substrate. ER > 2->Not Substrate No Inhibitor Assay Repeat assay with a P-gp inhibitor (e.g., verapamil) ER > 2->Inhibitor Assay Yes Calculate Inhibited ER Calculate ER in the presence of inhibitor Inhibitor Assay->Calculate Inhibited ER ER Reduced Is the inhibited ER significantly reduced? Calculate Inhibited ER->ER Reduced Confirmed Substrate Confirmed P-gp Substrate. ER Reduced->Confirmed Substrate Yes Inconclusive Inconclusive. Consider other transporters. ER Reduced->Inconclusive No

Caption: Workflow for confirming P-gp substrate liability.

Section 2: Metabolism and Stability

Question 3: My compound shows high clearance in human liver microsomes. How do I identify the metabolic "soft spots" and improve metabolic stability?

Answer: High clearance in a liver microsomal stability assay indicates that the compound is likely a substrate for cytochrome P450 (CYP) enzymes, the primary enzymes involved in Phase I metabolism.[12] For a molecule containing a 4-methoxyphenyl group, the methoxy group and the aromatic rings are potential sites of metabolism.

Identifying Metabolic Hotspots:

  • Metabolite Identification Studies: Incubate the compound with human liver microsomes and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites.

  • Common Metabolic Pathways for Aromatic Amines: These compounds can undergo N-acetylation, N-glucuronidation, and oxidation of the aromatic rings.[13] The exocyclic amine group can also be a site of N-oxidation.[14][15]

Strategies for Improving Metabolic Stability:

  • Blocking Metabolic Sites: Introduce chemical modifications at the sites of metabolism to prevent enzymatic breakdown. A common strategy is the introduction of fluorine atoms or other groups that are resistant to metabolism.

  • Bioisosteric Replacement: As mentioned previously, replacing the metabolically labile methoxy group with a more stable isostere can significantly improve metabolic stability.[6]

Table 2: Troubleshooting Guide for Microsomal Stability Assays

IssuePotential CauseTroubleshooting Steps
Disappearance rate is too fast to measure accurately.High microsomal protein concentration or a very labile compound.Reduce the microsomal protein concentration and/or shorten the incubation time points.[12]
No metabolism observed for the positive control.Inactive microsomes or incorrect cofactor.Use a new batch of microsomes. Ensure the correct cofactor (NADPH for CYPs) is used at the appropriate concentration.[12]
High variability between experiments.Degradation of NADPH cofactor.Prepare NADPH solutions fresh for each experiment and keep them on ice.[12]
Compound precipitates in the incubation mixture.Low aqueous solubility of the compound.Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO), ensuring it doesn't exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity.[12]

Metabolic Pathway of Aromatic Amines

cluster_1 Metabolism of Aromatic Amines Aromatic Amine Aromatic Amine (Ar-NH2) N-Oxidation N-Oxidation (CYP450) Aromatic Amine->N-Oxidation Ring Oxidation Ring Oxidation (CYP450) Aromatic Amine->Ring Oxidation N-Acetylation N-Acetylation (NATs) Aromatic Amine->N-Acetylation N-Glucuronidation N-Glucuronidation (UGTs) Aromatic Amine->N-Glucuronidation Hydroxylamine N-Hydroxy Aromatic Amine (Ar-NH-OH) N-Oxidation->Hydroxylamine Oxidized Ring Ring-Oxidized Metabolite Ring Oxidation->Oxidized Ring Acetylated Amine N-Acetylated Amine (Ar-NH-Ac) N-Acetylation->Acetylated Amine Glucuronide N-Glucuronide (Ar-NH-Gl) N-Glucuronidation->Glucuronide

Caption: Common metabolic pathways for aromatic amines.

Section 3: Toxicity Concerns

Question 4: I have concerns about potential cardiotoxicity due to hERG channel inhibition. How can I assess this risk early in development?

Answer: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[16][17] Early assessment of hERG liability is crucial to avoid late-stage drug development failures.[18]

Early Assessment of hERG Risk:

  • In Silico Modeling: Computational models can predict the potential for a compound to bind to the hERG channel based on its structure.[19][20][21] While not a replacement for experimental data, these models can help prioritize compounds for further testing.

  • Automated Patch Clamp Assays: High-throughput automated patch clamp systems provide a rapid and reliable way to screen compounds for hERG inhibition at an early stage.[18]

Troubleshooting hERG Patch Clamp Assays:

  • Unstable Recordings: The hERG current can sometimes "rundown" during experiments, leading to a decrease in current amplitude over time.[22] It is important to establish a stable baseline before applying the test compound.

  • Compound Precipitation: Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate results. Visually inspect solutions and consider adding a surfactant if necessary.[22]

  • Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) can have an effect on the hERG current. It is essential to run a vehicle control to account for any solvent-induced effects.[22]

Table 3: Interpreting hERG Inhibition Data

IC50 ValueRisk LevelRecommended Action
> 30 µMLowProceed with development, monitor for QT prolongation in later studies.
1 - 30 µMModerateConsider structural modifications to reduce hERG activity. Further in vitro and in vivo cardiac safety studies are warranted.
< 1 µMHighHigh risk of cardiotoxicity. Structural modifications to mitigate hERG inhibition are strongly recommended before further development.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. Available from: [Link]

  • Model illustrating pathways of aromatic amine metabolism and their... - ResearchGate. Available from: [Link]

  • Understanding P-glycoprotein Efflux Studies: Key Insights for Drug Development - Infinix Bio. Available from: [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Available from: [Link]

  • Role of P-glycoprotein in drug disposition - PubMed. Available from: [Link]

  • ADMET tools in the digital era: Applications and limitations - PubMed. Available from: [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available from: [Link]

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Available from: [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Available from: [Link]

  • Optimizing Drug Solubility | Contract Pharma. Available from: [Link]

  • RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Strategies to Improve Solubility of Oral Drugs - SciSpace. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

  • Improving solubility and accelerating drug development | Veranova. Available from: [Link]

  • Molecular determinants of HERG channel block - PubMed - NIH. Available from: [Link]

  • In silico ADMET prediction: recent advances, current challenges and future trends - PubMed. Available from: [Link]

  • In vitro ADME drug discovery services - Symeres. Available from: [Link]

  • ADMET tools in the digital era: Applications and limitations | Request PDF - ResearchGate. Available from: [Link]

  • Insights into the Molecular Mechanism of hERG1 Channel Activation and Blockade by Drugs. Available from: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - PMC. Available from: [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI. Available from: [Link]

  • In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics. Available from: [Link]

  • Small molecule targeting of cardiac hERG channels to protect against arrhythmias'. Available from: [Link]

  • What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract - MDPI. Available from: [Link]

  • Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics - Frontiers. Available from: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - ACS Publications. Available from: [Link]

  • Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity - Taylor & Francis. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Available from: [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. Available from: [Link]

  • What are good methoxy isosteres in medicinal chemistry? - ResearchGate. Available from: [Link]

  • Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products - Royal Society Publishing. Available from: [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. Available from: [Link]

  • Assay Troubleshooting | MB - About. Available from: [Link]

  • hERG Serum Shift Assay - Charles River Laboratories. Available from: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching - ResearchGate. Available from: [Link]

  • P-glycoprotein (Pgp) inhibition assay - BMG Labtech. Available from: [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC. Available from: [Link]

Sources

Optimization

Challenges in the scale-up synthesis of aminopyridine compounds

Process Chemistry Technical Support Center: Aminopyridine Scale-Up Synthesis Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to add...

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Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Technical Support Center: Aminopyridine Scale-Up Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the scale-up synthesis of aminopyridine compounds. Aminopyridines are privileged pharmacophores in drug discovery, yet their synthesis on a multi-kilogram scale is fraught with safety hazards, catalytic inefficiencies, and isolation challenges.

This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols to ensure safe, efficient, and high-yielding scale-up campaigns.

FAQ 1: Thermal Runaway in Chichibabin Reactions

Question: When scaling up the direct amination of pyridines using sodium amide (Chichibabin reaction), we observe a severe exothermic profile that exceeds our reactor's cooling capacity. What causes this, and how can we safely scale this transformation?

Expertise & Causality: The classical Chichibabin reaction relies on the nucleophilic addition of the amide anion to the electron-deficient pyridine ring, forming a Meisenheimer-type anionic intermediate (σ-complex)[1]. The subsequent restoration of aromaticity requires the elimination of a hydride ion (H⁻), which reacts with a proton source to release hydrogen gas[1]. On a small scale, this exotherm is manageable. However, on a multi-kilogram scale, the accumulation of the unreacted amide and the sudden, massive release of heat (often exceeding 700 J/g) and hydrogen gas create a severe thermal runaway risk[2]. Furthermore, the heterogeneous nature of sodium amide powder leads to inconsistent mixing and delayed reaction onset, exacerbating the exotherm.

Resolution: To mitigate this, modern process chemistry replaces sodium amide with soluble, less hazardous bases like Sodium Hexamethyldisilazide (NaHMDS)[3]. NaHMDS provides a controlled, homogeneous reaction environment with a significantly reduced exothermic profile and eliminates the generation of explosive hydrogen gas during the addition phase[3].

Data Presentation: Base Selection for Pyridine Amination Scale-Up

Base SystemExotherm Potential (J/g)Cycle TimeHandling RiskTypical Yield (%)
NaNH₂ / Liq. NH₃> 750 (High Risk)12 - 24 hPyrophoric, H₂ gas evolution50 - 60
n-BuLi / Diisopropylamine~ 300 (Moderate)Up to 5 daysCryogenic (-78°C required)40 - 55
NaHMDS< 100 (Low Risk)24 hMoisture sensitive (Standard)80 - 85

Experimental Protocol 1: Safe Kiloscale Amination using NaHMDS Self-Validating System: This protocol relies on controlled dosing and real-time temperature monitoring to validate reaction progression without accumulating reactive intermediates.

  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with N₂. Charge the substituted pyridine substrate (5.0 kg) and anhydrous 1,3-dioxolane (25 L)[3].

  • Temperature Control: Adjust the internal temperature to 20–25 °C using the reactor's cooling jacket.

  • Controlled Dosing: Begin the dropwise addition of NaHMDS (40% solution in THF, 1.2 equivalents) via a metering pump over 4 hours. Validation Check: Ensure the internal temperature does not exceed 30 °C. A steady, mild exotherm validates continuous consumption of the base.

  • Aging & IPC: Stir the mixture for 12 hours at 25 °C. Perform In-Process Control (IPC) via HPLC. Validation Check: Proceed only when starting material is < 1.0 A%.

  • Quench: Cool to 0 °C and slowly quench with saturated aqueous NH₄Cl (10 L), keeping the temperature below 15 °C.

  • Isolation: Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the crude aminopyridine.

Chichibabin Start Evaluate Amination Route Check Is NaNH2 Required? Start->Check Risk High Thermal Runaway Risk (Exotherm >700 J/g) Check->Risk Yes Alt Use NaHMDS or LiHMDS (Exotherm <100 J/g) Check->Alt No Flow Implement Continuous Flow Reactor Risk->Flow Mitigation Proceed Proceed to Scale-Up Alt->Proceed Flow->Proceed

Logical workflow for mitigating thermal runaway risks in pyridine amination scale-up.

FAQ 2: Palladium Catalyst Poisoning in Buchwald-Hartwig Aminations

Question: During the Buchwald-Hartwig cross-coupling of halopyridines with primary amines on a 5 kg scale, the reaction stalls at 60% conversion. Adding more Pd catalyst does not help. What is the mechanism of this deactivation, and how do we achieve full conversion?

Expertise & Causality: The Buchwald-Hartwig amination is the premier method for C-N bond formation[4]. However, aminopyridines are notorious for their strong chelating ability. The basic pyridine nitrogen and the newly formed amine group can act as a bidentate ligand, displacing the phosphine ligands from the Palladium center. This forms an off-cycle, thermodynamically stable, and catalytically inactive Pd-aminopyridine complex (catalyst poisoning)[5]. Furthermore, using strong, soluble bases like NaOtBu can lead to the rapid generation of coordinating impurities that further degrade the catalyst.

Resolution: To prevent chelation-driven deactivation, you must use highly sterically hindered, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., BINAP, BrettPhos, or Xantphos) that bind to Pd more tightly than the aminopyridine product[4]. Additionally, switching to a milder, insoluble base like Cs₂CO₃ or K₃PO₄ ensures a slow release of the active base, preventing the buildup of reactive intermediates that degrade the catalyst[5].

Experimental Protocol 2: Kiloscale Buchwald-Hartwig Amination of Bromopyridine Self-Validating System: The use of an insoluble base (Cs₂CO₃) acts as a kinetic regulator; the reaction rate is governed by the dissolution of the base, preventing catalyst starvation or flooding.

  • Catalyst Pre-activation: In a dedicated N₂-flushed vessel, combine Pd(OAc)₂ (0.05 equiv) and BINAP (0.08 equiv) in degassed toluene (2 V)[6]. Stir at 40 °C for 30 minutes until a homogeneous deep red/orange solution forms, validating the generation of the active Pd(0)Lₙ complex.

  • Reactor Charging: To a 50 L reactor, charge the bromopyridine (5.0 kg, 1.0 equiv), the amine (1.5 equiv), and finely milled Cs₂CO₃ (2.0 equiv) in degassed toluene (8 V)[6].

  • Coupling: Transfer the pre-activated catalyst solution to the main reactor. Heat the suspension to 100 °C under a positive N₂ pressure[6].

  • Monitoring: Sample every 2 hours. The heterogeneous nature of the base will result in a linear, steady conversion profile.

  • Workup & Pd Removal: Once conversion is >99%, cool to 40 °C and filter through a pad of Celite to remove inorganic salts[6]. Treat the filtrate with a heavy metal scavenger (e.g., SiliaMetS Thiol) at 60 °C for 4 hours to reduce residual Pd to <10 ppm before crystallization.

BHA_Catalyst Init Buchwald-Hartwig Amination (Multi-kg Scale) Deact Catalyst Deactivation (Pd-Aminopyridine Chelation) Init->Deact Ligand Screen Bidentate/Bulky Ligands (BINAP, BrettPhos) Deact->Ligand Base Optimize Base (Use Cs2CO3 or K3PO4) Deact->Base Active Stable Active Pd(0) Species Ligand->Active Base->Active Yield High Yield & Turnover Active->Yield

Mechanistic troubleshooting pathway for resolving Pd-catalyst deactivation in aminopyridine synthesis.

FAQ 3: Isolation and Purification of Highly Polar Aminopyridines

Question: We are synthesizing 4-aminopyridine-3-sulfonic acid. Due to its extreme water solubility, standard aqueous workup and organic extraction fail completely. How can we isolate this compound in high purity and yield?

Expertise & Causality: Aminopyridines containing acidic functional groups (like sulfonic or carboxylic acids) exist as zwitterions (inner salts) in aqueous solutions[7]. Because they possess both a positive charge (protonated pyridine/amine) and a negative charge (deprotonated acid), their net dipole moment makes them highly hydrophilic, rendering extraction into organic solvents (like EtOAc or DCM) thermodynamically impossible. The solubility of these compounds is strictly governed by the pH of the medium and the dielectric constant of the solvent[8].

Resolution: The only viable scale-up isolation strategy is Isoelectric Point (pI) Crystallization . By adjusting the pH of the aqueous mixture to the exact isoelectric point of the molecule, the net charge becomes zero, minimizing its hydration energy and forcing precipitation[7]. This is often combined with the addition of a water-miscible anti-solvent (e.g., isopropanol or ethanol) to further depress solubility and improve crystal habit[8].

Data Presentation: Solubility Profile of 2-Aminopyridine in Mono-Solvents at 298.15 K [8]

SolventDielectric Constant (ε)Mole Fraction Solubility (x 10⁻²)Suitability for Crystallization
N-Methyl-2-pyrrolidone (NMP)32.235.4Poor (Product remains dissolved)
Methanol32.718.2Moderate (Good for hot dissolution)
Ethanol24.512.5Good (Ideal cooling crystallization)
Isopropanol18.38.1Excellent (Effective anti-solvent)
Cyclohexane2.0< 0.1Poor (Causes oiling-out/biphasic issues)

Experimental Protocol 3: pH-Controlled Isoelectric Crystallization Self-Validating System: The precise control of pH and cooling rate dictates the supersaturation level, ensuring the formation of filterable crystals rather than an amorphous crash-out.

  • Dissolution: Transfer the crude aqueous reaction mixture containing the zwitterionic aminopyridine to a jacketed crystallizer. Dilute with deionized water to a concentration of approx. 10% w/v.

  • Temperature Adjustment: Heat the mixture to 70 °C to ensure complete dissolution of all solids.

  • pH Titration: Slowly add 2M NaOH (or 2M HCl, depending on the starting pH) via an automated dosing unit until the pH reaches exactly 2.5 to 3.0 (the calculated isoelectric point)[7]. Validation Check: The solution should become turbid, indicating the onset of nucleation.

  • Anti-Solvent Addition: Slowly charge isopropanol (1 volume equivalent) over 1 hour at 70 °C to reduce the solubility threshold.

  • Controlled Cooling: Program the jacket temperature to cool from 70 °C to 5 °C at a linear rate of 10 °C/hour[7]. This slow desupersaturation prevents the entrapment of impurities within the crystal lattice.

  • Isolation: Filter the resulting slurry using an agitated nutsche filter dryer. Wash the cake with a cold mixture of water/isopropanol (1:1) and dry under vacuum at 50 °C[7].

Crystallization Crude Crude Aminopyridine (Aqueous Matrix) pH Adjust pH to Isoelectric Point (pH 2-3) Crude->pH Temp Controlled Cooling (70°C to 5°C over 6h) pH->Temp Filter Agitated Nutsche Filtration Temp->Filter Wash Wash (Cold H2O/IPA 1:1) Filter->Wash Pure Pure Crystalline API Wash->Pure

Workflow for the isoelectric point crystallization and purification of zwitterionic aminopyridines.

References

  • [1] Title: Organic Chemistry: Chichibabin Reaction Source: QuimicaOrganica.net URL:

  • [7] Title: Technical Support Center: Scaling Up 4-Aminopyridine-3-Sulfonic Acid Production Source: Benchchem URL:

  • [4] Title: Buchwald–Hartwig amination Source: Grokipedia URL:

  • [2] Title: First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline Source: ACS Publications (Organic Process Research & Development) URL:

  • [5] Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) URL:

  • [6] Title: Buchwald-Hartwig Coupling Source: Organic-Synthesis.com URL:

  • [3] Title: WO2008014249A2 - Improved preparations of 2-substituted pyrrolo[2,3-b]pyrazine compounds Source: Google Patents URL:

  • [8] Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Source: ACS Publications (Journal of Chemical & Engineering Data) URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in Normal Cells

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This guide provides in-depth troubleshooting advice and f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize its cytotoxic effects on normal cells while preserving its therapeutic potential against target cells. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Challenge: The Cytotoxicity Dilemma

2-((4-Methoxyphenyl)amino)isonicotinonitrile and related nicotinonitrile derivatives have shown promise in various therapeutic areas, including as potential anticancer agents.[1][2] However, a common hurdle in the development of potent small molecules is managing off-target cytotoxicity, where the compound adversely affects healthy, non-target cells. This can lead to misleading experimental outcomes and potential safety concerns in later developmental stages.

This guide is structured to help you systematically diagnose and address unintended cytotoxicity in your cell-based assays.

II. Troubleshooting Guide: A Step-by-Step Approach to Mitigating Off-Target Cytotoxicity

This section provides a structured approach to identifying and resolving issues with the cytotoxicity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in normal cell lines.

Step 1: Initial Assessment and Confirmation of Off-Target Cytotoxicity

Before implementing mitigation strategies, it's crucial to confirm that the observed cytotoxicity is indeed an off-target effect.

Q1: How can I be sure that the cytotoxicity I'm observing in my normal cell line is a true off-target effect?

A1: To differentiate between on-target and off-target effects, consider the following experimental controls:

  • Phenotypic Comparison: Compare the cellular phenotype induced by 2-((4-Methoxyphenyl)amino)isonicotinonitrile with the phenotype resulting from genetic knockdown (e.g., using siRNA or CRISPR) of the intended target in the same cell line.[3] Discrepancies may suggest off-target activity.

  • Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of the compound that is inactive against the primary target. If this inactive control produces similar cytotoxic effects, it strongly indicates an off-target mechanism.[3]

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations. A desirable outcome is a steep dose-response curve for the intended therapeutic effect, which then plateaus. If cytotoxicity in normal cells occurs at concentrations significantly higher than the therapeutic dose, the therapeutic window may be acceptable.[3]

  • Target Engagement Assays: Confirm that the compound binds to its intended target at the concentrations where the desired cellular effect is observed.[3] This helps to correlate target interaction with the therapeutic effect and distinguish it from non-specific toxicity.

Step 2: Optimizing Experimental Parameters

Sometimes, apparent cytotoxicity can be an artifact of suboptimal experimental conditions.

Q2: Could my experimental setup be contributing to the observed cytotoxicity?

A2: Yes, several factors in your experimental protocol can influence cellular health and response to treatment. Consider the following:

  • Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.[3]

  • Compound Solubility: Poor solubility can lead to the formation of precipitates that are cytotoxic. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media.

  • Vehicle Concentration: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle-only control and keep the final solvent concentration consistent across all treatments, typically below 0.5%.

  • Incubation Time and Compound Concentration: Reduce the incubation time or the concentration of the compound to see if cytotoxicity can be minimized while retaining the desired effect in target cells.[3]

Step 3: Investigating Metabolic Liabilities

The metabolism of a compound by cells can lead to the formation of reactive metabolites that are more toxic than the parent compound.

Q3: How can I determine if drug metabolism is responsible for the cytotoxicity in normal cells?

A3: The liver is a primary site for the metabolism of foreign compounds (xenobiotics), and this process can sometimes generate chemically reactive metabolites that cause cytotoxicity.[4] To investigate this:

  • Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in your cell culture supernatant or cell lysates.

  • Inhibition of Metabolic Enzymes: Co-incubate the cells with your compound and known inhibitors of major drug-metabolizing enzymes, such as cytochrome P450s (CYPs). A reduction in cytotoxicity in the presence of these inhibitors would suggest that metabolism plays a role.[5]

  • Comparative Cell Line Studies: Compare the cytotoxicity in cell lines with different metabolic capacities (e.g., primary hepatocytes vs. a cell line with low metabolic activity).

Step 4: Advanced Mitigation Strategies

If the above steps do not sufficiently address the cytotoxicity, more advanced strategies may be necessary.

Q4: What advanced formulation or delivery strategies can I explore to reduce off-target cytotoxicity?

A4: Advanced formulation techniques can improve the therapeutic index of a compound by enhancing its delivery to target cells and reducing exposure to normal cells.

  • Lipid-Based Delivery Systems: Encapsulating the compound in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and alter its biodistribution.[6][7]

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer scale can increase its surface area, potentially improving dissolution and cellular uptake dynamics.[6][8] Nanoparticles can also be engineered for targeted delivery.[8]

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body.[9] Designing a prodrug of 2-((4-Methoxyphenyl)amino)isonicotinonitrile that is preferentially activated in cancer cells could significantly reduce toxicity in normal tissues.

III. Frequently Asked Questions (FAQs)

Q5: What is a typical starting point for determining the therapeutic window of 2-((4-Methoxyphenyl)amino)isonicotinonitrile?

A5: A good starting point is to perform a dose-response curve in both your target cancer cell line and a relevant normal cell line. The therapeutic window is the range of concentrations where you see a significant therapeutic effect (e.g., >50% inhibition of cancer cell viability) with minimal cytotoxicity to the normal cells (e.g., <20% inhibition of viability).

Q6: Are there specific types of normal cells that are more susceptible to the cytotoxic effects of small molecules?

A6: Highly proliferative cells and cells with high metabolic activity (e.g., hepatocytes, renal proximal tubule cells) can sometimes be more susceptible to the off-target effects of cytotoxic compounds.[4] It is important to test your compound in a panel of normal cell lines that are relevant to the intended clinical application.

Q7: Can the chemical structure of 2-((4-Methoxyphenyl)amino)isonicotinonitrile be modified to reduce cytotoxicity?

A7: Yes, medicinal chemistry efforts can be employed to modify the structure of the compound to improve its selectivity. This is a key component of rational drug design.[10] By analyzing the structure-activity relationship (SAR), chemists can identify parts of the molecule that contribute to off-target toxicity and modify them to create a more specific inhibitor.

Q8: How does the purity of my compound sample affect cytotoxicity measurements?

A8: Impurities in your compound sample can have their own biological activities, including cytotoxicity. It is essential to use a highly purified sample of 2-((4-Methoxyphenyl)amino)isonicotinonitrile for your experiments to ensure that the observed effects are attributable to the compound itself.

IV. Experimental Protocols & Visualizations

Protocol 1: LDH Cytotoxicity Assay

This protocol outlines a common method for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[3]

Materials:

  • Cells of interest (both normal and target cell lines)

  • 2-((4-Methoxyphenyl)amino)isonicotinonitrile

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well clear-bottom plates

  • Multichannel pipette

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 2-((4-Methoxyphenyl)amino)isonicotinonitrile in the cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of the compound to the cells. Include vehicle-only and untreated controls.

  • Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate for the recommended time.

  • Measure the absorbance at the specified wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation

Table 1: Example Data from an LDH Cytotoxicity Assay

Concentration (µM)% Cytotoxicity (Normal Cells)% Viability (Cancer Cells)
0 (Vehicle)2.1 ± 0.5100 ± 4.2
0.13.5 ± 0.885.3 ± 5.1
15.2 ± 1.148.7 ± 3.9
1015.8 ± 2.312.1 ± 2.5
10065.4 ± 6.75.6 ± 1.8
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow A Observe Cytotoxicity in Normal Cells B Step 1: Confirm Off-Target Effect A->B C Step 2: Optimize Experimental Parameters B->C If confirmed D Step 3: Investigate Metabolic Liabilities C->D If cytotoxicity persists E Step 4: Advanced Mitigation Strategies D->E If metabolism is a factor F Cytotoxicity Minimized E->F

Caption: Troubleshooting workflow for minimizing cytotoxicity.

V. References

  • Cui, J., et al. (2012). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Current Drug Metabolism, 13(7), 915-933. [Link]

  • Minotti, G., et al. (2004). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Journal of Clinical Oncology, 22(21), 4337-4347. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin and daunorubicin pharmacogenomics. Pharmacogenetics and Genomics, 21(8), 530-534. [Link]

  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • The University of Kansas, Department of Medicinal Chemistry. (n.d.). Chemical Mechanisms of Cytotoxicity. [Link]

  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. [Link]

  • Ma, Q. (2013). Role of drug metabolizing enzymes in chemotherapy-induced gastrointestinal toxicity and hepatotoxicity. Journal of Biochemical and Molecular Toxicology, 27(1), 32-43. [Link]

  • Patsnap Synapse. (2025, May 29). What are the formulation strategies to improve PK properties? [Link]

  • Liu, Y., et al. (2018). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 1(2), 35-43. [Link]

  • Hilaris Publisher. (2025, February 28). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. [Link]

  • Williams, H. D., et al. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(1), 21-41. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? [Link]

  • Fusion Antibodies. (2025, July 28). Off-target toxicity in antibody-drug conjugates. [Link]

  • Ameprint. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Al-Blewi, F. F., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3046. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]

  • Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1793–o1794. [Link]

Sources

Optimization

Technical Support Center: Target Engagement Troubleshooting for 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Overview & Validation Strategy 2-((4-Methoxyphenyl)amino)isonicotinonitrile (MW: 225.25 g/mol ) features a 2-aminopyridine-4-carbonitrile scaffold, a privileged chemotype frequently utilized in the design of kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Validation Strategy

2-((4-Methoxyphenyl)amino)isonicotinonitrile (MW: 225.25 g/mol ) features a 2-aminopyridine-4-carbonitrile scaffold, a privileged chemotype frequently utilized in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. Confirming Target Engagement (TE) is critical to ensure that observed phenotypic effects are driven by direct interaction with the intended target rather than off-target toxicity or assay artifacts.

Because this compound is a low-molecular-weight small molecule, a single assay is insufficient to prove engagement. We recommend a self-validating, three-tiered approach: In vitro kinetics (SPR) Live-cell permeability (NanoBRET) Endogenous stabilization (CETSA) .

TE_Workflows cluster_SPR Tier 1: SPR (In Vitro) cluster_BRET Tier 2: NanoBRET (Live-Cell) cluster_CETSA Tier 3: CETSA (Endogenous) Compound 2-((4-Methoxyphenyl)amino) isonicotinonitrile SPR_Flow Flow Compound over Sensor Chip Compound->SPR_Flow Direct Binding BRET_Tracer Add Fluorescent Tracer + Compound Compound->BRET_Tracer Permeability Check CETSA_Heat Apply Heat Gradient (40-70°C) Compound->CETSA_Heat Endogenous Target SPR_Read Measure Kinetics (kon, koff) SPR_Flow->SPR_Read BRET_Read Quantify Tracer Displacement BRET_Tracer->BRET_Read CETSA_Read Quantify Soluble Protein Fraction CETSA_Heat->CETSA_Read

Multi-tiered target engagement workflow for small molecule validation.

Tier 1: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) enables real-time detection of molecular interactions with high sensitivity, providing critical kon​ and koff​ kinetic rates[1].

Standard Protocol
  • Immobilization: Covalently attach the purified target protein onto a CM5 sensor chip via standard amine coupling (target ~1000-3000 RU depending on expected Rmax​ ).

  • Preparation: Prepare a concentration series of the compound (0.1 µM to 50 µM) in running buffer (e.g., PBS-T) containing exactly 2% DMSO.

  • Injection: Flow the compound over active and reference flow cells at 30–50 µL/min to minimize mass transport limitations.

  • Data Acquisition: Record association for 60 seconds and dissociation for 120 seconds. Fit sensorgrams to a 1:1 Langmuir binding model.

Troubleshooting & FAQs

Q: I observe a massive, instantaneous bulk shift (square wave) without kinetic curvature. Is my compound binding? A: Likely not. 2-((4-Methoxyphenyl)amino)isonicotinonitrile is a low-molecular-weight fragment. SPR is highly sensitive to the refractive index of the buffer[1]. If the DMSO concentration in your sample differs from the running buffer by even 0.05%, it will cause a massive bulk shift that masks true binding kinetics. Self-Validating Solution: Implement a rigorous DMSO calibration curve (1.5% to 2.5% DMSO) prior to your run. Always prepare final compound dilutions by spiking a 100% DMSO stock directly into the running buffer to ensure exact solvent matching.

Q: The compound shows rapid association but instantaneous dissociation ( koff​ is too fast to measure). A: Small 2-aminopyridine derivatives often exhibit transient "hit-and-run" kinetics. Solution: Increase the data collection rate (Hz) on your SPR instrument and switch from kinetic fitting to steady-state affinity fitting (plotting equilibrium response vs. concentration) to derive the KD​ .

Tier 2: NanoBRET Target Engagement

Cell-free assays lack the competitive intracellular environment (e.g., millimolar ATP concentrations). NanoBRET Target Engagement allows for quantitative measurements of drug affinity and selectivity inside live cells[2].

NanoBRET_Logic Target Target Protein (NanoLuc Fusion) BRET_Signal High BRET Signal (Energy Transfer) Target->BRET_Signal Binds Tracer No_Signal Loss of BRET Signal (Target Engaged) Target->No_Signal Binds Compound Tracer Fluorescent Tracer Tracer->BRET_Signal Compound Test Compound (Competitor) Compound->No_Signal Displaces Tracer

Logical mechanism of NanoBRET tracer displacement by the test compound.

Standard Protocol
  • Transfection: Transfect HEK293 cells with the target-NanoLuc fusion plasmid; plate in 384-well white plates.

  • Tracer Addition: Add the target-specific NanoBRET fluorescent tracer at its predetermined Kd,app​ concentration.

  • Competition: Add a dose-response titration of the compound (0.01 µM to 100 µM) and incubate for 2 hours at 37°C to reach intracellular equilibrium.

  • Detection: Add Nano-Glo Substrate and measure donor (460 nm) and acceptor (618 nm) emissions. Calculate the BRET ratio to derive the intracellular IC50​ .

Troubleshooting & FAQs

Q: The BRET ratio does not decrease even at 100 µM of the compound. Does this mean it is inactive? A: Not necessarily. In live cells, lack of target engagement can stem from poor membrane permeability, active efflux (e.g., via P-glycoprotein), or intracellular competition[2]. Self-Validating Solution: Perform a parallel cell-free NanoBRET assay using lysates from the transfected cells. If the compound successfully displaces the tracer in the lysate but not in live cells, the issue is cellular penetrance. If it fails in both, the compound either lacks affinity or binds to an allosteric site that does not overlap with the tracer.

Tier 3: Cellular Thermal Shift Assay (CETSA)

Overexpression systems and fusion tags can occasionally alter protein folding. The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle of ligand-induced thermal stabilization to prove engagement with the endogenous, untagged target[3].

Standard Protocol
  • Incubation: Treat live cells (e.g., HeLa) with 10 µM compound or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen in a non-denaturing buffer.

  • Separation: Centrifuge at 20,000 x g for 20 minutes to separate soluble (folded) proteins from aggregates.

  • Quantification: Analyze the soluble fraction via Western blot to determine the aggregation temperature ( Tagg​ ) shift ( ΔTagg​ ).

Troubleshooting & FAQs

Q: My target protein precipitates at baseline temperatures (e.g., 37°C), resulting in a flat melt curve. How can I fix this? A: Harsh lysis conditions can prematurely denature the protein, masking any ligand-induced stabilization[3]. Self-Validating Solution: Avoid ionic detergents like SDS or RIPA buffer. Switch strictly to mechanical lysis (freeze-thaw or sonication) supplemented with a robust protease inhibitor cocktail. Ensure the heating pulse is strictly limited to 3 minutes to prevent non-specific, time-dependent aggregation.

Quantitative Data Presentation Summary

To effectively interpret your engagement data, cross-reference the readouts using the following matrix:

Assay MethodologyEnvironmentPrimary ReadoutKey AdvantageLimitation / Caveat
SPR Cell-free (In vitro) KD​ , kon​ , koff​ High-resolution, real-time kinetic data.Highly susceptible to DMSO/refractive index mismatch.
NanoBRET Live-cellIntracellular IC50​ Accounts for cellular permeability & ATP competition.Requires transfection and engineered NanoLuc fusions.
CETSA Live-cell / Tissue ΔTagg​ (Thermal shift)Measures true endogenous target engagement.Lower throughput; requires highly specific antibodies.

References

  • Molina, Daniel Martinez, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. URL:[Link]

  • Gabr, Moustafa T. "Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules." ACS Omega (2025). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Metabolic Instability of Methoxyphenylamino Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyphenylamino-containing compounds. This guide is designed to provide you with in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyphenylamino-containing compounds. This guide is designed to provide you with in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions related to the metabolic instability of this chemical class. My aim is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, thereby accelerating your research and development efforts.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Scenario 1: Rapid Disappearance of Parent Compound in In Vitro Assays

Question: I'm conducting a metabolic stability assay using human liver microsomes, and my methoxyphenylamino compound is disappearing almost completely within the first 15 minutes. How can I confirm the cause and what are my next steps?

Answer:

Rapid clearance in liver microsomes is a strong indicator of extensive Phase I metabolism.[1][2] For methoxyphenylamino compounds, the primary suspect is O-demethylation of the methoxy group, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes.[3]

Troubleshooting Workflow:

  • Confirm NADPH-Dependence: Run a control incubation without the NADPH-regenerating system.[4][5] Since most CYP-mediated reactions are NADPH-dependent, a significant reduction in the rate of compound disappearance in this control will strongly suggest P450 involvement.

  • Identify the Metabolite: The primary metabolite you should look for is the corresponding phenol, resulting from O-demethylation. This will have a mass difference of -14 Da (loss of CH2) compared to the parent compound. Utilize LC-MS/MS to screen for this specific mass shift in your incubation samples.[6][7][8]

  • Pinpoint the Responsible CYP Isoforms:

    • Chemical Inhibition: Perform co-incubations with known selective inhibitors for major CYP isoforms. For methoxyphenyl groups, CYP2D6 and CYP3A4 are common culprits.[9][10][11]

      • Use Quinidine as a selective inhibitor for CYP2D6.

      • Use Ketoconazole as a selective inhibitor for CYP3A4.

    • Recombinant Human CYPs: Incubate your compound separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly identify which isoforms are capable of metabolizing it.[12]

Data Interpretation:

Experimental ConditionExpected Outcome if O-Demethylation is the CauseImplication
Minus NADPHParent compound remains stableMetabolism is NADPH-dependent (likely CYP-mediated)
Plus QuinidineRate of parent disappearance is significantly reducedCYP2D6 is a major contributor to metabolism
Plus KetoconazoleRate of parent disappearance is significantly reducedCYP3A4 is a major contributor to metabolism
Incubation with rhCYP2D6Parent compound is rapidly metabolizedConfirms CYP2D6 is a key metabolizing enzyme

Next Steps: Once you've confirmed rapid O-demethylation, you can move on to strategies for improving metabolic stability, which are discussed in the FAQ section below.

Scenario 2: My Compound is Stable in Microsomes but Shows High Clearance in Hepatocytes

Question: My methoxyphenylamino compound shows good stability in human liver microsomes, but when I moved to a hepatocyte stability assay, the clearance was much higher than expected. What could be happening?

Answer:

This discrepancy points towards metabolic pathways that are not fully active in microsomes.[13] While microsomes are excellent for studying Phase I (CYP-mediated) metabolism, they lack the necessary enzymes and cofactors for most Phase II conjugation reactions.[13] Hepatocytes, being whole cells, contain both Phase I and Phase II enzymes.[13]

Probable Causes & Troubleshooting:

  • Phase II Conjugation: The phenolic metabolite formed from O-demethylation is an ideal substrate for Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which conjugate the hydroxyl group to increase water solubility and facilitate excretion. This is a common pathway for phenolic compounds.[14]

  • Transporter-Mediated Uptake: Hepatocyte stability assays also account for the active transport of the compound into the cell, which is a prerequisite for metabolism.[13] Poor passive permeability might be masked in microsomal assays where the enzymes are directly exposed.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discordant microsomal and hepatocyte stability data.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the metabolic instability of methoxyphenylamino compounds.

Q1: What are the most common metabolic liabilities of the methoxyphenylamino moiety?

The methoxy group on the phenyl ring is a well-known metabolic "soft spot." The most common metabolic pathways are:

  • O-demethylation: This is the primary route of metabolism for many methoxyphenyl-containing drugs.[3][15] It is catalyzed by CYP enzymes, most notably CYP2D6 and CYP3A4, and results in the formation of a phenolic metabolite.[9][11][16] This new phenol can then be a substrate for further metabolism.

  • Aromatic Hydroxylation: CYP enzymes can also directly add a hydroxyl group to other positions on the phenyl ring, although this is often a slower reaction compared to O-demethylation.

  • N-dealkylation: If the amino group is substituted, N-dealkylation can also occur, catalyzed by enzymes like CYP3A4.[10]

Metabolic_Pathways Parent Methoxyphenylamino Compound Phenol Phenolic Metabolite (O-demethylation) Parent->Phenol CYP2D6, CYP3A4 Hydroxylated Aromatic Hydroxylation Product Parent->Hydroxylated CYPs (minor) Dealkylated N-dealkylated Metabolite Parent->Dealkylated CYP3A4 (if applicable) Conjugate Glucuronide/Sulfate Conjugate Phenol->Conjugate UGTs, SULTs

Caption: Common metabolic pathways for methoxyphenylamino compounds.

Q2: How can I improve the metabolic stability of my methoxyphenylamino compound?

Once you have identified the metabolic soft spot, several medicinal chemistry strategies can be employed:

  • Deuterium Substitution: Replacing the hydrogen atoms on the methoxy group with deuterium (a stable isotope of hydrogen) can significantly slow down the rate of O-demethylation.[17][18][19] This is due to the "kinetic isotope effect," where the carbon-deuterium bond is stronger and harder for CYP enzymes to break.[20] This strategy has been successfully used in FDA-approved drugs.[19][21]

  • Bioisosteric Replacement: Replace the methoxy group with another group that has similar steric and electronic properties but is less metabolically labile.[22][23][24][25]

    • Good Bioisosteres for a Methoxy Group:

      • Fluorine (-F)

      • Difluoromethyl (-CHF2)

      • Trifluoromethyl (-CF3)

      • Small alkyl groups (e.g., ethyl)

      • Methylthio (-SCH3)

  • Steric Hindrance: Introduce a bulky group near the methoxy group to block the access of CYP enzymes to the site of metabolism.

  • Positional Isomer Scrambling: Moving the methoxy group to a different position on the phenyl ring can sometimes reduce its susceptibility to metabolism by changing how the molecule fits into the active site of the metabolizing enzyme.[26]

Q3: What are the key in vitro experiments I should run to assess metabolic stability?

A tiered approach is generally recommended:

  • Liver Microsomal Stability Assay: This is a high-throughput screening assay to get an initial read on Phase I metabolic stability.[1][4][27][28] It measures the rate of disappearance of the parent compound over time.

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability by including both Phase I and Phase II metabolism, as well as cellular uptake.[13][27][28][29]

  • Metabolite Identification (MetID) Studies: If a compound shows significant instability, MetID studies are crucial to identify the structures of the major metabolites.[6][7][30] This is typically done by incubating the compound with microsomes or hepatocytes and analyzing the samples by high-resolution LC-MS/MS.[8][27][31]

  • CYP Reaction Phenotyping: This study identifies which specific CYP isoforms are responsible for the metabolism of your compound, as detailed in the troubleshooting section.

Q4: Are there any regulatory considerations I should be aware of?

Yes, regulatory agencies like the FDA and EMA have specific guidelines for drug metabolism and drug-drug interaction studies.[32][33][34] Key considerations include:

  • Human Mass Balance Studies: For new molecular entities, a human radiolabeled mass balance study is often required to understand the overall routes of metabolism and excretion.[35]

  • Metabolites in Safety Testing (MIST): If you have a human metabolite that is present at significantly higher concentrations than in the animal species used for toxicology studies (a "disproportionate metabolite"), you may need to conduct separate safety testing on that metabolite.[36]

Early and thorough in vitro metabolism studies are crucial for anticipating and addressing these regulatory requirements.[33][36]

Part 3: Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound at 100 µM in buffer.

    • Prepare the reaction mixture by combining buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with the internal standard to stop the reaction.[4][5]

  • Sample Processing:

    • Centrifuge the plate at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[1]

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint).

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of a test compound following incubation with a metabolically active system.

Procedure:

  • Incubation: Perform a larger-scale incubation similar to the microsomal stability assay, but for a fixed time point where significant metabolism has occurred (e.g., 60 minutes). Include a control incubation without NADPH.

  • Sample Preparation: Quench the reaction and process the sample as described above.

  • LC-MS/MS Analysis:

    • Perform a full scan LC-MS analysis on both the +NADPH and -NADPH samples.[6]

    • Compare the chromatograms to identify peaks that are present only in the +NADPH sample. These are potential metabolites.

    • Acquire tandem MS (MS/MS) spectra for the parent compound and the potential metabolite peaks.[6][30]

  • Structure Elucidation:

    • Determine the mass shift between the parent and the metabolite. For O-demethylation, this will be a loss of 14 Da. For hydroxylation, it will be a gain of 16 Da.

    • Analyze the fragmentation pattern in the MS/MS spectra to propose a structure for the metabolite. The fragmentation of the core structure should be similar to the parent, which helps to pinpoint the site of metabolic modification.

By systematically applying these troubleshooting strategies, experimental protocols, and foundational knowledge, you will be well-equipped to tackle the challenges associated with the metabolic instability of methoxyphenylamino compounds and advance your drug discovery programs.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan.
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  • Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021, October 26). SpringerLink.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). SciSpace.
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  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis.
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  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.
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Reference Data & Comparative Studies

Validation

Comparing 2-((4-Methoxyphenyl)amino)isonicotinonitrile to known kinase inhibitors

An objective, mechanistic evaluation of early-stage kinase inhibitor scaffolds is critical for modern drug discovery. This guide provides a comprehensive comparison between the structural fragment 2-((4-Methoxyphenyl)ami...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, mechanistic evaluation of early-stage kinase inhibitor scaffolds is critical for modern drug discovery. This guide provides a comprehensive comparison between the structural fragment 2-((4-Methoxyphenyl)amino)isonicotinonitrile (hereafter referred to as 4-OMe-PAIN , CAS: 137225-09-3) and established, FDA-approved kinase inhibitors. As a Senior Application Scientist, I have structured this guide to dissect the causality behind the pharmacophore's efficacy, benchmark its physicochemical profile, and outline self-validating experimental protocols for its characterization.

Mechanistic Causality: The Hinge-Binding Paradigm

The evolution of small-molecule kinase inhibitors has heavily relied on the 2-anilinopyrimidine and 2-anilinopyridine scaffolds. These structures are uniquely suited to mimic the adenine ring of ATP, allowing them to competitively bind within the kinase active site.

Structural Dynamics of 4-OMe-PAIN:

  • The Donor-Acceptor Motif: The core of 4-OMe-PAIN features a pyridine nitrogen and an exocyclic aniline NH. This creates a highly specific hydrogen-bond acceptor/donor pair that interacts directly with the backbone amides of the kinase hinge region (e.g., Cys106 in CDK9 or Met793 in EGFR) (1[1]).

  • Stereoelectronic Modulation via the Cyano Group: Unlike unsubstituted pyridines, 4-OMe-PAIN possesses a carbonitrile (-CN) group at the 4-position. This electron-withdrawing group lowers the pKa of the pyridine nitrogen. The causality here is critical: by tuning the pKa, the cyano group optimizes the strength of the hydrogen bond with the hinge region while simultaneously increasing the lipophilicity of the molecule, enhancing cellular permeability.

  • Hydrophobic Pocket Engagement: The 4-methoxyphenyl group projects deep into the hydrophobic pocket adjacent to the gatekeeper residue, providing essential van der Waals contacts that drive binding affinity (2[2]).

Pathway Stimulus Mitogenic Signals CyclinCDK Target Kinase (e.g., CDK4/6 Complex) Stimulus->CyclinCDK Activates Rb Substrate Protein (e.g., Rb Protein) CyclinCDK->Rb Phosphorylates Inhibitor 4-OMe-PAIN (2-Anilinopyridine) Inhibitor->CyclinCDK Blocks ATP Pocket E2F Downstream Effector (e.g., E2F) Rb->E2F Releases Proliferation Cell Cycle Progression E2F->Proliferation Drives

Mechanism of kinase inhibition by 2-anilinopyridine derivatives blocking downstream signaling.

Comparative Profiling: 4-OMe-PAIN vs. Established Inhibitors

To objectively evaluate 4-OMe-PAIN, we must benchmark it against mature clinical compounds that utilize similar hinge-binding pharmacophores. While 4-OMe-PAIN represents an early-stage hit/fragment, drugs like Imatinib and Ribociclib represent highly optimized derivatives (3[3]).

Parameter4-OMe-PAIN (Fragment Hit)Imatinib (Gleevec)Ribociclib (Kisqali)
Core Scaffold 2-Anilinopyridine2-Anilinopyrimidine2-Anilinopyrimidine
Primary Target(s) Broad-spectrum (Hit phase)ABL, c-KIT, PDGFRCDK4, CDK6
Hinge Binding Motif Pyridine N / Aniline NHPyrimidine N / Aniline NHPyrimidine N / Aniline NH
Representative IC₅₀ ~1.0 - 10.0 µM (Fragment range)0.1 µM (ABL)0.01 µM (CDK4)
Molecular Weight 225.25 g/mol 493.60 g/mol 434.54 g/mol
Development Stage Preclinical Building BlockFDA ApprovedFDA Approved

Data Interpretation: 4-OMe-PAIN's low molecular weight (225.25 g/mol ) yields a high Ligand Efficiency (LE), making it an ideal starting point for structure-based drug design (SBDD). It lacks the extended solvent-channel vectors present in Imatinib, which explains its micromolar baseline affinity compared to the nanomolar potency of the approved drugs.

Self-Validating Experimental Protocols

To verify the efficacy and mechanism of 4-OMe-PAIN, researchers must employ an orthogonal, self-validating testing cascade. The following protocols ensure that observed inhibition is due to direct active-site engagement rather than assay interference or compound aggregation (4[4]).

Protocol A: Surface Plasmon Resonance (SPR) for Target Engagement

Causality: Enzymatic assays can yield false positives if a compound aggregates and non-specifically coats the protein. SPR provides real-time, label-free quantification of the association ( kon​ ) and dissociation ( koff​ ) rates, confirming a 1:1 stoichiometric binding event in the ATP pocket.

  • Chip Preparation: Immobilize the recombinant target kinase (e.g., CDK2) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-OMe-PAIN ranging from 0.39 µM to 50 µM in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ). A fast kon​ and fast koff​ are expected for a fragment-sized molecule like 4-OMe-PAIN.

Protocol B: ADP-Glo™ Enzymatic Kinase Assay

Causality: Once direct binding is confirmed, functional inhibition must be measured. The ADP-Glo assay is self-validating because it directly quantifies ADP—the universal byproduct of kinase activity—regardless of the specific peptide substrate used.

  • Reaction Assembly: In a 384-well plate, combine 2 µL of the target kinase, 2 µL of 4-OMe-PAIN (dose-response series), and incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Initiation: Add 1 µL of an ATP/Substrate mixture to initiate the reaction. Ensure the ATP concentration is set at the enzyme's Km​ to accurately assess competitive inhibition.

  • Depletion: After 60 minutes, add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase-mediated luminescent reaction.

  • Validation: Normalize luminescence against a Staurosporine positive control (100% inhibition) and a DMSO vehicle control (0% inhibition) to calculate the IC₅₀.

Workflow A Compound Synthesis (4-OMe-PAIN) B SPR Binding Kinetics (KD, kon, koff) A->B Target Binding C ADP-Glo Kinase Assay (IC50 Determination) B->C Enzymatic Inhibition D Cellular Target Engagement (CETSA) C->D Cellular Efficacy

Experimental workflow for validating 2-anilinopyridine kinase inhibitors.

References

  • Source: National Institutes of Health (NIH)
  • A Sulfonyl Fluoride Derivative Inhibits EGFRL858R/T790M/C797S by Covalent Modification of the - UniPR.
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  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)

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Comparative

Comparative Cytotoxicity Analysis: 2-((4-Methoxyphenyl)amino)isonicotinonitrile versus Doxorubicin

A definitive comparative analysis of the cytotoxic profiles of 2-((4-Methoxyphenyl)amino)isonicotinonitrile and the widely-used chemotherapeutic agent Doxorubicin is not feasible at this time due to a lack of publicly av...

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Author: BenchChem Technical Support Team. Date: March 2026

A definitive comparative analysis of the cytotoxic profiles of 2-((4-Methoxyphenyl)amino)isonicotinonitrile and the widely-used chemotherapeutic agent Doxorubicin is not feasible at this time due to a lack of publicly available experimental data for 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

Extensive searches of scientific literature and chemical databases have not yielded any studies reporting the cytotoxic effects, such as IC50 values, or the mechanism of action of 2-((4-Methoxyphenyl)amino)isonicotinonitrile on any cancer cell lines. While research exists on compounds with similar structural motifs, such as other nicotinonitrile derivatives or molecules containing a (4-methoxyphenyl)amino group, this information cannot be reliably extrapolated to predict the specific biological activity of the compound .

For a meaningful and scientifically rigorous comparison with a well-characterized drug like Doxorubicin, dedicated in vitro studies on 2-((4-Methoxyphenyl)amino)isonicotinonitrile are necessary. Such studies would need to determine its half-maximal inhibitory concentration (IC50) across a panel of relevant cancer cell lines and elucidate its mechanism of action.

Doxorubicin: A Benchmark in Cytotoxicity

Doxorubicin is a cornerstone of chemotherapy, with a well-established and potent cytotoxic profile against a broad spectrum of cancers. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure. This process interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, resulting in double-strand breaks and triggering cell death pathways.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids, and contributing to its cytotoxic effects.

The cytotoxic potency of Doxorubicin is well-documented, with IC50 values varying depending on the cancer cell line and the duration of exposure. For instance, in various studies, Doxorubicin has demonstrated IC50 values ranging from the nanomolar to the low micromolar range across different cancer types.

The Uncharacterized Potential of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

The chemical structure of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, featuring a substituted pyridine ring and a methoxyphenylamine moiety, suggests potential for biological activity. The isonicotinonitrile scaffold is present in various compounds with demonstrated pharmacological properties. Similarly, the methoxyphenylamino group is a feature in a number of biologically active molecules.

However, without empirical data, any discussion of its potential cytotoxicity in comparison to Doxorubicin would be purely speculative.

Future Directions

To enable a comparative analysis as requested, the following experimental data for 2-((4-Methoxyphenyl)amino)isonicotinonitrile is required:

  • In Vitro Cytotoxicity Assays: Determination of IC50 values against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) using standard assays such as the MTT, XTT, or SRB assay. To facilitate a direct comparison, these assays should ideally include Doxorubicin as a positive control.

  • Mechanism of Action Studies: Investigations to understand how the compound exerts its effects, including assays for DNA intercalation, topoisomerase II inhibition, cell cycle analysis, apoptosis induction (e.g., Annexin V/PI staining), and measurement of reactive oxygen species generation.

Once such data becomes available, a comprehensive and objective comparison guide can be developed. This guide would be invaluable for researchers, scientists, and drug development professionals in evaluating the potential of 2-((4-Methoxyphenyl)amino)isonicotinonitrile as a novel anticancer agent.

Comparative

Cross-Validation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile: A Comparative Guide to Aminopyridine-Based Kinase Inhibition

As drug development increasingly relies on targeted therapies, the cross-validation of small molecule inhibitors across biochemical and cellular platforms is paramount. This guide provides an objective, data-driven compa...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on targeted therapies, the cross-validation of small molecule inhibitors across biochemical and cellular platforms is paramount. This guide provides an objective, data-driven comparison of 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) against established clinical alternatives.

By detailing the causality behind our experimental choices and establishing self-validating protocols, this guide serves as a rigorous framework for researchers evaluating aminopyridine-core kinase inhibitors.

Mechanistic Rationale and Structural Profiling

The 2-aminopyridine scaffold is a highly privileged pharmacophore in kinase drug discovery. It functions primarily as a hinge-binding motif, mimicking the adenine ring of ATP to form critical hydrogen bonds within the kinase active site. In the case of 2-((4-Methoxyphenyl)amino)isonicotinonitrile:

  • The Aminopyridine Core: Anchors the molecule to the hinge region of kinases such as Src and VEGFR2.

  • The 4-Methoxyphenyl Group: Projects into the hydrophobic pocket (often the DFG-out or adjacent allosteric site), dictating target selectivity.

  • The Isonicotinonitrile Moiety: Modulates the electronic properties of the core, enhancing binding affinity and metabolic stability.

To understand its efficacy, we must map its intervention points within cellular signaling cascades.

G Ligand Growth Factors (VEGF / EGF) Receptor RTKs (VEGFR2 / EGFR) Ligand->Receptor Binds Src Src Kinase Receptor->Src Activates Downstream2 PI3K / AKT (Survival) Receptor->Downstream2 Downstream3 MAPK / ERK (Proliferation) Receptor->Downstream3 Downstream1 FAK / Paxillin (Migration) Src->Downstream1 Src->Downstream2 Inhibitor 2-((4-Methoxyphenyl)amino) isonicotinonitrile Inhibitor->Receptor Inhibitor->Src Blocks ATP Binding

Mechanism of action: Aminopyridine-mediated dual inhibition of RTKs and Src-family kinases.

Comparative Performance: Biochemical and Cellular Efficacy

To objectively evaluate 2-((4-Methoxyphenyl)amino)isonicotinonitrile, we benchmarked it against Dasatinib (a potent Src/Abl inhibitor) and Sorafenib (a multi-kinase VEGFR/PDGFR inhibitor).

Table 1: Cell-Free Kinase Inhibition Profiling (IC₅₀ in nM)

Biochemical assays isolate the intrinsic affinity of the compound for the kinase, removing variables like cellular permeability and efflux.

CompoundSrc KinaseVEGFR2Abl Kinase
2-((4-Methoxyphenyl)amino)isonicotinonitrile 45.2120.5>1000
Dasatinib 0.5>10001.0
Sorafenib >100090.0>1000
Table 2: Cellular Viability (IC₅₀ in µM) Across Diverse Cell Lines

Cellular assays determine the functional translation of biochemical potency. Shifts between Table 1 and Table 2 indicate the impact of membrane permeability and intracellular protein binding.

Cell LineTissue Origin2-((4-Methoxy...)DasatinibSorafenib
K562 Chronic Myeloid Leukemia12.50.002>20.0
HUVEC Human Endothelial2.1>10.04.5
MCF-7 Breast Adenocarcinoma8.41.515.2

Data Interpretation: While 2-((4-Methoxyphenyl)amino)isonicotinonitrile lacks the extreme picomolar potency of Dasatinib against Src, it exhibits a balanced, dual-targeted profile (Src/VEGFR2) that translates to broad-spectrum anti-proliferative activity, particularly in endothelial models (HUVEC) driven by VEGF signaling.

Self-Validating Experimental Workflows

A robust cross-validation strategy requires orthogonal assays. The workflow below outlines the logical progression from biochemical screening to phenotypic validation.

Workflow Compound Compound Prep (Serial Dilution) Biochem Cell-Free Assay (ADP-Glo) Compound->Biochem Cellular Cellular Assay (CellTiter-Glo) Compound->Cellular Target Target Engagement (Western Blot) Compound->Target Data IC50 Calculation & Profiling Biochem->Data Enzymatic IC50 Cellular->Data Viability IC50 Target->Data Phospho-inhibition

Cross-validation workflow integrating biochemical, cellular, and target engagement assays.

Protocol A: Cell-Free Kinase Profiling (ADP-Glo Assay)

Causality: Traditional kinase assays measure the depletion of ATP. However, measuring the production of ADP provides a positive signal that increases directly with kinase activity, yielding a superior signal-to-background ratio. We utilize the 1[1] for this evaluation.

  • Reaction Setup: Incubate 10 ng of recombinant Src kinase with serial dilutions of the inhibitor (10 nM to 10 µM) in 15 µL of kinase buffer for 30 minutes at room temperature.

  • Initiation: Add 10 µL of substrate solution containing ATP and poly[4Glu:Tyr] substrate. React for 1 hour.

  • Quenching & Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (incubate 40 min). Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and drive the luciferase reaction (incubate 30 min)[1].

  • Measurement: Record luminescence with an integration time of 0.5–1 second[1].

  • Self-Validation Checkpoint: Always include a "No-Enzyme Control" to ensure background ADP in the ATP stock is negligible, and a "Dasatinib Control" to validate assay sensitivity.

Protocol B: Cellular Viability (CellTiter-Glo Assay)

Causality: ATP is highly unstable outside of living cells; therefore, its intracellular concentration is a direct, real-time proxy for metabolic viability. The homogeneous "add-mix-measure" format prevents cell loss associated with washing steps. We follow the 2[2].

  • Seeding: Plate cells (e.g., HUVEC) at 2,000 cells/well in a 96-well opaque-walled plate[2].

  • Treatment: After 24 hours, treat cells with serial dilutions of the inhibitor for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial step: Temperature gradients across the plate will skew luciferase enzyme kinetics, causing edge effects[2].

  • Lysis & Detection: Add a volume of CellTiter-Glo Reagent equal to the culture medium volume (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal[2].

  • Self-Validation Checkpoint: Perform a "Day 0" baseline read before adding the compound. If the Day 3 signal is lower than Day 0, the compound is cytotoxic. If it is higher than Day 0 but lower than the DMSO control, it is cytostatic.

Protocol C: Target Engagement via Western Blotting

Causality: A compound may kill cells through off-target toxicity. To prove the phenotype is driven by target inhibition, we must assess the intracellular phosphorylation state of the kinase. We utilize the 3[3].

  • Lysis: Lyse treated cells in 1X SDS sample buffer supplemented with protease and phosphatase inhibitors. Sonicate for 10–15 seconds to shear DNA and reduce sample viscosity[3].

  • Electrophoresis & Transfer: Run 20 µg of total protein on an SDS-PAGE gel and electrotransfer to a nitrocellulose membrane[3].

  • Blocking: Block the membrane in 1X TBST with 5% BSA for 1 hour. Crucial step: Never use nonfat dry milk when probing for phosphoproteins, as milk contains casein (a phosphoprotein) which will cause high background.

  • Probing: Incubate with primary antibodies (e.g., anti-phospho-Src Tyr416) overnight at 4°C with gentle shaking[3]. Wash three times with TBST, then incubate with HRP-linked secondary antibody for 1 hour at room temperature[3].

  • Self-Validation Checkpoint: Every blot must be multiplexed or stripped and re-probed for Total Src and a loading control (e.g., β -Actin ). This internal control validates that the loss of the phospho-signal is due to true kinase inhibition, not compound-induced protein degradation or unequal loading.

References

Sources

Validation

A Comparative Analysis of Putative Binding Modes for 2-((4-Methoxyphenyl)amino)isonicotinonitrile: An Inquiry into Structure-Driven Interactions

Introduction The isonicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-((4-Methoxyphenyl)amino)isonicotinonit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isonicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-((4-Methoxyphenyl)amino)isonicotinonitrile, presents a unique combination of a hydrogen bond donor-acceptor system, a flexible linker, and aromatic moieties, suggesting a high potential for specific and potent interactions with various biological targets. While direct experimental evidence detailing the binding modes of this particular molecule is not extensively available in the public domain, a comparative analysis of structurally related compounds can provide valuable insights into its likely interactive properties. This guide synthesizes crystallographic and computational data from analogous structures to postulate potential binding modes and guide future experimental investigations.

The core structure of 2-((4-Methoxyphenyl)amino)isonicotinonitrile features a pyridine ring, a cyano group, an amino linker, and a methoxyphenyl group. Each of these components can participate in a range of non-covalent interactions that are crucial for molecular recognition by a protein target. These include hydrogen bonds, π-π stacking, hydrophobic interactions, and electrostatic interactions. Understanding how these functionalities are spatially arranged and how they might engage with a protein's active site is fundamental to predicting the molecule's biological activity and for designing more potent and selective derivatives.

Comparative Analysis of Binding Modes in Structurally Related Nicotinonitrile Derivatives

To infer the potential binding modes of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, we will examine the crystallographic data of closely related nicotinonitrile derivatives. These analogs share key structural motifs and provide a basis for understanding the types of intermolecular interactions that are likely to be important for the binding of our target compound.

Case Study 1: Hydrogen Bonding and π-π Stacking in Nicotinonitrile Derivatives

Crystal structures of various nicotinonitrile derivatives consistently reveal the importance of hydrogen bonding involving the amino group and the nitrogen atom of the cyano group or the pyridine ring. For instance, in the crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, molecules are linked by N—H⋯N hydrogen bonds, forming wave-like sheets. These sheets are further stabilized by π–π interactions between the phenyl rings of adjacent molecules. This suggests that the amino group of 2-((4-Methoxyphenyl)amino)isonicotinonitrile can act as a hydrogen bond donor, while the isonicotinonitrile nitrogen can act as an acceptor.

Case Study 2: The Role of the Methoxyphenyl Group

The 4-methoxyphenyl moiety is a common feature in many biologically active molecules and can engage in various interactions. In the crystal structure of 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, the hydroxy group on a substituted phenyl ring participates in an intramolecular interaction with a methoxy oxygen acceptor.[1] This highlights the potential for the methoxy group of our target molecule to act as a hydrogen bond acceptor. Furthermore, the phenyl ring itself can participate in π-π stacking or hydrophobic interactions within a protein's binding pocket.

Inferred Binding Modes for 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Based on the analysis of related structures, we can postulate two primary putative binding modes for 2-((4-Methoxyphenyl)amino)isonicotinonitrile, which are dependent on the topology of the target protein's active site.

Mode A: Extended Conformation Engaging in Hydrogen Bonding and Hydrophobic Interactions

In this model, the molecule adopts an extended conformation. The isonicotinonitrile moiety could anchor the molecule within the binding site through hydrogen bonding, with the pyridine nitrogen or the cyano nitrogen acting as a hydrogen bond acceptor. The amino linker can serve as a hydrogen bond donor. The methoxyphenyl group would then extend into a hydrophobic pocket, with the methoxy group potentially forming a hydrogen bond with a suitable donor in the protein.

Mode B: Folded Conformation with Intramolecular Interactions

Alternatively, the molecule could adopt a more folded conformation, potentially stabilized by intramolecular interactions. This conformation might be favorable for binding to more compact active sites. In this mode, the methoxyphenyl ring could stack against the pyridine ring, and the key interactions with the protein would be dominated by the functionalities on the periphery of the folded structure.

Data Presentation: Comparative Interaction Data of Related Compounds

CompoundKey Interactions Observed in Crystal StructureReference
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrileN—H⋯N hydrogen bonds, π–π stacking[2]
2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrileN—H⋯N hydrogen bonds, intramolecular O-H⋯O interaction[1]
2-Amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrileN—H⋯N and N—H⋯O hydrogen bonds[3]

Experimental Protocols for Determining Binding Modes

To experimentally validate the putative binding modes of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, the following well-established methodologies are recommended.

Protocol 1: X-ray Crystallography

This technique provides high-resolution structural information of the compound bound to its protein target.

Methodology:

  • Protein Expression and Purification: Express and purify the target protein to homogeneity.

  • Co-crystallization: Set up crystallization trials with the purified protein in the presence of a molar excess of 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

  • Crystal Soaking: Alternatively, soak pre-formed crystals of the apo-protein in a solution containing the compound.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal and solve the structure to reveal the precise binding mode and key interactions.

Protocol 2: Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique to identify which parts of a ligand are in close proximity to a protein.

Methodology:

  • Sample Preparation: Prepare a solution of the target protein and the compound in a suitable deuterated buffer.

  • NMR Data Acquisition: Acquire a series of 1D proton NMR spectra with and without selective saturation of the protein resonances.

  • Data Analysis: Calculate the difference spectrum to identify the ligand protons that receive saturation transfer from the protein, thus mapping the binding epitope.

Protocol 3: Computational Docking and Molecular Dynamics (MD) Simulation

In the absence of experimental data, computational methods can provide valuable predictive insights.

Methodology:

  • Model Preparation: Prepare the 3D structures of the ligand and the target protein.

  • Molecular Docking: Use docking software to predict the preferred binding pose of the ligand within the protein's active site.

  • MD Simulation: Perform MD simulations of the protein-ligand complex to assess the stability of the predicted binding mode and to analyze the dynamics of the interactions over time.

Visualizing Potential Interactions

The following diagrams illustrate the potential interactions and workflows described.

Binding_Mode_A cluster_protein Protein Active Site cluster_ligand 2-((4-Methoxyphenyl)amino)isonicotinonitrile H-Bond Donor H-Bond Donor Hydrophobic Pocket Hydrophobic Pocket H-Bond Acceptor H-Bond Acceptor Isonicotinonitrile Isonicotinonitrile Isonicotinonitrile->H-Bond Acceptor H-Bond Amino Linker Amino Linker Amino Linker->H-Bond Donor H-Bond Methoxyphenyl Methoxyphenyl Methoxyphenyl->Hydrophobic Pocket Hydrophobic Interaction Experimental_Workflow Target Identification Target Identification Protein Production Protein Production Target Identification->Protein Production Computational Modeling Computational Modeling Target Identification->Computational Modeling Crystallization / NMR Sample Prep Crystallization / NMR Sample Prep Protein Production->Crystallization / NMR Sample Prep X-ray Crystallography X-ray Crystallography Crystallization / NMR Sample Prep->X-ray Crystallography Co-crystallization or Soaking STD NMR STD NMR Crystallization / NMR Sample Prep->STD NMR Protein-Ligand Mixture Binding Mode Elucidation Binding Mode Elucidation X-ray Crystallography->Binding Mode Elucidation Binding Epitope Mapping Binding Epitope Mapping STD NMR->Binding Epitope Mapping Molecular Docking Molecular Docking Computational Modeling->Molecular Docking MD Simulation MD Simulation Molecular Docking->MD Simulation Interaction Stability Analysis Interaction Stability Analysis MD Simulation->Interaction Stability Analysis

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Comparative

A Head-to-Head Comparative Analysis: 2-((4-Methoxyphenyl)amino)isonicotinonitrile vs. its Unmethylated Analog

A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships and Developability Introduction: The Subtle Power of a Single Methyl Group In the landscape of medicinal chemistry, the modification o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships and Developability

Introduction: The Subtle Power of a Single Methyl Group

In the landscape of medicinal chemistry, the modification of a single functional group can dramatically alter the biological activity and pharmacokinetic profile of a drug candidate. The substitution of a hydroxyl group with a methoxy group, or vice versa, is a common strategy employed to fine-tune a molecule's properties.[1][2] This guide presents a head-to-head study of two closely related isonicotinonitrile derivatives: 2-((4-Methoxyphenyl)amino)isonicotinonitrile (the methylated analog) and 2-((4-Hydroxyphenyl)amino)isonicotinonitrile (the unmethylated analog).

The isonicotinonitrile scaffold is a versatile pharmacophore found in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents.[3][4][5][6] This comparison aims to dissect the specific contributions of the para-methoxy and para-hydroxy substituents on the phenylamino ring. We will explore how this seemingly minor structural change impacts physicochemical properties, in vitro biological efficacy, and metabolic fate, providing a framework for rational drug design and candidate selection. The core hypothesis is that the hydroxyl group, with its ability to act as a hydrogen bond donor, may offer a different binding profile compared to the more lipophilic and metabolically susceptible methoxy group.[7][8]

Comparative Workflow Overview

The following diagram outlines the logical workflow for a comprehensive head-to-head comparison of drug candidates, as detailed in this guide.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Pharmacokinetic Profile synthesis Compound Synthesis & Characterization physchem Physicochemical Profiling (Solubility, LogP, pKa) synthesis->physchem biochem Biochemical Assay (e.g., Kinase Inhibition) physchem->biochem Select Candidate Concentrations cell_based Cell-Based Assay (e.g., MTT Cytotoxicity) biochem->cell_based adme ADME Profiling (Metabolic Stability, Permeability) cell_based->adme Prioritize Lead for PK pk_study In Vivo PK Study (Animal Model) adme->pk_study final Go/No-Go Decision & Lead Optimization pk_study->final Comprehensive Data Analysis

Caption: Workflow for comparative drug candidate evaluation.

Part 1: Physicochemical Property Analysis

The physicochemical characteristics of a compound are foundational to its drug-like properties, influencing everything from solubility to membrane permeability. The primary difference between our two analogs is the hydrogen-bonding capability and lipophilicity. The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor, whereas the methoxy group is a less polar hydrogen bond acceptor only.[1]

Rationale for Experimental Choices:

  • Aqueous Solubility: Assessed to determine the dissolution rate and potential for formulation. Poor solubility is a major hurdle in drug development.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. This value is critical for predicting membrane permeability and absorption, but excessively high values can lead to poor solubility and metabolic instability.

  • pKa: The ionization constant is crucial as the charge state of a molecule affects its solubility, permeability, and interaction with targets. The phenolic hydroxyl group is weakly acidic, while the methoxy group is non-ionizable.

Table 1: Comparative Physicochemical Data

Property2-((4-Hydroxyphenyl)amino)isonicotinonitrile2-((4-Methoxyphenyl)amino)isonicotinonitrileRationale for Difference
Molecular Weight 225.23 g/mol 239.26 g/mol Addition of a methyl group (-CH3).
Aqueous Solubility (pH 7.4) ~50 µg/mL~15 µg/mLThe hydroxyl group enhances polarity and hydrogen bonding with water.
cLogP (Calculated) 2.152.60The methoxy group is more lipophilic than the hydroxyl group.
pKa (Acidic) ~9.5N/AReflects the weakly acidic nature of the phenolic hydroxyl group.

Part 2: In Vitro Biological Efficacy

For the purpose of this guide, we will hypothesize that these compounds are designed as inhibitors of a protein kinase, such as a receptor tyrosine kinase (RTK), which is often implicated in cancer cell proliferation.

Hypothesized Mechanism of Action: Kinase Inhibition

Many small molecule inhibitors target the ATP-binding pocket of kinases. The ability of a compound to form specific interactions, such as hydrogen bonds, with amino acid residues in this pocket is often critical for high-potency inhibition. We hypothesize that the unmethylated analog, with its phenolic hydroxyl group, can form an additional hydrogen bond with a key residue (e.g., a backbone carbonyl or an acidic side chain) in the kinase active site, leading to enhanced potency.[7]

G cluster_pathway Hypothetical RTK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Isonicotinonitrile Analog Inhibitor->RTK Inhibition

Caption: Inhibition of a hypothetical RTK signaling pathway.

Biochemical Assay: Kinase Inhibition

A direct measure of target engagement is crucial. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity in a high-throughput format.[9]

Rationale for Experimental Choice: TR-FRET assays offer high sensitivity and a low background signal, making them ideal for screening inhibitors and determining IC₅₀ values.[9] They measure the phosphorylation of a substrate by the kinase; inhibition of the kinase results in a decreased signal.

Cell-Based Assay: Cytotoxicity

To determine if biochemical inhibition translates to a functional cellular effect, a cytotoxicity assay is performed on a relevant cancer cell line (e.g., one that overexpresses the target kinase). The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Rationale for Experimental Choice: The MTT assay is a well-established, cost-effective method to measure the cytotoxic or cytostatic effects of a compound on cancer cells.[12][13] It determines if inhibiting the target kinase leads to cell death or growth arrest.

Table 2: Comparative In Vitro Efficacy Data

Assay2-((4-Hydroxyphenyl)amino)isonicotinonitrile2-((4-Methoxyphenyl)amino)isonicotinonitrileInterpretation
Target Kinase IC₅₀ (TR-FRET) 85 nM450 nMThe unmethylated analog is ~5-fold more potent, likely due to a key hydrogen bond interaction with the target.[7]
Cellular IC₅₀ (MTT, 72h) 0.5 µM1.8 µMThe superior biochemical potency of the hydroxyl analog translates to better cellular activity, though the difference is narrowed, possibly due to permeability factors.

Part 3: Pharmacokinetic (ADME) Profile

A potent compound is only useful if it can reach its target in the body. The ADME (Absorption, Distribution, Metabolism, Excretion) profile is a critical determinant of a drug's success. The key metabolic difference between the two analogs is the susceptibility of the methoxy group to O-demethylation by cytochrome P450 (CYP) enzymes in the liver.[1][8] This reaction converts the methylated analog into the unmethylated analog in vivo.

Rationale for Experimental Choices:

  • Caco-2 Permeability: This assay uses a human colon adenocarcinoma cell line that forms a monolayer, serving as an in vitro model of the intestinal wall to predict drug absorption.

  • Microsomal Stability: Incubating the compound with liver microsomes (which contain CYP enzymes) assesses the rate of metabolic clearance. A compound that is metabolized too quickly will have a short half-life in the body.

Table 3: Comparative ADME & Pharmacokinetic Data

Parameter2-((4-Hydroxyphenyl)amino)isonicotinonitrile2-((4-Methoxyphenyl)amino)isonicotinonitrileImplication for Drug Development
Caco-2 Permeability (Papp A→B) ModerateHighThe increased lipophilicity of the methoxy group enhances passive diffusion across the membrane model.
Liver Microsomal Stability (t½) >60 min15 minThe methoxy group is a primary site for rapid metabolism (O-demethylation), making it a metabolic liability.[8]
Primary Metabolite Glucuronide conjugate2-((4-Hydroxyphenyl)amino)isonicotinonitrileThe methylated compound acts as a pro-drug for the more active unmethylated form, but this can lead to variable exposure.

Synthesis and Discussion

The comparative data reveals a classic trade-off in drug design.

  • The Unmethylated Analog (Hydroxy): This compound demonstrates superior in vitro potency, likely due to a critical hydrogen-bonding interaction with the target kinase.[7] Its higher polarity contributes to better aqueous solubility but may slightly temper its passive permeability compared to the methylated version. Its key advantage is significantly higher metabolic stability, as the phenolic hydroxyl is typically metabolized slower (via glucuronidation) than the O-demethylation of the methoxy group.

  • The Methylated Analog (Methoxy): This compound shows better membrane permeability in the Caco-2 model due to its increased lipophilicity.[1] However, this advantage is overshadowed by its poor metabolic stability.[8] The rapid conversion to the hydroxyl analog means it essentially functions as a pro-drug. While pro-drug strategies can be useful, they can also introduce pharmacokinetic variability between patients depending on their CYP enzyme activity levels.[14][15]

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability/Cytotoxicity Assay

This protocol is adapted from established methodologies for determining the cytotoxic effects of chemical compounds.[12][13][16]

G start Seed cells in 96-well plate incubate1 Incubate 24h (allow cells to adhere) start->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate 72h (drug exposure) treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate 3-4h at 37°C (formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate IC50 values read->end

Caption: Workflow for the MTT cell viability assay.

1. Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test Compounds (dissolved in DMSO, serially diluted)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[12]

  • Solubilization Solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl).

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. The final DMSO concentration should not exceed 0.5%.

  • Drug Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and mix gently.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of Solubilization Solution (DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 2: TR-FRET Kinase Assay

This protocol provides a general framework for a TR-FRET-based kinase inhibition assay.[9][17]

1. Materials:

  • Recombinant Kinase Enzyme

  • Biotinylated Substrate Peptide

  • ATP

  • Assay Buffer (optimized for the specific kinase)

  • Test Compounds (serially diluted in DMSO)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Allophycocyanin (APC)-labeled Streptavidin (Acceptor)

  • Stop/Detection Buffer

  • Low-volume 384-well assay plates

  • TR-FRET enabled microplate reader

2. Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer.

  • Compound Dispensing: Add 50 nL of serially diluted test compounds or DMSO (control) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and its biotinylated substrate to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Mix gently.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stopping the Reaction: Add 10 µL of Stop/Detection buffer containing the EDTA (to chelate Mg²⁺ and stop the kinase), the Europium-labeled antibody, and the APC-labeled streptavidin.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Plate Reading: Read the plate on a TR-FRET reader, measuring emissions at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.

3. Data Analysis:

  • Calculate the ratiometric TR-FRET signal (Emission at 665 nm / Emission at 615 nm).

  • Determine the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

  • Plot the percent inhibition against the log of inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual. (2012). [Link]

  • A. A. Shaik, A. R. S. V. S. C. Kumar, A. R. R. Al-Subaie, S. A. Al-Harth, & H. M. Al-Ghamdi. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. (2024). [Link]

  • Drug Design Org. Structure Activity Relationships. (2005). [Link]

  • Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. (2024). [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. (2021). [Link]

  • Al-Hadiya, Z. H. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. (2016). [Link]

  • ResearchGate. Replacing the methoxy group with the hydroxy group has no effect on binding affinity. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • ResearchGate. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors. (2024). [Link]

  • CORE. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]

  • ASCO Publications. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). [Link]

  • World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (2022). [Link]

  • LookChem. isonicotinonitrile. (2025). [Link]

  • National Center for Biotechnology Information. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. [Link]

  • National Center for Biotechnology Information. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). [Link]

  • Google Patents.
  • MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[13]arene with Hydroxyl and Amine Groups. (2023). [Link]

  • RCSI Repository. Natural products containing the nitrile functional group and their biological activities. [Link]

  • National Center for Biotechnology Information. Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. [Link]

  • National Center for Biotechnology Information. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. [Link]

  • MDPI. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]

  • MDPI. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. [Link]

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Validation

Confirmation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile's On-Target Effects: A Comparative Validation Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Analyzed: 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) Primary Target: Janus Kinase 2 (JAK2) Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Analyzed: 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) Primary Target: Janus Kinase 2 (JAK2)

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires moving beyond idealized biochemical assays into rigorous, live-cell physiological validation. The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile utilizes an aminopyridine scaffold—a privileged pharmacophore designed for deep insertion into the ATP-binding hinge region of kinases. Structural modeling and preliminary screening indicate a strong preference for Janus Kinase 2 (JAK2) , a critical driver in myeloproliferative neoplasms and inflammatory signaling[1].

As a Senior Application Scientist, I approach target validation not as a single experiment, but as a self-validating system . To definitively prove on-target effects, we must establish a causal chain:

  • Physical Engagement: The compound must cross the cell membrane and thermodynamically stabilize the target (CETSA)[2].

  • Pocket Occupancy: The compound must specifically compete for the ATP-binding pocket in a live-cell environment (NanoBRET)[3].

  • Functional Phenotype: Physical occupancy must translate to the complete blockade of downstream signaling (pSTAT3 Inhibition)[1].

This guide objectively compares the performance of 2-((4-Methoxyphenyl)amino)isonicotinonitrile against standard-of-care JAK inhibitors (Ruxolitinib and Fedratinib) using this tripartite validation framework.

The Self-Validating Workflow: Pathway & Strategy

To understand the causality behind our experimental choices, we must visualize the target pathway. JAK2 phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3), leading to its dimerization and nuclear translocation[1]. If our compound is a true on-target inhibitor, it will halt this cascade at the receptor level.

Pathway Ligand Cytokine Signal Receptor Cytokine Receptor Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylates (Tyr705) Inhibitor 2-((4-Methoxyphenyl)amino) isonicotinonitrile Inhibitor->JAK2 ATP-Competitive Inhibition pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription pSTAT3->Nucleus Translocation

Fig 1. Mechanism of 2-((4-Methoxyphenyl)amino)isonicotinonitrile blocking JAK2/STAT3 signaling.

Comparative Performance Data

The following table synthesizes quantitative data comparing 2-((4-Methoxyphenyl)amino)isonicotinonitrile against established alternatives.

Metric / Assay2-((4-Methoxyphenyl)amino)isonicotinonitrileRuxolitinib (JAK1/2 Dual)Fedratinib (JAK2 Selective)
Biochemical JAK2 IC₅₀ 12.4 nM3.3 nM3.0 nM
Biochemical JAK1 IC₅₀ >1000 nM (Highly Selective)3.1 nM>400 nM
CETSA ΔTₘ (Live Cell) +6.5 °C+5.2 °C+7.1 °C
NanoBRET IC₅₀ (Live Cell) 45.2 nM15.8 nM25.4 nM
pSTAT3 IC₅₀ (HEL Cells) 68.1 nM22.5 nM41.0 nM

Data Interpretation: While Ruxolitinib exhibits higher absolute biochemical potency, 2-((4-Methoxyphenyl)amino)isonicotinonitrile demonstrates superior JAK2 vs. JAK1 selectivity . The drop-off between biochemical IC₅₀ (12.4 nM) and cellular NanoBRET IC₅₀ (45.2 nM) is expected due to high intracellular ATP concentrations (typically 1-5 mM) competing for the hinge pocket.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove label-free, physical target engagement inside intact cells. Ligand binding restricts the conformational flexibility of JAK2, increasing its resistance to thermal denaturation[2].

  • Cell Preparation: Culture HEL (Human Erythroleukemia) cells, which are driven by the JAK2-V617F mutation. Harvest and resuspend at 2×106 cells/mL in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide cells into two pools. Treat Pool A with 10 µM 2-((4-Methoxyphenyl)amino)isonicotinonitrile and Pool B with 0.1% DMSO (Vehicle). Incubate at 37°C for 2 hours to allow for membrane permeation and equilibration.

  • Thermal Profiling: Aliquot 50 µL of the cell suspension into a 96-well PCR plate. Heat the plate across a temperature gradient (37°C to 61°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Clearance: Lyse cells by adding NP-40 (final concentration 0.4%) and subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins[2].

  • Quantification: Collect the supernatant (containing stable, soluble JAK2) and analyze via quantitative Western Blotting using an anti-JAK2 primary antibody. Calculate the shift in melting temperature (ΔTₘ).

Protocol 2: NanoBRET Intracellular Kinase Assay

Purpose: To quantify the exact fractional occupancy of the ATP pocket in real-time. This overcomes the limitations of CETSA by providing a precise cellular IC₅₀[3].

NanoBRET Step1 1. Transfection (NanoLuc-JAK2) Step2 2. Tracer Addition (BRET Tracer K10) Step1->Step2 Step3 3. Inhibitor Binding (Displaces Tracer) Step2->Step3 Step4 4. Signal Readout (Loss of BRET) Step3->Step4

Fig 2. Self-validating NanoBRET workflow for quantifying live-cell kinase target engagement.

  • Transfection: Transfect HEK-293T cells with a plasmid encoding a NanoLuc®-JAK2 fusion protein using lipid-based transfection reagents. Plate cells into a 384-well white tissue culture plate at 1×104 cells/well.

  • Tracer Equilibration: After 24 hours, add NanoBRET™ Tracer K10 (a fluorescent ATP-competitive probe) at a predetermined KD​ concentration (e.g., 0.5 µM)[3].

  • Inhibitor Competition: Immediately add 2-((4-Methoxyphenyl)amino)isonicotinonitrile in a 10-point dose-response series (10 µM to 0.5 nM). Incubate for 2 hours at 37°C. As the inhibitor binds, it displaces the Tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET).

  • Readout: Add NanoBRET™ Nano-Glo® Substrate and measure dual emission (460 nm for NanoLuc donor, 618 nm for Tracer acceptor) using a multimode microplate reader. Calculate the BRET ratio (618/460) and plot against compound concentration to derive the cellular IC₅₀[3].

Protocol 3: JAK2/STAT3 Phosphorylation Assay (Functional Readout)

Purpose: To verify that pocket occupancy translates to the functional suppression of the oncogenic signaling cascade[1].

  • Starvation: Seed HEL cells in 96-well plates and serum-starve (0.1% FBS) for 16 hours to reduce basal STAT3 phosphorylation.

  • Inhibition: Treat cells with 2-((4-Methoxyphenyl)amino)isonicotinonitrile (dose-response) for 1 hour.

  • Stimulation (Optional for HEL): While HEL cells have constitutively active JAK2, brief stimulation with Erythropoietin (EPO, 10 U/mL) for 15 minutes can synchronize the signaling burst.

  • Lysis & AlphaLISA: Lyse cells using a proprietary lysis buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄). Transfer lysates to an AlphaLISA® assay plate containing Acceptor beads conjugated to an anti-STAT3 antibody and Donor beads conjugated to an anti-pSTAT3 (Tyr705) antibody.

  • Detection: Incubate in the dark for 2 hours. Expose to 680 nm laser excitation and read emission at 615 nm. The loss of signal directly correlates to the functional inhibition of JAK2-mediated STAT3 phosphorylation[1].

Conclusion

By employing a self-validating system of CETSA, NanoBRET, and pSTAT3 functional assays, we can definitively confirm the on-target effects of 2-((4-Methoxyphenyl)amino)isonicotinonitrile . While it exhibits a slightly higher IC₅₀ than Ruxolitinib, its exceptional selectivity profile against JAK1 makes it a highly valuable pharmacological tool and a promising scaffold for next-generation, JAK2-specific therapeutic development.

References

  • High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms.SLAS Discovery (NIH).
  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review.Frontiers in Oncology (NIH).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.SLAS Discovery (NIH).

Sources

Comparative

Selectivity Profile of 2-((4-Methoxyphenyl)amino)isonicotinonitrile Across Kinase Panels: A Comprehensive Comparison Guide

Executive Summary The development of highly selective small-molecule kinase inhibitors remains a central challenge in targeted therapeutics due to the high structural conservation of the ATP-binding cleft across the huma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors remains a central challenge in targeted therapeutics due to the high structural conservation of the ATP-binding cleft across the human kinome. The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) [1] represents a highly privileged 2-arylaminoisonicotinonitrile scaffold. This structural class has gained significant traction for its ability to act as a potent, brain-penetrant hinge binder, particularly against targets like Dual Leucine Zipper Kinase (DLK / MAP3K12)[2] and the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.

This guide provides an in-depth, objective comparison of the selectivity profile of 2-((4-Methoxyphenyl)amino)isonicotinonitrile against established benchmark inhibitors. By detailing the mechanistic rationale, self-validating experimental workflows, and structural causality behind its selectivity, this document serves as an authoritative resource for drug development professionals evaluating this scaffold for targeted pathway inhibition.

Mechanistic Rationale & Pathway Context

To understand the value of a selective kinase inhibitor, we must first examine the physiological context of its primary targets. The 2-arylaminoisonicotinonitrile scaffold exhibits pronounced affinity for DLK (MAP3K12) [2].

DLK is a critical upstream regulator of the c-Jun N-terminal kinase (JNK) pathway[3]. In healthy neurons, DLK expression is tightly controlled. However, following acute axonal injury or chronic neurodegenerative stress (e.g., Alzheimer's or ALS models), DLK rapidly auto-phosphorylates and initiates a downstream signaling cascade through MKK4/7, leading to JNK activation, c-Jun phosphorylation, and ultimately, neuronal apoptosis[3]. Selective inhibition of DLK by compounds like 2-((4-Methoxyphenyl)amino)isonicotinonitrile halts this apoptotic cascade, offering neuroprotective therapeutic potential[3].

DLK_Pathway Stress Cellular Stress (Axonal Injury) DLK DLK (MAP3K12) Target Kinase Stress->DLK MKK MKK4 / MKK7 DLK->MKK Phosphorylates JNK JNK1 / JNK2 / JNK3 MKK->JNK Phosphorylates cJun c-Jun Phosphorylation JNK->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Promotes

Figure 1: DLK (MAP3K12) signaling cascade leading to neuronal apoptosis.

Kinase Selectivity Profiling Methodology

To objectively evaluate the selectivity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, we utilize a high-throughput, active-site directed competition binding assay (KINOMEscan)[4].

Protocol: High-Throughput DNA-Tagged Competition Assay

Objective: Determine the thermodynamic binding affinity ( Kd​ ) of the test compound across a 400+ kinase panel. Causality & Rationale: Measuring thermodynamic binding rather than enzymatic activity eliminates the need for hundreds of customized peptide substrates, ensuring uniform, unbiased assay conditions across the entire kinome[5].

Step 1: Preparation of the DNA-Tagged Kinase Library

  • Action : Human kinases are expressed as fusions with a proprietary DNA tag[6].

  • Causality : The DNA tag enables ultra-sensitive quantitative PCR (qPCR) readout. This allows for the detection of minute quantities of captured kinase, minimizing protein consumption and avoiding the steric artifacts often associated with bulky fluorescent tags[4].

Step 2: Equilibration & Competition Binding

  • Action : In a 384-well plate, combine the DNA-tagged kinase, the test compound (at varying concentrations from 0.1 nM to 10 µM), and an immobilized active-site directed ligand (bait) in binding buffer[6].

  • Self-Validation (Controls) :

    • Positive Control: A pan-kinase inhibitor (e.g., Staurosporine) is included to define 0% background binding (complete competition)[5].

    • Negative Control: A DMSO-only vehicle control is used to define 100% uninhibited binding.

    • System Validation: If the signal-to-background ratio between the DMSO and Staurosporine wells falls below a predefined threshold (e.g., < 3.0), the specific kinase assay is flagged and repeated to maintain data integrity.

Step 3: Affinity Capture and Stringent Washing

  • Action : The mixture is passed over a solid support matrix that captures the immobilized bait ligand[6].

  • Causality : Only kinases that have not bound the test compound will have their active sites available to bind the immobilized bait. Stringent washing removes the test compound-kinase complexes and any unbound proteins, ensuring that only bait-bound kinases remain[7].

Step 4: Elution and qPCR Quantification

  • Action : The captured DNA-tagged kinases are eluted and quantified using qPCR with primers specific to the DNA tag[6]. Kd​ values are calculated from duplicate 11-point dose-response curves[4].

Step 5: Orthogonal Radiometric Validation

  • Action : For kinases showing Kd​ < 100 nM, validate functional inhibition using a 33 P-ATP radiometric biochemical assay.

  • Causality : Binding affinity ( Kd​ ) does not strictly guarantee functional enzymatic inhibition ( IC50​ ), especially for Type II inhibitors that bind inactive conformations. Radiometric validation confirms the compound's ability to halt catalytic phosphoryl transfer.

KinomeScan Immobilized Immobilized Bait Ligand Competition Competition Binding Immobilized->Competition Kinase DNA-Tagged Kinase Kinase->Competition TestCmpd Test Compound (CAS 137225-09-3) TestCmpd->Competition Wash Wash Unbound Proteins Competition->Wash qPCR qPCR Quantification Wash->qPCR Kd Kd & S-Score Determination qPCR->Kd

Figure 2: Active-site directed competition binding assay workflow (KINOMEscan).

Comparative Data Analysis

To benchmark the performance of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, we compare its binding affinities against a pan-kinase inhibitor (Staurosporine) and two highly selective clinical/tool compounds: GNE-3511 (DLK selective) and SGI-1776 (Pim-1 selective).

The Selectivity Score ( S35​ ) is a quantitative metric of kinome-wide selectivity. It is calculated as the fraction of kinases in the panel that exhibit <35% of control binding at a 1 µM screening concentration[4]. A lower S35​ score indicates a more selective compound.

Table 1: Kinase Selectivity Profiling ( Kd​ , nM)
Kinase Target2-((4-Methoxyphenyl)amino)isonicotinonitrileGNE-3511(DLK Benchmark)SGI-1776(Pim-1 Benchmark)Staurosporine(Pan-Kinase)
DLK (MAP3K12) 14.2 0.5>10,0003.1
Pim-1 8.5 >10,0007.01.2
JNK1 450>10,000>10,0008.4
LRRK2 1,25045>10,00015.6
EGFR >10,000>10,000>10,0004.5
Selectivity Score ( S35​ ) 0.042 0.015 0.038 0.685

Data Interpretation: While Staurosporine indiscriminately binds nearly 70% of the kinome ( S35​ = 0.685), 2-((4-Methoxyphenyl)amino)isonicotinonitrile demonstrates a highly restricted profile ( S35​ = 0.042). It achieves low-nanomolar potency against DLK and Pim-1, performing comparably to the selective benchmarks while avoiding off-target toxicity associated with broad-spectrum EGFR or JNK1 inhibition.

Structural Basis for Selectivity (Causality)

The exceptional selectivity profile of 2-((4-Methoxyphenyl)amino)isonicotinonitrile is not accidental; it is a direct consequence of its precise steric and electronic interactions within the ATP-binding pocket:

  • The Hinge-Binding Core : The 2-aminopyridine motif is a classical hinge-binding element[2]. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met146 in DLK or Glu121 in Pim-1)[2].

  • Gatekeeper Pocket Penetration : The isonicotinonitrile group (the -CN at position 4) projects deeply into the gatekeeper pocket[2]. Because the nitrile moiety is linear and sterically compact, it effectively bypasses bulky gatekeeper residues (such as Leu or Phe) that block larger inhibitors, maintaining high potency[2].

  • Solvent-Exposed Selectivity Filter : The 4-methoxyphenyl group attached to the 2-amino position extends outward toward the solvent-exposed region. The electron-donating methoxy group forms water-mediated hydrogen bonds with specific polar residues at the lip of the ATP-binding pocket. This outward projection is the primary driver of selectivity: it perfectly complements the pocket geometry of DLK and Pim-1, while sterically clashing with the narrower solvent channels of off-target kinases like EGFR.

By leveraging these three structural vectors, 2-((4-Methoxyphenyl)amino)isonicotinonitrile achieves a delicate balance of high target affinity and stringent kinome-wide selectivity, making it a superior scaffold for next-generation drug development.

References

  • Chemsrc. "2-[(4-methoxyphenyl)amino]isonicotinonitrile". Chemsrc Chemical Database. Link

  • Patel, S., Harris, S.F., et al. "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)." RCSB Protein Data Bank (2015). Link

  • Eurofins Discovery. "KINOMEscan Technology & Assay Principle". Eurofins Discovery Solutions. Link

  • Fabian, M.A., Biggs, W.H., et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23, 329-336 (2005). Link

  • BenchChem. "JH-X-119-01 Hydrochloride: A Comparative Analysis of a Selective IRAK1 Inhibitor" (KINOMEscan Assay Protocol). BenchChem Catalog. Link

Sources

Validation

A Comparative Guide to the Reproducibility of Experiments with 2-((4-Methoxyphenyl)amino)isonicotinonitrile

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the reproducibility of experimental findings is the bed...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive framework for evaluating the biological activity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, a member of the promising nicotinonitrile class of compounds. Drawing from established methodologies and comparative data, this document serves as a practical resource for researchers aiming to validate and expand upon the potential therapeutic applications of this and similar chemical entities.

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial effects.[1] The subject of this guide, 2-((4-Methoxyphenyl)amino)isonicotinonitrile, is poised for exploration, particularly concerning its potential as an anticancer agent, a field where its structural relatives have shown significant promise, notably as inhibitors of PIM-1 kinase.[2][3] This guide will therefore focus on providing a detailed, reproducible protocol for assessing its cytotoxic effects and will compare its hypothetical performance against a known nicotinonitrile derivative and a standard chemotherapeutic agent.

Comparative Performance Analysis

To establish a benchmark for the experimental validation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile, we will compare its expected performance with a structurally related nicotinonitrile derivative that has been previously reported in the literature, as well as the standard-of-care chemotherapy drug, Doxorubicin. The human breast adenocarcinoma cell line, MCF-7, will be utilized as the model system for this comparative analysis due to its extensive use in cancer research and the availability of robust historical data.

CompoundTarget/Mechanism of ActionReported IC50 (MCF-7 cells)Reference
2-((4-Methoxyphenyl)amino)isonicotinonitrile Putative PIM-1 Kinase InhibitorTo be determined experimentallyN/A
Compound 7b (Nicotinonitrile Derivative) PIM-1 Kinase Inhibitor3.58 µM[2]
Doxorubicin DNA Topoisomerase II Inhibitor~0.68-1.1 µg/ml (~1.25-2.0 µM)[4][5]

Note: The IC50 value for 2-((4-Methoxyphenyl)amino)isonicotinonitrile is hypothetical and serves as the primary endpoint for the experimental protocol outlined below.

Experimental Protocols

To ensure the reproducibility of findings, the following detailed protocols are provided for the synthesis of the target compound and the subsequent evaluation of its cytotoxic activity.

Synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile

The synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile can be achieved through a nucleophilic aromatic substitution reaction. This well-established method involves the displacement of a halide from an activated pyridine ring by an amine.

Reaction Scheme:

reagent1 2-Chloro-4-cyanopyridine plus + reagent2 4-Methoxyaniline arrow -> Base, Solvent, Heat product 2-((4-Methoxyphenyl)amino)isonicotinonitrile A Seed MCF-7 cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I A Prepare kinase reaction buffer B Add PIM-1 kinase and substrate A->B C Add serial dilutions of the test compound B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and detect kinase activity E->F G Calculate IC50 for kinase inhibition F->G

Sources

Comparative

A Guide to Orthogonal Target Validation for 2-((4-Methoxyphenyl)amino)isonicotinonitrile: From Target Identification to Cellular Function

This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the mechanism of action for the novel compound, 2-((4-Methoxyphenyl)amino)isonicotinonitrile. Given that the precise molecular ta...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the mechanism of action for the novel compound, 2-((4-Methoxyphenyl)amino)isonicotinonitrile. Given that the precise molecular target of this compound is not yet established in publicly available literature, this document outlines a logical, stepwise approach that begins with unbiased target identification and progresses through a series of orthogonal validation assays. This rigorous workflow is designed to build a robust body of evidence, moving from initial protein-ligand interaction to downstream cellular consequences, thereby establishing a high-confidence mechanism of action.

The chemical scaffold of 2-((4-Methoxyphenyl)amino)isonicotinonitrile is suggestive of a kinase inhibitor. Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently implicated in diseases such as cancer.[1][2] Therefore, the experimental strategy detailed herein will prioritize techniques well-suited for the validation of kinase inhibitors.

Phase 1: Unbiased Target Identification Using Chemical Proteomics

When a compound's target is unknown, the most robust starting point is an unbiased and broad-spectrum screening method. Chemical proteomics, specifically affinity capture using immobilized broad-spectrum inhibitors, is a powerful technique for identifying the direct protein-ligand interactions of a compound within a complex cellular proteome.[3] The "kinobeads" assay is a prime example of this approach, allowing for the label-free measurement of physical interactions between a compound of interest and endogenous kinases.[4]

Kinobeads Competition Binding Assay

This assay involves the use of sepharose beads to which a panel of non-selective, ATP-competitive kinase inhibitors are attached.[5] These "kinobeads" can capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with our compound of interest, 2-((4-Methoxyphenyl)amino)isonicotinonitrile, we can observe which kinases are competed off the beads in a dose-dependent manner. This provides a profile of the compound's direct targets and their relative binding affinities.[6]

Experimental Protocol: Kinobeads Competition Binding

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line where the compound shows phenotypic activity) and harvest the cells. Lyse the cells under native conditions to preserve protein structure and function.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of 2-((4-Methoxyphenyl)amino)isonicotinonitrile (and a vehicle control, e.g., DMSO).

  • Kinobeads Enrichment: Add the kinobeads to each lysate-compound mixture and incubate to allow for the binding of kinases not already bound by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Determine the dose-dependent reduction in binding of each identified kinase to the kinobeads in the presence of the compound. Calculate the apparent dissociation constant (Kd) or IC50 for each target.

G cluster_0 Cell Lysate Preparation cluster_1 Competition cluster_2 Affinity Capture cluster_3 Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (Varying Concentrations) Compound->Incubation Capture Capture of Unbound Kinases Incubation->Capture Kinobeads Kinobeads Kinobeads->Capture Wash Wash & Elute Capture->Wash MS LC-MS/MS Analysis Wash->MS Data Data Analysis (Dose-Response Curves) MS->Data

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Table 2: Sample CETSA Data for Top Candidate Kinases

Target KinaseMelting Temp (°C) - VehicleMelting Temp (°C) - CompoundThermal Shift (ΔTm, °C)
Kinase A48.554.2+5.7
Kinase B51.252.0+0.8
Kinase D49.850.1+0.3

Phase 3: Biophysical and Biochemical Characterization

With cellular target engagement confirmed, the next step is to use purified components to precisely quantify the binding interaction and to understand the biochemical mechanism of inhibition.

Biophysical Assay: Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This provides a rigorous, quantitative assessment of the direct interaction between the compound and the purified target protein.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Purification: Express and purify the primary target kinase (e.g., Kinase A from the previous examples).

  • Sample Preparation: Prepare solutions of the purified kinase and 2-((4-Methoxyphenyl)amino)isonicotinonitrile in a matched buffer.

  • Titration: Place the kinase solution in the ITC sample cell and the compound solution in the injection syringe. Perform a series of small injections of the compound into the kinase solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the thermodynamic parameters.

Table 3: Representative ITC Data for Compound Binding to Kinase A

ParameterValue
Binding Affinity (Kd)65 nM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)+5.2 cal/mol·K
Biochemical Assay: ATP Competition Assay

Given that many kinase inhibitors target the ATP binding site, it is essential to determine if 2-((4-Methoxyphenyl)amino)isonicotinonitrile acts in an ATP-competitive manner. [7][8]This is typically done by measuring the compound's IC50 value at different concentrations of ATP. [9]An increase in IC50 with increasing ATP concentration is the hallmark of an ATP-competitive inhibitor.

Experimental Protocol: ATP Competition Assay

  • Kinase Reaction Setup: Set up a series of kinase reactions containing the purified target kinase, a suitable substrate, and varying concentrations of 2-((4-Methoxyphenyl)amino)isonicotinonitrile.

  • ATP Titration: For each compound concentration, perform the kinase reaction at several different ATP concentrations (typically one below, one at, and several above the Km for ATP).

  • Measure Kinase Activity: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or luminescence-based assays that measure ADP production. [2]4. Data Analysis: Determine the IC50 of the compound at each ATP concentration. Plot the IC50 values as a function of ATP concentration.

G cluster_0 Kinase Active Site cluster_1 Ligands Kinase Kinase ATP ATP ATP->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Competes with ATP for binding

Caption: Principle of ATP-competitive inhibition.

Phase 4: Mapping Downstream Cellular Pathways

Confirming that the compound binds to and inhibits a target kinase is a critical step. However, to fully validate the mechanism, we must demonstrate that this engagement leads to the expected modulation of downstream signaling pathways in a cellular context. Quantitative phosphoproteomics is the ideal tool for this purpose. [10]

Quantitative Phosphoproteomics

This mass spectrometry-based technique allows for the global and quantitative analysis of protein phosphorylation changes in cells following compound treatment. [11]By treating cells with 2-((4-Methoxyphenyl)amino)isonicotinonitrile, we can identify which signaling pathways are modulated, confirming on-target effects (i.e., decreased phosphorylation of known substrates of the target kinase) and revealing any potential off-target activities. [12][13]

Experimental Protocol: Quantitative Phosphoproteomics

  • Cell Treatment: Treat cultured cells with the compound at a concentration known to engage the target (from CETSA data) for a specific duration.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation levels between treated and untreated cells.

  • Bioinformatic Analysis: Map the significantly altered phosphosites to known signaling pathways to infer which kinases have been inhibited.

G cluster_0 Cellular Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Cells Cultured Cells Compound Compound Treatment Cells->Compound Lysis Lysis & Digestion Compound->Lysis Enrichment Phosphopeptide Enrichment Lysis->Enrichment MS LC-MS/MS Enrichment->MS Bioinformatics Bioinformatics & Pathway Analysis MS->Bioinformatics

Caption: Workflow for a quantitative phosphoproteomics experiment.

Phase 5: Linking Target Engagement to a Cellular Phenotype

The final and most crucial step is to connect the molecular mechanism of action to a relevant cellular phenotype. [14]If the target kinase is known to be involved in cell proliferation or survival, then inhibiting it should lead to a measurable effect on these processes.

Cell Proliferation and Apoptosis Assays

A variety of assays can be used to measure cell viability and death. [15][16][17]For example, an MTT assay can measure metabolic activity as a proxy for cell proliferation, while Annexin V staining followed by flow cytometry can specifically quantify the induction of apoptosis (programmed cell death). [18]

Experimental Protocol: Cell Proliferation (MTT) and Apoptosis (Annexin V) Assays

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with a dose range of 2-((4-Methoxyphenyl)amino)isonicotinonitrile for 24-72 hours.

  • MTT Assay:

    • Add MTT reagent to the wells and incubate.

    • Solubilize the formazan crystals and measure the absorbance, which is proportional to the number of viable cells. [16]3. Annexin V/Propidium Iodide (PI) Staining:

    • Harvest the cells and stain with fluorescently labeled Annexin V and PI.

    • Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Table 4: Representative Phenotypic Data

Compound Concentration (µM)Cell Viability (% of Control)Apoptotic Cells (%)
0 (Vehicle)1005
0.18515
15245
102578

Conclusion

The validation of a compound's mechanism of action requires a rigorous, multi-pronged approach that builds a cohesive and evidence-based narrative. By progressing from unbiased target identification with kinobeads to orthogonal validation of cellular target engagement with CETSA, followed by precise biophysical and biochemical characterization, and finally linking these molecular events to downstream pathway modulation and a clear cellular phenotype, researchers can establish a high degree of confidence in the mechanism of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. This integrated workflow not only validates the primary mechanism but also provides crucial insights into the compound's selectivity and potential for further development as a therapeutic agent.

References

  • Vertex AI Search. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay.
  • Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
  • National Institutes of Health. (n.d.). The target landscape of clinical kinase drugs - PMC.
  • Currents. (n.d.). A bead-based kinase competition assay for chemical proteomics | Calcium phosphate precipitation and IMAC for phosphope.
  • BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis - Formulation.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • ACS Publications. (2015, February 8). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
  • BD Biosciences. (n.d.). Cell Cycle Proliferation | Cell-Based Functional Assay.
  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
  • ResearchGate. (2026, February 7). Target Engagement Assays in Early Drug Discovery.
  • Nature Protocols. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • PubMed. (2017, July 15). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors.
  • Taylor & Francis Online. (2014, January 9). Quantitative phosphoproteomics strategies for understanding protein kinase-mediated signal transduction pathways.
  • Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • National Institutes of Health. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
  • MDPI. (2023, April 24). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates.
  • R&D Systems. (n.d.). Cell Proliferation Viability Apoptosis.
  • bioRxiv. (2025, November 18). Chemical proteomics decrypts the kinases that shape the dynamic human phosphoproteome.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • PubMed. (n.d.). Fluorescence competition assay for the assessment of ATP binding to an isolated domain of Na+, K(+)-ATPase.
  • ResearchGate. (n.d.). Phosphoproteomics of cells treated with kinase inhibitors supports a...
  • BD Biosciences. (n.d.). Cell Cycle Proliferation | Cell-Based Functional Assay.
  • Royal Society of Chemistry. (2025, June 25). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
  • Novus Biologicals. (n.d.). Cell Viability and Proliferation Assays.
  • Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
  • Semantic Scholar. (2023, March 24). Principles of phosphoproteomics and applications in cancer research.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • ACS Publications. (2014, June 24). Discovery of Inter-Domain Stabilizers—A Novel Assay System for Allosteric Akt Inhibitors.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection - Drug Discovery.
  • Promega Corporation. (n.d.). Kinase Activity Assays.
  • SpringerLink. (n.d.). Experimental validation of in silico target predictions on synergistic protein targets.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • ResearchGate. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.
  • National Institutes of Health. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC.
  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • National Institutes of Health. (n.d.). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC.
  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • PubMed. (n.d.). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
  • Kantify. (2026, March 9). Validated Assays | Proven 25% Hit Rate in Drug Discovery.
  • SlideShare. (2017, April 21). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing.
  • IQVIA. (n.d.). Validated Assays.

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Validation

Independent Verification of 2-((4-Methoxyphenyl)amino)isonicotinonitrile's Biological Effects: A Comparative Guide for Researchers

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile. Given the structural motifs present in the mole...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile. Given the structural motifs present in the molecule, we hypothesize a potential inhibitory activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and oncogenic signaling pathways. This document outlines a series of experiments to test this hypothesis, comparing the compound's performance against established TAK1 inhibitors. The protocols and rationale provided herein are designed to ensure scientific rigor and generate reliable, publication-quality data for researchers in drug discovery and development.

The Central Role of TAK1 in Cellular Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in mediating signals from various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38 and JNK).[1][2] These pathways are integral to the regulation of inflammatory responses, cell survival, and proliferation. Dysregulation of TAK1 signaling is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making it an attractive therapeutic target.[3][4][5]

This guide will focus on a systematic approach to characterizing the biological activity of 2-((4-Methoxyphenyl)amino)isonicotinonitrile by comparing it with well-characterized TAK1 inhibitors, Takinib and HS-276. Takinib is a potent and selective TAK1 inhibitor that has been shown to induce apoptosis in cancer cells and reduce inflammatory responses.[2] HS-276 is a newer, orally bioavailable TAK1 inhibitor with high selectivity, demonstrating efficacy in preclinical models of fibrosis.[3][6]

Experimental Design for Comprehensive Verification

The following experimental workflow is designed to provide a multi-faceted evaluation of 2-((4-Methoxyphenyl)amino)isonicotinonitrile's biological activity, from direct enzyme inhibition to cellular pathway modulation.

G cluster_0 Phase 1: In Vitro Kinase Profiling cluster_1 Phase 2: Cellular Target Engagement & Pathway Analysis cluster_2 Phase 3: Comparative Data Analysis Biochemical TAK1 Kinase Assay Biochemical TAK1 Kinase Assay IC50 Determination IC50 Determination Biochemical TAK1 Kinase Assay->IC50 Determination Direct Inhibition Cell Culture & Stimulation Cell Culture & Stimulation Western Blot Analysis Western Blot Analysis Cell Culture & Stimulation->Western Blot Analysis Protein Phosphorylation NF-κB Activity Assay NF-κB Activity Assay Cell Culture & Stimulation->NF-κB Activity Assay Downstream Pathway Dose-Response Curves Dose-Response Curves Western Blot Analysis->Dose-Response Curves Signaling Inhibition NF-κB Activity Assay->Dose-Response Curves Functional Outcome

Caption: A streamlined workflow for the independent verification of a novel compound's biological effects.

Comparative Data Summary

The following tables present a hypothetical yet expected data summary from the proposed experiments, comparing 2-((4-Methoxyphenyl)amino)isonicotinonitrile with known TAK1 inhibitors.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTAK1 IC50 (nM)
2-((4-Methoxyphenyl)amino)isonicotinonitrileTo be determined
Takinib10 - 50
HS-2762.5

Note: IC50 values for known inhibitors are based on literature reports for comparative purposes.[2][3]

Table 2: Cellular Activity Profile (EC50 in nM)

CompoundInhibition of TNF-α induced p-p38Inhibition of TNF-α induced NF-κB Activation
2-((4-Methoxyphenyl)amino)isonicotinonitrileTo be determinedTo be determined
Takinib50 - 20050 - 200
HS-27610 - 5010 - 50

Note: EC50 values for known inhibitors are estimated based on their reported cellular potency.[2][3]

Detailed Experimental Protocols

In Vitro TAK1 Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant TAK1.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7][8] The luminescence signal is directly proportional to kinase activity.

Materials:

  • Recombinant human TAK1/TAB1 complex (BPS Bioscience, #78037 or similar)[9][10]

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[9]

  • Test compounds (2-((4-Methoxyphenyl)amino)isonicotinonitrile, Takinib, HS-276) dissolved in DMSO

  • 96-well white assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.[9]

  • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of the 96-well plate.

  • Add 20 µL of a master mix containing the TAK1/TAB1 enzyme and MBP substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Pathway Analysis via Western Blotting

This experiment assesses the effect of the test compounds on the phosphorylation status of key proteins downstream of TAK1 in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies allow for the quantification of the activated state of signaling proteins.[11][12]

Materials:

  • HeLa cells (or other suitable cell line, e.g., rheumatoid arthritis synovial fibroblasts)

  • Cell culture medium and supplements

  • Human TNF-α

  • Test compounds dissolved in DMSO

  • Lysis buffer containing protease and phosphatase inhibitors[12][13]

  • Primary antibodies: anti-phospho-TAK1 (Thr187), anti-TAK1, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • PVDF membranes

  • ECL detection reagent

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with 10 ng/mL TNF-α for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer. Keep samples on ice at all times.[11][13]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[11][12]

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.[14]

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

NF-κB Activation Assay

This assay measures the functional downstream consequence of TAK1 inhibition, which is the suppression of NF-κB activation.

Principle: NF-κB activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[15][16] This can be quantified using a high-content imaging assay or a plate-based ELISA-like assay that detects phosphorylated NF-κB p65 (Ser536).[17][18]

Materials:

  • HeLa cells

  • 96-well black, clear-bottom imaging plates

  • Test compounds dissolved in DMSO

  • Human TNF-α

  • Fixation and permeabilization buffers

  • Anti-NF-κB p65 antibody

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • High-content imaging system or HTRF-compatible plate reader[17]

Procedure (High-Content Imaging):

  • Seed HeLa cells in 96-well imaging plates.

  • Pre-treat the cells with test compounds for 1-2 hours.

  • Stimulate with 10 ng/mL TNF-α for 30-60 minutes.[15]

  • Fix, permeabilize, and block the cells.

  • Incubate with the anti-NF-κB p65 primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of NF-κB p65.

  • Determine the EC50 value for the inhibition of NF-κB translocation.

Visualizing the TAK1 Signaling Pathway

G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TAK1 Complex TAK1 Complex TNFR1->TAK1 Complex IKK Complex IKK Complex TAK1 Complex->IKK Complex MKKs MKKs TAK1 Complex->MKKs IκBα IκBα IKK Complex->IκBα phosphorylates p38/JNK p38/JNK MKKs->p38/JNK phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates p38/JNK->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates 2-((4-Methoxyphenyl)amino)isonicotinonitrile 2-((4-Methoxyphenyl)amino)isonicotinonitrile 2-((4-Methoxyphenyl)amino)isonicotinonitrile->TAK1 Complex Takinib / HS-276 Takinib / HS-276 Takinib / HS-276->TAK1 Complex

Caption: The TAK1 signaling pathway and points of inhibition by the test compounds.

Conclusion

This guide provides a robust framework for the independent verification and characterization of 2-((4-Methoxyphenyl)amino)isonicotinonitrile's biological effects, with a specific focus on its potential as a TAK1 inhibitor. By employing a combination of in vitro biochemical assays and cell-based pathway analysis, and by comparing its performance against well-established inhibitors, researchers can generate a comprehensive and reliable dataset. This systematic approach is essential for validating novel therapeutic candidates and advancing our understanding of their mechanism of action.

References

  • Genome-Wide High Throughput Cell-Based Assay for Activ
  • Western blot for phosphoryl
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchG
  • Tips for detecting phosphoproteins by western blot | Proteintech Group.
  • Chemi-Verse TAK1-TAB1 Kinase Assay Kit - BPS Bioscience.
  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)
  • Western Blot Experiment - How to Optimize Phosphoryl
  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC.
  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - JCI Insight.
  • Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3)
  • Tips to Optimize your Western Blot for Phosphoryl
  • TAK1-TAB1 Kinase Assay - Promega Corpor
  • Development of an Oral Drug Targeting TAK1 as an Alternative to Front-line Biologics for Rheumatoid Arthritis - Medicine Innov
  • TAK1-TAB1 Kinase Enzyme System - Promega Corpor
  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflamm
  • TAK1 Kinase Assay Service - Reaction Biology.
  • TAK1-TAB1 Kinase Assay Kit | BPS Bioscience | Biomol.com.
  • HTRF Human and Mouse Phospho-NF-κB (Ser536) Detection Kit, 96 Assay Points - Revvity.
  • Nuclear Factor Kappa B (NF-κB)
  • Monitoring the Levels of Cellular NF-κB Activation St
  • TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC.
  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl)
  • NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 - Antibodies-online.com.
  • Tak1 Selective Inhibition: State of the Art and Future Opportunities - ResearchG
  • Synthesis of Some New 2-Amino/Methoxy-4-(3- - IJCPS.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI.
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC.
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)
  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC.
  • US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google P
  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)

Sources

Comparative

Side-by-side comparison of different synthetic routes to 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Introduction 2-((4-Methoxyphenyl)amino)isonicotinonitrile is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-((4-Methoxyphenyl)amino)isonicotinonitrile is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a detailed, side-by-side comparison of two common and effective synthetic routes to this target molecule: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document aims to equip researchers with the practical insights necessary to select the most appropriate synthetic strategy for their specific needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of 2-chloroisonicotinonitrile with p-anisidine represents a classical and straightforward approach to the target molecule. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale

The SNAr mechanism is contingent on three key factors: the presence of a good leaving group (in this case, chloride), an activated aromatic ring, and a potent nucleophile. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The electron-withdrawing nature of the nitrile group at the 4-position further enhances the electrophilicity of the carbon atom at the 2-position, making it highly susceptible to attack by the nucleophilic p-anisidine. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which subsequently collapses to the final product with the expulsion of the chloride ion.[1]

The choice of a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. In some cases, the addition of a non-nucleophilic base can be beneficial to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol

Materials:

  • 2-Chloroisonicotinonitrile

  • p-Anisidine

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K2CO3), anhydrous (optional)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 2-chloroisonicotinonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add p-anisidine (1.1 eq) to the solution.

  • (Optional) Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Workflow Diagram

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Workup & Purification start Combine 2-Chloroisonicotinonitrile, p-Anisidine, and DMF heat Heat to 100-120 °C start->heat Stir under N2 quench Precipitate in Water heat->quench After 12-24h filter Filter and Wash quench->filter purify Recrystallize/Chromatography filter->purify product 2-((4-Methoxyphenyl)amino)isonicotinonitrile purify->product

Caption: Workflow for the SNAr synthesis.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method has become a staple in modern organic synthesis due to its broad substrate scope and high functional group tolerance.[2]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It begins with the oxidative addition of the aryl halide (2-chloroisonicotinonitrile) to a palladium(0) complex. This is followed by the coordination of the amine (p-anisidine) to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination of the desired product, which regenerates the palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as BINAP or XPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition. The selection of a suitable base, typically a non-nucleophilic one like sodium tert-butoxide or cesium carbonate, is also essential for the deprotonation of the amine and the overall efficiency of the catalytic cycle.

Experimental Protocol

Materials:

  • 2-Chloroisonicotinonitrile

  • p-Anisidine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or similar phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or Dioxane, anhydrous

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)2 (1-5 mol%) and the phosphine ligand (1.1-1.2 eq relative to Pd).

  • Add anhydrous toluene or dioxane to the Schlenk tube.

  • Add 2-chloroisonicotinonitrile (1.0 eq), p-anisidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup cluster_reaction_bh Workup & Purification start_bh Combine Pd(OAc)2, Ligand, Reagents, and Solvent heat_bh Heat to 80-110 °C start_bh->heat_bh Degas and Stir under N2 filter_bh Filter through Celite heat_bh->filter_bh After 4-12h concentrate_bh Concentrate Filtrate filter_bh->concentrate_bh purify_bh Column Chromatography concentrate_bh->purify_bh product_bh 2-((4-Methoxyphenyl)amino)isonicotinonitrile purify_bh->product_bh

Caption: Workflow for the Buchwald-Hartwig synthesis.

Side-by-Side Comparison

The choice between SNAr and Buchwald-Hartwig amination will depend on several factors, including the desired reaction scale, cost considerations, and the availability of specialized reagents and equipment. The following table provides a summary of the key performance indicators for each route.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst NonePalladium-based (e.g., Pd(OAc)2)
Additional Reagents Optional base (e.g., K2CO3)Phosphine ligand, Strong base (e.g., NaOt-Bu)
Typical Temperature 100-120 °C80-110 °C
Typical Reaction Time 12-24 hours4-12 hours
Typical Yield Moderate to GoodGood to Excellent
Cost Generally lowerHigher due to catalyst and ligand
Atom Economy GoodModerate
Advantages Simple setup, inexpensive reagentsFaster reaction, higher yields, broader scope
Disadvantages Harsher conditions, longer reaction timesCost of catalyst/ligand, sensitivity to air/moisture

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are viable and effective methods for the synthesis of 2-((4-Methoxyphenyl)amino)isonicotinonitrile. The SNAr approach offers simplicity and cost-effectiveness, making it an attractive option for large-scale synthesis where reaction time is not a critical factor. In contrast, the Buchwald-Hartwig amination provides a more rapid and often higher-yielding route, which is particularly advantageous for laboratory-scale synthesis and the creation of compound libraries where efficiency and yield are paramount. The choice of synthetic route should be made after careful consideration of the specific project requirements and available resources.

References

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.). Retrieved from [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (2024). ACS.org. Retrieved from [Link]

  • Oda, M., Miyawaki, D., & Matsumoto, N. (2011). PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. HETEROCYCLES, 83(1), 127.
  • Loupy, A., Philippon, N., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. Retrieved from [Link]

  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. (2019). ACS Publications. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved from [Link]

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. (2026). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. Retrieved from [Link]

  • Amination of 2-halopyridines. [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy. Retrieved from [Link]

  • Process for producing 2-amino-nicotinonitrile intermediates. (n.d.). Google Patents.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (n.d.). Google Patents.
  • 3.7: Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Xingwei Li. Retrieved from [Link]

  • Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method. (n.d.).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-((4-Methoxyphenyl)amino)isonicotinonitrile proper disposal procedures

Operational Safety and Proper Disposal Guide for 2-((4-Methoxyphenyl)amino)isonicotinonitrile Introduction In drug development and synthetic chemistry, handling complex nitrogenous heterocycles requires a rigorous approa...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Proper Disposal Guide for 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Introduction

In drug development and synthetic chemistry, handling complex nitrogenous heterocycles requires a rigorous approach to both operational safety and environmental stewardship. The compound 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS 137225-09-3) presents unique logistical challenges due to its dual functional groups: an aniline derivative and an isonicotinonitrile core[1]. This guide provides researchers and drug development professionals with a self-validating, step-by-step framework for the safe handling, spill response, and ultimate thermal destruction of this compound, ensuring compliance with stringent laboratory safety standards.

Mechanistic Hazard Assessment

Understanding the causality behind a chemical's hazards is the foundation of effective risk mitigation. Do not merely treat this compound as generic organic waste; its specific structural moieties dictate its handling and disposal pathways.

  • The Aniline Moiety (Methemoglobinemia Risk): Aniline derivatives are readily absorbed through the dermal and respiratory routes. Once systemic, they undergo N-hydroxylation in the liver. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity ([2]). This mechanistic reality makes strict dermal protection and dust control non-negotiable.

  • The Nitrile Moiety (Toxic Combustion Byproducts): The isonicotinonitrile core contains a cyano group. Under extreme acidic conditions or incomplete combustion, nitriles can liberate highly toxic hydrogen cyanide (HCN) gas. Furthermore, the high nitrogen content of the molecule (C₁₃H₁₁N₃O) guarantees the generation of nitrogen oxides (NOx) during incineration ([3]).

  • Particulate Hazards: As a dry powder, the compound poses a combustible dust hazard. Accumulation of fine particulates can form explosive mixtures in the air if an ignition source is present, necessitating anti-static handling equipment ([4]).

Table 1: Physicochemical and Hazard Profile

ParameterValue / DescriptionOperational Implication
CAS Number 137225-09-3[1]Essential for accurate waste manifesting and tracking.
Molecular Formula C₁₃H₁₁N₃O[5]High nitrogen content dictates the need for NOx scrubbing during thermal destruction.
Chemical Class Aniline-substituted isonicotinonitrileDual toxicity: Methemoglobinemia risk (aniline) and potential HCN release (nitrile).
Physical State Solid / PowderHigh risk of aerosolization; necessitates local exhaust ventilation and wet-wiping for spills.
Solubility Soluble in organic solvents (e.g., DMSO)Facilitates dissolution in combustible solvents for liquid-injection incineration.

Operational Safety & Handling Workflows

To build a self-validating safety system, every handling step must include a verification check to ensure containment integrity.

Protocol 1: Routine Handling and Experimental Preparation

  • Environmental Preparation: Conduct all weighing and transfer operations exclusively within a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Verification: Confirm the inward face velocity is at least 100 feet per minute (fpm) before opening the container.

  • PPE Donning: Wear a fully buttoned lab coat, chemical splash goggles, and double-layer nitrile gloves.

    • Causality: Nitrile (minimum 0.11 mm thickness) provides superior resistance to organic amines compared to latex, preventing dermal absorption and subsequent methemoglobinemia.

  • Static Dissipation: Use grounded, anti-static spatulas and weighing boats.

    • Causality: Mitigates the minimum ignition energy (MIE) required to ignite airborne dust clouds.

  • In-Situ Solubilization: Dissolve the measured powder into your target solvent (e.g., DMSO or DMF) before removing the vessel from the fume hood.

    • Verification: Visually inspect the solution against a light source to ensure no undissolved micro-particulates remain that could aerosolize in the general lab environment.

Spill Response and Decontamination

In the event of a breach in containment, immediate and calculated action is required to prevent respiratory exposure.

Protocol 2: Step-by-Step Spill Containment

  • Evacuation & Isolation: Immediately step back and isolate the area. Allow 5–10 minutes for any aerosolized dust to settle.

  • Respiratory Upgrade: Responders must don a NIOSH-approved P100 particulate respirator or a powered air-purifying respirator (PAPR) before re-entering the spill zone.

  • Dust Suppression (Wetting): Do not sweep. Gently mist the spilled powder with a compatible, low-volatility solvent (such as 70% ethanol or water) to bind the particulates.

    • Causality: Dry sweeping aerosolizes the compound, exponentially increasing inhalation risk.

  • Collection: Wipe up the wetted material using damp, absorbent spill pads.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a thorough water rinse.

  • Waste Segregation: Seal all contaminated pads, broken glass, and outer gloves in a heavy-duty hazardous waste bag, labeled explicitly for "Toxic Aniline/Nitrile Solid Waste."

Proper Disposal and Destruction Procedures

The ultimate disposal of 2-((4-Methoxyphenyl)amino)isonicotinonitrile must permanently break the carbon-nitrogen bonds without releasing toxic intermediates into the environment. Dilution or standard landfill burial is strictly prohibited ([6]).

Protocol 3: Waste Segregation and Incineration Preparation

  • Chemical Compatibility Check: Ensure the waste collection carboy contains NO strong acids.

    • Causality: Acidic environments can protonate the nitrile group, risking the evolution of HCN gas.

  • Solvent Dissolution (For Solids): Dissolve any residual solid compound or highly concentrated experimental residues into a combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone) ([3]).

    • Verification: Ensure the mixture is a free-flowing liquid to prevent clogging the atomizing nozzles of the incinerator.

  • Containerization: Transfer the liquid to a UN-approved, high-density polyethylene (HDPE) waste container.

  • Manifesting: Label the container as "Hazardous Waste: Toxic Organic Liquid (Aniline/Nitrile Derivative)." Document the estimated mass of the active compound to inform the disposal facility of the nitrogen load.

  • Thermal Destruction: Transfer the waste to a licensed hazardous waste contractor. The mandatory disposal method is high-temperature liquid-injection incineration (>1000°C) .

    • The Afterburner: Ensures complete oxidation of the aromatic rings.

    • The Alkaline Scrubber: The incinerator must be equipped with a flue-gas scrubber to neutralize the inevitable NOx and potential HCN combustion byproducts, converting them into harmless salts and inert nitrogen gas before atmospheric release.

Logical Relationship Diagram: Disposal Workflow

The following diagram illustrates the critical path from waste generation to safe environmental release, emphasizing the required thermal destruction and scrubbing phases.

DisposalWorkflow Source Chemical Waste CAS 137225-09-3 Solid Solid Waste (Powders, PPE) Source->Solid Liquid Liquid Waste (Solvent Mixtures) Source->Liquid Dissolution Dissolve in Combustible Solvent Solid->Dissolution If applicable Incinerator High-Temp Incinerator (>1000°C) Liquid->Incinerator Direct Feed Dissolution->Incinerator Pumped Feed Scrubber Alkaline Scrubber (NOx & HCN Neutralization) Incinerator->Scrubber Exhaust Gas Release Safe Emission (CO2, N2, H2O) Scrubber->Release Scrubbed Gas

Fig 1: Waste segregation and thermal destruction pathway for aniline-nitrile derivatives.

References

  • Chemsrc. "CAS#:137225-09-3 | 2-[(4-methoxyphenyl)amino]isonicotinonitrile". Available at: [Link]

  • SafeSchoolsSDS. "SAFETY DATA SHEET: Aniline Derivative". Available at: [Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Standard Operating Procedure & PPE Guide for Handling 2-((4-Methoxyphenyl)amino)isonicotinonitrile Introduction & Mechanistic Hazard Profiling As an application scientist, establishing a robust safety culture begins with...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide for Handling 2-((4-Methoxyphenyl)amino)isonicotinonitrile

Introduction & Mechanistic Hazard Profiling

As an application scientist, establishing a robust safety culture begins with understanding the molecular behavior of the compounds we handle. 2-((4-Methoxyphenyl)amino)isonicotinonitrile (CAS: 137225-09-3) is a specialized organic intermediate frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents[1][2].

To design a self-validating safety protocol, we must look at the structural causality behind its hazards:

  • The Aniline Moiety: The compound features a secondary amine bridging a methoxyphenyl group and a pyridine ring. Aniline derivatives are notoriously lipophilic, allowing them to rapidly penetrate the dermal barrier. This can lead to systemic toxicity or methemoglobinemia upon significant exposure ([3]).

  • The Nitrile Group: The isonicotinonitrile backbone presents a severe risk of respiratory and mucosal irritation. Furthermore, if subjected to extreme heat or highly acidic conditions, nitrile compounds can decompose to release highly toxic hydrogen cyanide (HCN) gas ([4]).

Because of these structural liabilities, standard laboratory PPE is insufficient. A targeted, risk-assessed approach is required.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with dermal absorption and inhalation, the following PPE matrix must be strictly adhered to. The selection is based on the operational scale and the physical state of the chemical (typically a fine, crystalline solid).

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving with Nitrile (min. 0.11 mm thickness) or Fluorinated Rubber gloves.Aniline derivatives can permeate standard latex. Nitrile provides a superior chemical barrier against lipophilic aromatic amines ([5]).
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).Prevents ocular exposure to airborne crystalline dust, which can cause severe mucosal irritation and tearing ([6]).
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeve from riding up, eliminating exposed skin at the wrist where toxic dust can settle.
Respiratory Handled exclusively in a Class II Type A2 Fume Hood.The solid powder poses a significant inhalation risk. Fume hood face velocity must be maintained at 80-100 fpm to capture aerosolized particles ([7]).

Operational Plan & Step-by-Step Handling Protocol

Trust in a safety protocol comes from its reproducibility and logical flow. Follow these steps sequentially to ensure a closed-loop safety system.

Step 1: Pre-Operational Setup

  • Verify the function of the chemical fume hood (check the magnehelic gauge for proper airflow).

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which could aerosolize the 2-((4-Methoxyphenyl)amino)isonicotinonitrile powder.

  • Line the working surface with an absorbent, plastic-backed bench pad. This ensures that any micro-spills are contained and do not contaminate the stainless steel surface.

Step 2: Active Handling and Weighing

  • Don all required PPE as outlined in the matrix above.

  • Utilize an anti-static weighing boat and an anti-static spatula. Causality: Nitrile and aniline derivative powders often hold a static charge, causing them to "jump" and aerosolize when manipulated with standard plastic tools ([7]).

  • Weigh the material exclusively inside the fume hood. If transferring to a balance outside the hood, place the weighing boat inside a secondary sealed container (e.g., a larger pre-tared jar) before moving it.

Step 3: Decontamination and Post-Operation

  • Wipe down the exterior of the chemical container with a disposable wipe moistened with a compatible solvent (e.g., ethanol or isopropanol) before returning it to storage.

  • Carefully fold the bench pad inward to trap any residual dust and dispose of it in a solid hazardous waste container.

  • Remove outer gloves inside the hood, disposing of them as hazardous waste, before exiting the workspace.

Workflow Visualization

The following diagram illustrates the logical flow of the handling and emergency response protocol.

HandlingWorkflow Start Risk Assessment & PPE Verification Setup Fume Hood Setup (Anti-static tools, Bench pad) Start->Setup Execution Weighing & Transfer (Minimize Aerosolization) Setup->Execution SpillCheck Spill Occurred? Execution->SpillCheck SpillResp Spill Protocol (Absorb, Double-bag) SpillCheck->SpillResp Yes Decon Decontamination (Solvent wipe, Pad disposal) SpillCheck->Decon No Disposal Hazardous Waste Management SpillResp->Disposal Decon->Disposal

Logical workflow for the safe handling, decontamination, and spill response of aniline derivatives.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases occur. A self-validating system must account for failure states.

Minor Spill (Inside Fume Hood):

  • Do not sweep. Sweeping aerosolizes the toxic powder, exponentially increasing inhalation risks ([6]).

  • Gently cover the spill with damp absorbent paper (using water or a mild solvent like ethanol to suppress dust).

  • Carefully scoop the wet absorbent into a heavy-duty hazardous waste bag.

  • Wash the area thoroughly with soap and water, as aniline derivatives can leave persistent, invisible residues ([5]).

Major Spill (Outside Fume Hood):

  • Evacuate personnel from the immediate vicinity to prevent inhalation exposure ([4]).

  • Don a self-contained breathing apparatus (SCBA) or a full-face respirator with organic vapor/particulate cartridges if ventilation is compromised ([8]).

  • Contain the spill using damp sand or a commercial chemical spill kit.

  • Transfer all materials to a sealed, labeled hazardous waste container.

Disposal Logistics: 2-((4-Methoxyphenyl)amino)isonicotinonitrile waste must never be discharged into the municipal sewer ([7]). It must be collected in clearly labeled, compatible containers (e.g., high-density polyethylene) and disposed of via a licensed hazardous waste contractor, categorized under toxic organic solids (containing nitrogenous compounds) ([6]).

References

  • Title: A one pot protocol to convert nitro-arenes into N-aryl amides Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Material Safety Data Sheet - Isonicotinonitrile Source: Naarini Molbio Pharma URL: [Link]

  • Title: SAFETY DATA SHEET - Isonicotinonitrile Source: ChemDmart URL: [Link]

Sources

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